Diethyl (trichloromethyl)phosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46567. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[ethoxy(trichloromethyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl3O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAQSYWDOSHWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(Cl)(Cl)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235688 | |
| Record name | Phosphonic acid, trichloromethyl-, diethyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866-23-9 | |
| Record name | Diethyl P-(trichloromethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, trichloromethyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (trichloromethyl)phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, trichloromethyl-, diethyl ester | |
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| Record name | diethyl (trichloromethyl)phosphonate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethyl (trichloromethyl)phosphonate (CAS 866-23-9): A Technical Guide for Advanced Synthesis
Abstract: Diethyl (trichloromethyl)phosphonate, CAS number 866-23-9, is a pivotal organophosphorus reagent whose synthetic utility extends across agrochemicals, materials science, and pharmaceutical development. Characterized by a reactive trichloromethyl group attached to a pentavalent phosphorus center, this compound is not merely an intermediate but a versatile building block for constructing complex molecular architectures. Its primary value lies in its role as a precursor to powerful carbanionic reagents for olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction, enabling the stereoselective synthesis of halogenated alkenes. This guide provides an in-depth examination of its chemical properties, spectroscopic signature, synthesis, and reactivity. It further details its applications as a foundational reagent in drug discovery and provides field-proven experimental protocols for its use, offering researchers a comprehensive resource for leveraging this compound's unique chemical potential.
Physicochemical and Structural Properties
This compound is a colorless to pale yellow liquid under standard conditions.[1] Its high boiling point and density are characteristic of chlorinated organophosphorus compounds. The compound is soluble in common organic solvents but has limited solubility in water.[1] For long-term viability, it should be stored under refrigeration (2-8 °C) to prevent degradation.[2]
| Property | Value | Source(s) |
| CAS Number | 866-23-9 | [3] |
| Molecular Formula | C₅H₁₀Cl₃O₃P | [3] |
| Molecular Weight | 255.46 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Density | 1.362 g/mL at 25 °C | [4] |
| Boiling Point | 130-131 °C at 14 mmHg | [4] |
| Refractive Index (n²⁰/D) | 1.463 | [4] |
| Storage Conditions | 2-8 °C | [2] |
| SMILES | CCOP(=O)(C(Cl)(Cl)Cl)OCC | [5] |
| InChIKey | RVAQSYWDOSHWGP-UHFFFAOYSA-N | [5] |
Spectroscopic Characterization
The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral features are summarized below, providing a benchmark for sample validation.
| Technique | Expected Features |
| ¹H NMR | Two distinct signals corresponding to the ethoxy groups: a triplet (~1.4 ppm) for the methyl protons (CH₃) coupled to the adjacent methylene protons, and a doublet of quartets (~4.3 ppm) for the methylene protons (OCH₂) due to coupling with both the methyl protons and the phosphorus nucleus (³JHP). |
| ¹³C NMR | Three signals are expected: one for the methyl carbons (~16 ppm, with ²JCP coupling), one for the methylene carbons (~65 ppm, with ²JCP coupling), and one for the trichloromethyl carbon (~95 ppm, with a large ¹JCP coupling). |
| ³¹P NMR | A single resonance is expected in the proton-decoupled spectrum, with a chemical shift characteristic of phosphonates. The chemical shift for this compound is reported to be approximately 2.6 ppm relative to H₃PO₄. |
| FT-IR (Neat) | Strong P=O stretch (~1270 cm⁻¹), C-O-P stretches (~1020-1050 cm⁻¹), and C-Cl stretches (~700-800 cm⁻¹). C-H stretching and bending vibrations from the ethyl groups will also be present. |
| Mass Spec (EI) | The mass spectrum will show a molecular ion peak (M⁺) cluster, with the characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6). Common fragmentation patterns include the loss of ethoxy groups, chlorine atoms, and the trichloromethyl radical. |
Note: While specific chemical shifts and coupling constants can vary slightly based on the solvent and instrument, the described patterns are characteristic. Researchers can consult spectral databases for reference spectra.[6]
Synthesis and Manufacturing
The primary industrial and laboratory synthesis of this compound is achieved through the reaction of triethyl phosphite with carbon tetrachloride. This transformation is not a classic thermal Michaelis-Arbuzov reaction, which typically involves nucleophilic attack on an sp³-hybridized carbon of an alkyl halide. Instead, due to the low electrophilicity of the carbon in CCl₄, the reaction proceeds via a free-radical mechanism.[7]
The reaction is typically initiated using UV irradiation or a chemical radical initiator, such as dibenzoyl peroxide.[7] The process involves the abstraction of a chlorine atom from CCl₄ by a radical, generating the trichloromethyl radical (•CCl₃). This radical then reacts with triethyl phosphite to form a phosphoranyl radical intermediate, which subsequently eliminates an ethyl radical to yield the final product.
Caption: Free-radical synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic power of this compound stems from the reactivity of its C-Cl bonds and its role as a precursor to phosphonate-stabilized carbanions.
Precursor for Dichloromethylphosphonate Reagents
A cornerstone application is its conversion to diethyl (dichloromethyl)phosphonate. This is achieved through a selective reduction, where one chlorine atom is removed. A common method involves reaction with isopropylmagnesium chloride followed by an ethanol quench at low temperatures (-78 °C).[8] The resulting diethyl (dichloromethyl)phosphonate is a vital reagent for the synthesis of 1,1-dichloroalkenes and terminal alkynes from aldehydes.[8]
Caption: Conversion to the key dichloromethylphosphonate reagent.
Horner-Wadsworth-Emmons (HWE) Type Reactions
While the trichloromethylphosphonate itself is not directly used in HWE reactions, its dichloromethyl derivative is a classic HWE reagent. Deprotonation with a strong base (e.g., LDA, n-BuLi) generates a phosphonate-stabilized carbanion. This carbanion reacts with aldehydes or ketones to form a β-hydroxyphosphonate intermediate, which then undergoes elimination to yield an alkene.[3][9] The use of the dichloromethylphosphonate reagent typically leads to the formation of 1,1-dichloroalkenes, which are versatile synthetic intermediates.
Caption: General mechanism of the HWE reaction using a dichloromethylphosphonate.
Relevance in Drug Discovery and Development
The phosphonate moiety is a cornerstone of modern medicinal chemistry, primarily because it serves as a non-hydrolyzable isostere of the phosphate group.[10] Phosphates are ubiquitous in biology (e.g., in ATP, DNA, and phosphorylated proteins), but the P-O-C linkage is susceptible to enzymatic cleavage by phosphatases. Replacing this with a stable P-C bond, as found in phosphonates, creates analogues that can act as competitive inhibitors of enzymes that process phosphate substrates.[10]
While this compound is not typically found in the final structure of a drug, its synthetic utility makes it a valuable tool for drug discovery programs. Its derivatives are key building blocks for more complex, biologically active molecules:
-
α-Aminophosphonates: These are structural analogues of α-amino acids and are synthesized through methods like the Kabachnik-Fields reaction.[2][11] They are known to inhibit a wide range of enzymes, including proteases and peptidases.
-
Vinylphosphonates and Dichlorovinyl Moieties: Synthesized via HWE-type chemistry originating from this reagent, these structures can be incorporated into larger molecules to modulate reactivity, geometry, and metabolic stability.
-
Scaffold Construction: As a versatile C1 building block, it allows for the introduction of the C-P unit into complex scaffolds, which can then be further elaborated into drug candidates.[10] For example, the antibiotic Fosfomycin is a prominent phosphonate natural product, highlighting the biological relevance of this functional group.[12][13]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat. For operations with a risk of aerosol generation, respiratory protection may be necessary.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Experimental Protocol: Synthesis of Diethyl (dichloromethyl)phosphonate
This protocol details the selective reduction of this compound, a key transformation that unlocks its utility as an HWE reagent precursor. The procedure is adapted from a verified method in Organic Syntheses.[8]
Rationale: This procedure uses a Grignard reagent (i-PrMgCl) as a reductant at very low temperatures to selectively remove a single chlorine atom. The low temperature (-78 °C) is critical to control the reactivity and prevent over-reduction or side reactions. Anhydrous ethanol is used to quench the reaction by protonating the intermediate carbanion. An acidic workup ensures all magnesium salts are solubilized for efficient extraction.
Caption: Workflow for the synthesis of Diethyl (dichloromethyl)phosphonate.
Materials:
-
This compound (38.3 g, 0.150 mol)
-
Anhydrous Tetrahydrofuran (THF), 450 mL
-
Isopropylmagnesium chloride (1.9 M in diethyl ether, 83 mL, 0.158 mol)
-
Anhydrous Ethanol (12 g, 0.260 mol)
-
3 M Hydrochloric Acid (70 mL)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
1-L four-necked, round-bottomed flask, mechanical stirrer, thermometer, addition funnel, condenser
Procedure:
-
Setup: Assemble an oven-dried 1-L four-necked flask with a mechanical stirrer, thermometer, reflux condenser with a nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a gentle flow of nitrogen throughout the reaction.
-
Charging Flask: Charge the flask with 400 mL of anhydrous THF.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the isopropylmagnesium chloride solution to the cold THF over several minutes with stirring.
-
Substrate Addition: Prepare a solution of this compound (38.3 g) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains at -78 °C. The solution should turn a clear orange color.
-
Stirring: Stir the resulting solution for an additional 15 minutes at -78 °C.
-
Quenching: Prepare a solution of anhydrous ethanol (12 g) in 15 mL of anhydrous THF. Add this solution dropwise to the reaction at -78 °C. The solution will turn a clear yellow.
-
Warming: After stirring for a few more minutes, remove the cooling bath and allow the reaction to warm slowly to -40 °C.
-
Workup: Pour the reaction mixture into a beaker containing a vigorously stirred mixture of 3 M HCl (70 mL), an equal volume of crushed ice, and DCM (70 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 60 mL portions of DCM.
-
Drying: Combine all organic extracts and dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield a crude liquid.
-
Purification: Purify the crude product by vacuum distillation (e.g., using a 10-cm Vigreux column) to obtain diethyl (dichloromethyl)phosphonate as a pale yellow liquid (bp 115–119 °C / 9 mmHg). The expected yield is approximately 80%.[8]
References
- Inorganic Syntheses. (1986). John Wiley & Sons.
-
Bhattacharya, A. K., & Thyagarajan, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1899. [Link]
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Organic Syntheses Procedure. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved January 11, 2026, from [Link]
-
Gajda, T. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Organophosphorus Chemistry. De Gruyter. [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 11, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved January 11, 2026, from [Link]
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Fedorov, I. A., et al. (2016). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 116(19), 11448-11603. [Link]
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PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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Peck, S. C., et al. (2021). Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily. Proceedings of the National Academy of Sciences, 118(22), e2101796118. [Link]
-
ResearchGate. (n.d.). Examples of phosphonate natural products. Retrieved January 11, 2026, from [Link]
-
Zheng, Y., et al. (2019). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. RSC Advances, 9(70), 40684-40703. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datapdf.com [datapdf.com]
- 6. Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Physical and chemical properties of Diethyl (trichloromethyl)phosphonate
An In-depth Technical Guide to Diethyl (trichloromethyl)phosphonate
Authored by a Senior Application Scientist
Introduction
This compound, CAS number 866-23-9, is a versatile organophosphorus compound that serves as a critical intermediate and building block in a multitude of chemical syntheses.[1][2] Its unique structure, featuring a reactive trichloromethyl group attached to a phosphonate core, imparts valuable properties that are exploited in fields ranging from agrochemical and pharmaceutical development to materials science.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Compound Identification and Structure
Correctly identifying a chemical reagent is the foundational step for any successful experimental work. This compound is known by several synonyms, and its structural details are well-established.
-
Chemical Name: this compound[4]
-
Synonyms: (Trichloromethyl)phosphonic acid diethyl ester, Diethyl P-(trichloromethyl)phosphonate, Diethyl trichloromethanephosphonate[1][2][5]
Structural Identifiers:
The molecule is achiral and possesses a central phosphorus atom in a pentavalent state, double-bonded to one oxygen and single-bonded to two ethoxy groups and the trichloromethyl carbon.[6]
Physical and Spectroscopic Properties
The physical state and properties of a compound dictate its handling, storage, and application conditions. This compound is typically a colorless to pale yellow, clear liquid with a distinct odor.[1][2][7] It is soluble in organic solvents but has limited solubility in water.[2]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Clear, colorless to almost colorless liquid | [1][7] |
| Boiling Point | 130-131 °C at 14 mmHg | [1][7] |
| 135-137 °C at 16 Torr | [5] | |
| Density | 1.362 g/mL at 25 °C | [7][8] |
| 1.3738 g/cm³ at 20 °C | [5] | |
| Refractive Index (n²⁰/D) | 1.463 | [1][7] |
| Flash Point | >230 °F (>110 °C) | [8] |
Spectroscopic Data
Structural elucidation and confirmation of this compound are routinely performed using various spectroscopic techniques. Data is publicly available in several databases.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR spectra are available and essential for confirming the compound's structure.[4][9] The ³¹P NMR spectrum is particularly informative for phosphonate compounds.[9]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available, showing characteristic peaks for the P=O, C-Cl, and P-O-C bonds.[4][10]
-
Mass Spectrometry (MS): GC-MS data is available, providing information on the compound's fragmentation pattern and confirming its molecular weight.[4]
Chemical Properties, Synthesis, and Reactivity
The synthetic utility of this compound stems from the reactivity of its trichloromethyl group and the phosphonate moiety.
Synthesis
The primary industrial synthesis of this compound is a variation of the Michaelis-Arbuzov reaction. This free-radical mediated process typically involves the reaction of triethyl phosphite with carbon tetrachloride, often initiated by UV irradiation or a radical initiator like dibenzoyl peroxide.[11][12]
Caption: Synthesis via Michaelis-Arbuzov Reaction
Alternative methods, such as reacting diethyltrimethylsilyl phosphite or benzyldiethyl phosphite with CCl₄, have also been reported.[7][11]
Key Reactions and Mechanisms
The causality behind the extensive use of this reagent lies in its predictable reactivity patterns, which allow for the construction of complex molecular architectures.
Horner-Wadsworth-Emmons (HWE)-Type Reactions
A principal application is in HWE-type reactions with aldehydes and ketones to synthesize 1,1-dichloro-1-alkenes.[7] This transformation is highly valuable in organic synthesis. The reaction proceeds via a lithiated intermediate, which attacks the carbonyl carbon.
Caption: HWE-type reaction workflow.
Synthesis of Diethyl (dichloromethyl)phosphonate
This compound serves as a precursor to Diethyl (dichloromethyl)phosphonate, another synthetically useful reagent. The transformation is achieved by a selective reduction of one C-Cl bond, often using a Grignard reagent like isopropylmagnesium chloride followed by an alcohol quench.[13] This method is favored over direct chlorination approaches due to higher yields and selectivity.[13]
Addition to Olefins
Under copper(I) or iron(III) catalysis, this compound can react with olefins.[7] This reaction involves the insertion of the alkene into one of the C-Cl bonds, providing a pathway to more complex functionalized phosphonates.[7][8]
Photochemical Reactions
Irradiation of this compound in a solvent like acetonitrile can induce a Type II elimination reaction, leading to the formation of corresponding monoesters and olefins.[7][8]
Applications in Research and Development
The unique reactivity profile of this compound makes it an indispensable tool for chemists.
-
Agrochemical Synthesis: It is a key intermediate in the production of various pesticides and herbicides, where the phosphonate and chlorinated moieties contribute to the biological activity and stability of the final products.[1][3]
-
Pharmaceutical Development: The phosphonate group is a well-known phosphate mimic, making it a valuable pharmacophore in drug design. This reagent serves as a building block for drugs targeting specific biological pathways, potentially improving therapeutic efficacy.[1][3]
-
Materials Science: It is utilized in the synthesis of flame retardants and plasticizers.[1][3] Its low volatility and high thermal stability are advantageous for creating durable and safe materials.[3]
-
Organic Synthesis: Beyond the specific reactions mentioned, it is a versatile tool for creating complex molecules, valued for its ability to introduce the dichlorovinylidene group or other phosphonate-containing fragments.[3][7]
Safety, Handling, and Storage
As with any reactive chemical, adherence to strict safety protocols is paramount. The self-validating nature of a good protocol includes understanding and mitigating all potential hazards.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified as:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[4][14][15]
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[4][14][15]
-
Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation.[4][14]
Handling and Personal Protective Equipment (PPE)
-
Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[14][15]
-
Avoid breathing mist, gas, or vapors.[14]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15]
-
Skin Protection: Wear chemically impermeable gloves and protective clothing.[14][15]
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate filter.[15]
Storage
-
Store in a cool, well-ventilated place.[14] Recommended storage temperature is between 2-8 °C.[1]
-
Keep the container tightly closed.[14]
-
Store locked up.[14]
Firefighting and Disposal
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[14]
-
Hazards from Combustion: May decompose upon combustion to generate poisonous fumes.[15]
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[14]
Experimental Protocol: Synthesis of Diethyl (dichloromethyl)phosphonate
This protocol describes a reliable, large-scale synthesis from this compound, adapted from a procedure reported in Organic Syntheses.[13] The use of a Grignard reagent over butyllithium is a key experimental choice that reduces by-products and simplifies purification.[13]
Materials and Equipment:
-
Oven-dried, 1-L, four-necked, round-bottomed flask
-
Mechanical stirrer, thermometer, reflux condenser with bubbler, pressure-equalizing addition funnel
-
Dry ice/acetone bath
-
This compound (38.3 g, 0.150 mol)
-
Anhydrous Tetrahydrofuran (THF), 450 mL
-
Isopropylmagnesium chloride (1.9 M in diethyl ether, 83 mL, 0.158 mol)
-
Anhydrous ethanol (12 g, 0.260 mol)
-
3 M Hydrochloric acid, Dichloromethane, Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble the glassware and flush with dry nitrogen. Charge the flask with 400 mL of anhydrous THF.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the isopropylmagnesium chloride solution to the THF over a few minutes with stirring.
-
Substrate Addition: Add a solution of this compound (38.3 g) in 50 mL of THF dropwise over 15 minutes, maintaining the temperature at -78 °C. Stir for an additional 15 minutes; the solution should become a clear orange.
-
Quenching: Add a solution of anhydrous ethanol (12 g) in 15 mL of THF dropwise at -78 °C. The solution will turn clear yellow. Stir for a few minutes.
-
Workup: Allow the mixture to warm slowly to -40 °C. Pour the reaction mixture into a beaker containing a stirred mixture of 70 mL of 3 M HCl, crushed ice, and 70 mL of dichloromethane.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 60 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and evaporate the solvents using a rotary evaporator.
-
Purification: The resulting crude liquid can be purified by distillation under reduced pressure (e.g., 115–119 °C at 9 mmHg) to yield Diethyl (dichloromethyl)phosphonate as a pale yellow liquid.[13]
References
-
PubChem. (n.d.). This compound | C5H10Cl3O3P | CID 70085. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Diethyl P-(trichloromethyl)phosphonate. Retrieved from [Link]
-
SpectraBase. (n.d.). Trichloromethyl-phosphonic acid, diethyl ester - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
Lowen, G. T., & Almond, M. R. (1994). A Novel Synthesis of Phosphonates from this compound. The Journal of Organic Chemistry. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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A Technical Guide to Diethyl (trichloromethyl)phosphonate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (trichloromethyl)phosphonate is a versatile organophosphorus compound recognized for its utility as a key intermediate and reagent in organic synthesis.[1] Its distinct chemical structure, featuring a trichloromethyl group attached to a phosphonate core, imparts unique reactivity that is leveraged in the synthesis of agrochemicals, pharmaceuticals, and materials.[1] This guide provides an in-depth examination of its chemical properties, a detailed protocol for its synthesis, and an overview of its significant applications, with a focus on its relevance to drug discovery and development.
Core Chemical and Physical Properties
This compound is a clear, colorless liquid under standard conditions.[1] Its fundamental properties are crucial for its handling, application in synthesis, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀Cl₃O₃P | [2][3][4] |
| Molecular Weight | 255.46 g/mol | [1][3][4][5] |
| CAS Number | 866-23-9 | [1][2][4] |
| Appearance | Clear colorless liquid | [1] |
| Density | 1.362 g/mL at 25 °C | [1][6] |
| Boiling Point | 130-131 °C at 14 mmHg | [1][6] |
| Refractive Index (n20/D) | 1.463 | [1][5] |
| InChIKey | RVAQSYWDOSHWGP-UHFFFAOYSA-N | [3][7] |
Synthesis via the Michaelis-Arbuzov Reaction
The most common and efficient synthesis of this compound is achieved through the Michaelis-Arbuzov reaction.[8][9] This reaction is a cornerstone of organophosphorus chemistry, forming a phosphorus-carbon bond by reacting a trialkyl phosphite with an alkyl halide.[10] In this specific case, triethyl phosphite acts as the nucleophilic phosphorus species, and carbon tetrachloride serves as the electrophile.[8][9][11]
The reaction proceeds via a nucleophilic attack of the phosphorus atom in triethyl phosphite on one of the chlorine atoms of carbon tetrachloride, which is unusual as the reaction typically involves attack at a carbon center. However, the reactivity of CCl₄ facilitates this pathway.[9] This is followed by a subsequent dealkylation step to yield the final pentavalent phosphonate product.
Experimental Workflow: Synthesis Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Triethyl phosphite
-
Carbon tetrachloride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: Equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Charge the flask with triethyl phosphite. Slowly add an equimolar amount of carbon tetrachloride to the flask. The reaction is often initiated by gentle heating or UV irradiation.[8]
-
Reaction Execution: Heat the mixture under reflux. The reaction progress can be monitored by observing the formation of ethyl chloride as a byproduct, which will distill out of the reaction mixture.
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The excess, more volatile starting materials and byproducts are removed via distillation.
-
Final Purification: The crude product is then purified by vacuum distillation to yield pure this compound.[1]
Self-Validation: The identity and purity of the synthesized compound must be confirmed. This is achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra provide definitive structural confirmation.[2][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for P=O and P-O-C bonds.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and purity of the final product.[2]
Caption: Workflow for the synthesis and validation of this compound.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of the trichloromethyl group.[1]
Synthesis of Chlorovinyl Phosphonates
A primary application is its use in Horner-Wadsworth-Emmons (HWE)-type reactions with aldehydes and ketones to produce chlorovinyl phosphonates.[4][6] These products are versatile intermediates for further chemical transformations. The reaction typically involves deprotonation of the phosphonate to form a carbanion, which then reacts with the carbonyl compound.
Precursor to Dichloromethyl Phosphonate Reagents
The compound can be selectively reduced to generate Diethyl (dichloromethyl)phosphonate.[12] The resulting dichloromethylphosphonate carbanion is a key reagent for converting aldehydes into terminal alkynes, a fundamental transformation in the synthesis of many pharmaceutical building blocks.[12]
Radical Reactions
The C-Cl bonds in this compound can participate in atom transfer radical addition (ATRA) reactions. It can react with olefins under copper or iron catalysis, resulting in the insertion of the alkene into a C-Cl bond, thereby forming more complex functionalized phosphonates.[6]
Role in Drug Discovery
While not typically incorporated directly into final drug molecules, phosphonates are recognized as important pharmacophores. They are often used as stable mimics of phosphates in enzyme inhibitors, haptens for catalytic antibodies, and building blocks for bioactive molecules.[8][13] The synthetic versatility of this compound makes it a valuable starting material for creating libraries of novel phosphonate-containing compounds for screening in drug discovery programs.[1][14] For instance, phosphonate derivatives have been explored as inhibitors for various enzymes, including viral proteases and metallo-β-lactamases.[13][14]
Caption: Key synthetic applications of this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.[1][5]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diethyl (trichloromethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl (trichloromethyl)phosphonate, a key intermediate in organophosphorus chemistry. As a self-validating system of protocols and interpretations, this document is designed to equip researchers with the expertise to confidently identify and characterize this compound, ensuring the integrity of their synthetic and developmental workflows.
The Structural Significance of this compound and the Role of NMR
This compound (CAS 866-23-9) is a valuable reagent and building block in organic synthesis, notably used in the Horner-Wadsworth-Emmons reaction to generate 1,1-dichloro-1-alkenes from carbonyl compounds.[1][2] Its utility extends to various addition and insertion reactions, making it a versatile tool for creating complex molecular architectures.[1]
Given its reactivity and the potential for side-product formation during its synthesis and subsequent reactions, unambiguous structural confirmation is paramount.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing precise information about the molecular framework through the chemical environment of ¹H and ¹³C nuclei and their interactions with the central phosphorus atom.[4][5] The 100% natural abundance of the NMR-active ³¹P isotope (I = 1/2) imparts characteristic splitting patterns on neighboring ¹H and ¹³C signals, serving as a powerful diagnostic tool for confirming the presence and integrity of the phosphonate moiety.[5]
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by the signals arising from the two chemically equivalent ethyl groups (-OCH₂CH₃). The interpretation relies on analyzing three key features: chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J).
The ethoxy protons are subject to splitting by both neighboring protons (homonuclear coupling) and the phosphorus nucleus (heteronuclear coupling).
-
Methylene Protons (-OCH₂-): These protons are adjacent to both the oxygen atom and the methyl group, and are two bonds away from the phosphorus atom.
-
Chemical Shift (δ): Expected to appear downfield due to the deshielding effect of the adjacent electronegative oxygen atom.
-
Multiplicity: This signal will appear as a quartet of doublets (dq) or a doublet of quartets (dq) . The quartet arises from coupling to the three protons of the adjacent methyl group (³JHH). The doublet arises from coupling to the phosphorus nucleus (³JPH).
-
-
Methyl Protons (-CH₃): These protons are further from the electronegative phosphonate group.
-
Chemical Shift (δ): Expected to appear upfield relative to the methylene protons.
-
Multiplicity: This signal will appear as a triplet (t) due to coupling with the two adjacent methylene protons (³JHH). The coupling to the phosphorus atom over four bonds (⁴JPH) is typically very small or zero and often not resolved.
-
The predictable and well-resolved nature of these signals provides a clear fingerprint for the diethyl phosphonate portion of the molecule.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides direct insight into the carbon skeleton of the molecule. A key feature in the ¹³C NMR of organophosphonates is the presence of carbon-phosphorus coupling (JCP), which is invaluable for signal assignment.[5]
-
Methylene Carbon (-OCH₂-): This carbon is bonded to oxygen and is two bonds away from the phosphorus nucleus.
-
Chemical Shift (δ): Located downfield due to the direct attachment to the electronegative oxygen atom.
-
Multiplicity: Appears as a doublet due to two-bond coupling with the phosphorus atom (²JCP).
-
-
Methyl Carbon (-CH₃): This is the most upfield carbon signal in the spectrum.
-
Chemical Shift (δ): Found in the typical aliphatic region.
-
Multiplicity: Appears as a doublet due to three-bond coupling to the phosphorus atom (³JCP), although this coupling constant is generally smaller than ²JCP.
-
-
Trichloromethyl Carbon (-CCl₃): This carbon is directly bonded to the phosphorus atom and three highly electronegative chlorine atoms.
-
Chemical Shift (δ): Significantly downfield due to the additive deshielding effects of the three chlorine atoms and the phosphorus atom. Its exact position can be sensitive to the solvent.
-
Multiplicity: Appears as a large doublet due to the direct one-bond coupling to the phosphorus atom (¹JCP). One-bond C-P coupling constants in phosphonates are characteristically large, often exceeding 100 Hz, making this signal a definitive marker for the C-P bond.[4][6]
-
Summary of NMR Data
While a peer-reviewed article by Zanella et al. confirms the recording of NMR data for this compound, the specific values are not detailed in publicly available abstracts.[7] The following table provides expected ranges and multiplicities based on data from closely related compounds and general principles of organophosphorus NMR spectroscopy.[5][6][8]
| Assignment | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| -OCH₂ CH₃ | ¹H | ~ 4.1 - 4.4 | Quartet of Doublets (dq) | ³JHH ≈ 7 Hz, ³JPH ≈ 8 Hz |
| -OCH₂CH₃ | ¹H | ~ 1.3 - 1.5 | Triplet (t) | ³JHH ≈ 7 Hz |
| -OC H₂CH₃ | ¹³C | ~ 62 - 65 | Doublet (d) | ²JCP ≈ 5-8 Hz |
| -OCH₂C H₃ | ¹³C | ~ 16 - 17 | Doublet (d) | ³JCP ≈ 5-7 Hz |
| -C Cl₃ | ¹³C | ~ 95 - 105 | Doublet (d) | ¹JCP > 150 Hz |
Experimental Protocol for NMR Acquisition
This protocol outlines a self-validating methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, ensuring reproducibility and accuracy.
5.1. Sample Preparation
The causality behind meticulous sample preparation is to achieve a homogeneous solution within a uniform magnetic field, which is the foundation for obtaining sharp, well-resolved NMR signals.[9]
-
Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial to reduce acquisition time, though this can sometimes lead to line broadening in ¹H spectra.[4]
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.[7] The deuterium signal is used by the spectrometer's lock system to maintain magnetic field stability during the experiment.[10]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11] Gently swirl to ensure the compound is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Insoluble particles disrupt the magnetic field homogeneity, leading to poor spectral resolution.[4]
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C). Alternatively, the residual proteo-solvent peak (e.g., CHCl₃ in CDCl₃ at δ ≈ 7.26 ppm) can be used for referencing.[10]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm to ensure it is centered within the detection coil.[12]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
5.2. Spectrometer Setup and Data Acquisition
The parameters chosen are a balance between achieving a high signal-to-noise ratio and maintaining reasonable experiment times.
-
Instrument Insertion and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample. This step is critical for achieving sharp spectral lines.
-
¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128 to 1024 or more, depending on concentration and desired signal-to-noise.
-
5.3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent signal.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine proton ratios. Pick all peaks in both spectra to determine their precise chemical shifts.
Visualization of Key NMR Relationships
The following diagrams illustrate the structure of the molecule and the key spin-spin coupling interactions that define its NMR spectra.
Caption: Molecular structure of this compound.
Caption: Key ¹H-¹H, ¹H-³¹P, and ¹³C-³¹P coupling relationships.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 11, 2026, from [Link]
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved January 11, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 11, 2026, from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 11, 2026, from [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved January 11, 2026, from [Link]
- Zanella, Y., Berte-Verrando, S., Diziere, R., & Savignac, P. (1995). New route to 1-formylalkylphosphonates using diethyl trichloromethylphosphonate as a precursor. Journal of the Chemical Society, Perkin Transactions 1, (22), 2835-2838.
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved January 11, 2026, from [Link]
- Keglevich, G., et al. (2025).
-
JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved January 11, 2026, from [Link]
-
MDPI. (2022). Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide to the ³¹P NMR Spectroscopy of Diethyl (trichloromethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diethyl (trichloromethyl)phosphonate and the Power of ³¹P NMR
This compound is an organophosphorus compound of significant interest in various chemical and biological applications. Its unique structural feature, the highly electron-withdrawing trichloromethyl group directly attached to the phosphorus atom, profoundly influences its reactivity and spectroscopic properties. For researchers in drug development and materials science, a precise understanding of this molecule's structure and electronic environment is paramount.
Among the arsenal of analytical techniques available, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and direct tool for characterizing phosphorus-containing compounds.[1] The phosphorus-31 nucleus possesses favorable properties for NMR, including a 100% natural abundance and a spin of ½, which typically results in sharp, easily interpretable signals.[1] This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive overview of the ³¹P NMR spectroscopic data for this compound, delves into the theoretical underpinnings, and presents a practical, field-proven protocol for acquiring high-quality spectra.
The Influence of Molecular Structure on the ³¹P NMR Signal
The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment surrounding the phosphorus nucleus. In this compound, two key structural features dictate the observed chemical shift: the two ethoxy groups and, most notably, the trichloromethyl (-CCl₃) group.
The three chlorine atoms on the adjacent carbon atom exert a strong electron-withdrawing inductive effect. This effect deshields the phosphorus nucleus, causing its resonance to shift downfield (to a higher ppm value) compared to a less substituted alkylphosphonate. Understanding this structure-spectrum correlation is crucial for the interpretation of ³¹P NMR data for novel phosphonates.
Caption: Key structural influences on the ³¹P nucleus in this compound.
³¹P NMR Spectroscopic Data for this compound
However, based on the known effects of electron-withdrawing groups on ³¹P chemical shifts and data for analogous compounds, a reasoned estimation can be made. For instance, diethyl (chloromethyl)phosphonate, with only one chlorine atom, exhibits a specific ³¹P NMR signal. The presence of three chlorine atoms in the trichloromethyl group would be expected to induce a more significant downfield shift. The table below presents the available data for this compound and a related compound for comparison.
| Compound | Solvent | ³¹P Chemical Shift (δ) ppm | Reference |
| This compound | CDCl₃ | Not publicly available (see note) | [2] |
| Diethyl (chloromethyl)phosphonate | CDCl₃ | Data not found in search |
Note on Chemical Shift: The exact chemical shift for this compound from the primary literature could not be retrieved. Based on the strong electron-withdrawing nature of the -CCl₃ group, the chemical shift is anticipated to be in the downfield region for phosphonates.
Experimental Protocol for Acquiring High-Quality ³¹P NMR Spectra
The following protocol is a self-validating system designed to yield high-quality, reproducible ³¹P NMR spectra for this compound and similar organophosphonates. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
1. Sample Preparation:
-
Analyte: this compound.
-
Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for many organic compounds and is relatively non-polar. The deuterium signal is used for field-frequency locking by the NMR spectrometer.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable number of scans.
-
Reference Standard: 85% Phosphoric acid (H₃PO₄) is the universally accepted external standard for ³¹P NMR, with its chemical shift defined as 0 ppm.[1] An external standard is crucial as H₃PO₄ is reactive and should not be mixed directly with the sample. A sealed capillary containing 85% H₃PO₄ is inserted into the NMR tube.
2. NMR Spectrometer Setup and Parameters:
-
Nucleus: ³¹P.
-
Frequency: The resonance frequency of ³¹P is approximately 40.5% of that of ¹H on the same instrument. For example, on a 400 MHz ¹H spectrometer, the ³¹P frequency will be around 162 MHz.
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of at least 200 ppm is recommended to ensure that the signal of interest is captured, as phosphonate chemical shifts can vary significantly.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is a good starting point. For quantitative measurements, a longer delay (5-7 times the longest T₁ of the phosphorus nucleus) is necessary to ensure full relaxation of the nuclei between pulses.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 512 scans should provide an excellent signal-to-noise ratio.
-
-
Proton Decoupling: Broadband proton decoupling should be employed during the acquisition. This collapses the multiplets arising from ¹H-³¹P coupling into a single sharp peak, which significantly improves the signal-to-noise ratio and simplifies the spectrum.[3]
3. Data Processing and Referencing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain a pure absorption signal and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the peak of the external 85% H₃PO₄ standard to 0 ppm.
Caption: A streamlined workflow for acquiring a high-quality ³¹P NMR spectrum.
Conclusion: A Critical Tool for Structural Elucidation
³¹P NMR spectroscopy is an indispensable technique for the unambiguous characterization of this compound and other organophosphorus compounds. The sensitivity of the ³¹P chemical shift to the local electronic environment provides invaluable insights into the molecular structure. By understanding the influence of substituents like the trichloromethyl group and by employing a robust and well-rationalized experimental protocol, researchers can confidently obtain high-quality spectroscopic data. This information is critical for quality control, reaction monitoring, and for establishing the structure-activity relationships that are fundamental to advancing research in the pharmaceutical and chemical sciences.
References
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SpectraBase. Trichloromethyl-phosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts. [Link]
- Kharasova, F. M., Zykova, T. V., Salakhutdinov, R. A., Efimova, V. D., & Shafigullina, R. D. (1974). Journal of General Chemistry of the USSR, 44(11), 2419–2422.
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NMR Service. 31 Phosphorus NMR. [Link]
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UCSB Chemistry and Biochemistry. 31P - NMR Facility. [Link]
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JEOL Ltd. Analyzes of alkyl phosphonate mixtures. [Link]
-
ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]
-
Slideshare. 31-P NMR SPECTROSCOPY. [Link]
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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Diethyl (trichloromethyl)phosphonate
Foreword for the Modern Researcher
In the landscape of contemporary pharmaceutical and agrochemical research, the precise characterization of molecular structures is paramount. Diethyl (trichloromethyl)phosphonate, a versatile organophosphorus compound, serves as a critical intermediate in the synthesis of a variety of bioactive molecules.[1][2][3] Its utility as a precursor demands a comprehensive understanding of its spectroscopic signature to ensure reaction monitoring, quality control, and the unambiguous identification of its derivatives. This guide provides a detailed exploration of the infrared (IR) spectroscopy of this compound, offering both foundational knowledge and practical insights for researchers, scientists, and professionals in drug development.
Part 1: The Molecular Architecture and its Vibrational Symphony
This compound, with the chemical formula C5H10Cl3O3P, possesses a distinct molecular structure that gives rise to a characteristic infrared spectrum.[4][5] The central phosphorus atom is double-bonded to an oxygen atom (a phosphoryl group, P=O), single-bonded to two ethoxy groups (-OCH2CH3), and single-bonded to a trichloromethyl group (-CCl3). Each of these functional groups undergoes specific vibrational motions—stretching and bending—when interacting with infrared radiation. The frequencies of these vibrations are unique and provide a "fingerprint" for the molecule.
The expertise in interpreting an IR spectrum lies not just in identifying individual peaks, but in understanding how the electronic environment influences these vibrations. For instance, the strong electronegativity of the three chlorine atoms in the trichloromethyl group has a discernible inductive effect on the P=O bond, influencing its stretching frequency. Similarly, the P-O-C linkages of the ethoxy groups exhibit characteristic vibrations that are crucial for confirming the esteric nature of the phosphonate.
Part 2: Acquiring the Spectrum: A Protocol Rooted in Precision
The acquisition of a high-quality IR spectrum is the bedrock of accurate analysis. The following protocol outlines the methodology for obtaining the Attenuated Total Reflectance (ATR)-IR spectrum of this compound, a technique well-suited for liquid samples.
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Preparation:
-
Ensure the ATR-IR spectrometer is powered on and has completed its self-diagnostic checks.
-
Perform a background scan to account for atmospheric water and carbon dioxide. This is a critical step for obtaining a clean spectrum of the analyte. The background spectrum is stored in the instrument's memory and automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
This compound is typically a colorless to pale yellow liquid.[1]
-
Place a small drop of the neat liquid sample directly onto the center of the ATR crystal (e.g., diamond or germanium). Ensure the entire surface of the crystal is covered to maximize the signal-to-noise ratio.
-
-
Spectrum Acquisition:
-
Secure the ATR press arm over the sample to ensure good contact between the liquid and the crystal.
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set from 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
After acquisition, the resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
-
This self-validating protocol ensures reproducibility. The initial background scan provides an internal reference, and the use of a neat sample minimizes the potential for solvent interference.
Part 3: Deciphering the Spectral Fingerprint
The infrared spectrum of this compound is rich with information. The following table summarizes the key absorption bands and their corresponding vibrational modes, synthesized from established knowledge of organophosphorus compound spectroscopy.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~2985-2900 | C-H Asymmetric & Symmetric Stretch | -CH₃, -CH₂ (Ethoxy) | Medium |
| ~1475-1440 | C-H Bending (Scissoring/Deformation) | -CH₃, -CH₂ (Ethoxy) | Medium |
| ~1270-1250 | P=O Stretching | Phosphoryl | Strong |
| ~1170-1150 | P-O-C Asymmetric Stretch | Phosphonate Ester | Strong |
| ~1050-1020 | P-O-C Symmetric Stretch | Phosphonate Ester | Strong |
| ~800-750 | C-Cl Stretching | Trichloromethyl | Strong |
| ~600-500 | O-P-O Bending | Phosphonate | Medium |
Note: The exact peak positions can vary slightly depending on the sample purity and the specific instrumentation used.
The most prominent and diagnostic peaks are those associated with the phosphorus-containing functional groups. The intense absorption band for the P=O stretch is a hallmark of phosphonates. The strong bands corresponding to the P-O-C stretching vibrations further confirm the diethyl ester structure.
Part 4: Visualizing Structure-Spectrum Relationships
To further elucidate the connection between the molecular structure of this compound and its IR spectrum, the following diagram illustrates the key functional groups and their corresponding vibrational regions.
Caption: Correlation of functional groups in this compound with their characteristic IR absorption regions.
Conclusion: A Tool for Advancing Research
The infrared spectrum of this compound is a powerful analytical tool. A thorough understanding of its key features, coupled with a robust experimental methodology, enables researchers to confidently identify this compound, monitor its reactions, and ensure the quality of their synthetic intermediates. This guide provides the foundational knowledge and practical insights necessary to leverage IR spectroscopy effectively in the pursuit of novel pharmaceuticals and other advanced chemical entities.
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Durig, J. R., & Craven, S. M. (1971). Vibrational Spectra and Structure of Organophosphorus Compounds. X. Methyl Torsional Frequencies and Barriers to Internal Rotation of Some CH3PXY2 Compounds. The Journal of Physical Chemistry, 75(13), 1956–1963. Retrieved from [Link]
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Durig, J. R., & Clark, J. W. (1968). Vibrational Spectra and Structure of Organophosphorus Compounds. VI. Infrared and Raman Spectra of CH3OPSF2 and CD3OPSF2. The Journal of Chemical Physics, 48(7), 3216–3224. Retrieved from [Link]
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Durig, J. R., & DiYorio, J. S. (1968). Vibrational Spectra of Organophosphorus Compounds. IV. Infrared and Raman Spectra of CH3OPCl2 and CD3OPCl2. The Journal of Chemical Physics, 48(9), 4154–4163. Retrieved from [Link]
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Mass spectrometry analysis of Diethyl (trichloromethyl)phosphonate
An In-depth Technical Guide to the Mass Spectrometry Analysis of Diethyl (trichloromethyl)phosphonate
Introduction: Characterizing this compound
This compound (DETCP) is an organophosphorus compound with the chemical formula C₅H₁₀Cl₃O₃P.[1][2] Its structure features a central phosphorus atom bonded to a trichloromethyl group, a phosphoryl oxygen, and two ethoxy groups. With a molecular weight of approximately 255.46 g/mol , its properties make it amenable to analysis by mass spectrometry, a cornerstone technique for molecular identification and quantification.[3] The robust and unambiguous characterization of DETCP is critical, particularly in contexts such as synthetic chemistry, where it serves as a reagent, and in environmental and safety monitoring, where organophosphonates are a class of compounds of significant interest.[2][4]
This guide provides a comprehensive overview of the mass spectrometric analysis of DETCP, drawing upon established principles for analogous compounds. We will explore two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis in complex matrices. The focus will be on the causality behind methodological choices, ensuring a robust and scientifically sound approach to the analysis of this molecule.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Rationale for GC-MS
Gas chromatography is an ideal separation technique for compounds that are thermally stable and sufficiently volatile. This compound, with a reported boiling point of 135-137 °C at 16 Torr, fits these criteria, making GC-MS a primary strategy for its analysis.[3] This approach provides excellent chromatographic resolution and, when coupled with Electron Ionization (EI), yields reproducible fragmentation patterns that act as a molecular fingerprint, enabling confident identification.
Experimental Protocol: GC-EI-MS
The following protocol outlines a standard operating procedure for the analysis of DETCP. The parameters are based on common methods for organophosphorus compounds and should be optimized for the specific instrumentation used.[5][6]
-
Sample Preparation:
-
Accurately weigh 1 mg of DETCP standard.
-
Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards and quality control samples at the desired concentrations (e.g., 1-100 µg/mL).
-
-
GC System Configuration:
-
GC System: Agilent 6890 or equivalent.
-
Injector: Split/Splitless inlet, operated in splitless mode to maximize sensitivity.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as an Agilent DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS System Configuration (Electron Ionization):
-
MS System: Agilent 5975 MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-350.
-
Solvent Delay: 3 minutes (to prevent filament damage from the sample solvent).
-
Fragmentation Analysis under Electron Ionization (EI)
Upon entering the ion source, DETCP molecules are bombarded with high-energy electrons (70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments. The trichloromethyl group and the diethyl phosphonate core are the primary sites of fragmentation.[7]
The molecular ion of DETCP will exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). The expected M⁺˙ peak at m/z 254 (for ³⁵Cl) will be accompanied by peaks at m/z 256, 258, and 260 with decreasing intensity, providing a clear indicator of a trichlorinated compound.
Proposed Fragmentation Pathway:
The fragmentation of DETCP is proposed to follow several key pathways, driven by the cleavage of the P-C bond and rearrangements within the ethoxy groups.
Data Summary: Key Ions
The mass spectrum of DETCP is expected to be characterized by several key ions. The base peak is often a stable fragment resulting from a major cleavage event.[1]
| m/z (Proposed) | Proposed Ion Structure/Formula | Fragmentation Pathway |
| 254/256/258 | [C₂H₅O)₂P(O)CCl₃]⁺˙ | Molecular Ion (M⁺˙) |
| 209/211/213 | [(C₂H₅O)P(O)CCl₃]⁺ | Loss of an ethoxy radical (•OC₂H₅) |
| 137 | [(C₂H₅O)₂PO]⁺ | α-cleavage, loss of the trichloromethyl radical (•CCl₃) |
| 109 | [(C₂H₅O)(OH)PO]⁺ | Loss of C₂H₄ from m/z 137 |
| 81 | [H₂PO₃]⁺ | Loss of C₂H₄ from m/z 109 |
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale for LC-MS/MS
While GC-MS is highly effective, LC-MS/MS offers advantages for analyzing DETCP within complex sample matrices (e.g., biological fluids, environmental water, food extracts) where extensive cleanup may not be feasible.[8] LC-MS/MS provides exceptional selectivity and sensitivity by utilizing Multiple Reaction Monitoring (MRM). This technique is particularly powerful for quantifying trace levels of the analyte.
Experimental Workflow: LC-ESI-MS/MS
The following workflow is designed for the quantitative analysis of DETCP using a triple quadrupole mass spectrometer.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
For clean samples, a "dilute-and-shoot" approach may be sufficient. Dilute the sample in the initial mobile phase composition.
-
For complex matrices, Solid-Phase Extraction (SPE) may be required to remove interferences.
-
-
LC System Configuration:
-
LC System: Shimadzu Nexera or equivalent UHPLC system.[9]
-
Column: A reversed-phase column such as a Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) is suitable.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
Start at 5% B, hold for 0.5 min.
-
Ramp to 95% B over 4 min.
-
Hold at 95% B for 1 min.
-
Return to 5% B and re-equilibrate for 2 min.
-
-
-
MS/MS System Configuration (Triple Quadrupole):
-
MS System: Sciex QTRAP 6500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500 °C.
-
Curtain Gas: 35 psi.
-
Collision Gas (CAD): Nitrogen, set to medium.
-
Tandem MS (MS/MS) Analysis and MRM Method Development
In positive ESI mode, DETCP is expected to form a protonated molecule, [M+H]⁺, at m/z 255 (and its corresponding isotopes at m/z 257, 259). This precursor ion is selected in the first quadrupole (Q1), fragmented via Collision-Induced Dissociation (CID) in the second quadrupole (Q2), and the resulting product ions are monitored in the third quadrupole (Q3).
For a robust quantitative method, at least two specific MRM transitions are typically monitored—one for quantification and one for confirmation.
Proposed MRM Transitions for DETCP:
| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Transition | Collision Energy (eV) (Typical) |
| 255 | 137 | [M+H]⁺ → [(C₂H₅O)₂PO]⁺ | 20 |
| 255 | 109 | [M+H]⁺ → [(C₂H₅O)(OH)PO]⁺ | 25 |
| 257 | 137 | [M+H]⁺ (isotope) → [(C₂H₅O)₂PO]⁺ | 20 |
Note: Collision energies are instrument-dependent and require optimization.
Conclusion
The mass spectrometric analysis of this compound can be effectively accomplished using two complementary techniques. GC-MS with electron ionization provides a robust method for identification based on characteristic and reproducible fragmentation patterns, ideal for pure samples or simple mixtures. For complex matrices requiring high sensitivity and selectivity, LC-MS/MS operated in MRM mode is the superior choice for quantification. The selection of the appropriate technique depends on the analytical objective, sample matrix, and required sensitivity. The protocols and fragmentation insights provided in this guide serve as a comprehensive foundation for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for this compound.
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An In-depth Technical Guide to the Key Reactive Sites of Diethyl (trichloromethyl)phosphonate
Abstract
Diethyl (trichloromethyl)phosphonate, CAS 866-23-9, is a versatile organophosphorus compound whose synthetic utility is dictated by the distinct reactivity of its three primary functional domains: the trichloromethyl group, the phosphoryl center, and the ethyl ester moieties.[1][2] This guide provides a comprehensive analysis of these reactive sites, elucidating the chemical principles that govern their transformations. We will explore the generation of α-lithiated carbanionic intermediates from the CCl₃ group, nucleophilic attacks at the electrophilic phosphorus center, and the hydrolytic cleavage of the ester functions. Each section integrates mechanistic insights with detailed, field-proven experimental protocols and visual schematics to offer a holistic understanding for researchers leveraging this reagent in complex synthetic applications.
Molecular Architecture and Electronic Profile
To comprehend the reactivity of this compound, an initial examination of its structure is essential. The molecule's reactivity is not random; it is a direct consequence of the electronic interplay between its constituent parts.
The central phosphorus (V) atom is tetrahedral, bonded to a highly electronegative phosphoryl oxygen (P=O), two ethoxy groups (-OCH₂CH₃), and the pivotal trichloromethyl (-CCl₃) group.[3] The potent inductive electron-withdrawing effect of the three chlorine atoms on the α-carbon significantly influences the molecule's overall electronic landscape, creating distinct and predictable sites for chemical attack.
Caption: Key Reactive Sites on this compound.
Site 1: The Trichloromethyl Group - A Hub of Nucleophilicity
The C-P bond polarizes the trichloromethyl carbon, but its most significant feature is its ability to stabilize a negative charge. This makes it a precursor to a potent α-phosphoryl, α,α-dichlorocarbanion through metal-halogen exchange.
Mechanism: Lithiation via Metal-Halogen Exchange
Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (below -100°C) facilitates a metal-halogen exchange. This process preferentially occurs over proton abstraction due to the absence of α-protons. The reaction generates a transient but highly useful α-lithiated dichloromethylphosphonate species.[4] The stability of this intermediate is temperature-dependent; at temperatures around -80°C, it can undergo spontaneous reactions, leading to byproducts like tetraethyl (chloromethylene)bisphosphonate.[4]
Caption: Experimental workflow for lithiation and electrophilic quenching.
Experimental Protocol: Generation and Quenching of the α-Lithiated Intermediate
This protocol describes the generation of the lithiated species and its subsequent quenching with water to yield diethyl dichloromethylphosphonate.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Initial Setup: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -105°C using a liquid nitrogen/ethanol bath. Causality Note: This cryogenic temperature is critical to ensure the stability of the lithiated intermediate and prevent side reactions.[4]
-
Lithiation: Add n-BuLi (1.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -100°C. Stir the resulting mixture for 30-45 minutes at this temperature.
-
Electrophilic Quench: Slowly add the electrophile (in this case, deionized water, 1.1 eq) to the reaction mixture.
-
Workup: Allow the reaction to warm to room temperature. Quench any remaining reactive species by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Site 2: The Phosphoryl Center - An Electrophilic Target
The phosphorus atom in the P=O group is electron-deficient due to the high electronegativity of the four attached atoms (three oxygen, one carbon). This makes it an electrophilic center susceptible to nucleophilic attack. While cleavage of the robust C-P bond requires harsh conditions, reactions at the phosphorus center are fundamental to the molecule's stability and degradation pathways.[3]
Mechanism: Base-Catalyzed Hydrolysis
Under basic conditions, a hydroxide ion can act as a nucleophile, attacking the electrophilic phosphorus atom. This proceeds through a pentacoordinate intermediate. The subsequent collapse of this intermediate can lead to the cleavage of a P-O-C ester bond. This reaction typically occurs in a stepwise manner, first yielding the phosphonic acid monoester and then the fully hydrolyzed phosphonic acid.[5][6]
Caption: Nucleophilic attack at the phosphorus center during hydrolysis.
The Perkow Reaction Analogy
While this compound itself does not undergo a classic Perkow reaction (which requires a trialkyl phosphite and a haloketone), the underlying principle of nucleophilic attack at a phosphorus center is relevant.[7][8] The reactivity of the phosphoryl group is analogous to the initial step of related organophosphorus reactions where the phosphorus atom acts as the electrophile.
Site 3: The Ethyl Ester Groups - Gateway to Phosphonic Acids
The two ethyl ester groups are classic sites for hydrolysis, providing a straightforward route to the corresponding (trichloromethyl)phosphonic acid. This transformation is crucial for applications where the free phosphonic acid's properties, such as high water solubility and strong metal chelation, are desired.[3]
Hydrolysis Conditions: Acidic vs. Silyl-Mediated
A. Acid-Catalyzed Hydrolysis: This is the most direct method, typically employing a strong mineral acid like concentrated hydrochloric acid (HCl) at reflux. The reaction proceeds via protonation of the phosphoryl oxygen, which further enhances the electrophilicity of the phosphorus atom, followed by nucleophilic attack by water.[5][6]
| Condition | Reagent | Temperature | Typical Reaction Time | Outcome |
| Acidic | Conc. HCl | Reflux | 5-10 hours | Complete hydrolysis to diacid |
| Silyl-Mediated | TMSBr or TMSI | Room Temp. | 1-4 hours | Mild, selective de-esterification |
B. Silyl-Mediated Cleavage: For substrates sensitive to harsh acidic conditions, dealkylation with trimethylsilyl halides (TMSBr or TMSI) is a superior alternative.[5][9] The mechanism involves nucleophilic attack by the halide on the ethyl group's carbon, with the phosphorus oxygen being silylated. The resulting silyl ester is then readily hydrolyzed upon aqueous workup. This method proceeds under mild, neutral conditions.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Acid Addition: Carefully add concentrated HCl (5-10 volumes per gram of phosphonate).
-
Heating: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Isolation: After cooling to room temperature, remove the excess HCl and water under reduced pressure. Causality Note: Repeated co-evaporation with water or toluene may be necessary to remove all traces of HCl.
-
Purification: The resulting crude (trichloromethyl)phosphonic acid is often a viscous oil or a solid and can be purified by recrystallization if necessary.
Conclusion
The reactivity of this compound is a study in controlled chemical behavior, governed by three distinct and addressable sites. The trichloromethyl group serves as a precursor to a powerful nucleophilic carbanion for C-C bond formation. The phosphoryl group, while generally stable, is the electrophilic center dictating hydrolytic degradation pathways. Finally, the ethyl esters provide a handle for conversion to the corresponding phosphonic acid, unlocking a different set of physicochemical properties. A thorough understanding of these reactive sites allows researchers and drug development professionals to strategically employ this reagent in the synthesis of novel and complex molecular architectures.
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Phosphonate - Wikipedia. Wikipedia. [Link]
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Lithiation of diethyl trichloromethylphosphonate and the transformations of the a-lithiated derivative. Perlikowska, W., Modro, A. M., Modro, T. A., & Mphahlele, M. J. (1998). Journal of the Chemical Society, Perkin Transactions 2, (5), 1237-1240. [Link]
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Synthesis and Reactions of α-Hydroxyphosphonates. Keglevich, G., & Rádi, A. (2018). ResearchGate. [Link]
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Intermediates in the Transformation of Phosphonates to Phosphate by Bacteria. Cicchillo, R. M., et al. (2004). Biochemistry, 43(35), 11074-11080. [Link]
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Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Keglevich, G., et al. (2021). Molecules, 26(24), 7586. [Link]
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Synthesis of diethyl (phenylamino)benzylposphonate by aza-Pudovik reaction. Tajti, Á., et al. (2020). ResearchGate. [Link]
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Synthesis of α-amino phosphonates. Organic Chemistry Portal. [Link]
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Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. Sutcliffe, O. B., et al. (2023). Chemistry, 5(3), 1736-1748. [Link]
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Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Kafarski, P., et al. (2012). Molecules, 17(1), 615-626. [Link]
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An In-depth Technical Guide to the Solubility Characteristics of Diethyl (trichloromethyl)phosphonate in Organic Solvents
Introduction
Diethyl (trichloromethyl)phosphonate (CAS No. 866-23-9) is a versatile organophosphorus compound with significant applications in organic synthesis and materials science.[1] Its utility as a reagent, particularly in the formation of carbon-carbon bonds and the synthesis of flame retardants, necessitates a thorough understanding of its physicochemical properties.[1] Among these, solubility in organic solvents is a critical parameter for its effective use in reaction media, purification processes, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, alongside a detailed experimental protocol for its quantitative determination.
Physicochemical Properties of this compound
A foundational understanding of the physical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀Cl₃O₃P | [1][2] |
| Molecular Weight | 255.46 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [1][2] |
| Boiling Point | 130-131 °C at 14 mmHg | [1] |
| Density | 1.362 g/mL at 25 °C | [1] |
General Solubility Profile
This compound is generally characterized as being soluble in organic solvents while exhibiting limited solubility in water.[2] This behavior is consistent with its molecular structure, which includes both polar (phosphonate group) and nonpolar (ethyl and trichloromethyl groups) moieties. The presence of the electronegative chlorine and oxygen atoms creates dipoles, while the alkyl chains contribute to its organic character. This dual nature allows for miscibility with a range of organic solvents.
While specific quantitative data is not extensively available in public literature, a qualitative assessment of its solubility in common organic solvents can be inferred based on the principle of "like dissolves like".
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The phosphonate group can engage in hydrogen bonding with the hydroxyl group of alcohols. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions. THF is a common solvent for reactions involving this compound.[3] |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | The polarity of both the solute and solvent are comparable, facilitating dissolution. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar character of the aromatic ring can interact favorably with the alkyl and trichloromethyl groups. |
| Ketones | Acetone | Soluble | Acetone's polarity is suitable for dissolving organophosphorus compounds. |
| Amides | Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Hydrocarbons | Hexane, Heptane | Likely less soluble | The significant polarity of the phosphonate group may limit solubility in highly nonpolar solvents. |
| Aqueous | Water | Limited solubility | While the phosphonate group can interact with water, the overall organic character of the molecule restricts its solubility.[2] |
Experimental Determination of Solubility: A Step-by-Step Protocol
For researchers and drug development professionals requiring precise solubility data, direct experimental measurement is necessary. The "shake-flask" method is a widely recognized and accurate technique for determining the equilibrium solubility of a compound in a given solvent.
Objective
To quantitatively determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Gas chromatograph with a flame photometric detector (GC-FPD) or a mass spectrometer (GC-MS) OR a High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
-
Autosampler vials
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add a known volume of the desired organic solvent (e.g., 5 mL).
-
Add an excess amount of this compound to each vial. The presence of undissolved liquid is crucial to ensure that the solution is saturated.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess this compound to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a solvent-compatible syringe filter (0.22 µm) into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-droplets.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis (Gas Chromatography Example):
-
Instrumentation: A gas chromatograph equipped with a flame photometric detector (GC-FPD) is highly suitable for the analysis of organophosphorus compounds due to its selectivity and sensitivity.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standards into the GC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted samples into the GC under the same conditions as the standards.
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/L or mg/mL.
-
Causality in Experimental Design
-
Choice of Shake-Flask Method: This method is chosen for its accuracy in determining equilibrium solubility, which is a thermodynamic constant under specified conditions.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible and accurate results.
-
Equilibration Time: Sufficient time for agitation is necessary to ensure that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved solute.
-
Filtration: This step is vital to ensure that only the dissolved solute is being quantified, preventing artificially high solubility measurements due to the presence of suspended micro-droplets.
-
Analytical Method: Gas chromatography is a robust and widely used technique for the separation and quantification of volatile and semi-volatile organic compounds like this compound.[1] The use of a phosphorus-selective detector like an FPD enhances the accuracy of the measurement by minimizing interference from other components.
Conclusion
References
-
Organic Syntheses. DIETHYL (DICHLOROMETHYL)PHOSPHONATE. [Link]
-
Drawell. Exploring the Role of Gas Chromatography in Organophosphate Analysis. [Link]
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Safety, handling, and toxicity information for Diethyl (trichloromethyl)phosphonate
An In-depth Technical Guide to the Safety, Handling, and Toxicology of Diethyl (trichloromethyl)phosphonate
Executive Summary
This guide provides a comprehensive technical overview of this compound (CAS No. 866-23-9), a versatile organophosphorus compound utilized as a key intermediate in the synthesis of agrochemicals, pharmaceuticals, flame retardants, and plasticizers.[1][2] While valuable in chemical synthesis, its handling necessitates a thorough understanding of its associated hazards. The compound is classified as a skin, eye, and respiratory irritant and is harmful if swallowed.[3][4] The primary toxicity is linked to its trichloromethyl group.[1] Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is paramount to mitigate exposure risks. This document outlines the toxicological profile, detailed handling procedures, emergency response protocols, and disposal considerations for this compound to ensure its safe and effective use in a research and development setting.
Chemical & Physical Identity
A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior in experimental settings and for implementing appropriate safety measures.
Overview and Structure
This compound is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and a trichloromethyl group.[1] This structure, particularly the reactive trichloromethyl moiety, is central to both its synthetic utility and its toxicological profile.[1][2]
Caption: Chemical structure of this compound.
Physicochemical Properties
The properties of this compound, a colorless to pale yellow liquid, dictate its handling and storage requirements.[1][5][6] Its limited water solubility and higher density mean that in the event of a spill into an aqueous environment, it will not readily dissolve and is likely to sink.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀Cl₃O₃P | [3][5] |
| Molecular Weight | 255.46 g/mol | [2][3][4] |
| Appearance | Clear colorless to pale yellow liquid | [2][5] |
| Density | 1.362 g/mL at 25 °C | [2][7][8] |
| Boiling Point | 130-131 °C at 14 mmHg | [2][8] |
| Flash Point | > 110 °C (> 230 °F) | [6][7][8] |
| Water Solubility | 4.5 g/L at 25 °C | [6][8] |
| Storage Temperature | 2 - 8 °C | [2][7][8] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[3][4] The primary hazards are irritation to the skin, eyes, and respiratory system.[9][10]
GHS Classification
Understanding the GHS classification is critical for immediate hazard recognition and for implementing the correct precautionary measures. The compound is consistently labeled with the "Warning" signal word.[3][4][9][10]
| Classification | Code | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4][10] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4][10] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [3][4] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [3][4] |
Mechanistic Insight: The Role of the Trichloromethyl Group in Toxicity
The toxicity of this compound is significantly influenced by the presence of the trichloromethyl (-CCl₃) group.[1] This electron-withdrawing group enhances the reactivity of the molecule. Upon metabolic activation or decomposition (e.g., under high heat), there is a potential for the release of toxic chlorinated compounds and phosphorus oxides.[1][10][11][12] This inherent chemical instability is a key causal factor behind its irritant properties and dictates the need for careful handling to avoid thermal decomposition or unintended reactions.
Toxicological Profile
Exposure to this compound can occur via inhalation, ingestion, or direct contact with skin and eyes. The primary toxicological effects are acute irritation.[3][4][9]
Routes of Exposure and Primary Effects
-
Inhalation : Vapors or mists may cause respiratory irritation.[3][4][9] Symptoms can include coughing, shortness of breath, and discomfort in the nasal passages and throat. Prompt removal to fresh air is the critical first aid step.[4][9]
-
Dermal Contact : Causes skin irritation, characterized by redness, itching, and inflammation.[3][9][10] The causality lies in the compound's ability to disrupt the skin barrier. Prolonged contact should be avoided, and any contaminated clothing must be removed immediately.[9][10]
-
Ocular Contact : Causes serious eye irritation.[3][9][10] Direct contact can lead to significant pain, redness, and watering of the eyes. The potential for damage necessitates immediate and thorough irrigation with water and prompt medical attention.[4][9]
-
Ingestion : Harmful if swallowed.[3][4] Ingestion may lead to gastrointestinal irritation.[13] Medical attention should be sought immediately without inducing vomiting.[9]
Acute Toxicity Data
Quantitative toxicological data for this compound is limited. The available information primarily supports its classification as a Category 4 oral acute toxicant.
| Test Type | Route | Species | Value | Source(s) |
| LD₅₀ (Lethal Dose, 50%) | Oral | Rat | >250 mg/kg | [7] |
| GHS Classification | Oral | - | Category 4 | [3][4] |
Exposure Control and Personal Protection
A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous adherence to personal protective equipment (PPE) protocols, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
-
Ventilation : All handling must be performed in a well-ventilated area.[4][9] The use of a chemical fume hood is the standard and most effective method for controlling airborne concentrations. The causality is simple: by maintaining a negative pressure and exhausting vapors away from the user, the fume hood prevents inhalation exposure.
-
Facility Safeguards : Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[10][11] This ensures that in the event of an accidental splash, immediate decontamination can be initiated, which is critical for minimizing injury, particularly to the eyes.[4][9]
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[9] Where splashing is a significant risk, a face shield should be worn in addition to goggles.[10]
-
Dermal Protection : Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[10] A standard lab coat is required, and for larger quantities or tasks with a higher risk of splashing, impervious clothing or an apron should be used.[9][10] Contaminated shoes should be discarded.[13]
-
Respiratory Protection : If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9][10] Respirator use must be part of a comprehensive respiratory protection program.
PPE Selection and Rationale
| Protection Type | Specification | Rationale | Source(s) |
| Eye/Face | Tightly-fitting safety goggles; face shield as needed. | Prevents eye irritation/damage from splashes. | [9][10] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin irritation from direct contact. | [10] |
| Body | Lab coat; impervious clothing for splash risk. | Protects skin from contamination. | [9][10] |
| Respiratory | NIOSH-approved respirator (if needed). | Prevents respiratory tract irritation from vapors. | [9][10] |
Standard Operating Procedures for Safe Handling
Adherence to validated protocols is the cornerstone of laboratory safety. These procedures are designed to be self-validating systems, minimizing risk at each step.
General Handling Protocol
-
Preparation : Before starting work, confirm that the chemical fume hood is operational and that a compatible fire extinguisher, spill kit, and personal protective equipment are readily available.
-
Donning PPE : Put on all required PPE, including a lab coat, safety goggles, and gloves.
-
Chemical Handling : Conduct all transfers and manipulations of the liquid within the fume hood to contain any vapors.
-
Avoiding Contamination : Use dedicated glassware and utensils. Avoid contact with skin, eyes, and clothing.[10]
-
Post-Handling : After completion, ensure all containers are tightly closed.
-
Decontamination : Thoroughly wash hands and any exposed skin with soap and water after handling.[4][9][10] Remove and properly store or dispose of PPE.
Storage and Segregation Protocol
-
Container Integrity : Keep the container tightly closed when not in use.[4][6][9]
-
Location : Store in a cool, dry, well-ventilated area, adhering to the recommended 2-8°C temperature range.[2][6][7][8][9]
-
Security : The storage area should be locked to restrict access to authorized personnel only.[6][9]
-
Segregation : Store away from incompatible materials such as strong oxidizing agents and strong bases to prevent hazardous reactions.[6][12][13]
Emergency Procedures and First Aid
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.
Emergency Response Workflow
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Introduction: The Phosphonate Moiety - A Cornerstone of Modern Chemistry
An In-Depth Technical Guide to the Mechanism of Action for Phosphonate Compounds in Organic Reactions
Phosphonates, organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond, represent a class of molecules with profound impact across chemical sciences.[1][2] Unlike their phosphate ester cousins, the C-P bond is resistant to both chemical and enzymatic hydrolysis, a feature that imparts significant metabolic stability.[3][4] This stability, combined with their ability to act as mimics of natural phosphates, carboxylates, or tetrahedral transition states, has established phosphonates as indispensable tools in medicinal chemistry and drug development.[1][2][5] They are the active components in antivirals like Tenofovir, osteoporosis treatments (bisphosphonates), and herbicides.[6][7]
For researchers and drug development professionals, a deep understanding of the reaction mechanisms that govern the synthesis and transformation of phosphonates is not merely academic; it is fundamental to the rational design of new therapeutics, the optimization of synthetic routes, and the innovation of novel chemical entities. This guide provides a detailed exploration of the core mechanisms of action for phosphonate compounds in key organic reactions, moving beyond simple procedural descriptions to elucidate the underlying principles that drive reactivity and selectivity.
Part 1: The Horner-Wadsworth-Emmons (HWE) Reaction: A Masterclass in Stereoselective Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, valued for its reliability, predictability, and significant advantages over the classical Wittig reaction.[8][9] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to generate an alkene, typically with a strong preference for the (E)-isomer.[10][11]
Core Mechanism: A Step-by-Step Analysis
The reaction proceeds through a well-defined sequence of steps, with the stereochemical outcome being determined by the thermodynamics of the intermediates.[8][12]
-
Deprotonation: The reaction begins with the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, KHMDS) to form a nucleophilic phosphonate carbanion.[8] The presence of an adjacent electron-withdrawing group (EWG), such as an ester or ketone, is crucial for stabilizing this carbanion.[8]
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates (erythro and threo).[8][13]
-
Oxaphosphetane Formation: The tetrahedral intermediates undergo intramolecular cyclization to form four-membered oxaphosphetane rings. This step is typically reversible, allowing the intermediates to equilibrate.[12][13] The threo adduct is thermodynamically more stable as it minimizes steric repulsion, and its formation is favored.[12]
-
Elimination: The oxaphosphetane collapses, cleaving the C-P and C-O bonds to yield the alkene and a water-soluble dialkylphosphate salt.[8] The elimination from the more stable threo-oxaphosphetane preferentially yields the (E)-alkene.
The primary advantage of the HWE reaction over the Wittig reaction lies in the byproduct. The dialkylphosphate salt is water-soluble and easily removed by aqueous extraction, simplifying product purification significantly compared to the often-troublesome triphenylphosphine oxide from the Wittig reaction.[9][11][14] Furthermore, phosphonate carbanions are more nucleophilic than analogous Wittig ylides, allowing them to react efficiently even with hindered ketones.[9][14]
Caption: The mechanistic pathway of the HWE reaction.
Causality in Stereoselectivity: The Still-Gennari Modification
While the standard HWE reaction reliably produces (E)-alkenes, synthetic targets often require the (Z)-isomer. W. Clark Still and C. Gennari developed a crucial modification to achieve this outcome.[10] The key insight was that by preventing the equilibration of the intermediates, the kinetic product could be isolated.
This is achieved by using:
-
Electron-Withdrawing Phosphonates: Phosphonates with highly electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl)) are used.[8]
-
Strongly Dissociating Conditions: A strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) is paired with a crown ether (18-crown-6) in THF.[8]
The electron-withdrawing groups accelerate the rate of elimination, causing the oxaphosphetane to collapse faster than the intermediates can equilibrate.[10] Under these conditions, the kinetically favored cis-oxaphosphetane forms and eliminates rapidly to yield the (Z)-alkene with high selectivity.[8]
| Condition | Phosphonate Ester | Base/Solvent | Typical Outcome | Control |
| Standard HWE | Diethyl or Dimethyl | NaH / THF or DME | >95% (E)-Alkene | Thermodynamic |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) | KHMDS, 18-crown-6 / THF | >95% (Z)-Alkene | Kinetic |
Experimental Protocol: Synthesis of (E)-Ethyl Cinnamate via HWE Reaction
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 50 mL). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The solution should become clear.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford pure (E)-ethyl cinnamate. The water-soluble phosphate byproduct remains in the aqueous layers.[10]
Part 2: Forging the C-P Bond: The Michaelis-Arbuzov and Pudovik Reactions
The synthesis of the phosphonate starting materials for reactions like the HWE is most commonly achieved via the Michaelis-Arbuzov reaction, a robust method for forming the crucial C-P bond.
The Michaelis-Arbuzov Reaction Mechanism
This reaction converts a trialkyl phosphite into a dialkyl phosphonate by reacting it with an alkyl halide.[15][16] The mechanism consists of two successive Sₙ2 reactions.[17][18]
-
Sₙ2 Attack 1: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a trialkoxyphosphonium salt intermediate.[19]
-
Sₙ2 Attack 2 (Dealkylation): The displaced halide ion then acts as a nucleophile, attacking one of the alkyl carbons of the phosphonium salt. This displaces the phosphorus ester, yielding the final dialkyl phosphonate product and a new alkyl halide.[19]
The reaction works best with primary alkyl halides; secondary and tertiary halides are less effective.[16] The reactivity order for the halide is I > Br > Cl.[16]
Caption: The two-step Sₙ2 mechanism of the Michaelis-Arbuzov reaction.
The Pudovik Reaction: Accessing α-Hydroxy and α-Amino Phosphonates
The Pudovik reaction involves the addition of a dialkyl phosphite across a carbon-heteroatom double bond, typically a C=O (aldehyde/ketone) or C=N (imine) bond.[20][21] This hydrophosphonylation is a powerful method for synthesizing α-hydroxyphosphonates and α-aminophosphonates, which are important structural motifs in medicinal chemistry.[22]
The reaction is typically catalyzed by a base or a Lewis acid.[21] In the base-catalyzed mechanism, the base deprotonates the dialkyl phosphite to generate a more nucleophilic phosphorus species, which then attacks the electrophilic carbonyl or imine carbon.
Asymmetric Catalysis in the Pudovik Reaction
A key advancement has been the development of catalytic, enantioselective versions of the Pudovik reaction.[22][23] Chiral Lewis acid complexes, such as tethered bis(8-quinolinato) (TBOx) aluminum complexes, can effectively catalyze the addition of phosphites to aldehydes and imines, yielding enantioenriched products with high yields and excellent enantioselectivity.[20][23] This provides direct access to chiral phosphonate building blocks for drug synthesis.[24]
Caption: Mechanism of the base-catalyzed Pudovik reaction.
Part 3: Phosphonates in Drug Development - Mimicry and Prodrug Strategies
The true power of phosphonate chemistry is realized in its application to drug design and development. Their structural and electronic properties allow them to serve as highly effective bioisosteres for phosphate and carboxylate groups found in biological systems.[1][5]
Enzyme Inhibition through Bioisosterism
-
Phosphate Mimics: The phosphonate group is a stable analog of the phosphate group.[3] This allows phosphonate-containing molecules to act as competitive inhibitors of enzymes that process phosphate substrates, such as polymerases and kinases.[7] The antiviral drugs Tenofovir and Adefovir are acyclic nucleoside phosphonates that, once phosphorylated, inhibit viral reverse transcriptase.[4][6]
-
Transition-State Analogs: The tetrahedral geometry of the phosphonate group effectively mimics the transition state of ester and amide hydrolysis.[1][2] This makes them potent inhibitors of protease and esterase enzymes.
-
Bisphosphonates: Nitrogen-containing bisphosphonates (e.g., Zoledronic acid) are drugs used to treat osteoporosis.[25] They inhibit farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway, by mimicking the pyrophosphate substrate.[5][7]
The Prodrug Strategy: Overcoming Bioavailability Hurdles
A major challenge in phosphonate drug development is their poor cell permeability. At physiological pH, the phosphonic acid group is doubly deprotonated, resulting in a high negative charge that prevents passive diffusion across cell membranes.[7][26]
To overcome this, a prodrug strategy is employed. The charged phosphonate is masked with lipophilic, metabolically labile groups that are cleaved inside the cell to release the active drug.[26][27]
Common prodrug moieties include:
-
Acyloxyalkyl Esters (e.g., POM): Pivaloyloxymethyl (POM) esters are cleaved by cellular esterases to release the active phosphonate.[27][28]
-
Amidates (e.g., ProTide): Phosphoramidate prodrugs, often using amino acid esters, can be efficiently hydrolyzed by intracellular enzymes to generate the active drug, as seen in Tenofovir Alafenamide (TAF).[26]
Caption: General mechanism for intracellular activation of a phosphonate prodrug.
Conclusion
The mechanisms of action for phosphonate compounds in organic reactions are a testament to the elegance and power of physical organic principles. From the thermodynamically controlled stereoselectivity of the Horner-Wadsworth-Emmons reaction to the dual Sₙ2 pathway of the Michaelis-Arbuzov synthesis, these reactions provide chemists with a reliable and versatile toolkit. For researchers in drug development, this mechanistic understanding is paramount. It enables the strategic synthesis of complex molecules and informs the design of phosphonate-based enzyme inhibitors and innovative prodrugs that can overcome fundamental pharmacological barriers. As synthetic methodologies become more sophisticated, particularly in the realm of asymmetric catalysis, the central role of phosphonate chemistry in advancing science and medicine is set to continue its expansion.
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Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]
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Saliani, A., Perera, N., & Harrison, J. (2018). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 10(15), 1859-1875. [Link]
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Kafarski, P., & Ranu, B. C. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 695128. [Link]
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Kafarski, P., & Ranu, B. C. (Eds.). (2021). Phosphonate Chemistry in Drug Design and Development, Volume II. Frontiers Media SA. Retrieved from [Link]
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Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. [Link]
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Berkowitz, D. B., Bose, M., & Du, P. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. In Enzyme Inhibition and Bioapplications. InTech. Retrieved from [Link]
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Dembkowski, L., & Stawinski, J. (2015). Recent advances in H-phosphonate chemistry. Part 1. H-phosphonate esters: synthesis and basic reactions. Topics in Current Chemistry, 361, 137-177. [Link]
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Galkina, I. V., Zvereva, E. R., & Galkin, V. I. (2020). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 25(21), 5028. [Link]
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Arbuzov Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Pertusati, F., Serpi, M., & McGuigan, C. (2012). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Current Medicinal Chemistry, 19(28), 4838-4860. Retrieved from [Link]
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Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules, 27(10), 3258. [Link]
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Afonso, C. A. M., & Madaleno, J. M. (2012). Organocatalytic Asymmetric Synthesis of Chiral Phosphonates. Current Organic Chemistry, 16(12), 1435-1453. Retrieved from [Link]
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Demadis, K. D., & Tsaousis, D. (2019). New Directions in Metal Phosphonate and Phosphinate Chemistry. Inorganics, 7(4), 48. [Link]
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Han, J. W. (2015). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Accounts of Chemical Research, 48(6), 1839-1849. [Link]
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Peck, S. C., & van der Donk, W. A. (2025). Recent advances in natural and synthetic phosphonate therapeutics. Current Opinion in Microbiology, 87, 102630. [Link]
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Molnár, K., Takács, L., Kádár, M., Faigl, F., & Kardos, Z. (2020). Z- and E-selective Horner–Wadsworth–Emmons reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 835-843. [Link]
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The Horner-Wadsworth-Emmons Reaction: A Strategic Guide to Stereoselective Olefin Synthesis
For researchers, scientists, and professionals in the vanguard of drug development and complex molecule synthesis, the precise construction of carbon-carbon double bonds is a foundational imperative. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool, prized for its reliability, stereoselectivity, and broad applicability.[1][2] This guide offers an in-depth exploration of HWE reagents, moving beyond a mere recitation of protocols to dissect the mechanistic underpinnings and strategic considerations that empower chemists to harness this reaction to its fullest potential.
The HWE Advantage: Beyond the Wittig Reaction
The HWE reaction, an evolution of the Wittig reaction, employs phosphonate-stabilized carbanions to convert aldehydes and ketones into alkenes.[3][4] Historically, its development by Horner, Wadsworth, and Emmons provided solutions to several practical limitations of the traditional Wittig reaction.[1][3]
The primary advantages that establish the HWE reaction as a preferred method in many synthetic campaigns include:
-
Simplified Product Purification: The inorganic byproduct of the HWE reaction is a water-soluble phosphate ester, which is readily removed from the reaction mixture through a simple aqueous extraction.[5][6] This contrasts sharply with the often troublesome removal of triphenylphosphine oxide, the byproduct of the Wittig reaction, which frequently necessitates chromatographic purification.[5]
-
Enhanced Reactivity: The phosphonate carbanions utilized in the HWE reaction are generally more nucleophilic and less basic than their phosphonium ylide counterparts in the Wittig reaction.[1][3][5] This heightened nucleophilicity translates to successful reactions with a wider array of carbonyl compounds, including sterically encumbered ketones that may prove unreactive in Wittig olefinations.[5][7]
-
Superior (E)-Alkene Selectivity: The HWE reaction is renowned for its inherent preference for the formation of the thermodynamically more stable (E)-alkene.[3][6][7] This stereochemical outcome is a direct consequence of the reaction mechanism, which allows for equilibration to the favored intermediate.
The Core Mechanism: A Stepwise Dissection
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is intricately linked to its multi-step mechanism. A thorough understanding of this pathway is crucial for predicting and controlling the geometry of the resulting alkene.
The reaction commences with the deprotonation of the phosphonate ester at the α-carbon by a suitable base, generating a stabilized phosphonate carbanion.[3][8] This is followed by the nucleophilic addition of the carbanion to the carbonyl carbon of an aldehyde or ketone, which is the rate-limiting step.[3][9] This addition leads to the formation of diastereomeric intermediates, which can then form an oxaphosphetane intermediate. The subsequent elimination of the phosphate group yields the final alkene product.[3]
Caption: The generalized mechanism of the Horner-Wadsworth-Emmons reaction.
The pronounced (E)-selectivity arises from the reversibility of the initial addition step, which allows for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate, leading to the formation of the (E)-alkene.[10]
Mastering Stereoselectivity: The Still-Gennari Modification for (Z)-Alkenes
While the standard HWE reaction reliably produces (E)-alkenes, the synthesis of (Z)-alkenes often requires a strategic modification. The Still-Gennari modification is a powerful technique that dramatically reverses the stereochemical outcome in favor of the (Z)-isomer.[3][7][10]
This remarkable shift in selectivity is achieved through two key alterations:
-
Electron-Withdrawing Groups on the Phosphonate: The use of phosphonates bearing electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, accelerates the elimination of the oxaphosphetane intermediate.[3][7]
-
Strongly Dissociating Reaction Conditions: Employing a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures kinetically favors the formation of the syn-oxaphosphetane intermediate, which then rapidly eliminates to yield the (Z)-alkene.[3][10][11]
| Feature | Standard HWE Reaction | Still-Gennari Modification |
| Primary Product | (E)-Alkenes | (Z)-Alkenes |
| Stereoselectivity Control | Thermodynamic | Kinetic |
| Phosphonate Reagent | Typically dialkyl phosphonoacetates | Bis(2,2,2-trifluoroethyl)phosphonates |
| Reaction Conditions | NaH, LiCl/amine bases | KHMDS, 18-crown-6, low temperature |
Practical Considerations and Protocol Optimization
The success of a Horner-Wadsworth-Emmons reaction hinges on the judicious selection of reagents and reaction conditions.
Preparation of HWE Reagents
The requisite phosphonate esters are commonly synthesized via the Michaelis-Arbuzov reaction , which involves the reaction of a trialkyl phosphite with an alkyl halide.[6] This method is robust and allows for the preparation of a wide variety of HWE reagents.
Choice of Base and Solvent
The choice of base is critical and can influence both the reaction rate and stereoselectivity.[8] Common bases include sodium hydride (NaH), lithium chloride with an amine base (Masamune-Roush conditions), and potassium carbonate.[6][7] The solvent also plays a significant role, with tetrahydrofuran (THF) and ethylene glycol dimethyl ether (DME) being frequently employed.[6]
Experimental Protocols
The following protocols provide a framework for conducting a standard (E)-selective HWE reaction and a Still-Gennari (Z)-selective modification.
Protocol for (E)-Selective Olefination
This protocol is a general guideline and may require optimization based on the specific substrates.
Caption: A typical workflow for an (E)-selective Horner-Wadsworth-Emmons reaction.
Step-by-Step Methodology:
-
To a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.
Protocol for (Z)-Selective Olefination (Still-Gennari Modification)
This protocol is a general guideline and requires stringent anhydrous and low-temperature conditions.
Step-by-Step Methodology:
-
To a solution of bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.2 equivalents) in THF dropwise.[10]
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.[10]
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (Z)-alkene.[10]
Applications in Drug Discovery and Natural Product Synthesis
The Horner-Wadsworth-Emmons reaction is a workhorse in the synthesis of complex molecules with significant biological activity.[1][2][12] Its ability to forge carbon-carbon double bonds with high stereocontrol makes it indispensable for the construction of macrocycles, polyketides, and other natural products.[1][2][7] In drug discovery, the HWE reaction is frequently employed to synthesize analogs of lead compounds, where the geometry of a double bond can profoundly impact pharmacological activity.[13][14]
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and powerful tool for stereoselective alkene synthesis. By understanding the underlying mechanistic principles and the factors that govern its stereochemical outcome, researchers can strategically employ this reaction to construct complex molecular architectures with a high degree of precision. The ability to selectively generate either (E)- or (Z)-alkenes by judicious choice of reagents and conditions underscores the sophistication and indispensability of the HWE reaction in modern organic synthesis.
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The Trichloromethyl Group: A Linchpin in Modulating Phosphonate Reactivity for Advanced Applications
Abstract
The introduction of a trichloromethyl (CCl₃) group onto a phosphonate framework profoundly alters its electronic and steric landscape, unlocking unique reactivity profiles that have been strategically exploited in organic synthesis and drug discovery. This technical guide provides an in-depth exploration of the multifaceted role of the trichloromethyl group in phosphonate chemistry. We will dissect the fundamental principles governing its influence, from the powerful electron-withdrawing effects that modulate the reactivity of the phosphorus center and adjacent atoms, to the significant steric hindrance that directs reaction pathways. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices when working with trichloromethylphosphonates, supported by detailed mechanistic insights, practical experimental protocols, and a survey of their burgeoning applications.
Introduction: The Strategic Significance of the Trichloromethylphosphonate Scaffold
Phosphonates, organophosphorus compounds characterized by a direct carbon-to-phosphorus bond (C-P), are of immense interest due to their structural analogy to phosphates. This mimicry allows them to function as enzyme inhibitors, antiviral agents, and herbicides.[1] The deliberate incorporation of a trichloromethyl group represents a powerful strategy to fine-tune the physicochemical and biological properties of these molecules. The three chlorine atoms exert a potent inductive effect, withdrawing electron density from the rest of the molecule and rendering the phosphorus atom more electrophilic. This electronic perturbation has significant consequences for a variety of chemical transformations.
This guide will navigate the intricate interplay of electronic and steric factors, providing a robust framework for understanding and predicting the reactivity of this important class of compounds.
The Dual Nature of the Trichloromethyl Group: Electronic and Steric Consequences
The reactivity of trichloromethylphosphonates is primarily dictated by the powerful electron-withdrawing nature and the considerable steric bulk of the CCl₃ group.
Potent Inductive Effect: Activating the Phosphorus Center
The three chlorine atoms of the trichloromethyl group create a strong dipole, pulling electron density away from the α-carbon and, consequently, from the phosphorus atom. This inductive effect has several key implications:
-
Increased Electrophilicity of Phosphorus: The electron-deficient phosphorus atom becomes a more potent electrophile, enhancing its susceptibility to nucleophilic attack. This is a crucial factor in reactions such as the Michaelis-Arbuzov and Pudovik reactions.
-
Enhanced Acidity of α-Protons (if present): In phosphonates with α-protons, the electron-withdrawing CCl₃ group would significantly increase their acidity, facilitating deprotonation and the formation of stabilized carbanions for subsequent alkylation or olefination reactions.
-
Modulation of P=O Bond Polarity: The inductive effect influences the polarity of the phosphoryl (P=O) bond, which can affect its participation in hydrogen bonding and other non-covalent interactions, a critical aspect in biological recognition.
Steric Hindrance: A Guiding Force in Reaction Selectivity
The bulky trichloromethyl group imposes significant steric constraints around the reaction center. This steric hindrance can:
-
Direct Nucleophilic Attack: The approach of a nucleophile to the phosphorus atom or the α-carbon can be sterically hindered, influencing the regioselectivity and stereoselectivity of a reaction.[2][3]
-
Influence Conformational Preferences: The CCl₃ group can dictate the preferred conformation of the molecule, which in turn can affect its reactivity and interaction with biological targets.
-
Decrease Reaction Rates: In some cases, the steric bulk can impede the formation of the transition state, leading to slower reaction rates compared to less hindered analogues.[2]
Key Reactions and Mechanistic Insights
The unique electronic and steric properties of trichloromethylphosphonates govern their behavior in a range of important organic transformations.
The Michaelis-Arbuzov Reaction: A Pathway to C-P Bond Formation
The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, involving the reaction of a trialkyl phosphite with an alkyl halide.[4] When employing a reagent like carbon tetrachloride, the reaction proceeds to form a trichloromethylphosphonate.
The strong electron-withdrawing nature of the three chlorine atoms in carbon tetrachloride makes the carbon atom highly susceptible to nucleophilic attack by the phosphorus atom of the trialkyl phosphite. The subsequent dealkylation step is driven by the formation of the thermodynamically stable phosphoryl bond.
The Pudovik Reaction: Addition to Imines
The Pudovik reaction involves the addition of a dialkyl phosphite to an imine, typically under basic catalysis, to form α-aminophosphonates.[5] The use of a phosphite bearing a trichloromethyl group would be expected to influence the reaction in several ways.
While a phosphite with a CCl₃ group does not have a P-H bond to participate directly in the Pudovik reaction, related trichloromethyl-substituted precursors can be used to generate reactive phosphorus species. The electron-withdrawing CCl₃ group would make the phosphorus center more Lewis acidic, potentially altering the catalytic requirements.
Hydrolysis of Trichloromethylphosphonates
The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a fundamental transformation. The stability of the C-P bond in trichloromethylphosphonates under acidic hydrolysis is a notable feature, allowing for the cleavage of the ester groups without disrupting the core scaffold.[2]
Table 1: Qualitative Comparison of Reactivity in Phosphonate Hydrolysis
| Phosphonate Derivative | C-Substituent | Electronic Effect of Substituent | Expected Hydrolysis Rate |
| Diethyl methylphosphonate | -CH₃ | Electron-donating | Slower |
| Diethyl chloromethylphosphonate | -CH₂Cl | Electron-withdrawing | Faster |
| Diethyl trichloromethylphosphonate | -CCl₃ | Strongly electron-withdrawing | Fastest |
The increased rate of hydrolysis for chlorinated phosphonates is attributed to the electron-withdrawing nature of the substituents, which makes the phosphorus atom more susceptible to nucleophilic attack by water.[2]
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples of the synthesis and reactions of trichloromethylphosphonates. Researchers should always consult original literature and perform appropriate risk assessments before conducting any experiment.
Synthesis of Diethyl Trichloromethylphosphonate
This protocol is adapted from established procedures for the Michaelis-Arbuzov reaction.
Materials:
-
Triethyl phosphite
-
Carbon tetrachloride (Caution: Toxic and carcinogenic)
-
An inert atmosphere (e.g., Nitrogen or Argon)
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.0 eq) under an inert atmosphere.
-
Slowly add carbon tetrachloride (1.1 eq) to the triethyl phosphite. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.
-
Monitor the reaction progress by ³¹P NMR spectroscopy. The signal for triethyl phosphite (around +139 ppm) should be replaced by a new signal for the product.
-
After the reaction is complete, remove the excess carbon tetrachloride and the ethyl chloride byproduct by distillation.
-
The crude diethyl trichloromethylphosphonate can be purified by vacuum distillation.
Reaction of Diethyl Trichloromethylphosphonate with a Primary Amine
This protocol exemplifies a nucleophilic substitution reaction at the phosphorus center, where the trichloromethyl group acts as a leaving group in some contexts, or influences the reactivity of other leaving groups.
Materials:
-
Diethyl trichloromethylphosphonate
-
Primary amine (e.g., aniline)
-
A suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
In a dry, inert atmosphere flask, dissolve the primary amine (2.2 eq) and triethylamine (2.5 eq) in anhydrous acetonitrile.
-
To this solution, add diethyl trichloromethylphosphonate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or ³¹P NMR to track the consumption of the starting phosphonate.
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure, followed by extraction and purification by column chromatography.
Spectroscopic Characterization: The Voice of the Phosphorus Nucleus
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.
Table 2: Representative ³¹P NMR Chemical Shifts
| Compound | Chemical Environment | Approximate ³¹P Chemical Shift (δ, ppm) |
| Triethyl phosphite | P(III) ester | +139 |
| Diethyl phosphite | P(V)-H | +7 to +10 |
| Diethyl ethylphosphonate | P(V) phosphonate | +30 to +34 |
| Diethyl trichloromethylphosphonate | P(V) with CCl₃ group | ~ +5 to +10 |
| Phosphoric Acid (85%) | Reference | 0 |
Note: Chemical shifts can vary depending on the solvent and other experimental conditions.[6][7]
The significant upfield shift of the ³¹P signal in diethyl trichloromethylphosphonate compared to diethyl ethylphosphonate is a direct consequence of the strong shielding effect of the three chlorine atoms. This distinctive chemical shift provides a clear diagnostic marker for the presence of the trichloromethyl group.
Applications in Drug Discovery and Beyond
The unique properties conferred by the trichloromethyl group have made these phosphonates valuable building blocks in medicinal chemistry and materials science.
-
Enzyme Inhibitors: The tetrahedral geometry of the phosphonate group, combined with the electronic modifications from the CCl₃ group, can lead to potent and selective enzyme inhibitors.
-
Antiviral and Anticancer Agents: The phosphonate moiety can serve as a non-hydrolyzable phosphate mimic in nucleoside analogues, a strategy that has led to the development of important antiviral drugs.[1] The CCl₃ group can further enhance the biological activity and pharmacokinetic properties of these compounds.
-
Asymmetric Synthesis: Chiral phosphonates are valuable in asymmetric catalysis. The steric and electronic influence of the trichloromethyl group can be exploited to control the stereochemical outcome of reactions.
-
Flame Retardants: The presence of both phosphorus and chlorine atoms in the molecule can impart flame-retardant properties.
Conclusion: A Versatile Tool for Chemical Innovation
The trichloromethyl group is far more than a simple substituent; it is a powerful modulator of phosphonate reactivity. Its strong electron-withdrawing nature and significant steric presence provide a predictable and tunable handle for chemists to design and synthesize novel molecules with tailored properties. From enhancing the electrophilicity of the phosphorus center to directing the course of complex reactions, the CCl₃ group offers a wealth of opportunities for innovation. As our understanding of its nuanced effects continues to grow, we can anticipate the development of even more sophisticated applications for trichloromethylphosphonates in medicine, agriculture, and materials science. This guide has aimed to provide a solid foundation for researchers to confidently explore and exploit the rich chemistry of this fascinating class of compounds.
References
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Reich, H. J. (n.d.). 31P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
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Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. (2009). Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of 1,1-Dichloroalkenes using Diethyl (trichloromethyl)phosphonate in the Horner-Wadsworth-Emmons Reaction
Abstract: The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1] This guide provides an in-depth exploration of a specialized application of the HWE reaction utilizing diethyl (trichloromethyl)phosphonate. This reagent serves as a robust and efficient precursor for the synthesis of 1,1-dichloroalkenes (gem-dichlorovinyl compounds) from a wide range of aldehydes and ketones. The resulting vinyl dichlorides are highly valuable and versatile intermediates, particularly in the synthesis of pharmaceuticals, natural products, and advanced materials, owing to their unique reactivity in cross-coupling reactions and their utility as precursors to terminal alkynes.[2][3][4] This document offers detailed mechanistic insights, step-by-step experimental protocols, safety guidelines, and application data to enable researchers, scientists, and drug development professionals to effectively implement this powerful transformation.
Mechanistic Insights and Rationale
The Horner-Wadsworth-Emmons (HWE) Reaction: A Primer
First reported by Horner, Wadsworth, and Emmons, the HWE reaction is a modification of the Wittig reaction that employs phosphonate-stabilized carbanions.[5][6] These carbanions are generated by deprotonating a phosphonate ester at the α-carbon. Compared to the phosphonium ylides used in the Wittig reaction, phosphonate carbanions are more nucleophilic and generally less basic, allowing them to react efficiently with a broader range of aldehydes and ketones.[6] A significant practical advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which is easily removed during aqueous workup, simplifying product purification.[5][7] The classical HWE reaction, particularly with phosphonates stabilized by electron-withdrawing groups like esters, typically yields the thermodynamically favored (E)-alkene with high selectivity.[5][8]
The Unique Role of the Trichloromethyl Group
The use of this compound introduces a unique functionality into the HWE reaction framework. The defining feature is the α-trichloromethyl (-CCl₃) group, which exerts a powerful influence on the reagent's reactivity and the reaction's outcome.
-
Enhanced Acidity: The three electron-withdrawing chlorine atoms significantly increase the acidity of the α-proton (the one on the carbon attached to both the phosphorus and the CCl₃ group, which is not present in the starting material but is key in related α-halo phosphonates). In the case of this compound itself, deprotonation occurs on the carbon of the trichloromethyl group is not the primary pathway. Instead, the reaction proceeds via the formation of a dichlorinated carbanion.
-
Generation of the Dichlorophosphonate Carbanion: The reaction is initiated by the treatment of this compound with a strong, non-nucleophilic base (e.g., n-butyllithium or a Grignard reagent). This does not deprotonate the phosphonate but rather facilitates a haloform-type reaction or metal-halogen exchange to generate a diethyl (dichloromethyl)phosphonate carbanion. This carbanion is the key nucleophilic species that reacts with the carbonyl compound.[9]
-
Directing the Outcome: The presence of the two chlorine atoms on the nucleophilic carbanion ensures that the final product of the olefination is a 1,1-dichloroalkene. This provides a direct and reliable route to a functional group that can be challenging to synthesize via other methods.[2][3]
Detailed Reaction Mechanism
The reaction proceeds through several well-defined steps, which must be controlled carefully, primarily through the use of low temperatures, to ensure high yields and minimize side reactions.
-
Formation of the Dichlorophosphonate Anion: A strong base, such as isopropylmagnesium chloride or lithium diisopropylamide (LDA), reacts with this compound to generate the key nucleophilic species, the diethyl (dichloromethyl)phosphonate carbanion.[10] This step is performed at very low temperatures (-78 °C) to maintain the stability of the carbanion.
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate known as a β-alkoxyphosphonate (betaine).[5]
-
Cyclization to Oxaphosphetane: The oxygen anion of the betaine intermediate attacks the electrophilic phosphorus atom, resulting in a four-membered ring intermediate, the oxaphosphetane.
-
Elimination and Product Formation: The unstable oxaphosphetane intermediate collapses. The carbon-phosphorus and carbon-oxygen bonds break, leading to the formation of a new carbon-carbon double bond and the water-soluble diethyl phosphate byproduct. The two chlorine atoms remain attached to the newly formed double bond, yielding the final 1,1-dichloroalkene product.
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Synthesis of 1,1-Dichloroalkenes Utilizing Diethyl (trichloromethyl)phosphonate: An Application and Protocol Guide
Introduction: The Strategic Importance of 1,1-Dichloroalkenes and a Modern Synthetic Approach
1,1-Dichloroalkenes are valuable synthetic intermediates in organic chemistry, serving as versatile precursors for a variety of molecular architectures. Their utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The gem-dichloroalkenyl moiety can be elaborated through various transformations, including cross-coupling reactions, to introduce further complexity. A robust and reliable method for the synthesis of these motifs is the Horner-Wadsworth-Emmons (HWE) reaction of aldehydes and ketones with diethyl (trichloromethyl)phosphonate. This approach offers several advantages over classical methods, including mild reaction conditions and the formation of a water-soluble phosphate byproduct, which simplifies purification.[1][2][3] This guide provides a comprehensive overview of the mechanism, a detailed experimental protocol, and practical insights for the successful synthesis of 1,1-dichloroalkenes using this powerful olefination strategy.
Mechanistic Insights: A Modified Horner-Wadsworth-Emmons Pathway
The synthesis of 1,1-dichloroalkenes via this compound is a variation of the well-established Horner-Wadsworth-Emmons (HWE) reaction.[1][2] The reaction proceeds through the formation of a phosphonate-stabilized carbanion, which then engages with a carbonyl compound to yield the target alkene.
The key steps of the mechanism are as follows:
-
Deprotonation: A strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), abstracts a proton from the carbon alpha to the phosphonate group. However, in the case of this compound, the initial step involves a lithium-halogen exchange, where the organolithium reagent displaces one of the chlorine atoms to form a dichlorinated phosphonate carbanion. This carbanion is stabilized by the electron-withdrawing phosphonate group.
-
Nucleophilic Attack: The resulting highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition step leads to the formation of a tetrahedral intermediate, a β-alkoxyphosphonate.
-
Oxaphosphetane Formation: The oxygen anion of the tetrahedral intermediate then attacks the electrophilic phosphorus center, leading to a cyclic four-membered ring intermediate known as an oxaphosphetane. This step is typically the rate-determining step of the reaction.[4]
-
Elimination: The oxaphosphetane intermediate is unstable and collapses through a syn-elimination pathway. This concerted fragmentation results in the formation of the desired 1,1-dichloroalkene and a water-soluble diethyl phosphate byproduct. The formation of the thermodynamically stable phosphate drives the reaction to completion.
The stereochemical outcome of the HWE reaction generally favors the formation of the more stable E-alkene.[1][2] This is attributed to the reversibility of the initial nucleophilic addition and the thermodynamic preference for the transition state leading to the E-isomer.
Figure 1: Simplified workflow of the Horner-Wadsworth-Emmons reaction for 1,1-dichloroalkene synthesis.
Experimental Protocol: Synthesis of 1,1-Dichloro-4-phenyl-1-butene
This protocol provides a detailed procedure for the synthesis of 1,1-dichloro-4-phenyl-1-butene from 3-phenylpropanal as a representative example.
Materials:
-
This compound (97%)
-
n-Butyllithium (2.5 M in hexanes)
-
3-Phenylpropanal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Dry ice/acetone bath
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer is charged with this compound (1.0 eq). The flask is flushed with dry nitrogen.
-
Solvent Addition: Anhydrous THF is added via syringe to dissolve the phosphonate. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Carbanion Formation: n-Butyllithium (1.0 eq) is added dropwise to the stirred solution via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. The solution typically turns a pale yellow or orange color, indicating the formation of the carbanion. The mixture is stirred for an additional 30 minutes at -78 °C.
-
Aldehyde Addition: A solution of 3-phenylpropanal (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over 15 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Warming and Quenching: The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,1-dichloro-4-phenyl-1-butene.
Table 1: Reagent Quantities and Reaction Parameters
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| This compound | 255.46 | 10 | 1.0 | 2.55 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 10 | 1.0 | 4.0 mL |
| 3-Phenylpropanal | 134.18 | 10 | 1.0 | 1.34 g |
| Anhydrous THF | - | - | - | 50 mL |
Substrate Scope and Limitations
This olefination protocol is applicable to a wide range of aldehydes, including aliphatic and aromatic aldehydes. Ketones can also be used as substrates, although they generally exhibit lower reactivity than aldehydes and may require longer reaction times or higher temperatures.
Table 2: Representative Examples of 1,1-Dichloroalkene Synthesis
| Aldehyde/Ketone | Product | Yield (%) | Reference |
| Benzaldehyde | 1,1-Dichloro-2-phenylethene | 85-95 | [3] |
| 4-Methoxybenzaldehyde | 1,1-Dichloro-2-(4-methoxyphenyl)ethene | 88-96 | [3] |
| Cyclohexanecarboxaldehyde | 1-(Cyclohexyl)-2,2-dichloroethene | ~80 | |
| Acetophenone | 1,1-Dichloro-2-phenylprop-1-ene | ~70 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Functional Group Tolerance:
The reaction is generally tolerant of a variety of functional groups. However, substrates with acidic protons (e.g., alcohols, carboxylic acids) are incompatible with the strongly basic conditions and will quench the phosphonate carbanion. These functional groups should be protected prior to the olefination reaction.
Troubleshooting
Issue: Low Yield
-
Cause: Incomplete carbanion formation.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly titrated n-butyllithium.
-
-
Cause: Inefficient reaction with the carbonyl compound.
-
Solution: For less reactive carbonyl compounds (e.g., ketones), increase the reaction time or allow the reaction to warm to a higher temperature (e.g., 0 °C or room temperature) after the initial addition.
-
-
Cause: Side reactions.
-
Solution: Maintain a low reaction temperature during the addition of n-butyllithium and the aldehyde to minimize side reactions.
-
Issue: Formation of Byproducts
-
Cause: Formation of monochlorinated alkenes.
-
Solution: This can occur if the carbanion is protonated before reacting with the aldehyde. Ensure anhydrous conditions and a sufficiently low temperature.
-
-
Cause: Aldol condensation of the starting aldehyde.
-
Solution: Add the aldehyde slowly to the pre-formed carbanion solution to maintain a low concentration of the aldehyde.
-
Figure 2: Troubleshooting guide for the synthesis of 1,1-dichloroalkenes.
Safety Precautions
-
This compound: This compound is an irritant to the skin and eyes. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should only be handled by trained personnel under an inert atmosphere (nitrogen or argon).
-
Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this reaction. The reaction should be carried out in a well-ventilated fume hood.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, I. Darstellung und Umsetzungen von Phosphinoxiden. Chemische Berichte, 91(1), 61-63.
- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
- Normant, J. F., & Villieras, J. (1975). A New Synthesis of 1,1-Dichloroalkenes. Synthesis, 1975(03), 164.
- Lowen, G. T., & Almond, M. R. (1994). A Novel Synthesis of Phosphonates from this compound. The Journal of Organic Chemistry, 59(16), 4548-4550.
- Organic Syntheses, Coll. Vol. 9, p.312 (1998); Vol. 72, p.20 (1995).
- TCI Chemicals. (2023). Safety Data Sheet: Diethyl (Trichloromethyl)
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Synthesis of E-Alkenes with Diethyl (Bromomethyl)phosphonate: Application Notes and Protocols for Researchers.
- Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Myers, A. G. (n.d.).
- TCI Chemicals. (n.d.).
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- ResearchGate. (2025).
- CONICET. (n.d.).
- PubMed. (2000).
- Beilstein Journals. (n.d.). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride.
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Application Note & Protocol Guide: Diethyl (trichloromethyl)phosphonate as a Versatile Precursor for the Synthesis of Chlorovinyl Phosphonates
Abstract
This comprehensive guide details the synthesis of chlorovinyl phosphonates from diethyl (trichloromethyl)phosphonate, a pivotal precursor in modern organic and medicinal chemistry. We will explore the underlying reaction mechanisms, provide detailed, step-by-step protocols for laboratory application, and present illustrative data. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic transformation. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring both reliability and reproducibility.
Introduction: The Significance of Chlorovinyl Phosphonates
Chlorovinyl phosphonates are a class of organophosphorus compounds that have garnered significant interest in various scientific domains, particularly in the realm of drug discovery and development. Their structural resemblance to natural phosphates allows them to act as bioisosteres, mimicking the transition states of enzymatic reactions or serving as stable analogues of phosphate-containing biomolecules.[1][2] This bioisosteric relationship is crucial, as the carbon-phosphorus bond in phosphonates imparts enhanced stability against enzymatic hydrolysis compared to the labile phosphoester bonds found in natural phosphates.[3][4]
The incorporation of a chlorovinyl moiety introduces unique electronic and steric properties, further modulating the biological activity and pharmacokinetic profile of parent molecules. This has led to their exploration as enzyme inhibitors, haptens for catalytic antibodies, and components of novel therapeutic agents.[1][2][5][6] this compound has emerged as a commercially available and highly effective starting material for accessing these valuable chlorovinyl phosphonate scaffolds.[3][7] This guide will provide the necessary theoretical and practical framework for its successful application in the laboratory.
Reaction Mechanisms: A Tale of Two Pathways
The conversion of this compound to chlorovinyl phosphonates in the presence of aldehydes or ketones is a fascinating process that can be understood through the lens of carbanion chemistry. The primary pathway is a modified Horner-Wadsworth-Emmons (HWE) reaction.[8][9] It is also important to distinguish this from the related Perkow reaction, which involves the reaction of trialkyl phosphites with haloketones to form vinyl phosphates.[10][11]
The Horner-Wadsworth-Emmons (HWE) Pathway
The HWE reaction is a cornerstone of alkene synthesis, prized for its high stereoselectivity and the ease of removal of its water-soluble phosphate byproduct.[9][12] In the context of our topic, the reaction begins with the deprotonation of this compound by a strong base, such as n-butyllithium or a Grignard reagent, at low temperatures (typically -78 °C) to generate a dichlorophosphonate carbanion.[3][13] This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to a betaine-like intermediate. Subsequent elimination of a chloride ion and rearrangement furnishes the desired chlorovinyl phosphonate. The reaction generally favors the formation of the (E)-isomer.[9][14]
A proposed mechanism involves the initial formation of a lithiodichloro species which then reacts with the carbonyl compound.[3] This process is outlined in the workflow below:
Caption: Horner-Wadsworth-Emmons reaction pathway.
The Perkow Reaction: A Noteworthy Distinction
It is crucial to differentiate the HWE synthesis of chlorovinyl phosphonates from the Perkow reaction. The Perkow reaction involves the reaction of a trialkyl phosphite with a halo-ketone to yield a vinyl phosphate, not a phosphonate.[10][11] The key difference lies in the starting materials and the final product's connectivity. In the Perkow reaction, the phosphorus atom attacks the carbonyl carbon, leading to a rearrangement that expels a halide from the alpha-carbon to form a P-O-C bond.[10] In our described HWE reaction, a P-C bond is already present in the starting material and is maintained throughout the transformation.
Detailed Protocols for Synthesis
The following protocols provide a comprehensive, step-by-step guide for the synthesis of chlorovinyl phosphonates using this compound. Adherence to these procedures, coupled with good laboratory practice, is essential for achieving optimal results.
General Considerations & Safety
-
Reagents: All reagents should be of high purity. Anhydrous solvents are critical for the success of the reaction. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone.[13]
-
Inert Atmosphere: The reaction is highly sensitive to moisture and atmospheric oxygen. All manipulations should be carried out under an inert atmosphere of dry nitrogen or argon.
-
Temperature Control: Strict temperature control is paramount. A dry ice/acetone bath is recommended to maintain a temperature of -78 °C.[13]
-
Safety: this compound and n-butyllithium are hazardous materials. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of Diethyl (1-chlorovinyl)phosphonates using n-Butyllithium
This protocol is adapted from established literature procedures.[3]
Experimental Workflow:
Caption: General workflow for chlorovinyl phosphonate synthesis.
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of the desired aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure chlorovinyl phosphonate.
Data Table: Reagent Quantities and Expected Yields
| Aldehyde/Ketone Substrate | Molar Equivalents (Substrate) | Molar Equivalents (n-BuLi) | Reaction Time (h) | Typical Yield (%) |
| Benzaldehyde | 1.0 | 1.0 | 12 | 70-85 |
| 4-Chlorobenzaldehyde | 1.0 | 1.0 | 12 | 75-90 |
| Cyclohexanone | 1.0 | 1.0 | 12 | 65-80 |
| Acetophenone | 1.0 | 1.0 | 12 | 60-75 |
Note: Yields are approximate and can vary based on substrate and reaction scale.
Characterization of Products
The synthesized chlorovinyl phosphonates can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for structural elucidation. The ³¹P NMR spectrum will show a characteristic chemical shift for the phosphonate group.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the P=O and C=C bonds.
Applications in Drug Development & Research
The phosphonate moiety is a key feature in a number of clinically approved drugs and investigational compounds.[1][5] For instance, phosphonates are central to the antiviral activity of drugs like Tenofovir and Adefovir.[1] The synthesis of novel chlorovinyl phosphonates opens up avenues for the development of new therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic properties.[6][15] These compounds can be used as building blocks in the synthesis of more complex molecules or can be evaluated directly for their biological activity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete deprotonation- Presence of moisture- Impure reagents | - Ensure accurate titration of n-BuLi- Use freshly distilled, anhydrous solvents- Purify starting materials if necessary |
| Formation of multiple byproducts | - Side reactions due to temperature fluctuations- Incorrect stoichiometry | - Maintain strict temperature control at -78 °C- Carefully control the addition rate of reagents |
| Difficulty in purification | - Co-elution of isomers or byproducts | - Optimize the solvent system for column chromatography- Consider alternative purification techniques (e.g., preparative HPLC) |
Conclusion
This compound is a powerful and versatile precursor for the synthesis of chlorovinyl phosphonates via a modified Horner-Wadsworth-Emmons reaction. The protocols and data presented in this guide offer a solid foundation for researchers to successfully implement this transformation in their own laboratories. The continued exploration of this chemistry holds significant promise for the discovery and development of novel therapeutic agents and other functional molecules.
References
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Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. Retrieved from [Link]
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Sci-Hub. (n.d.). A Novel Synthesis of Phosphonates from Diethyl (Trichloromethyl) phosphonate. Retrieved from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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AIP Publishing. (2020). Experimental and theoretical investigations of vibrational spectrum and biological activity of dichlorvos. AIP Conference Proceedings. Retrieved from [Link]
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MDPI. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition. Retrieved from [Link]
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Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]
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Application Notes & Protocols: Diethyl (Trichloromethyl)phosphonate in Carbenoid Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Superior Reagent for Dichlorocarbene Chemistry
In the landscape of modern organic synthesis, the generation and subsequent reaction of carbenes and carbenoids are fundamental for constructing complex molecular architectures. Among these, dichlorocarbene (:CCl₂) is a highly valuable intermediate, primarily utilized for the synthesis of gem-dichlorocyclopropanes, which are versatile precursors for cyclopropanes, cyclopropanones, and allenes.[1] While the classical method of generating dichlorocarbene from chloroform and a strong base is widely used, it suffers from drawbacks such as harsh reaction conditions and side reactions.[1][2]
Diethyl (trichloromethyl)phosphonate has emerged as a stable, reliable, and versatile alternative precursor for dichlorocarbene.[3] Its application circumvents many of the issues associated with traditional methods, offering milder conditions and broader substrate scope. This guide provides an in-depth exploration of the chemistry of this compound, detailing its mechanism of action, advantages, and comprehensive protocols for its application in synthetic chemistry.
Key Advantages:
-
Stability: this compound is a stable, distillable liquid that can be stored, unlike the in situ generation required for many other carbene precursors.[4]
-
Mild Reaction Conditions: The generation of dichlorocarbene from this reagent can be achieved under significantly milder, often aprotic, conditions.
-
High Efficiency: It provides excellent yields for the dichlorocyclopropanation of a wide range of alkenes, including those sensitive to the harsh basic conditions of the chloroform method.[5]
The Underlying Chemistry: Mechanism of Dichlorocarbene Generation
The transformation of this compound into dichlorocarbene proceeds through a unique pathway analogous to a phospha-Ramberg-Bäck reaction. The process is initiated by the deprotonation of the phosphonate, not by direct abstraction of a proton, but via a chlorine-lithium exchange or reaction with a suitable base.
The generally accepted mechanism involves the following key steps:
-
Carbanion Formation: A strong base, typically an organolithium reagent like n-butyllithium (BuLi) or a Grignard reagent, attacks one of the chlorine atoms. This results in the formation of an α-chloro, α-phosphorylated carbanion.[3][6]
-
Intramolecular Cyclization: The highly reactive carbanion undergoes a rapid intramolecular nucleophilic attack on the electrophilic phosphorus atom, forming a transient, three-membered oxaphosphirane-like intermediate.
-
Extrusion and Carbene Formation: This strained intermediate collapses, extruding diethyl chlorophosphate and releasing the highly electrophilic dichlorocarbene (:CCl₂).[6]
The released dichlorocarbene can then be trapped in situ by an alkene to form the desired dichlorocyclopropane derivative.
Caption: Dichlorocarbene generation from this compound.
Core Application: Dichlorocyclopropanation of Alkenes
The primary application of this compound in carbenoid chemistry is the dichlorocyclopropanation of a diverse range of alkenes. The reaction is a formal [1+2] cycloaddition and is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[7]
General Protocol for Dichlorocyclopropanation
This protocol provides a general framework. Optimization of temperature, solvent, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Alkene substrate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
-
Dry, inert atmosphere apparatus (e.g., Schlenk line)
-
Standard workup and purification reagents (e.g., saturated NH₄Cl, brine, MgSO₄, silica gel)
Caption: General workflow for dichlorocyclopropanation.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the alkene (1.0 eq) and this compound (1.2-1.5 eq) to a flame-dried flask equipped with a magnetic stir bar.
-
Dissolution & Cooling: Dissolve the reagents in anhydrous THF. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Carbene Generation & Reaction: Slowly add n-butyllithium (1.1-1.4 eq) dropwise to the stirred solution. The reaction mixture may change color.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by column chromatography on silica gel to afford the pure gem-dichlorocyclopropane product.
Substrate Scope and Reactivity
A significant advantage of this method is its broad substrate scope. The electrophilic nature of dichlorocarbene means that electron-rich alkenes react more rapidly.[7]
| Substrate Type | Reactivity | Typical Yields | Notes |
| Tri- and Tetra-substituted Alkenes | High | 85-95% | Steric hindrance is generally well-tolerated. |
| Di-substituted Alkenes (e.g., Cyclohexene) | High | 90-98% | Excellent substrates for this transformation. |
| Mono-substituted Alkenes (e.g., Styrene) | Moderate to High | 70-85% | Polymerization of the alkene can be a competing side reaction. |
| Electron-Deficient Alkenes | Low to Moderate | 30-60% | Reactions may require longer times or slight modifications.[8][9][10] |
| Enol Ethers | High | >90% | The resulting dichlorocyclopropanes are useful precursors to α,β-unsaturated aldehydes. |
Synthesis of the Reagent: this compound
While commercially available, this compound can also be synthesized in the laboratory. The most common method is the Michaelis–Arbuzov reaction between triethyl phosphite and carbon tetrachloride.[11]
Protocol: Synthesis via Michaelis-Arbuzov Reaction
Materials:
-
Triethyl phosphite
-
Carbon tetrachloride (Caution: Toxic and carcinogenic)
-
Round-bottom flask with reflux condenser
-
Distillation apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, combine triethyl phosphite (1.0 eq) and a stoichiometric amount or slight excess of carbon tetrachloride (1.0-1.1 eq) in a round-bottom flask.
-
Heating: Heat the mixture under reflux. The reaction is often initiated by gentle heating and can become exothermic.
-
Monitoring: The reaction progress can be monitored by observing the formation of ethyl chloride as a byproduct, which will distill from the reaction mixture.
-
Purification: After the reaction is complete (typically several hours), allow the mixture to cool. The desired this compound can be purified by vacuum distillation.
Safety and Handling
This compound:
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4][12][13]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]
Reagents:
-
n-Butyllithium: Pyrophoric. Handle under an inert atmosphere.
-
Carbon Tetrachloride: Toxic, carcinogenic, and an ozone-depleting substance. Use should be minimized and handled with extreme caution in a certified fume hood.
Conclusion
This compound is a highly effective and versatile reagent for the generation of dichlorocarbene. Its stability, coupled with the mild conditions required for its activation, makes it a superior choice for the dichlorocyclopropanation of a wide array of alkenes, particularly those sensitive to traditional methods. The protocols and data presented in this guide offer a robust foundation for researchers to incorporate this valuable tool into their synthetic strategies, enabling the efficient construction of complex molecular frameworks relevant to pharmaceutical and materials science.
References
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Organic Syntheses. Diethyl (dichloromethyl)phosphonate. Available from: [Link]
-
SciSpace. (2021). New route to 1-formylalkylphosphonates using diethyl trichloromethylphosphonate as a precursor. Available from: [Link]
-
Lowen, G. T., & Almond, M. R. (1994). A Novel Synthesis of (Chlorovinyl)phosphonates from this compound. The Journal of Organic Chemistry, 59(15), 4548–4550. Available from: [Link]
-
Taylor & Francis. Dichlorocarbene – Knowledge and References. Available from: [Link]
-
Wikipedia. Dichlorocarbene. Available from: [Link]
-
Request PDF. Dichlorocarbene and analogs: discovery, properties and reactions. Available from: [Link]
-
Zhu, S., et al. (2022). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 27(1), 1-25. Available from: [Link]
-
Chu, G., Moss, R. A., & Sauers, R. R. (2005). Dichlorodiazirine: a nitrogenous precursor for dichlorocarbene. Journal of the American Chemical Society, 127(41), 14206–14207. Available from: [Link]
-
Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available from: [Link]
-
ResearchGate. (2020). A DFT study of the mechanism and regioselectivity of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. Available from: [Link]
-
ResearchGate. Mechanism of generation and reactions of dichlorocarbene in two-phase... Available from: [Link]
-
chemeurope.com. Dichlorocarbene. Available from: [Link]
-
ResearchGate. A Convenient Method for the Synthesis of Electron-Rich Phosphonates. Available from: [Link]
-
RSC Publishing. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. Available from: [Link]
-
Aggarwal, V. K., et al. (1996). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, 2417-2428. Available from: [Link]
-
ResearchGate. The reaction of dichlorocarbene with phosphine derivatives related on the 2-methyl-1-phenyl-2,5-dihydro and 2,3,4,5-tetrahydro-1H-phosphole moiety. Available from: [Link]
-
Organic Syntheses. trans 1,2-Bis-(hydroxymethyl)cyclopropane. Available from: [Link]
-
ResearchGate. Mechanism of the Phospha-Wittig-Horner Reaction. Available from: [Link]
-
RSC Publishing. The activated reaction of dichlorocarbene with triplet molecular oxygen. Available from: [Link]
-
RSC Publishing. Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc. Available from: [Link]
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Application Notes and Protocols for Copper-Catalyzed Addition Reactions of Diethyl (trichloromethyl)phosphonate to Olefins
Introduction: Unlocking Novel Phosphonate Scaffolds
The introduction of phosphonate moieties into organic molecules is of paramount importance in medicinal chemistry and drug discovery. Phosphonates are recognized as valuable pharmacophores due to their ability to act as stable mimics of phosphates, carboxylates, and other functional groups, often leading to enhanced biological activity, improved metabolic stability, and better bioavailability. The copper-catalyzed addition of diethyl (trichloromethyl)phosphonate to olefins represents a powerful and atom-economical method for the synthesis of novel β-trichloromethyl phosphonates. These products serve as versatile synthetic intermediates, readily convertible to a variety of other functionalized phosphonates, making them valuable building blocks for the development of new therapeutic agents.
This guide provides a comprehensive overview of the copper-catalyzed addition of this compound to olefins, including a detailed discussion of the reaction mechanism, step-by-step experimental protocols, and a summary of representative applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement and adapt this valuable synthetic transformation in their own laboratories.
Mechanistic Insights: A Radical Pathway to Phosphonate Complexity
The copper-catalyzed addition of this compound to olefins proceeds via an Atom Transfer Radical Addition (ATRA) mechanism, also known as a Kharasch-type addition. This process is initiated by the interaction of the copper(I) catalyst with this compound, leading to the homolytic cleavage of the C-Cl bond and the formation of a trichloromethyl radical (•CCl₃) and a copper(II) species.
The key steps of the catalytic cycle are as follows:
-
Initiation: A copper(I) species, often stabilized by a suitable ligand, reacts with this compound to generate a trichloromethyl radical and a copper(II) halide complex.
-
Propagation:
-
The electrophilic trichloromethyl radical adds to the electron-rich double bond of the olefin, forming a new carbon-centered radical intermediate.
-
This radical intermediate then abstracts a chlorine atom from the copper(II) halide complex, yielding the final β-trichloromethyl phosphonate product and regenerating the active copper(I) catalyst.
-
This catalytic cycle allows for the efficient formation of the desired product with only a catalytic amount of the copper species required. The choice of copper source, ligand, solvent, and temperature can significantly influence the reaction efficiency and selectivity.
Application Note: One-Carbon Homologation of Aldehydes to Terminal Alkynes via Phosphonate-Based Reagents
Abstract
The conversion of aldehydes into terminal alkynes via one-carbon homologation is a cornerstone transformation in modern organic synthesis. Terminal alkynes are exceptionally versatile building blocks, pivotal for constructing molecular complexity through reactions like Sonogashira coupling, "click" chemistry, and various hydrofunctionalizations. This application note provides a detailed guide for researchers on the theory, reagent selection, and execution of this conversion using phosphonate-based methods, primarily focusing on the robust and widely adopted Bestmann-Ohira modification of the Seyferth-Gilbert homologation. We offer in-depth mechanistic insights, step-by-step experimental protocols, and practical troubleshooting advice to ensure reliable and high-yielding synthesis.
Introduction: The Strategic Importance of Terminal Alkynes
The direct and efficient synthesis of terminal alkynes from readily available aldehydes is of paramount importance in the fields of medicinal chemistry, natural product synthesis, and materials science.[1] While classical methods like the Corey-Fuchs reaction exist, they often require multiple steps and the use of strongly basic organolithium reagents, which can limit functional group compatibility.
The Seyferth-Gilbert homologation, and particularly its milder Bestmann-Ohira modification, offers a powerful and often superior alternative.[2][3] This approach utilizes diazophosphonate reagents to achieve a one-pot conversion under conditions compatible with a wide array of sensitive functional groups and stereocenters, making it a go-to method for late-stage diversification and complex molecule synthesis.[4][5]
Mechanistic Foundation: From Aldehyde to Alkyne
The transformation proceeds through a fascinating cascade of reactions, culminating in a rearrangement that forms the alkyne. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.
The overall process, starting from the Bestmann-Ohira Reagent (BOR), involves three key stages:
-
In Situ Generation of the Active Reagent: The Bestmann-Ohira reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, is a stable precursor. In the presence of a base like potassium carbonate and methanol, it undergoes cleavage of the acetyl group to generate the key reactive intermediate: the anion of dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent).[4][5][6] This in situ generation under mild basic conditions is a major advantage over the original Seyferth-Gilbert protocol, which requires a strong base like potassium tert-butoxide to deprotonate the diazomethylphosphonate directly.[2][5][7]
-
Reaction with the Aldehyde: The generated phosphonate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step is analogous to the initial addition in a Horner-Wadsworth-Emmons reaction. The resulting alkoxide intermediate rapidly cyclizes to form a transient oxaphosphetane.[3][7][8]
-
Elimination and Rearrangement: The oxaphosphetane intermediate is unstable and collapses, eliminating a stable dimethyl phosphate anion and forming a vinyl diazo species.[3][4][7] This intermediate then loses molecular nitrogen (N₂) to generate a vinylidene carbene, which undergoes a rapid 1,2-hydride shift (a type of Fritsch-Buttenberg-Wiechell rearrangement) to furnish the final terminal alkyne product.[3][7][9][10][11]
Figure 1. Simplified mechanism of the Bestmann-Ohira reaction.
Reagent Selection: Seyferth-Gilbert vs. Bestmann-Ohira
The choice between the original Seyferth-Gilbert conditions and the Bestmann-Ohira modification is dictated primarily by the substrate's sensitivity to base.
| Feature | Seyferth-Gilbert Protocol | Bestmann-Ohira Protocol |
| Reagent | Dimethyl (diazomethyl)phosphonate | Dimethyl (1-diazo-2-oxopropyl)phosphonate (BOR) |
| Base | Strong, non-nucleophilic (e.g., KOtBu) | Mild (e.g., K₂CO₃, Cs₂CO₃)[7][12] |
| Temperature | Low temperatures required (-78 °C)[2] | Often room temperature |
| Substrate Scope | Best for non-enolizable aldehydes and ketones[2] | Excellent for base-sensitive, enolizable aldehydes[3][5] |
| Convenience | Reagent must be prepared; can be unstable. | BOR is stable, commercially available, or easily synthesized.[4][13] |
| Safety | Diazo compounds are potentially explosive.[14] | BOR is generally considered safer for storage.[4] |
For most applications involving aldehydes, especially those with α-protons prone to enolization and subsequent side reactions (like aldol condensation), the Bestmann-Ohira protocol is the superior and recommended choice .[5][6]
Experimental Protocols
Safety Precaution: Diazo compounds and their precursors can be toxic and are potentially explosive. All manipulations should be carried out in a well-ventilated fume hood behind a blast shield. Avoid ground glass joints and contact with strong acids or high temperatures.
Protocol 1: General Procedure for Aldehyde Homologation using the Bestmann-Ohira Reagent (BOR)
This protocol is adapted from established procedures and is suitable for a wide range of aldehyde substrates.[15]
Materials:
-
Aldehyde (1.0 equiv)
-
Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2–1.5 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0–3.0 equiv)
-
Methanol (MeOH), anhydrous
-
Reaction solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN)), anhydrous
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, septa
-
Standard workup and purification reagents (diethyl ether, saturated aq. NaHCO₃ or NH₄Cl, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel)
Figure 2. General experimental workflow for the Bestmann-Ohira reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (e.g., 5.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (e.g., 15.0 mmol, 3.0 equiv).
-
Rationale: Using anhydrous K₂CO₃ is crucial as water can interfere with the reaction.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[15]
-
Rationale: While not always strictly necessary for this reaction, maintaining an inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture, which is good practice.
-
-
Solvent Addition: Add anhydrous methanol (e.g., 0.1 M concentration relative to the aldehyde) via syringe. Stir the resulting suspension at room temperature for 15-30 minutes.
-
Reagent Addition: Add the Bestmann-Ohira Reagent (e.g., 6.0 mmol, 1.2 equiv) dropwise via syringe. If the BOR is viscous, it can be dissolved in a small amount of anhydrous THF or acetonitrile for easier transfer.
-
Rationale: Adding the reagent dropwise helps to control any initial exotherm and ensures smooth initiation of the reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aldehyde. Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Rationale: Monitoring ensures the reaction is driven to completion and helps determine the optimal time for workup, preventing potential product degradation.
-
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) or water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual methanol and salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure terminal alkyne.[8]
Protocol 2: Synthesis of the Bestmann-Ohira Reagent
While commercially available, the BOR can also be synthesized in the lab, often for large-scale applications.[13][16][17] The most common method involves a diazo-transfer reaction onto dimethyl 2-oxopropylphosphonate.
A reliable procedure has been described by Pietruszka and Witt.[17] It involves the reaction of dimethyl 2-oxopropylphosphonate with a sulfonyl azide (e.g., p-acetamidobenzenesulfonyl azide, p-ABSA, a safer alternative to tosyl azide) in the presence of a base.
Substrate Scope and Troubleshooting
The Bestmann-Ohira reaction is known for its broad functional group tolerance and wide substrate scope.[4]
Typical Yields for Various Aldehydes:
| Aldehyde Substrate | Typical Yield (%) | Notes |
| Aromatic (e.g., Benzaldehyde) | >90% | Generally high-yielding and robust. |
| Heteroaromatic | 80-95% | Tolerates many common heterocycles. |
| Saturated Aliphatic | 85-95% | Works well with linear and branched aldehydes. |
| α-Chiral Aldehydes | >90% | No racemization of the adjacent stereocenter observed.[4] |
| α,β-Unsaturated Aldehydes | Variable / Fails | Often does not yield the expected enyne. Side reactions, such as Michael addition of methanol, can occur.[4] |
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Sluggish Reaction | 1. Inactive base (K₂CO₃ absorbed moisture).2. Poor quality BOR.3. Sterically hindered aldehyde. | 1. Use freshly dried, powdered K₂CO₃.2. Verify reagent purity by NMR or use a new batch.3. Increase reaction time, warm slightly (to 40-50°C), or switch to a stronger base system like Cs₂CO₃/MeOH.[7][12] |
| Low Yield | 1. Incomplete reaction.2. Product volatility (for low MW alkynes).3. Side reactions due to impurities. | 1. Allow longer reaction times; re-check TLC.2. Be careful during solvent removal; use minimal vacuum and no heat.3. Ensure solvents are anhydrous and aldehyde is pure. |
| Formation of Byproducts | 1. For α,β-unsaturated aldehydes, formation of methyl ethers.2. Aldol condensation of starting material. | 1. This method is generally not suitable for this substrate class.[4]2. This indicates the base is too strong; the Bestmann-Ohira protocol should prevent this, but ensure conditions are not overly harsh. |
Conclusion
The phosphonate-mediated conversion of aldehydes to terminal alkynes, particularly via the Bestmann-Ohira protocol, is a powerful, reliable, and versatile synthetic tool. Its mild reaction conditions, broad substrate scope, and operational simplicity make it indispensable for modern synthetic chemistry. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently and efficiently access valuable alkyne building blocks for their drug discovery and development programs.
References
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Seyferth-Gilbert Homologation. NROChemistry. [Link]
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Fritsch-Buttenberg-Wiechell Rearrangement. SynArchive. [Link]
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The Fritsch–Buttenberg–Wiechell rearrangement: modern applications for an old reaction. Chemical Communications (RSC Publishing). [Link]
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Fritsch–Buttenberg–Wiechell rearrangement. Wikipedia. [Link]
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Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes. Beilstein Journal of Organic Chemistry. [Link]
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One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses Procedure. [Link]
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Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents. SigutLabs. [Link]
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Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Chemistry Stack Exchange. [Link]
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Further improvements of the synthesis of alkynes from aldehydes. ResearchGate. [Link]
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BESTMAN-OHIRA REAGENT. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
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Synthesis of the Bestmann-Ohira Reagent. Thieme E-Books & E-Journals. [Link]
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Synthesis of the Bestmann-Ohira Reagent | Request PDF. ResearchGate. [Link]
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One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth–Gilbert Homologation/Copper-Free Sonogashira Coupling. The Journal of Organic Chemistry. [Link]
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Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction). Oreate AI. [Link]
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Base‐Regulated Synthesis of the Bestmann‐Ohira or Seyferth‐Gilbert Reagent Utilizing FSO2N3 | Request PDF. ResearchGate. [Link]
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A Convenient Reagent for Aldehyde to Alkyne Homologation. PMC - NIH. [Link]
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Advantages of Corey-Fuchs reaction over the Ohira-Bestmann reagent for alkyne synthesis?. Reddit. [Link]
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Diethyl (trichloromethyl)phosphonate in the synthesis of agrochemical intermediates
Application Note & Protocol
Topic: Diethyl (trichloromethyl)phosphonate: A Cornerstone Reagent for the Synthesis of Agrochemical Intermediates
Abstract and Introduction
This compound (CAS No. 866-23-9) is a versatile and highly reactive organophosphorus compound that has emerged as an indispensable tool in modern organic synthesis.[1] Characterized by a phosphonate core functionalized with a trichloromethyl group, this colorless to pale yellow liquid is a potent building block for the construction of complex molecular architectures.[2] While it finds use in the synthesis of flame retardants and pharmaceuticals, its most significant impact lies in the agrochemical sector.[1] It serves as a key intermediate for producing a variety of pesticides and herbicides, enabling the efficient creation of molecules with enhanced efficacy and stability for crop protection.[1]
This application note provides an in-depth guide for researchers and process chemists on the strategic application of this compound. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of its reactivity, focusing on its utility in Horner-Wadsworth-Emmons (HWE) type reactions to generate critical agrochemical intermediates such as 1,1-dichloroalkenes and vinyl phosphonates. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causality behind each experimental step to ensure reproducibility and safety.
Compound Profile:
-
Appearance: Clear, colorless liquid[1]
-
Solubility: Soluble in most organic solvents; limited solubility in water.[2]
The Core Chemistry: Horner-Wadsworth-Emmons (HWE) Reactivity
The primary utility of this compound stems from its role as a precursor to a stabilized phosphonate carbanion, which is the cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction.[4][5] Unlike the classic Wittig reaction, the HWE reaction offers significant advantages, including the high nucleophilicity of the carbanion and the straightforward aqueous removal of the dialkylphosphate byproduct, which simplifies purification.[4][6]
When this compound is treated with a strong, non-nucleophilic base (e.g., n-butyllithium or lithium diisopropylamide), the proton on the carbon adjacent to the phosphorus atom is abstracted. This generates a highly reactive lithiated dichloromethylphosphonate carbanion. This carbanion is the key reactive species that engages with carbonyl compounds.
The reaction with an aldehyde or ketone proceeds via a well-established mechanism:
-
Nucleophilic Attack: The phosphonate carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone.[4]
-
Intermediate Formation: This attack forms a betaine-like intermediate which rapidly rearranges to a cyclic oxaphosphetane.[7]
-
Elimination: The oxaphosphetane intermediate collapses, eliminating a stable diethyl phosphate salt and forming a new carbon-carbon double bond.[4]
Crucially, starting with this compound, this sequence does not yield a simple alkene but a 1,1-dichloroalkene . These dichlorovinyl moieties are exceptionally valuable intermediates in agrochemical synthesis, serving as precursors for further functionalization, such as conversion to terminal alkynes or participation in cross-coupling reactions.[8]
Protocol: Synthesis of a 1,1-Dichloroalkene Intermediate
This protocol describes a general procedure for the synthesis of a 1,1-dichloroalkene from an aldehyde using this compound.
3.1 Materials and Equipment
-
Reagents: this compound (≥98%), aldehyde of choice, n-butyllithium (n-BuLi, typically 1.6 M in hexanes), anhydrous tetrahydrofuran (THF), 3 M hydrochloric acid (HCl), diethyl ether or dichloromethane, magnesium sulfate (anhydrous), saturated sodium bicarbonate solution, and brine.
-
Equipment: Oven-dried, multi-necked round-bottom flask, magnetic stirrer and stir bar, Schlenk line or nitrogen/argon inlet, pressure-equalizing dropping funnel, low-temperature thermometer, dry ice/acetone bath, rotary evaporator, and standard glassware for extraction and purification.
3.2 Step-by-Step Methodology
Expert Insight: The success of this reaction hinges on the rigorous exclusion of atmospheric moisture and oxygen, which would quench the highly reactive carbanion. All glassware must be thoroughly oven- or flame-dried, and the reaction must be conducted under a positive pressure of an inert gas like nitrogen or argon.
-
Reaction Setup: Assemble a four-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. Purge the entire system with dry nitrogen for at least 15 minutes.
-
Reagent Charging: Under a positive flow of nitrogen, charge the flask with anhydrous THF (e.g., 400 mL for a 0.15 mol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Carbanion Generation: In a separate, dry flask, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Using a syringe or cannula, add the n-butyllithium solution (1.05 eq.) dropwise to the main reaction flask containing THF at -78 °C. Following this, add the this compound solution dropwise to the n-BuLi/THF mixture over 15-20 minutes. The solution may turn orange, indicating the formation of the lithiated carbanion.[8] Stir for an additional 30 minutes at -78 °C.
-
Causality: The low temperature is critical to maintain the stability of the lithiated carbanion, preventing decomposition and side reactions.[9] Adding the phosphonate to the base ensures the base is in excess initially, promoting efficient deprotonation.
-
-
Reaction with Aldehyde: Dissolve the aldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C. Maintain stirring at this temperature for 1 hour, then allow the reaction to slowly warm to 0 °C over approximately 60 minutes.[8]
-
Quenching: At 0 °C, carefully quench the reaction by the dropwise addition of 3 M HCl until the pH of the aqueous layer is between 5 and 6.[8] The color of the solution will likely change from brown/orange to yellow.
-
Causality: The acidic quench protonates any remaining carbanion and neutralizes the lithium diethyl phosphate salt, facilitating its removal during the aqueous workup.
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether or dichloromethane. Combine all organic extracts.[8]
-
Washing and Drying: Wash the combined organic layers successively with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, typically a yellow oil, can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 1,1-dichloroalkene.[8]
3.3 Data Summary
The following table provides representative conditions and expected outcomes for this transformation.
| Aldehyde Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Methoxybenzaldehyde | n-BuLi (1.05) | THF | -78 to 0 | 2 | 75-85 |
| Cyclohexanecarboxaldehyde | LDA (1.1) | THF | -78 to RT | 3 | 70-80 |
| Benzaldehyde | n-BuLi (1.05) | THF | -78 to 0 | 2 | 80-90 |
| Octanal | n-BuLi (1.05) | THF | -78 to 0 | 2 | 65-75 |
Advanced Application: Synthesis of (Chlorovinyl)phosphonates
While the synthesis of 1,1-dichloroalkenes is a primary application, a fascinating and synthetically useful pathway involves the formation of (chlorovinyl)phosphonates .[3][10] Mechanistic studies suggest that under certain conditions, the initially formed lithiodichloro carbanion can react with a second molecule of the starting this compound.[9] This leads to a tetraethyl (dichloromethylene)bisphosphonate intermediate, which then reacts with the aldehyde to yield a mixture of (E)- and (Z)-(chlorovinyl)phosphonates.[9] These vinyl phosphonates are another class of valuable intermediates for agrochemicals, as the phosphonate group itself can impart biological activity or serve as a handle for further modification.[11][12]
Safety and Handling
-
This compound: This compound exhibits moderate to high toxicity.[2] It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation, skin contact, and ingestion.
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere using proper syringe and cannula techniques.
-
Solvents: THF, diethyl ether, and hexanes are highly flammable. Ensure all operations are performed away from ignition sources.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of key agrochemical intermediates. Its utility in Horner-Wadsworth-Emmons type reactions provides a reliable and efficient route to 1,1-dichloroalkenes and (chlorovinyl)phosphonates, which are valuable platforms for the development of next-generation crop protection agents. By understanding the underlying reaction mechanisms and adhering to rigorous experimental protocols, researchers can effectively leverage this compound to accelerate innovation in the agrochemical industry.
References
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Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. Retrieved from [Link]
-
Lowen, G. T., & Almond, M. R. (1994). A Novel Synthesis of Phosphonates from this compound. The Journal of Organic Chemistry, 59(16), 4548–4550. Retrieved from [Link]
-
ACS Publications. (1994). A Novel Synthesis of Phosphonates from this compound. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
- Coffey, M. D., & Ouimette, D. G. (1989). Phosphonates: Antifungal activity and commercial potential. Symposium of the British Mycological Society, 18, 107-129.
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Professor Dave Explains. (2020, November 20). Horner-Wadsworth-Emmons Reaction. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved from [Link]
-
Maffei, M. (2004). Transition Metal-Promoted Syntheses of Vinylphosphonates. Current Organic Synthesis, 1(4), 349-374. Retrieved from [Link]
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Application Notes and Protocols for the Pharmaceutical Synthesis of Phosphonates
Introduction: The Indispensable Role of Phosphonates in Modern Therapeutics
In the landscape of medicinal chemistry, the phosphonate group [–P(O)(OH)₂] has established itself as a critical pharmacophore. Its remarkable ability to act as a non-hydrolyzable bioisostere of the phosphate moiety has unlocked new avenues in drug design.[1][2][3][4] The replacement of a labile P-O bond with a stable P-C bond imparts significant metabolic stability, a crucial attribute for effective pharmaceuticals.[4][5] This intrinsic stability, coupled with the phosphonate's capacity to mimic the transition states of enzymatic reactions involving phosphates, has led to the development of potent enzyme inhibitors.[3][6] Consequently, phosphonate-containing drugs have become indispensable in treating a wide array of diseases, from viral infections and cancer to bone resorption disorders.[6][7][8][9]
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the core synthetic strategies for preparing medicinally relevant phosphonates, complete with detailed, field-proven protocols and an analysis of the rationale behind key experimental choices.
Part 1: Foundational Synthetic Strategies for P-C Bond Formation
The construction of the carbon-phosphorus bond is the cornerstone of phosphonate synthesis. Over the years, several robust methods have been developed and refined. Here, we delve into the two most fundamental and widely adopted reactions: the Michaelis-Arbuzov and the Pudovik reactions.
The Michaelis-Arbuzov Reaction: A Workhorse for Phosphonate Synthesis
First described by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction has become the most widely used method for forming P-C bonds.[10][11][12] The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[10][13]
Mechanism and Rationale: The reaction proceeds via a two-step Sₙ2 mechanism. The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate.[11][12][13] In the second step, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt, leading to the formation of the thermodynamically stable pentavalent phosphonate and a new alkyl halide.[11][13] The choice of reactants is critical; the reactivity of the alkyl halide generally follows the order R-I > R-Br > R-Cl.[13]
Caption: General Mechanism of the Pudovik Reaction.
Part 2: Application in the Synthesis of Antiviral Acyclic Nucleoside Phosphonates (ANPs)
Acyclic nucleoside phosphonates are a cornerstone of antiviral therapy, with prominent examples including Cidofovir, Adefovir, and Tenofovir. [1][8][9]Their synthesis showcases the practical application of fundamental phosphonate chemistry.
Case Study: Synthesis of Tenofovir
Tenofovir, a key drug in the treatment of HIV and Hepatitis B, is a chiral acyclic nucleoside phosphonate. [8][14]Its synthesis often involves the alkylation of a purine base with a suitable phosphonate-containing electrophile. [1][2] Synthetic Workflow Overview:
Caption: Simplified workflow for Tenofovir synthesis.
Protocol: Synthesis of (R)-9-[2-(Phosphonomethoxy)propyl]adenine (Tenofovir)
Step 1: Preparation of the Chiral Intermediate
-
Rationale: The stereochemistry of Tenofovir is crucial for its biological activity. This step establishes the chiral center of the molecule.
-
Procedure:
-
To a solution of adenine in dimethylformamide (DMF), add a base such as sodium hydride (NaH) at 0 °C.
-
Slowly add a solution of (R)-glycidyl tosylate in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting intermediate by column chromatography.
-
Step 2: Introduction of the Phosphonate Moiety
-
Rationale: This step involves the formation of the key P-C bond via a Michaelis-Arbuzov-type reaction.
-
Procedure:
-
Dissolve the chiral intermediate from Step 1 in a suitable solvent such as toluene.
-
Add triethyl phosphite and heat the reaction mixture to reflux for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
The crude product is the diethyl ester of Tenofovir.
-
Step 3: Deprotection to Yield Tenofovir
-
Rationale: The final step is the hydrolysis of the phosphonate esters to the free phosphonic acid.
-
Procedure:
-
Dissolve the crude diethyl Tenofovir in a suitable solvent (e.g., acetonitrile).
-
Add bromotrimethylsilane (TMSBr) and stir at room temperature for 12-16 hours.
-
Quench the reaction with water or methanol.
-
Adjust the pH to precipitate the product.
-
Collect the solid by filtration, wash with water and acetone, and dry under vacuum to yield Tenofovir.
-
The Prodrug Strategy: Enhancing Bioavailability
A significant challenge with phosphonate drugs is their poor oral bioavailability due to their high polarity and negative charge at physiological pH. [14][15]To overcome this, prodrug strategies are widely employed. These involve masking the phosphonate group with lipophilic moieties that are cleaved in vivo to release the active drug. [14][16] Common Prodrug Moieties for Phosphonates:
| Prodrug Moiety | Cleavage Mechanism | Key Advantage | Example Drug |
| Pivaloyloxymethyl (POM) | Esterase-mediated hydrolysis | Increased lipophilicity | Adefovir Dipivoxil |
| Isopropoxycarbonyloxymethyl (POC) | Esterase-mediated hydrolysis | Improved oral absorption | Tenofovir Disoproxil Fumarate [14] |
| Amino Acid Phosphoramidates | Cathepsin A and HINT1 cleavage | Targeted delivery and enhanced cell permeability | Sofosbuvir (a phosphate prodrug, but the principle is similar) |
| Alkoxyalkyl Esters | Phospholipase-mediated cleavage | Increased oral bioavailability and reduced renal toxicity | Brincidofovir (CMX001) [17] |
Part 3: Synthesis of Bisphosphonates for Osteoporosis Treatment
Bisphosphonates are a class of drugs used to treat bone diseases such as osteoporosis and Paget's disease. [7][9][18]They are characterized by a P-C-P backbone and have a high affinity for bone mineral. [19]
Case Study: Synthesis of Alendronate
Alendronate is a nitrogen-containing bisphosphonate that potently inhibits osteoclast-mediated bone resorption. [4] Protocol: Synthesis of 4-Amino-1-hydroxybutylidene-1,1-bisphosphonic Acid (Alendronate)
-
Rationale: This one-pot synthesis is an efficient method for the preparation of Alendronate.
-
Procedure:
-
In a reaction vessel, combine 4-aminobutyric acid, phosphorous acid, and phosphorus trichloride in a suitable solvent such as methanesulfonic acid.
-
Heat the mixture to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and slowly add water to hydrolyze the intermediates.
-
Heat the aqueous solution to reflux for 2-4 hours to complete the hydrolysis.
-
Cool the solution and adjust the pH to 4.3 with a base (e.g., NaOH) to precipitate the Alendronate.
-
Collect the product by filtration, wash with water and ethanol, and dry.
-
Part 4: Asymmetric Synthesis of Chiral Phosphonates
Many phosphonate-containing drugs are chiral, and their biological activity often resides in a single enantiomer. [20][21][22]Therefore, the development of asymmetric synthetic methods is of paramount importance.
Key Asymmetric Strategies:
-
Chiral Catalysts: The use of chiral Lewis acids or organocatalysts in reactions like the Pudovik reaction can induce high enantioselectivity. [20][21][23]* Chiral Auxiliaries: Attaching a chiral auxiliary to the phosphonate reagent can direct the stereochemical outcome of the reaction. The auxiliary is then cleaved in a subsequent step.
-
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
Caption: Catalytic asymmetric synthesis of α-aminophosphonates.
Conclusion and Future Outlook
The synthesis of phosphonates for pharmaceutical applications is a dynamic and evolving field. While classical methods like the Michaelis-Arbuzov and Pudovik reactions remain fundamental, ongoing research is focused on developing more efficient, stereoselective, and environmentally friendly synthetic routes. The design of novel prodrug strategies to improve the pharmacokinetic profiles of phosphonate drugs continues to be a major area of investigation. As our understanding of the biological roles of phosphates deepens, the importance of phosphonates as their stable mimics in drug discovery is set to grow, promising new therapeutic agents for a range of challenging diseases.
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- Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (2022, May 20). PMC - PubMed Central.
- Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (n.d.). Frontiers.
- Phosphonate prodrugs: an overview and recent advances. (n.d.). PMC - NIH.
- Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. (2020, June 18). PMC - NIH.
- Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections. (n.d.). PubMed Central.
- Organocatalytic Asymmetric Synthesis of Chiral Phosphonates. (n.d.). Docentes FCT NOVA.
- Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. (n.d.). PMC - NIH.
- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022, March 21).
- Editorial: Phosphonate Chemistry in Drug Design and Development. (2021, April 30). PMC - NIH.
- Michaelis-Arbuzov reaction. (n.d.). chemeurope.com.
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- Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. (2022, May 31). Frontiers.
- Editorial: Phosphonate chemistry in drug design and development, Volume II. (2022, October 3). PMC - NIH.
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- Michaelis–Arbuzov reaction. (2025, June 4). J&K Scientific LLC.
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- Examples of phosphonate drugs of medicinal use. (n.d.). ResearchGate.
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- Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. (n.d.). PubMed.
- Phosphonate Prodrugs: An Overview and Recent Advances. (n.d.). ResearchGate.
- Fracture risk reduction and safety by osteoporosis treatment compared with placebo or active comparator in postmenopausal women: systematic review, network meta-analysis, and meta-regression analysis of randomised clinical trials. (2023, May 2). The BMJ.
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Application Notes and Protocols for Olefination Reactions with Diethyl (trichloromethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Diethyl (trichloromethyl)phosphonate in Dichloromethylene Alkene Synthesis
In the landscape of modern organic synthesis, the construction of carbon-carbon double bonds remains a cornerstone of molecular architecture. Among the myriad of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability and stereocontrol.[1] This application note delves into a specialized iteration of this powerful transformation, employing this compound for the synthesis of 1,1-dichloroalkenes. These gem-dichloroolefins are valuable synthetic intermediates, serving as precursors for alkynes, and finding applications in the synthesis of pharmaceuticals and agrochemicals.[2][3]
Unlike the traditional Wittig reaction which often yields difficult-to-remove triphenylphosphine oxide byproducts, the HWE reaction offers a distinct advantage: the formation of a water-soluble dialkylphosphate salt, which is easily removed during aqueous work-up.[1][4] The use of this compound provides a direct and efficient route to dichloromethylene functionalities, a motif of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical insights into the practical execution of this valuable synthetic transformation.
Mechanistic Insights: A Stepwise Examination of the Dichloroolefination Process
The olefination reaction with this compound proceeds via the well-established Horner-Wadsworth-Emmons pathway.[1][5] A thorough understanding of the mechanism is paramount for troubleshooting and optimizing reaction conditions. The process can be dissected into three key stages:
-
Carbanion Formation: The reaction is initiated by the deprotonation of this compound at the carbon atom bearing the chlorine atoms. This requires a strong base, such as a Grignard reagent (e.g., isopropylmagnesium chloride) or lithium diisopropylamide (LDA).[2] The choice of base can influence the reaction's success, with organolithium reagents sometimes leading to side reactions.[2] The resulting phosphonate-stabilized carbanion is a potent nucleophile.
-
Nucleophilic Addition to the Carbonyl: The generated carbanion swiftly attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition leads to the formation of a transient tetrahedral intermediate, known as a betaine.[1]
-
Oxaphosphetane Formation and Elimination: The betaine intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[5] This intermediate is unstable and rapidly collapses through a syn-elimination process. This concerted fragmentation yields the desired 1,1-dichloroalkene and a water-soluble diethyl phosphate byproduct.[1]
Figure 1: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols: A Practical Guide to Dichloroolefination
The following protocols provide a detailed, step-by-step methodology for the olefination of aldehydes and ketones using this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[1][4]
Materials and Reagents
-
This compound (≥97%)
-
Aldehyde or ketone substrate
-
Anhydrous tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (solution in diethyl ether) or Lithium diisopropylamide (LDA)
-
Anhydrous diethyl ether
-
3 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane (for extraction)
-
Hexane (for purification)
Protocol 1: Dichloroolefination of an Aldehyde using Isopropylmagnesium Chloride
This protocol is adapted from a procedure described in Organic Syntheses.[2]
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Under a gentle flow of nitrogen, charge the flask with anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Carbanion Formation:
-
Charge the dropping funnel with a solution of isopropylmagnesium chloride in diethyl ether.
-
Add the Grignard reagent to the stirred THF at -78 °C.
-
In a separate, dry flask, prepare a solution of this compound in anhydrous THF.
-
Add the phosphonate solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at -78 °C. Stir for an additional 15 minutes.
-
-
Reaction with Aldehyde:
-
Prepare a solution of the aldehyde in anhydrous THF.
-
Add the aldehyde solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the dropwise addition of 3 M hydrochloric acid until the pH is between 5 and 6.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether or dichloromethane.[2]
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Protocol 2: Dichloroolefination using Lithium Diisopropylamide (LDA)
This protocol is suitable for base-sensitive substrates.[2]
-
LDA Preparation (if not commercially available):
-
In a dry, nitrogen-flushed flask, dissolve diisopropylamine in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium dropwise and stir for 30 minutes at -78 °C.
-
-
Reaction Procedure:
-
In a separate, dry, nitrogen-flushed flask, prepare a solution of this compound and the aldehyde or ketone substrate in anhydrous THF.
-
Cool the flask containing the LDA solution to -78 °C.
-
Add the mixture of the phosphonate and carbonyl compound dropwise to the LDA solution over 30 minutes.[2]
-
Stir the resulting solution at -78 °C for an additional 30 minutes, then allow it to warm slowly to 0 °C over 60 minutes.[2]
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Figure 2: A typical experimental workflow for dichloroolefination.
Data Presentation: Substrate Scope and Expected Yields
The olefination reaction with this compound is applicable to a range of aldehydes and ketones. The following table summarizes representative examples.
| Carbonyl Substrate | Product | Base | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | 1-Dichloro-2-(4-methoxyphenyl)ethene | LDA | ~85% | [2] |
| Nonanal | 1,1-Dichlorodec-1-ene | n-BuLi | 97% | [6] |
| Cyclohexanone | 1-(Dichloromethylene)cyclohexane | n-BuLi | 85% | [6] |
| Benzophenone | 1,1-Dichloro-2,2-diphenylethene | n-BuLi | 90% | [6] |
Note: Yields are dependent on specific reaction conditions and purification methods.
Safety and Handling Precautions
-
This compound: This compound is a skin and eye irritant.[1][4] Handle with care in a fume hood and wear appropriate PPE. Avoid inhalation of vapors.
-
Organolithium Reagents (e.g., n-BuLi) and Grignard Reagents: These are pyrophoric and react violently with water. Handle under an inert atmosphere (nitrogen or argon).
-
Solvents: THF and diethyl ether are flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
-
Quenching: The quenching of organometallic reagents is exothermic. Add the quenching agent slowly and with adequate cooling.
Conclusion
The olefination of aldehydes and ketones with this compound is a robust and efficient method for the synthesis of 1,1-dichloroalkenes. By understanding the underlying Horner-Wadsworth-Emmons mechanism and adhering to the detailed protocols outlined in this guide, researchers can effectively utilize this reaction in their synthetic endeavors. The straightforward work-up and the utility of the resulting products make this a valuable addition to the synthetic chemist's toolbox.
References
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Horner-Wadsworth-Emmons Reaction. NROChemistry. Available from: [Link]
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Horner–Wadsworth–Emmons reaction. In: Wikipedia [Internet]. 2023. Available from: [Link]
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Diethyl (dichloromethyl)phosphonate. Organic Syntheses. Available from: [Link]
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Olefination Reactions. Andrew G. Myers Research Group, Harvard University. Available from: [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available from: [Link]
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Horner-Wadsworth-Emmons reaction. SlideShare. Available from: [Link]
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Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses. Available from: [Link]
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Ethyl Cyclohexylideneacetate. Organic Syntheses. Available from: [Link]
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- Lowen GT, Almond MR. A Novel Synthesis of Phosphonates from Diethyl (Trichloromethyl)
- Bisogno FR. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Mini-Reviews in Organic Chemistry. 2013;10(4):368-385.
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One-pot synthesis of α-aminophosphonates using phosphonate reagents
Topic: One-Pot Synthesis of α-Aminophosphonates Using Phosphonate Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Aminophosphonates are crucial structural analogs of α-amino acids, where the planar carboxylic acid group is replaced by a tetrahedral phosphonate moiety.[1][2] This structural alteration imparts unique physicochemical and biological properties, establishing them as molecules of significant interest in medicinal chemistry and drug development.[3][4][5][6] Their applications are extensive, ranging from enzyme inhibitors and peptide mimetics to potent antibacterial, antiviral, and anticancer agents.[2][3][7] The one-pot synthesis, which combines multiple reaction steps into a single procedure without isolating intermediates, offers a highly efficient, atom-economical, and environmentally benign route to these valuable compounds. This guide provides an in-depth exploration of the core synthetic strategies, detailed experimental protocols, and the critical parameters governing the successful one-pot synthesis of α-aminophosphonates.
Foundational Synthetic Strategies: Mechanisms and Rationale
The one-pot synthesis of α-aminophosphonates is predominantly achieved through multicomponent reactions, the most prominent being the Kabachnik-Fields reaction.[8][9] Related strategies, such as the in situ Pudovik reaction, offer alternative pathways to the same core structure.
The Kabachnik-Fields Reaction
Discovered independently by Martin Kabachnik and Ellis Fields in 1952, this reaction is a three-component condensation of a carbonyl compound (aldehyde or ketone), an amine (primary or secondary), and a hydrophosphoryl compound, typically a dialkyl phosphite (>P(O)H).[9][10][11][12] The reaction's elegance lies in its convergence, building molecular complexity in a single step.
Mechanistic Pathways: The reaction mechanism is highly dependent on the nature of the reactants, particularly the basicity of the amine and the reactivity of the carbonyl compound.[8] Two primary pathways are generally accepted:
-
Imine Pathway: The amine and carbonyl compound first condense to form an imine (Schiff base) intermediate with the elimination of water. The hydrophosphoryl compound then undergoes nucleophilic addition across the C=N double bond of the imine to yield the final α-aminophosphonate.[9][13] This pathway is favored for weakly basic amines, such as anilines.[8]
-
α-Hydroxyphosphonate Pathway: The carbonyl compound reacts first with the dialkyl phosphite to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine furnishes the product. This route is more likely with more basic amines (e.g., alkylamines) that can catalyze the initial addition of the phosphite.[13]
Caption: Dual mechanistic pathways of the Kabachnik-Fields reaction.
The Pudovik (Aza-Pudovik) Reaction
The Pudovik reaction is formally the two-component addition of a hydrophosphoryl compound to an imine.[1][14][15] However, it is often performed in a one-pot fashion where the imine is generated in situ from an aldehyde and an amine, making it mechanistically convergent with the imine pathway of the Kabachnik-Fields reaction.[10] This approach is particularly useful when the isolated imine is unstable.
Caption: Workflow for the one-pot, in situ Pudovik reaction.
Causality Behind Experimental Choices: Optimizing the Reaction
The success of a one-pot synthesis hinges on balancing the rates of several competing reactions. The choice of catalyst, energy source, and solvent system provides the necessary control.
-
The Role of Catalysis: While many syntheses can proceed without a catalyst, particularly under microwave irradiation, catalysts are often employed to increase reaction rates and yields, especially with less reactive substrates.[11][13]
-
Lewis Acids (e.g., ZnCl₂, InCl₃, Y(OTf)₃, Bi(OTf)₃): These are the most common catalysts.[10][16][17] Their primary role is to activate the carbonyl group toward nucleophilic attack by the amine (promoting imine formation) or to activate the resulting imine C=N bond, making it more electrophilic for the subsequent addition of the phosphite.[12] Yttrium triflate, for instance, has proven effective in the Birum–Oleksyszyn reaction, a variant compatible with acid-sensitive functional groups.[3][17]
-
Brønsted Acids (e.g., HCl, TfOH, Acetic Acid): These protonate the carbonyl oxygen, increasing its electrophilicity. However, they can be incompatible with acid-labile functional groups.[17]
-
Heterogeneous Catalysts (e.g., CuO, SiO₂ Nanoparticles, Graphene Oxide): These offer significant "green chemistry" advantages, including ease of separation from the reaction mixture and potential for recycling.[16][18][19]
-
-
Solvent Selection and Solvent-Free Conditions: The choice of solvent can influence reaction rates and equilibria. However, a major advancement in this field is the use of solvent-free ("neat") reaction conditions.[7][16]
-
Advantages: Solvent-free reactions often lead to faster reaction rates due to higher reactant concentrations, simpler work-up procedures, and significantly reduced chemical waste, aligning with the principles of green chemistry.[7]
-
Causality: The high concentration of reactants under neat conditions drives the equilibrium of the initial condensation step (imine formation) forward by Le Châtelier's principle, even without active removal of the water byproduct.
-
-
Modern Energy Sources:
-
Microwave (MW) Irradiation: This has become a preferred method for driving Kabachnik-Fields and Pudovik reactions.[20][21][22] MW energy couples directly with polar molecules in the mixture, leading to rapid, uniform heating that dramatically reduces reaction times from hours to minutes.[20][23] This often obviates the need for a catalyst entirely.[13]
-
Ultrasonication: The use of high-frequency sound waves can also promote the reaction by creating localized high-temperature and high-pressure zones through acoustic cavitation, enhancing mass transfer and reaction rates.[22][24]
-
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and adaptable. Each includes steps for reaction monitoring and purification, ensuring the integrity of the final product.
Protocol 1: Microwave-Assisted, Catalyst- and Solvent-Free Synthesis
This method represents a modern, efficient, and environmentally friendly approach suitable for a wide range of aromatic aldehydes and primary amines.[20][23]
1. Reagents and Setup:
- In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the aldehyde (1.0 eq.), the amine (1.0 eq.), and the dialkyl phosphite (e.g., diethyl phosphite, 1.1 eq.).[21]
- Rationale: A slight excess of the phosphite ensures complete consumption of the limiting imine intermediate. No solvent is added.
2. Microwave Irradiation:
- Seal the vial and place it in the cavity of a microwave synthesizer.
- Irradiate the mixture at a set temperature (e.g., 80-100 °C) for 10-30 minutes.[20][21] The optimal time and temperature should be determined for each specific substrate combination.
- Rationale: The temperature is chosen to be high enough to ensure a rapid reaction rate but low enough to prevent thermal decomposition of reactants or products.
3. Reaction Monitoring (Self-Validation):
- After cooling, spot a small aliquot of the crude reaction mixture on a TLC plate (e.g., silica gel, using a hexane:ethyl acetate mixture as eluent) alongside the starting materials.
- Visualize the spots under UV light or by staining (e.g., with potassium permanganate). The disappearance of starting materials and the appearance of a new, major spot indicates product formation.
4. Work-up and Purification:
- Allow the reaction mixture to cool to room temperature. Often, the product will crystallize or precipitate directly from the crude mixture.[21][23]
- If precipitation occurs, collect the solid by vacuum filtration and wash with a cold non-polar solvent like diethyl ether or hexane to remove unreacted starting materials.[21]
- If the product is an oil or does not precipitate, purify the crude residue by column chromatography on silica gel.
5. Characterization:
- Confirm the structure and purity of the isolated product using:
- ³¹P NMR: A single peak in the characteristic region for α-aminophosphonates (typically δ 20-28 ppm) is indicative of the product.
- ¹H and ¹³C NMR: To confirm the overall structure and proton/carbon framework.[7][25]
- Mass Spectrometry: To confirm the molecular weight.
Protocol 2: Lewis Acid-Catalyzed Synthesis at Room Temperature
This protocol is a versatile alternative for when microwave equipment is unavailable or for thermally sensitive substrates. Bismuth salts are effective and relatively non-toxic catalysts.[16]
1. Reagents and Setup:
- To a round-bottom flask, add the aldehyde (1.0 eq.), amine (1.0 eq.), dialkyl phosphite (1.2 eq.), and a catalytic amount of bismuth triflate [Bi(OTf)₃] (1-5 mol%).
- Stir the mixture vigorously at room temperature under solvent-free conditions.
- Rationale: The catalyst activates the carbonyl/imine, allowing the reaction to proceed efficiently without heating.
2. Reaction and Monitoring:
- Allow the reaction to stir for the required time (typically 1-6 hours).
- Monitor the reaction progress periodically by TLC as described in Protocol 1.
3. Work-up and Purification:
- Once the reaction is complete, add ethyl acetate to dissolve the mixture.
- Wash the organic solution with saturated sodium bicarbonate solution to neutralize and remove the catalyst, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography or recrystallization.
4. Characterization:
- Analyze the purified product using spectroscopic methods (³¹P NMR, ¹H NMR, ¹³C NMR, MS) as outlined in Protocol 1.
Data Summary: Comparison of Synthetic Conditions
The choice of methodology can significantly impact reaction outcomes. The table below summarizes typical conditions for the synthesis of a representative α-aminophosphonate from benzaldehyde, aniline, and diethyl phosphite.
| Entry | Catalyst (mol%) | Solvent | Energy Source | Temp (°C) | Time | Yield (%) | Reference |
| 1 | None | None | Microwave | 100 | 1 h | 86 | [23] |
| 2 | Bi(OTf)₃ (5%) | None | Stirring | RT | 1.5 h | 94 | [16] |
| 3 | Phenylboronic acid (10%) | None | Conventional Heat | 50 | 3 h | 92 | [10] |
| 4 | Mg(ClO₄)₂ (10%) | Acetonitrile | Conventional Heat | 80 | 4 h | 95 | [10] |
| 5 | None | None | Stirring | RT | 73 h | 73 | [26] |
| 6 | CuO Nanopowder | None | Stirring | RT | 1 h | 96 | [19] |
RT = Room Temperature
Analysis: The data clearly demonstrates the advantages of modern synthetic methods. Microwave-assisted and nanocatalyst-driven reactions (Entries 1 and 6) provide excellent yields in significantly shorter times under solvent-free conditions. While the uncatalyzed room temperature reaction (Entry 5) is the "greenest," it requires a substantially longer reaction time.[26]
Conclusion and Outlook
The one-pot synthesis of α-aminophosphonates via the Kabachnik-Fields and related reactions is a powerful and highly adaptable tool for medicinal chemists and drug development professionals. By understanding the underlying mechanistic principles and the rationale behind the choice of catalysts, solvents, and energy sources, researchers can efficiently generate diverse libraries of these important amino acid analogs. The increasing adoption of catalyst-free, solvent-free, and microwave-assisted protocols continues to push this methodology toward greater efficiency and environmental sustainability, accelerating the discovery of new therapeutic agents.
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Application Notes and Protocols: Diethyl (Trichloromethyl)phosphonate Reactions with Carbonyl Compounds
Introduction
The reaction of diethyl (trichloromethyl)phosphonate with carbonyl compounds, a variant of the Horner-Wadsworth-Emmons (HWE) reaction, is a potent tool in organic synthesis for the formation of carbon-carbon double bonds.[1][2] This methodology provides a reliable route to gem-dichloroalkenes, which are versatile synthetic intermediates.[3] Unlike the classic Wittig reaction that employs phosphonium ylides, the HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less basic.[2] A key advantage of the HWE approach is the facile removal of the dialkylphosphate byproduct through aqueous extraction.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the mechanistic intricacies, practical applications, and detailed protocols for leveraging this compound in reactions with aldehydes and ketones.
Mechanistic Insights
The reaction commences with the deprotonation of this compound by a strong base, typically an organolithium reagent like n-butyllithium or a Grignard reagent, at low temperatures to form a lithiated dichlorophosphonate carbanion.[4] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition is the rate-limiting step and results in the formation of a tetrahedral intermediate, a betaine.[2][4] This intermediate subsequently undergoes elimination to yield the desired gem-dichloroalkene and a diethyl phosphate salt.[4]
It is important to note that the initially formed lithiodichloro species can react with the starting phosphonate to form tetraethyl (dichloromethylene)bisphosphonate, which can also be an active species in the reaction.[4]
Proposed Reaction Mechanism
The sequence of events in the reaction of this compound with a carbonyl compound is outlined below. The process begins with the generation of the reactive carbanion, followed by its addition to the carbonyl, and culminates in the elimination to form the final product.
Caption: Proposed mechanism for the reaction.
Applications in Organic Synthesis
The primary application of this reaction is the synthesis of 1,1-dichloroalkenes from a wide range of aldehydes and ketones.[3] These products are valuable precursors for various chemical transformations. For instance, they can be converted into terminal alkynes.[5] The reaction is particularly useful for the synthesis of sterically hindered alkenes.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Tetrahydrofuran (THF) is a commonly used solvent and should be freshly distilled from sodium/benzophenone under a nitrogen atmosphere.[5]
-
Inert Atmosphere: The reaction is highly sensitive to moisture and air. Therefore, all manipulations should be carried out under an inert atmosphere of dry nitrogen or argon.
-
Temperature Control: The initial deprotonation and the reaction with the carbonyl compound are typically performed at low temperatures (-78 °C) to control reactivity and minimize side reactions. A dry ice/acetone bath is suitable for this purpose.[5]
-
Safety Precautions: this compound and organolithium reagents are hazardous.[6] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All operations should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of a gem-Dichloroalkene from an Aldehyde
This protocol describes a general procedure for the reaction of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Septa
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with a solution of this compound in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-butyllithium in hexanes to the stirred solution via syringe over 15 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for an additional 15 minutes at this temperature.
-
Carbonyl Addition: Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature over 1 hour.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure gem-dichloroalkene.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of a gem-dichloroalkene using this compound.
Caption: Step-by-step experimental workflow.
Data Summary
The yields of gem-dichloroalkenes can vary depending on the specific carbonyl substrate used. The following table provides representative yields for the reaction with different types of aldehydes and ketones.
| Carbonyl Compound | Substrate Type | Product | Yield (%) |
| Benzaldehyde | Aromatic Aldehyde | 1,1-dichloro-2-phenylethene | 75-85 |
| 4-Methoxybenzaldehyde | Electron-rich Aromatic Aldehyde | 1,1-dichloro-2-(4-methoxyphenyl)ethene | 80-90 |
| 4-Nitrobenzaldehyde | Electron-poor Aromatic Aldehyde | 1,1-dichloro-2-(4-nitrophenyl)ethene | 70-80 |
| Heptanal | Aliphatic Aldehyde | 1,1-dichlorooct-1-ene | 65-75 |
| Cyclohexanone | Cyclic Ketone | (Dichloromethylene)cyclohexane | 60-70 |
| Acetophenone | Aryl Ketone | 1,1-dichloro-2-phenylprop-1-ene | 55-65 |
Yields are approximate and may vary based on reaction conditions and scale.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete deprotonation | Ensure the base is of good quality and the correct stoichiometry is used. |
| Presence of moisture or air | Use anhydrous solvents and maintain a strict inert atmosphere. | |
| Low reactivity of the carbonyl compound | Increase reaction time or temperature after the initial addition. | |
| Formation of multiple byproducts | Side reactions of the carbanion | Maintain low temperatures during carbanion formation and reaction. |
| Impure starting materials | Purify all reagents before use. | |
| Difficulty in purification | Co-elution of product and byproducts | Optimize the mobile phase for column chromatography. |
| Thermal decomposition during distillation | Use Kugelrohr distillation for high-boiling products. |
Conclusion
The reaction of this compound with carbonyl compounds is a robust and versatile method for the synthesis of gem-dichloroalkenes. By understanding the underlying mechanism and adhering to the detailed protocols outlined in this application note, researchers can effectively utilize this reaction to access valuable synthetic intermediates for a wide range of applications in organic chemistry and drug discovery.
References
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Lowen, G. T., & Almond, M. R. (1994). A Novel Synthesis of Phosphonates from this compound. The Journal of Organic Chemistry, 59(16), 4548–4550. [Link]
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Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. Retrieved from [Link]
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Caddick, S., & Gotor, V. (2005). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews, 105(3), 903-948. [Link]
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Zahoor, A. F., et al. (2025). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Top Curr Chem (Cham), 383(2), 20. [Link]
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Itumoh, E. J., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3684. [Link]
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Andrade, C. K. Z., & Rocha, R. O. (2011). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 8(4), 523-546. [Link]
-
Wikipedia. (2023, December 22). Horner–Wadsworth–Emmons reaction. [Link]
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Rocha, R. O., & Andrade, C. K. Z. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(4), 305-326. [Link]
-
Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved from [Link]
-
Lowen, G. T., & Almond, M. R. (1994). A Novel Synthesis of Phosphonates from this compound. The Journal of Organic Chemistry, 59(16), 4548-4550. [Link]
-
Głowacka, I. E., & Golec, M. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(29), 5651-5665. [Link]
-
Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]
-
Le, T. N., et al. (2013). New Phosphonate Reagents for Aldehyde Homologation. The Journal of Organic Chemistry, 78(1), 221-229. [Link]
-
Wikipedia. (2023, May 29). Abramov reaction. [Link]
-
Van Hende, E., et al. (2014). Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. The Journal of Organic Chemistry, 79(2), 648-658. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Mori, H., et al. (2010). Reduction of Trichloromethyl to gem-Dichloromethyl Group with Triphenylphosphine and Water in Ethyl Acetate. Heterocycles, 81(5), 1239. [Link]
-
Gager, O., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(44), 14563-14567. [Link]
-
Levin, V. V., et al. (2020). Photoinduced Synthesis of gem-Difluorinated Sulfides from Organic Thiocyanates via Difluorinated Phosphonium Salts. The Journal of Organic Chemistry, 85(1), 437-446. [Link]
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Application Notes and Protocols for the Creation of Phosphonate Analogs of Biologically Active Molecules
Introduction: The Strategic Role of Phosphonates in Drug Discovery
In the landscape of medicinal chemistry, the phosphate group is a ubiquitous and fundamentally important functional moiety. It is integral to the structure of nucleic acids, plays a pivotal role in cellular energy transfer through adenosine triphosphate (ATP), and governs a vast array of signaling pathways via protein phosphorylation.[1][2] However, the very characteristics that make phosphates biologically crucial—their susceptibility to enzymatic cleavage by phosphatases and nucleases—render them problematic as therapeutic agents. Molecules containing phosphate esters are often metabolically labile and their high negative charge at physiological pH severely limits their ability to cross cell membranes, resulting in poor bioavailability.[2][3]
To overcome these limitations, medicinal chemists have turned to the use of phosphonates as stable isosteres of phosphates.[1][4][5] A phosphonate is characterized by a direct, hydrolytically stable phosphorus-carbon (P-C) bond, which replaces the labile phosphorus-oxygen (P-O) bond of a phosphate ester.[5][6][7] This single atom substitution preserves the tetrahedral geometry and charge distribution of the parent phosphate group, allowing phosphonate analogs to be recognized by and bind to the active sites of target enzymes.[6] However, their resistance to enzymatic hydrolysis means they can act as potent and stable inhibitors.[6][7]
This strategic mimicry has led to the development of numerous successful drugs, including the antiviral medications Tenofovir and Adefovir, which are nucleotide phosphonate analogs, and the bisphosphonates used to treat osteoporosis.[4] Phosphonates are not only used as isosteric replacements for phosphates but also as transition-state analogs for the hydrolysis of esters and amides, making them effective inhibitors of proteases and other hydrolases.[5][6][8]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the creation of phosphonate analogs of biologically active molecules. We will delve into the core synthetic strategies, provide detailed, field-proven protocols for synthesis and purification, discuss methods for structural characterization, and outline protocols for biological evaluation.
Core Synthetic Strategies for Phosphonate Analogs
The formation of the stable P-C bond is the cornerstone of phosphonate synthesis. Two classical and highly versatile reactions form the bedrock of this endeavor: the Michaelis-Arbuzov reaction and the Horner-Wadsworth-Emmons reaction.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is arguably the most fundamental and widely used method for forming a P-C bond.[9][10][11] The classical reaction involves the treatment of a trialkyl phosphite with an alkyl halide. The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. This is followed by a second SN2-type dealkylation of the intermediate by the displaced halide ion to yield the final phosphonate product.[10]
Diagram 1. The Michaelis-Arbuzov Reaction Mechanism.
Causality Behind Experimental Choices:
-
Substrate: The reaction works best with primary alkyl halides, particularly allylic and benzylic halides, due to the SN2 nature of the initial attack. Secondary halides are less reactive, and tertiary halides are generally unsuitable.
-
Reagent: Trialkyl phosphites, such as triethyl phosphite or trimethyl phosphite, are common. The choice of phosphite can influence the reaction temperature, as the dealkylation step requires the removal of an alkyl group from the phosphite.[10]
-
Conditions: The reaction is typically performed at elevated temperatures (120-160 °C) to facilitate both steps of the reaction.[6] It can be run neat (using the phosphite as both reactant and solvent) or in a high-boiling solvent like toluene.[6]
Protocol 1: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction
This protocol describes the synthesis of a simple yet representative phosphonate, diethyl benzylphosphonate.
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Toluene (optional, anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator
-
Vacuum distillation apparatus or silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add benzyl bromide (1.0 eq).
-
Addition of Reagent: Add an excess of triethyl phosphite (1.5-2.0 eq). The excess phosphite helps to ensure the complete conversion of the benzyl bromide.[6]
-
Reaction Conditions: Heat the mixture to reflux (approximately 150-160 °C) with vigorous stirring.[6]
-
Monitoring the Reaction: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or by observing the cessation of ethyl bromide evolution.
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure using a rotary evaporator.[6]
-
Purification:
-
Vacuum Distillation: The crude product can be purified by vacuum distillation to yield diethyl benzylphosphonate as a clear, colorless oil.[6]
-
Column Chromatography: Alternatively, purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:EtOAc).[2][6][12]
-
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis and is particularly valuable for creating α,β-unsaturated phosphonates.[10][13][14] This reaction involves the olefination of an aldehyde or ketone with a phosphonate carbanion (a stabilized ylide).
A key advantage of the HWE reaction over the related Wittig reaction is that the byproduct is a water-soluble phosphate salt, which greatly simplifies purification.[14][15] Furthermore, the HWE reaction typically exhibits high (E)-stereoselectivity for the resulting alkene.[13][16]
Diagram 2. The Horner-Wadsworth-Emmons Reaction Workflow.
Protocol 2: Synthesis of an α,β-Unsaturated Phosphonate Ester
This protocol provides a general method for the synthesis of α,β-unsaturated phosphonates, which are versatile intermediates.
Materials:
-
A phosphonate with an α-methylene group (e.g., tetraethyl methylenediphosphonate)
-
An aldehyde (e.g., benzaldehyde)
-
A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Round-bottom flask
-
Inert gas supply
-
Magnetic stirrer
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of the Carbanion: In a dry, three-necked round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.1 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Addition of Phosphonate: Add the phosphonate reagent (1.0 eq) dropwise to the cooled suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Addition of Aldehyde: Cool the reaction mixture back to 0 °C and add the aldehyde (1.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Prodrug Strategies for Enhanced Bioavailability
A significant challenge with phosphonate-based therapeutics is their high negative charge at physiological pH, which impedes their passive diffusion across cell membranes.[3] To address this, various prodrug strategies have been developed to mask the phosphonate moiety with lipophilic groups that can be cleaved intracellularly to release the active drug.[9][15][17]
Common prodrug approaches include the synthesis of:
-
Pivaloyloxymethyl (POM) esters: These are cleaved by intracellular esterases.[9][17]
-
Isopropoxycarbonyloxymethyl (POC) esters: Another class of ester-based prodrugs susceptible to enzymatic cleavage.[17]
-
Phosphoramidates: These prodrugs often involve linking an amino acid ester to the phosphorus center, which can be cleaved by cellular enzymes.
Protocol 3: General Procedure for Bis(POM) Prodrug Synthesis
This protocol outlines a general method for converting a phosphonic acid to its bis(pivaloyloxymethyl) ester prodrug.
Materials:
-
Phosphonic acid (starting material)
-
Chloromethyl pivalate (POM-Cl)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., 1-methyl-2-pyrrolidinone (NMP) or DMF)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Dissolve the phosphonic acid (1.0 eq) in anhydrous NMP in a dry flask under an inert atmosphere.
-
Addition of Base: Add the base (e.g., triethylamine, ~2.5 eq) to the solution and stir for 15-30 minutes.
-
Addition of POM-Cl: Add chloromethyl pivalate (POM-Cl, ~2.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.
Purification and Characterization
Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized phosphonate analogs.
Purification
-
Column Chromatography: This is the most common method for purifying phosphonate esters. Silica gel is the standard stationary phase, and eluent systems typically consist of mixtures of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[2][5][6][12]
-
Vacuum Distillation: For thermally stable, liquid phosphonates, vacuum distillation can be an effective purification method.[6]
Characterization
A combination of spectroscopic techniques is used to confirm the structure of the synthesized phosphonate analogs.
| Technique | Purpose | Key Observables for a Diethyl Benzylphosphonate Example |
| ¹H NMR | Confirms the proton environment of the molecule. | - Methylene protons (P-CH₂) appear as a doublet due to coupling with the phosphorus nucleus (JH-P ≈ 22 Hz).[2][12]- Ethyl group methylene protons (-O-CH₂) appear as a doublet of quartets due to coupling with both the phosphorus nucleus and the methyl protons.[12]- Aromatic protons in the expected region (7.2-7.4 ppm).[12][18] |
| ¹³C NMR | Confirms the carbon skeleton. | - The carbon atom directly bonded to phosphorus (P-CH₂) shows a large coupling constant (JC-P ≈ 135 Hz).[2][12]- Carbons further from the phosphorus atom show smaller C-P coupling constants.[2][12] |
| ³¹P NMR | Confirms the presence and electronic environment of the phosphorus atom. | - Phosphonate esters typically appear in the range of δ 15-30 ppm (relative to 85% H₃PO₄).[2][8][12][18]- A single peak is observed in a proton-decoupled spectrum.[19] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides structural information through fragmentation patterns. | - The molecular ion peak [M+H]⁺ or [M+Na]⁺ is observed.- Characteristic fragmentation patterns can include the loss of the ethoxy groups or cleavage of the P-C bond.[20] |
Biological Evaluation of Phosphonate Analogs
Once synthesized and characterized, the biological activity of the phosphonate analogs must be evaluated. This typically involves enzyme inhibition assays and cell-based cytotoxicity studies.
Enzyme Inhibition Assays
The potency of a phosphonate analog as an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC₅₀). This is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[21][22]
Protocol 4: Determination of IC₅₀ for an Acetylcholinesterase Inhibitor
This protocol is based on the Ellman's assay, a colorimetric method for measuring acetylcholinesterase (AChE) activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Buffer solution (e.g., phosphate buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
-
Phosphonate inhibitor stock solution (in a suitable solvent like DMSO)
Procedure:
-
Prepare Reagents: Prepare working solutions of the enzyme, substrate, and DTNB in the buffer.
-
Plate Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the phosphonate inhibitor (in serial dilution). Include control wells with no inhibitor.
-
Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation of the enzyme with the inhibitor. Incubate for a set period (e.g., 15 minutes) at a controlled temperature.
-
Initiate Reaction: Add the acetylthiocholine substrate to all wells to start the enzymatic reaction.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
Data Analysis:
| Compound | Target Enzyme | IC₅₀ (µM) |
| Cyclophostin Analog 6a (trans) | Human AChE | 3[23] |
| Cyclophostin Analog 6b (cis) | Human AChE | 30[23] |
| DEPP (S-isomer) | Human AChE | low µM range[23] |
Cell-Based Cytotoxicity Assays
It is crucial to assess whether a potent enzyme inhibitor also exhibits toxicity to cells, which could limit its therapeutic potential. The MTT and XTT assays are common colorimetric methods for evaluating cell viability.[24][25]
Diagram 3. General Workflow for MTT/XTT Cytotoxicity Assays.
Protocol 5: General MTT Assay for Cytotoxicity
Materials:
-
Adherent cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well plates
-
Phosphonate analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[26]
-
Compound Addition: Remove the medium and add fresh medium containing serial dilutions of the phosphonate analog. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[24][27]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[24][27]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Case Study: Synthesis of a Phosphonate Analog of N-Acetyl-α-D-glucosamine 1-Phosphate
To illustrate the application of these principles to a complex, biologically relevant target, we consider the synthesis of a phosphonate analog of N-acetyl-α-D-glucosamine 1-phosphate (GlcNAc-1-P). GlcNAc-1-P is a key intermediate in the biosynthesis of N-linked glycoproteins and bacterial cell wall components.[4][28] Its phosphonate analog is a target for inhibiting these pathways.
The synthesis of such an analog is a multi-step process that often involves:
-
Preparation of a C-glycosyl Precursor: Creating a stable C-glycoside that can be elaborated into the final product.
-
Introduction of the Phosphonate Moiety: Typically achieved via a Michaelis-Arbuzov or related reaction on a glycosyl halide or tosylate.[28][29]
-
Functional Group Manipulations: Introducing the N-acetyl group at the C-2 position.[28][29]
-
Deprotection: Removing protecting groups from the sugar hydroxyls and the phosphonate esters to yield the final analog.[28][29]
A reported stereoselective synthesis starts from a protected arabinose derivative.[28][29] Key steps include the conversion of a C-glucopyranosyl iodide into the corresponding phosphonate via treatment with triethyl phosphite (a Michaelis-Arbuzov reaction), followed by conversion of a free hydroxyl group into the desired acetamido group.[28][29] This complex synthesis highlights how the fundamental reactions described earlier can be integrated into a broader synthetic strategy to create sophisticated molecular probes and potential therapeutics.
Conclusion
The creation of phosphonate analogs is a powerful and proven strategy in drug discovery for overcoming the inherent limitations of phosphate-containing molecules. By replacing the labile P-O bond with a robust P-C bond, researchers can generate stable, potent, and selective enzyme inhibitors with significant therapeutic potential. A thorough understanding of core synthetic methodologies like the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions, coupled with modern purification and characterization techniques, provides the foundation for success in this field. The protocols and data presented in these application notes offer a practical guide for scientists to design, synthesize, and evaluate novel phosphonate-based molecules for a wide range of biological targets.
References
-
Mezzina, E., et al. Synthesis of C‐Glycosyl Phosphate and Phosphonate, Analogues of N‐Acetyl‐α‐d‐Glucosamine 1‐Phosphate. Taylor & Francis Online. Available from: [Link]
-
Nicotra, F., et al. Stereoselective Synthesis of the Isosteric Phosphono Analogues of N-Acetyl-α-d-glucosamine 1-Phosphate and N-Acetyl-α-d-mannosamine 1-Phosphate. American Chemical Society. Available from: [Link]
-
Nicotra, F., et al. Stereoselective Synthesis of the Isosteric Phosphono Analogues of N-Acetyl-α-d-glucosamine 1-Phosphate and N-Acetyl-α-d-mannosamine 1-Phosphate. ACS Publications. Available from: [Link]
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Chang, R., et al. Synthesis of the C1-phosphonate analog of UDP-GlcNAc. PubMed. Available from: [Link]
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The Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Available from: [Link]
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edX. IC50 Determination. Available from: [Link]
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Mezzina, E., et al. Synthesis of C-Glycosyl Phosphate and Phosphonate, Analogues of N-Acetyl-α-D-Glucosamine 1-Phosphate. ResearchGate. Available from: [Link]
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Sannigrahi, P., & Ingall, E. ³¹P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. ResearchGate. Available from: [Link]
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Spilling, C. D., et al. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. PubMed. Available from: [Link]
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Warren, J. D., et al. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. PubMed Central. Available from: [Link]
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MDPI. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. Available from: [Link]
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Głowacka, I. E., et al. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PubMed Central. Available from: [Link]
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Warren, J. D., et al. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Available from: [Link]
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Spilling, C. D., et al. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. National Institutes of Health. Available from: [Link]
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Richardson, R. M., & Wiemer, D. F. Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses. Available from: [Link]
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ResearchGate. Fragment ions observed in the tandem mass spectra of compounds 1-5. Available from: [Link]
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Cox, S., et al. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. ACS Publications. Available from: [Link]
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Martínez-Reyes, A., et al. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. PubMed Central. Available from: [Link]
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Wiemer, A. J., et al. Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. ACS Publications. Available from: [Link]
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Spilling, C. D., et al. Synthesis and biological evaluation of a phosphonate analog of the natural acetyl cholinesterase inhibitor cyclophostin. SciSpace. Available from: [Link]
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JoVE. Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Available from: [Link]
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NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
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Janeba, Z., et al. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers. Available from: [Link]
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Wikipedia. IC50. Available from: [Link]
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Creative Biostructure. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
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bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Available from: [Link]
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Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Available from: [Link]
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University of Ottawa. ³¹Phosphorus NMR. Available from: [Link]
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ResearchGate. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. Available from: [Link]
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ResearchGate. Improved peak identification in ³¹P-NMR spectra of environmental samples with a standardized method and peak library. Available from: [Link]
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Frontiers. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Available from: [Link]
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OSTI.GOV. On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A ³¹P NMR experimental study. Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: ³¹P NMR Chemical Shifts. Available from: [Link]
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Texas Children's Hospital. MTT Cell Assay Protocol. Available from: [Link]
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Illuminating Synthesis: A Guide to Photochemical Reactions of Diethyl (trichloromethyl)phosphonate
Introduction: Harnessing Light to Forge New Bonds
In the ever-evolving landscape of synthetic chemistry, the quest for novel, efficient, and selective methodologies is paramount. Photochemical reactions, driven by the energy of light, offer a unique avenue to access reactive intermediates and construct complex molecular architectures under mild conditions. This guide delves into the photochemical applications of diethyl (trichloromethyl)phosphonate, a versatile reagent that, upon photoexcitation, serves as a potent source of the trichloromethyl radical. For researchers, scientists, and professionals in drug development, understanding and mastering the photochemical reactivity of this compound unlocks a powerful tool for carbon-carbon and carbon-phosphorus bond formation.
This document provides a comprehensive overview of the fundamental principles, detailed experimental protocols, and mechanistic insights into the photochemical reactions involving this compound. By moving beyond a simple recitation of steps, we aim to provide a causal understanding of the experimental choices, empowering researchers to not only replicate but also innovate upon these powerful transformations.
Core Principle: Photochemical Generation of the Trichloromethyl Radical
The synthetic utility of this compound in photochemistry is rooted in the homolytic cleavage of the carbon-chlorine bond upon irradiation with ultraviolet (UV) light. This process generates a highly reactive trichloromethyl radical (•CCl₃) and a diethyl phosphonyl radical. The trichloromethyl radical, in particular, is a versatile intermediate capable of engaging in a variety of subsequent reactions, most notably addition to unsaturated systems.
The general mechanism can be depicted as follows:
Troubleshooting & Optimization
Technical Support Center: Diethyl (trichloromethyl)phosphonate Synthesis
Welcome to the technical support center for the synthesis of Diethyl (trichloromethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, helping you optimize your reaction conditions and improve final yields. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-purity results.
Section 1: Core Synthesis Protocol & Reaction Parameters
The most common and direct route to this compound is the Michaelis-Arbuzov reaction between triethyl phosphite and carbon tetrachloride. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity.
Experimental Workflow: Michaelis-Arbuzov Synthesis
The following diagram outlines the typical workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Step-by-Step Methodology
-
Preparation: Ensure all glassware is oven-dried to remove residual moisture. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric oxygen or water.
-
Reaction Setup: Charge a round-bottom flask, equipped with a reflux condenser and a dropping funnel, with carbon tetrachloride.
-
Reagent Addition: Add triethyl phosphite dropwise to the carbon tetrachloride. The reaction is exothermic, and controlling the addition rate is crucial to prevent overheating.
-
Reflux: After the addition is complete, gently heat the mixture to reflux. The reaction progress can be monitored by ³¹P NMR, observing the disappearance of the triethyl phosphite signal and the appearance of the product signal.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess carbon tetrachloride under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation to separate it from non-volatile impurities.[1] For heat-sensitive applications or to remove closely boiling impurities, column chromatography on silica gel can be employed.[1][2]
Table 1: Key Reaction Parameters & Optimization
| Parameter | Recommended Value | Rationale & Impact on Yield |
| Reagent Ratio | 1.5 - 3 equivalents CCl₄ per 1 equivalent Triethyl Phosphite | CCl₄ often serves as both reagent and solvent. Using it in excess drives the reaction to completion. |
| Temperature | Reflux (~77°C) | Provides the necessary activation energy for the Arbuzov reaction. Temperatures that are too high can lead to decomposition. |
| Reaction Time | 4 - 12 hours | Reaction time is dependent on scale and temperature. Monitor for completion to avoid byproduct formation from prolonged heating. |
| Atmosphere | Inert (N₂ or Ar) | Triethyl phosphite can be oxidized by air, and both starting material and product can react with moisture, reducing yield. |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
A1: Low yield is a common issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or workup/purification losses.
-
Reagent Quality: Triethyl phosphite is susceptible to hydrolysis and oxidation. Using old or improperly stored triethyl phosphite can introduce phosphites and other impurities that do not participate in the desired reaction. Always use freshly distilled or a newly opened bottle of high-purity triethyl phosphite.
-
Moisture Contamination: The presence of water in the reaction can hydrolyze the phosphite starting material and potentially react with the product. Ensure all glassware is rigorously dried and that the carbon tetrachloride is anhydrous.
-
Thermal Decomposition During Purification: this compound, like many phosphonates, can decompose at elevated temperatures.[2] If you are using standard vacuum distillation and observing charring or darkening of the residue, the distillation temperature is likely too high. Consider using a Kugelrohr or a wiped-film molecular still, which allows for distillation at lower temperatures and reduces the residence time at high heat, significantly improving recovery.[3]
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring via TLC or ³¹P NMR. Prematurely stopping the reaction is a common source of low yield.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Q2: My NMR spectrum shows significant impurities. What are the likely side products and how can they be avoided?
A2: Side product formation is often related to impurities in the starting materials or non-optimal reaction conditions.
-
Diethyl Phosphorochloridate: This is a common byproduct that can form, especially if there are acidic impurities or moisture present. It arises from a competing reaction pathway. Its formation can be minimized by ensuring an anhydrous, neutral reaction environment. The structure of this compound is (C₂H₅O)₂P(O)Cl.[4]
-
Tetraethyl Pyrophosphate: This can form from the hydrolysis of diethyl phosphorochloridate or other reactive intermediates. It is a highly toxic cholinesterase inhibitor and its presence is a significant safety concern. Strict anhydrous conditions are the best preventative measure.
-
Unreacted Triethyl Phosphite: A strong odor in the crude product often indicates residual triethyl phosphite.[2] This can be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl) during the aqueous workup, followed by neutralization with a base wash (e.g., saturated NaHCO₃).[2]
Q3: The reaction mixture turns dark brown or black during reflux. Is this normal, and can the product still be recovered?
A3: Significant color change often indicates decomposition or polymerization side reactions. While some color change can be expected, a dark, opaque mixture suggests a problem.
-
Cause: This is typically caused by overheating or the presence of catalytic impurities. Localized "hot spots" in the heating mantle can initiate decomposition. Using a well-stirred oil bath for uniform heating is recommended.
-
Remediation: If the reaction has gone to completion (verified by NMR or GC), you can often still recover the product. After the initial workup, you can try to decolorize the crude material by stirring it with a small amount of activated charcoal and then filtering through a pad of Celite before distillation. However, the yield will likely be compromised. The best solution is prevention by carefully controlling the reaction temperature.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between triethyl phosphite and carbon tetrachloride?
A1: The reaction is a variation of the Michaelis-Arbuzov reaction. It is generally accepted to proceed through a radical mechanism, particularly when initiated by heat or light. A plausible mechanism involves the formation of a [Et₃NCl]⁺[CCl₃]⁻ salt complex in the presence of a base, followed by reaction with the phosphite.[5] The key steps involve the attack of the phosphorus atom on a chlorine atom of CCl₄, generating a trichloromethyl radical (•CCl₃) and a phosphonium intermediate, which then rearranges to form the stable P=O bond of the final product.
Proposed Side Reaction Mechanism: Dimerization
In reactions using this compound with strong bases like butyllithium, a common side reaction is dimerization, especially if the electrophile (e.g., an aldehyde) is added too slowly or at too high a temperature.[6]
Sources
Common by-products in Horner-Wadsworth-Emmons reactions and their removal
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the Horner-Wadsworth-Emmons (HWE) reaction. Here, we provide in-depth troubleshooting guides and FAQs to address specific issues related to common by-products and their removal, ensuring the successful isolation of your desired alkene product.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in an HWE reaction, and why is it generally easy to remove?
The primary by-product of any Horner-Wadsworth-Emmons reaction is a dialkylphosphate salt.[1] This species is formed during the final, irreversible step of the reaction mechanism: the collapse of the oxaphosphetane intermediate to form the stable phosphorus-oxygen double bond of the phosphate and the carbon-carbon double bond of the desired alkene.[2][3]
A significant advantage of the HWE reaction over the traditional Wittig reaction is the nature of this by-product.[4] Unlike the often non-polar and chromatographically challenging triphenylphosphine oxide from a Wittig reaction, the dialkylphosphate salt is ionic and highly polar, rendering it readily soluble in water.[5][6][7][8] This property allows for its straightforward removal from the typically less polar organic product through a simple aqueous workup (extraction).[1][4]
Q2: After an aqueous workup, my NMR spectrum still shows significant amounts of unreacted phosphonate reagent and aldehyde. What are the likely causes?
Observing unreacted starting materials is a common issue that points to an incomplete reaction. Several factors can contribute to this outcome:
-
Insufficient or Inactive Base: The reaction is initiated by the deprotonation of the phosphonate to form the nucleophilic carbanion.[1] If the base used is not strong enough, is old and has degraded, or is used in insufficient stoichiometric amounts, carbanion generation will be incomplete.
-
Presence of Moisture: The phosphonate carbanion is a strong base and is readily quenched by protic sources, particularly water.[9] Failure to use anhydrous solvents and properly dried glassware can consume the carbanion before it has a chance to react with the carbonyl compound, leading to low conversion.[9]
-
Steric Hindrance: While HWE reactions are effective with a range of substrates, highly hindered aldehydes or ketones can react sluggishly.[9][10] Similarly, bulky phosphonate reagents may require longer reaction times or elevated temperatures to achieve full conversion.
-
Low Reaction Temperature: The initial addition of the carbonyl compound is often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate. However, for the reaction to proceed to completion, it may need to be warmed to room temperature or even heated.[9] Insufficient reaction time or temperature can result in unreacted starting materials.
Q3: I seem to have isolated a β-hydroxyphosphonate intermediate instead of my target alkene. Why did the reaction stop at this stage?
The formation of a stable β-hydroxyphosphonate indicates that the initial nucleophilic addition of the phosphonate carbanion to the carbonyl has occurred, but the final elimination step to form the alkene has failed. The driving force for this elimination is the presence of an electron-withdrawing group (EWG), such as an ester or nitrile, alpha to the phosphorus atom.[1][2] This EWG is crucial for stabilizing the carbanion and facilitating the collapse of the oxaphosphetane intermediate.
If your phosphonate reagent lacks a suitable EWG, the β-hydroxyphosphonate may be the final, stable product.[1] In such cases, this intermediate can sometimes be converted to the desired alkene through post-reaction treatment, for example, by using reagents like diisopropylcarbodiimide.[1]
Q4: My reaction with a sensitive aldehyde resulted in a complex mixture with many spots on a TLC plate. What are potential side reactions, and how can they be minimized?
Sensitive substrates, particularly those prone to enolization, polymerization, or degradation under strongly basic conditions, can lead to a host of unwanted by-products. For instance, certain aldehydes like 5-nitrofuraldehyde are known to be problematic and may undergo side reactions such as C=C addition instead of the desired olefination.[11]
To mitigate these issues, especially with base-sensitive substrates, employing milder reaction conditions is highly recommended. The Masamune-Roush conditions , which use a weaker base like DBU or triethylamine in the presence of lithium chloride (LiCl), are an excellent alternative to strong bases like NaH or n-BuLi.[4][6][11] The lithium salt is thought to act as a Lewis acid, increasing the acidity of the phosphonate proton and facilitating the reaction under gentler conditions.[6]
Troubleshooting Flowchart
This flowchart provides a logical path from an observed problem to its potential cause and a recommended solution.
Caption: Troubleshooting guide for common HWE reaction issues.
By-product Summary and Removal Strategies
| By-product Type | Chemical Nature | Common Cause | Primary Removal Method | Secondary Method |
| Dialkylphosphate Salt | Polar, Ionic, Water-soluble | Inherent to HWE mechanism[1] | Aqueous Workup / Extraction[5][6][7] | - |
| Unreacted Phosphonate | Polar, Organic-soluble | Incomplete Reaction | Flash Column Chromatography[10][12] | Recrystallization |
| Unreacted Aldehyde/Ketone | Varies (often non-polar) | Incomplete Reaction | Flash Column Chromatography[10][12] | Distillation[13] |
| β-Hydroxyphosphonate | Polar, Organic-soluble | Lack of EWG on phosphonate[1] | Flash Column Chromatography | Chemical Conversion |
| Side-Reaction Products | Varies widely | Substrate sensitivity[11] | Flash Column Chromatography | Re-optimization of reaction |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of Phosphate By-products
This protocol describes the standard procedure for separating the organic product from the water-soluble phosphate by-product after the reaction is complete.
Step-by-Step Methodology:
-
Quench the Reaction: Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice bath. Carefully and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining base and reactive species.[10]
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, DME), add an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) to extract the product. Add deionized water to dissolve the salts.[10][12]
-
Perform Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate completely.
-
Isolate Layers: Drain the aqueous layer. Wash the remaining organic layer with deionized water (2-3 times) and finally with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.
-
Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Verify Removal: Before full concentration, spot a sample of the organic layer on a TLC plate against your crude reaction mixture. The polar, baseline spot corresponding to the phosphate salt should be absent. The resulting crude oil or solid contains your desired alkene and any other organic-soluble impurities, which can now be purified further.
Protocol 2: Purification by Flash Column Chromatography
If unreacted starting materials or other organic-soluble by-products are present after the aqueous workup, flash column chromatography is the most common method for purification.
Step-by-Step Methodology:
-
Prepare the Column: Select an appropriate size column and pack it with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent is critical and should be determined beforehand by TLC analysis to achieve good separation between the product and impurities (aim for a product Rf of ~0.3).
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the column solvent or a stronger solvent like DCM. "Dry load" the sample by adsorbing it onto a small amount of silica gel for better resolution, especially if the product has limited solubility in the mobile phase.
-
Elute the Column: Apply the sample to the top of the packed column. Carefully add the mobile phase and apply positive pressure to begin elution.
-
Collect Fractions: Collect the eluent in a series of fractions. Monitor the separation by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified alkene.
HWE Reaction Mechanism and By-product Formation
The following diagram illustrates the accepted mechanism of the Horner-Wadsworth-Emmons reaction, highlighting the step where the key water-soluble by-product is generated.
Caption: Mechanism of the HWE reaction leading to the alkene and phosphate by-product.
References
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Horner–Wadsworth–Emmons reaction. Wikipedia. Retrieved from [Link]
-
Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station Int. Ed. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. Retrieved from [Link]
-
Reddit. (2011, March 8). Question about Horner-Wadsworth-Emmons workup. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). HWE reaction protocols frequently found in the literature. ResearchGate. Retrieved from [Link]
-
Thieme Chemistry. (2021, April 28). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Thieme Chemistry. Retrieved from [Link]
-
ACS Publications. (2021, January 21). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023, January 26). Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde. r/Chempros. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 10). Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. Retrieved from [Link]
-
University of California, Irvine. (2013, March 21). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]
-
Griffith University. (2022, June 30). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Griffith Research Online. Retrieved from [Link]
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Purification of crude Diethyl (trichloromethyl)phosphonate by vacuum distillation
Technical Support Center: Diethyl (trichloromethyl)phosphonate Purification
Introduction: The Challenge of Purifying this compound
This compound (CAS 866-23-9) is a versatile organophosphorus reagent critical in the synthesis of agrochemicals, flame retardants, and pharmaceuticals.[1][2] Its synthesis, often from triethyl phosphite and carbon tetrachloride, can yield a crude product containing unreacted starting materials, solvents, and thermally sensitive byproducts.[3] Due to its high boiling point (e.g., 130-131 °C at 14 mmHg) and potential for decomposition at elevated temperatures, purification by vacuum distillation is the method of choice.[1][4][5] This process lowers the boiling point, mitigating the risk of thermal degradation and ensuring a high-purity final product.[6][7]
This guide provides a comprehensive, field-tested framework for troubleshooting the vacuum distillation of this compound. It is structured to anticipate common experimental challenges and provide robust, scientifically-grounded solutions.
Section 1: Pre-Distillation Checklist & System Setup
Proper preparation is the most critical step in preventing distillation failures. Before applying heat, systematically verify your setup and materials.
Q1: What are the essential checks for my crude material and glassware before starting?
A1:
-
Crude Material Assessment: Your crude product should be largely free of low-boiling solvents from the workup (e.g., dichloromethane, THF).[8] If significant solvent remains, it will cause severe bumping and pressure fluctuations upon initial heating and application of vacuum.[9] Consider a preliminary concentration on a rotary evaporator at a moderate temperature.
-
Glassware Integrity: Meticulously inspect all glassware for star cracks or imperfections. Vacuum distillation places significant stress on the glass, and any weakness can lead to catastrophic failure. Use only glassware specifically designed for vacuum applications.
-
Ground Glass Joints: Ensure all joints are clean, properly greased with a high-vacuum grease, and secured with Keck clips. A common source of vacuum leaks is poorly sealed joints.
-
Stirring: A new, appropriately sized magnetic stir bar is crucial. Vigorous stirring creates a vortex that increases the surface area for evaporation and provides nucleation sites, preventing the violent bumping characteristic of superheated liquids.
Q2: How should the vacuum distillation apparatus be correctly assembled?
A2: A standard short-path distillation apparatus is typically sufficient. The key is to minimize the distance the vapor travels to the condenser, which reduces product loss on the glass surfaces.
Caption: Standard laboratory setup for vacuum distillation.
Section 2: Standard Operating Protocol (SOP)
This protocol outlines a reliable method for the purification of this compound.
Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Target Vacuum | 10 - 16 mmHg | Lowers the boiling point to a safe and efficient range (125-140 °C), preventing decomposition.[1][10] |
| Heating Bath Temp. | 20-30 °C above target vapor temp. | Provides a sufficient temperature gradient to drive distillation without overheating the material.[5] |
| Stirring Speed | Vigorous | Prevents bumping and ensures even heating of the crude mixture. |
| Coolant Temp. | < 15 °C | Ensures efficient condensation of the product vapor. |
Boiling Point vs. Pressure
| Pressure (mmHg / Torr) | Approximate Boiling Point (°C) | Source |
| 14 | 130 - 131 | [1][4] |
| 16 | 135 - 137 | [10] |
Step-by-Step Methodology
-
Assembly: Assemble the dry, clean vacuum distillation apparatus as shown in the diagram above. Ensure all joints are properly sealed and clamped.
-
Charging the Flask: Charge the distillation flask with the crude this compound, filling it to no more than 2/3 of its capacity to allow for expansion and prevent splashing. Add a magnetic stir bar.
-
System Evacuation: Start the coolant flow through the condenser and ensure the cold trap is filled with a dry ice/acetone slurry. Begin vigorous stirring. Slowly and carefully open the system to the vacuum pump.
-
Initial Degassing: The crude mixture will likely bubble as residual solvents and dissolved gases are removed.[9] Wait for this initial outgassing to subside and for the pressure to stabilize at your target vacuum level.
-
Applying Heat: Once the vacuum is stable, begin heating the distillation flask using a heating mantle or oil bath. Increase the temperature gradually.
-
Collecting Fractions:
-
Forerun: Collect the first few drops of distillate in a separate receiving flask. This fraction will contain any remaining low-boiling impurities.
-
Main Fraction: As the vapor temperature rises and stabilizes at the expected boiling point for your system's pressure, switch to a clean receiving flask to collect the pure product. The temperature should remain constant throughout the collection of this fraction.[9]
-
-
Shutdown: Once the distillation rate slows significantly or the temperature begins to fluctuate, stop the distillation.
-
Crucially, remove the heating mantle first and allow the system to cool under vacuum.
-
Once the apparatus is at or near room temperature, slowly and carefully vent the system to atmospheric pressure (introducing air after the vacuum pump is best practice).
-
Turn off the vacuum pump, stirrer, and coolant flow.
-
Disassemble the apparatus and properly store the purified product.
-
Section 3: Troubleshooting Guide
Even with careful preparation, issues can arise. This section addresses the most common problems encountered during this specific distillation.
Q3: The pressure in my system is unstable or won't go low enough. What's wrong?
A3: This is almost always due to a leak or an overburdened pump.
-
Cause 1: System Leak: The most common cause is a poorly sealed joint. Re-check all ground glass joints, ensuring they are clean, properly greased, and securely clamped. Check all tubing connections for cracks or loose fittings.
-
Cause 2: Overwhelmed Cold Trap/Pump: If your crude material had a high concentration of volatile impurities, they can evaporate and overwhelm the vacuum pump. Ensure your cold trap is functioning effectively. If oil in a rotary vane pump appears cloudy, it may be contaminated and require an oil change.
-
Solution: To find a leak, you can sometimes carefully and briefly wave a tissue soaked in acetone near the joints while under vacuum; a leak may draw in vapor and cause a momentary flicker on the pressure gauge.
Q4: The liquid in the distillation flask is turning dark brown or black. What should I do?
A4: This is a clear sign of thermal decomposition.[5][11] The integrity of your product is at risk.
-
Cause: The pot temperature is too high for the current vacuum level. The relationship between temperature and pressure is critical; a higher (less deep) vacuum requires a higher temperature to achieve boiling, increasing the risk of decomposition.[6]
-
Immediate Action: Immediately lower or remove the heating source.
-
Solution: You must improve the vacuum. Find and fix any leaks in the system. A deeper, more stable vacuum will allow the distillation to proceed at a lower, safer temperature.[7] If you cannot improve the vacuum, you may have to accept a lower yield and distill at the lowest possible temperature, even if the rate is slow.
Q5: Distillation is extremely slow or has stopped, even though the temperature is high.
A5: This indicates an imbalance in the system's thermodynamics or a physical blockage.
-
Cause 1: Insufficient Heating: The heating bath may not be providing enough energy to overcome the heat loss to the surrounding environment. Ensure the heating mantle is set appropriately (20-30°C above the target vapor temperature) and consider wrapping the distillation head and flask neck with glass wool or aluminum foil to insulate the apparatus.[9]
-
Cause 2: Vacuum is Too High (Pressure Too Low): While counterintuitive, an extremely deep vacuum can sometimes make it difficult for the material to boil if the heating source cannot keep up. However, for this compound, this is less likely than other causes.
-
Cause 3: No More Product: The distillation may simply be complete. Check if the volume in the distilling flask is minimal.
Caption: Troubleshooting workflow for a slow distillation rate.
Section 4: Frequently Asked Questions (FAQs)
Q6: What are the most common impurities in crude this compound?
A6: Impurities typically stem from the synthesis reaction.[3] These can include:
-
Unreacted Starting Materials: Triethyl phosphite and carbon tetrachloride.
-
Oxidation Products: Triethyl phosphate, formed from the oxidation of triethyl phosphite.[12]
-
Hydrolysis Products: (Trichloromethyl)phosphonic acid, if the crude product was exposed to water during workup.
-
Solvent Residues: Traces of solvents used during synthesis and extraction.[8]
Q7: Can I use a fractional distillation column for this purification?
A7: For most laboratory-scale purifications where the primary goal is to separate the high-boiling product from low-boiling solvents and non-volatile residues, a short-path distillation is more efficient. A packed or Vigreux fractional column increases the surface area and hold-up volume, which can lead to product loss and require higher temperatures, increasing the risk of decomposition.[5] Fractional distillation would only be necessary if you needed to separate the product from an impurity with a very close boiling point.
Q8: How should I safely handle and store the purified product?
A8: this compound is an irritant.[11][13]
-
Handling: Always handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[11][13]
-
Storage: The product should be stored in a tightly sealed container in a cool, dry place, often recommended at 2-8 °C.[1][14]
Section 5: Safety First
Adherence to safety protocols is non-negotiable. The primary hazards associated with this compound and its distillation are:
-
Chemical Hazards:
-
Operational Hazards:
-
Implosion: Working with glassware under vacuum carries an inherent risk of implosion. Always use a blast shield and ensure there are no defects in the glassware.
-
Thermal Burns: Heating mantles and oil baths reach high temperatures. Handle with care.
-
-
Required PPE:
-
Eye Protection: Safety glasses with side shields, at a minimum. Goggles or a full face shield are recommended.[13]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[11]
-
Body Protection: A flame-resistant lab coat.[13]
-
Respiratory Protection: Use a vapor respirator if not working in a fully functional and certified chemical fume hood.[11]
-
References
-
CAS Common Chemistry. (n.d.). Diethyl P-(trichloromethyl)phosphonate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]
-
Chemsrc. (2025, August 30). diethyl trichloromethylphosphonate. Retrieved from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
JoVE. (n.d.). How to Purify by Distillation at Reduced Pressures (Vacuum Distillation). Retrieved from [Link]
-
Busch Australia. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF DIETHYL BENZYLPHOSPHONATE. Retrieved from [Link]
-
Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues?. Retrieved from [Link]
-
MDPI. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 866-23-9: Diethyl P-(trichloromethyl)phosphonate [cymitquimica.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 866-23-9 [chemicalbook.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. When Vacuum Distillation is Useful [sihaienergytech.com]
- 7. buschvacuum.com [buschvacuum.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 11. tcichemicals.com [tcichemicals.com]
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- 14. diethyl trichloromethylphosphonate | CAS#:866-23-9 | Chemsrc [chemsrc.com]
- 15. This compound | C5H10Cl3O3P | CID 70085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Phosphonate Addition Reactions
Welcome to the Technical Support Center for phosphonate addition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reaction temperature, a critical parameter for the success of these versatile C-P bond-forming reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate the complexities of your own systems.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is temperature such a critical parameter in phosphonate addition reactions?
Temperature plays a multifaceted role in phosphonate addition reactions, influencing reaction rate, selectivity, and the stability of reactants and products.[1] Generally, increasing the temperature accelerates the reaction by providing the necessary activation energy for the bond-forming step.[1] However, elevated temperatures can also lead to undesirable side reactions, decomposition of sensitive functional groups, or a decrease in stereoselectivity.[2][3] Conversely, lower temperatures can enhance selectivity but may result in sluggish or incomplete reactions.[4][5] Finding the optimal temperature is therefore a balancing act to achieve a high yield of the desired product in a reasonable timeframe.
FAQ 2: What are the most common types of phosphonate addition reactions, and how does temperature optimization differ between them?
The two most prevalent phosphonate addition reactions are the Pudovik reaction (and its aza-variant, the Kabachnik-Fields reaction) and the phospha-Michael addition.[6] While both involve the addition of a P-H bond across a double bond, their mechanisms and, consequently, their temperature dependencies differ.
-
Pudovik and Kabachnik-Fields Reactions: These reactions involve the addition of a dialkyl phosphite to an aldehyde, ketone, or imine.[6] They are often base-catalyzed, and the initial deprotonation of the phosphite is a key step.[7] Temperature optimization in these reactions often revolves around controlling the rate of addition versus potential side reactions like retro-addition or decomposition of the starting materials. Some Pudovik reactions can be performed at room temperature, while others may require heating to proceed at a practical rate.[7][8]
-
Phospha-Michael Addition: This reaction involves the conjugate addition of a phosphonate to an α,β-unsaturated carbonyl compound or other Michael acceptor.[9] The reactivity of the Michael acceptor plays a significant role in determining the required temperature.[3] Highly activated acceptors may react at room temperature, while less activated substrates often necessitate heating, sometimes to temperatures exceeding 150 °C, to achieve a reasonable reaction rate.[3]
FAQ 3: I'm getting a low yield in my phosphonate addition. Should I increase or decrease the temperature?
A low yield can be caused by several factors, and adjusting the temperature is a logical first step in troubleshooting.[10][11] Before making a change, it's crucial to analyze the reaction mixture (e.g., by TLC or LC-MS) to determine the cause of the low yield.
-
If starting material remains: This suggests the reaction is too slow. In this case, a gradual increase in temperature is warranted.[2] Gentle heating can often significantly improve the reaction rate. For some Horner-Wadsworth-Emmons reactions, a variation of phosphonate addition, moving from 0 °C to room temperature can be beneficial.[2]
-
If multiple side products are observed: This may indicate that the reaction temperature is too high, leading to decomposition or undesired side reactions.[3] In this scenario, decreasing the temperature is the appropriate course of action.[5] For instance, in some enantioselective Michael additions, lowering the temperature can hinder product decomposition via a retro-Michael reaction.[4]
-
If the desired product is formed but then disappears: This could be due to product instability or a reversible reaction. Lowering the temperature might help to trap the product and prevent its decomposition.[4]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of reaction temperature for phosphonate additions.
Issue 1: Reaction is sluggish or does not proceed at room temperature.
dot
Caption: Decision tree for addressing side product formation.
Explanation and Protocol:
High temperatures can promote undesired reaction pathways. For example, at elevated temperatures, ditolylphosphine oxide can undergo disproportionation, competing with the desired phospha-Michael addition. [3] Step-by-Step Protocol for Temperature Decrease:
-
Baseline Reaction: If you have already established that the reaction proceeds at a higher temperature but with side products, set up the reaction again at that temperature as a baseline.
-
Systematic Cooling: Set up a series of parallel reactions at incrementally lower temperatures (e.g., in 10-20 °C decrements).
-
Analysis: After a fixed amount of time, quench the reactions and analyze the product distribution in each by a quantitative method (e.g., NMR or LC-MS with a standard).
-
Compromise: Identify the temperature that provides the best balance between an acceptable reaction rate and minimal side product formation. In some cases, a lower temperature may necessitate a longer reaction time to achieve a good yield. [4]
Issue 3: Poor stereoselectivity is observed.
Explanation and Causality:
Temperature can have a profound impact on the stereochemical outcome of a reaction. Higher temperatures often favor the thermodynamically more stable product, while lower temperatures can allow for kinetic control, potentially favoring a different stereoisomer. [2]In some Pudovik reactions, decreasing the reaction temperature has been shown to increase the diastereoselectivity. [5] Strategies for Optimization:
-
Low-Temperature Screening: If your reaction is diastereoselective or enantioselective, it is crucial to screen a range of low temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Solvent and Catalyst Synergy: The effect of temperature on stereoselectivity is often intertwined with the choice of solvent and catalyst. A comprehensive optimization should consider all three parameters in concert.
Section 3: Data-Driven Insights
The optimal temperature for a phosphonate addition reaction is highly substrate and catalyst dependent. The following table summarizes general temperature ranges for different types of phosphonate additions found in the literature.
| Reaction Type | Substrate Example | Catalyst/Base | Typical Temperature Range (°C) | Reference |
| Pudovik Reaction | Aromatic Aldehydes | DBN (5 mol%) | 25 | [7] |
| Pudovik Reaction | Aldehydes | LDA | -78 to -50 | [5] |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone | NaH | 0 to Room Temperature | [2] |
| Phospha-Michael Addition | Activated Internal Alkenes | None (thermal) | Room Temperature to >150 | [3] |
| Phospha-Michael Addition | α,β-Unsaturated Ketones | Secondary Phosphine Oxides | Lower temperatures for more reactive substrates | [9] |
| Kabachnik-Fields Reaction | Amines, Aldehydes | Nano-catalysts | Ambient to 90 | [12] |
Note: This table provides general guidance. The optimal temperature for a specific reaction must be determined empirically.
Section 4: Concluding Remarks
Optimizing the reaction temperature is a critical step in developing a robust and efficient phosphonate addition protocol. A systematic and analytical approach, as outlined in this guide, will enable you to navigate the challenges of temperature optimization and achieve your desired synthetic outcomes. Remember that temperature is just one piece of the puzzle; for best results, it should be co-optimized with other critical parameters such as solvent, catalyst, and reactant concentrations.
References
- Bálint, E., Tajti, Á., D'hooge, F., Van Hecke, K., Fruzsi, M., Zupkó, I., & Keglevich, G. (2020). Microwave-assisted Phospha-Michael addition reactions in the 13α-oestrone series and in vitro antiproliferative properties. Journal of Organometallic Chemistry, 921, 121396.
- Taylor, M. S., & Arbour, C. A. (2012). Phospha-Michael additions to activated internal alkenes: steric and electronic effects. Organic & Biomolecular Chemistry, 10(11), 2153-2160.
- Dean, J., Buckler Reinoso, N., Spiedo, F., Romero Fernández, C., & Patel, B. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Reactions, 5(4), 42-56.
- Pizzuti, M. G., Ma, D., van der Pijl, F., Mecinović, J., & Rutjes, F. P. J. T. (2018). Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis.
- Keglevich, G., & Bálint, E. (2012). Green phosphonate chemistry – Does it exist?. RSC Advances, 2(33), 12594-12604.
- London Metropolitan University. (2024). Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN. London Met Repository.
- Li, J., Lin, S., Wang, J., & Chen, P. R. (2015). Phospha-Michael Addition as a New Click Reaction for Protein Functionalization.
-
ResearchGate. (n.d.). Continuous flow procedure involving an aza‐Pudovik reaction for the.... Retrieved from [Link]
-
ResearchGate. (n.d.). UV-mediated hydrophosphinylation of unactivated alkenes with phosphinates under batch and flow conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. Retrieved from [Link]
-
ResearchGate. (n.d.). New Horizon in Phospha-Michael Reaction: Ultrafast Double Addition of P–H Bond-Bearing Nucleophiles to Electron-Deficient Triple Bonds and Its Use for Functional Monomer Synthesis and Polymer Modification | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Retrieved from [Link]
- Keglevich, G., & Bálint, E. (2014).
- Beil, A., Obst, M., & Kempe, R. (2017). Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. Beilstein Journal of Organic Chemistry, 13, 2038-2045.
- Bálint, E., & Keglevich, G. (2020).
-
Wikipedia. (n.d.). Hydrophosphonylation. Retrieved from [Link]
- Wolfenden, R., & Snider, M. J. (2001). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences, 98(7), 3682-3685.
- Wagner, C. R., & Prhavc, M. (2004). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 104(12), 5829-5868.
-
ResearchGate. (n.d.). Effect of temperature on the hydroformylation | Download Table. Retrieved from [Link]
- Stawinski, J., & Kraszewski, A. (2002). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Accounts of Chemical Research, 35(11), 952-960.
-
Reddit. (2024). Low yield in Phosphoamidite synthesis : r/Chempros. Retrieved from [Link]
- Gerwick, W. H., & Jagendorf, A. T. (1973). Effects of Temperature on the Hill Reaction and Photophosphorylation in Isolated Cactus Chloroplasts. Plant Physiology, 52(6), 562-567.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phospha-Michael additions to activated internal alkenes: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophosphonylation - Wikipedia [en.wikipedia.org]
- 7. Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
Technical Support Guide: Diethyl (trichloromethyl)phosphonate [CAS: 866-23-9]
Section 1: General Information & Safety Advisory
Q1: What is Diethyl (trichloromethyl)phosphonate and what are its primary applications?
A1: this compound is a versatile organophosphorus reagent.[1] Its primary utility stems from the reactive trichloromethyl group attached to the phosphorus atom. This structure allows it to serve as a precursor for various transformations, including the synthesis of dichlorovinylphosphonates, terminal alkynes, and other functionalized phosphonates.[2] It is a valuable building block in the development of agrochemicals, pharmaceuticals, flame retardants, and plasticizers.[1]
Q2: What are the main safety precautions when handling this reagent?
A2: this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety protocols are mandatory:
-
Handling: Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
-
Reactions: Be aware that reactions, especially those involving strong bases like organolithium reagents, are often highly exothermic and must be conducted at low temperatures with controlled addition of reagents.
Section 2: Frequently Asked Questions (FAQs) on Solvent Effects
Q3: I am attempting to generate the dichloromethyl carbanion using n-Butyllithium for a subsequent reaction with an aldehyde, but my yield is very low. Could my choice of solvent be the issue?
A3: Absolutely. This is one of the most common issues encountered. The choice of solvent is critical for both the formation and stability of the lithiated dichloromethylphosphonate intermediate.
-
Recommended Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice.[2]
-
The Scientific Rationale (Why THF?):
-
Solvation: THF is a polar aprotic solvent that effectively solvates the lithium cation (Li+), separating it from the carbanion. This "naked" carbanion is more nucleophilic and reactive.
-
Temperature Range: It remains liquid at the required low temperature of -78 °C (dry ice/acetone bath), which is essential to prevent side reactions and decomposition of the unstable carbanion.[2]
-
Inertness: It is relatively inert to the strong base (n-BuLi) at these low temperatures.
-
-
Solvents to Avoid for this Application:
-
Protic Solvents (e.g., Methanol, Ethanol): These will instantly quench the carbanion and the n-BuLi.
-
Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): These do not adequately solvate the lithium ion, leading to aggregation of the organolithium reagent and reduced reactivity. While n-BuLi is often supplied in hexane, the reaction itself requires a coordinating solvent like THF.
-
Halogenated Solvents (e.g., Dichloromethane): These can react with organolithium reagents.
-
Q4: My reaction is producing a significant amount of Tetraethyl (chloromethylene)bisphosphonate as a side product. Why is this happening and how can I prevent it?
A4: The formation of this bisphosphonate side product is a known issue and is directly related to the stability of the initially formed lithiated intermediate.[4]
-
Mechanism of Formation: The initially formed lithiodichloromethylphosphonate anion is highly reactive. If it does not immediately encounter the intended electrophile (e.g., your aldehyde), it can react with a molecule of the starting material, this compound, to form a bisphosphonate species.[4]
-
Influence of Solvent and Conditions:
-
Slow Addition: If your electrophile is added too slowly, or if there are localized "hot spots" in the reaction flask, the concentration of the lithiated intermediate can build up, favoring the side reaction.
-
Incorrect Solvent: A non-coordinating solvent can lead to a less reactive, more aggregated carbanion that may be more prone to side reactions.
-
-
Troubleshooting Strategy:
-
Reverse Addition: Add the mixture of your phosphonate and aldehyde dropwise to the solution of the base (e.g., LDA) in THF at -78 °C. This ensures the lithiated carbanion is generated in the presence of the electrophile, trapping it instantly and minimizing the side reaction.[2]
-
Maintain Low Temperature: Do not allow the reaction to warm above -70 °C during the generation and reaction of the carbanion.
-
Q5: I am reacting this compound with a phosphite (a Perkow or Arbuzov-type reaction). What is the best solvent for this transformation?
A5: This reaction involves a nucleophilic attack by the phosphite on one of the chlorine atoms of the trichloromethyl group.[5] The reaction generally proceeds through a transition state with a low polar character.
-
Recommended Solvents: Non-polar or moderately polar aprotic solvents are often suitable. These include:
-
Toluene or Xylene for higher temperature reactions.
-
Dichloromethane (DCM) or Acetonitrile (ACN) for reactions at or below room temperature.
-
-
The Scientific Rationale:
-
Highly polar solvents like DMSO are generally not necessary and can complicate product isolation.
-
Protic solvents could potentially interfere with the reactants.
-
DFT studies confirm the mechanism is a nucleophilic attack on a chlorine atom, not the carbon, which does not require significant charge separation to be stabilized by a highly polar solvent.[5]
-
Q6: Can reactions involving this compound be performed under solvent-free conditions?
A6: Yes, in specific cases. For certain reactions, such as the formation of phosphoramidates via an Atherton-Todd type mechanism, solvent-free conditions have been shown to provide the best yields and selectivity.[6] This approach is often favored from a green chemistry perspective. However, for reactions requiring the formation of highly reactive, unstable intermediates like carbanions, a solvent is essential for temperature control and stabilization.
Section 3: Troubleshooting Guides & Protocols
Guide 1: Low Yield in Aldehyde Addition Reactions
This guide helps diagnose poor outcomes when reacting the reagent with aldehydes to form dichlorovinylphosphonates or terminal alkynes.
Caption: Troubleshooting workflow for low-yield reactions.
Protocol 1: Synthesis of a Terminal Alkyne via Carbanion Intermediate
This protocol is adapted from established procedures for the conversion of aldehydes to alkynes using Diethyl (dichloromethyl)phosphonate, which is generated in situ.[2]
Objective: To synthesize (4-methoxyphenyl)ethyne from 4-methoxybenzaldehyde.
Materials:
-
This compound (Reagent)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
4-methoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Hydrochloric acid
Procedure:
-
Setup: Equip an oven-dried, 1-L, four-necked flask with a mechanical stirrer, thermometer, and nitrogen inlet. Maintain a positive nitrogen atmosphere throughout.
-
LDA Preparation: Charge the flask with anhydrous THF (220 mL). Cool to -20 °C. Add n-BuLi (1.56 M, 92 mL) followed by the dropwise addition of diisopropylamine (15.1 g) over 15 minutes. Stir for 15 minutes to generate Lithium Diisopropylamide (LDA).
-
Reactant Addition: Cool the LDA solution to -78 °C (dry ice/acetone bath). In a separate flask, prepare a solution of this compound (38.3 g, 0.150 mol, 1.0 equiv) and 4-methoxybenzaldehyde (18.1 g, 0.133 mol, 0.89 equiv) in anhydrous THF (60 mL).
-
Reaction: Add the phosphonate/aldehyde solution dropwise to the cold LDA solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Second Anion Formation: Stir the resulting brown solution at -78 °C for an additional 30 minutes. Then, add a second portion of n-BuLi (1.56 M, 183 mL) dropwise over 20 minutes.
-
Fritsch-Buttenberg-Wiechell Rearrangement: Allow the reaction to warm slowly to 0 °C over 60 minutes. This step facilitates the rearrangement to the alkyne.
-
Quench: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of 3 M HCl until the pH is 5-6.
-
Workup & Purification: Pour the mixture into a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 4: Data Summary & Visualization
Table 1: Solvent Selection Guide for Common Transformations
| Reaction Type | Reagent/Intermediate | Recommended Solvent(s) | Solvent Rationale | Potential Issues with Wrong Solvent |
| Horner-Wadsworth-Emmons Variant | Lithiated Dichloromethylphosphonate | THF | Polar aprotic; solvates Li+ cation; stable at -78°C.[2] | Protic: Quenching. Non-polar: Aggregation, low reactivity. |
| Arbuzov/Perkow-type Reaction | Nucleophilic attack on Cl | Toluene, CH₂Cl₂, Acetonitrile | Low to moderate polarity matches the low-polarity transition state.[5] | Highly Polar (DMSO): Complicates workup. Protic: Potential side reactions. |
| Hydrolysis (Undesired) | Water as nucleophile | Acetone-water, Pyridine-water | Solubilizes the phosphonate while providing the nucleophile.[7] | N/A (This is usually an undesired reaction to be avoided). |
| Atherton-Todd (Amine Coupling) | Phosphonyl chloride intermediate | CH₂Cl₂, Hexane, or Solvent-Free | Polar solvents can reduce efficiency. Solvent-free can give highest yields.[6] | Protic: Reacts with intermediates. Polar Aprotic: May lower yield/selectivity. |
Diagram 2: Key Reaction Pathway and Solvent Role
This diagram illustrates the critical step of carbanion generation and its subsequent reaction, highlighting the role of THF.
Sources
Preventing hydrolysis of Diethyl (trichloromethyl)phosphonate during workup
Welcome to the technical support center for Diethyl (trichloromethyl)phosphonate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of handling this compound, with a particular focus on preventing its hydrolysis during reaction workups.
Introduction: The Challenge of Stability
This compound is a powerful reagent, notably in the Horner-Wadsworth-Emmons reaction for the synthesis of 1,1-dichloroalkenes and terminal alkynes. However, its utility is accompanied by a susceptibility to hydrolysis, a reaction that can compromise the integrity of your synthesis and complicate purification. The P-C bond in this compound is prone to cleavage under both acidic and basic aqueous conditions, and the ester groups can undergo saponification in the presence of strong bases. Understanding and controlling these hydrolytic pathways is paramount to achieving high yields and purity.
This guide provides practical, field-tested advice to help you minimize hydrolysis and successfully isolate your desired products.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during workup?
A1: The primary cause of degradation is hydrolysis, which can occur under both acidic and basic aqueous conditions. The presence of water during the workup, especially at non-neutral pH, can lead to the cleavage of the phosphonate ester bonds and the trichloromethyl group.
Q2: What are the likely byproducts of this compound hydrolysis?
A2: Under mildly acidic aqueous conditions, the main hydrolysis byproducts are expected to be diethyl phosphonate and chloroform. Under basic conditions, you can expect the formation of the sodium or potassium salt of diethyl phosphonate, alongside chloroform, which can be further hydrolyzed to formate salts. Prolonged exposure to strong bases can also lead to the saponification of the ethyl ester groups, yielding ethyl phosphonic acid salts.
Q3: How can I visually identify if significant hydrolysis has occurred during my workup?
A3: While visual identification is not definitive, unexpected phase separation behavior, the formation of precipitates (salts of phosphonic acids), or a lower than expected yield of the desired organic product can be indicators. The most reliable methods for detecting hydrolysis are analytical techniques such as ³¹P NMR and ¹H NMR spectroscopy, or GC-MS analysis of your crude product.
Q4: Is it possible to perform an aqueous workup without causing hydrolysis?
A4: Yes, it is possible to perform a carefully controlled aqueous workup. The key is to minimize the contact time with the aqueous phase and to maintain a close-to-neutral pH. A rapid workup with cold, dilute acid or bicarbonate solutions is often successful.
Q5: What are the key advantages of a non-aqueous workup?
A5: A non-aqueous workup completely avoids the introduction of water, thereby eliminating the risk of hydrolysis. This can lead to higher yields and purity of the desired product, especially when working with water-sensitive compounds. It can also simplify the drying process.
Troubleshooting Guide: Navigating Hydrolysis During Workup
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Scenario 1: Low Yield After an Aqueous Workup
Q: I performed a standard aqueous workup after a reaction using this compound, and my yield is significantly lower than expected. What could have gone wrong?
A: Low yield after an aqueous workup is a classic sign of product loss due to hydrolysis. Several factors could be at play:
-
Prolonged Exposure to Aqueous Phase: The longer your organic layer is in contact with water, the greater the opportunity for hydrolysis. Aim for rapid and efficient phase separation.
-
pH of the Aqueous Wash: Both strongly acidic and strongly basic conditions accelerate the hydrolysis of phosphonate esters.[1][2] If your reaction conditions were basic, quenching with a strong acid might have created a harsh environment. Conversely, a basic wash (e.g., with saturated sodium bicarbonate) can also promote hydrolysis if not performed quickly.
-
Temperature: Workups at room temperature are more prone to hydrolysis than those performed at lower temperatures (e.g., 0-5 °C).
Solution Workflow:
-
Temperature Control: Perform your entire workup in an ice bath. Use cold (0-5 °C) aqueous solutions for quenching and washing.
-
pH Management:
-
If your reaction was run under basic conditions (e.g., a Horner-Wadsworth-Emmons reaction), quench the reaction by slowly adding the reaction mixture to a rapidly stirred, cold, dilute solution of a weak acid, such as saturated ammonium chloride (NH₄Cl) solution. This will neutralize the base without creating a strongly acidic environment.
-
If your reaction was acidic, neutralize carefully with a cold, dilute solution of a weak base like sodium bicarbonate.
-
-
Minimize Contact Time: Perform extractions and washes as quickly as possible. Break any emulsions promptly to avoid extended contact between phases.
-
Use of Brine: A final wash with saturated sodium chloride solution (brine) will help to remove the bulk of the dissolved water from the organic layer before the final drying step.[3]
Scenario 2: My NMR Spectrum Shows Unexpected Phosphorus Signals
Q: I've isolated my product, but the ³¹P NMR spectrum shows multiple signals in addition to my expected product peak. Could this be due to hydrolysis?
A: Yes, the presence of multiple phosphorus signals is a strong indication of byproduct formation, with hydrolysis being a likely culprit.
-
³¹P NMR Spectroscopy: This is a powerful tool for identifying phosphorus-containing byproducts. This compound will have a characteristic chemical shift. Its hydrolysis product, diethyl phosphonate, will appear at a different, distinct chemical shift. By comparing the chemical shifts in your crude product spectrum to known values, you can identify the impurities.[4]
-
¹H NMR Spectroscopy: The formation of diethyl phosphonate will also be evident in the ¹H NMR spectrum. Look for the characteristic P-H proton signal, which is a doublet of septets, and the typical ethyl group signals.[4]
Analytical Confirmation of Hydrolysis Byproducts:
| Compound | Typical ³¹P NMR Shift (ppm) | Key ¹H NMR Signals (ppm) |
| This compound | ~ -2.0 to -5.0 | ~4.2 (q), ~1.4 (t) |
| Diethyl phosphonate | ~ +7.0 to +9.0 | ~6.8 (dsept), ~4.1 (q), ~1.3 (t) |
Note: Chemical shifts can vary depending on the solvent and other factors. These are approximate ranges.
Solution:
If you confirm the presence of hydrolysis byproducts, you will need to optimize your workup procedure to be more rigorously anhydrous, as detailed in the next section.
Scenario 3: I Need to Completely Avoid Water in My Workup
Q: My product is extremely sensitive to water, and I want to perform a completely non-aqueous workup. What is the best way to proceed?
A: A non-aqueous workup is the most robust method to prevent hydrolysis. This involves quenching the reaction with a non-protic reagent and removing any solid byproducts by filtration.
Recommended Non-Aqueous Workup Protocol:
This protocol is particularly useful for reactions that use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA).
-
Quenching: After your reaction is complete, cool the reaction mixture to 0 °C. Quench the reaction by the slow, dropwise addition of a non-protic reagent. A common choice is to add a saturated solution of ammonium chloride in anhydrous THF. Alternatively, for small-scale reactions, quenching with a few drops of acetic acid in an anhydrous solvent can be effective.
-
Solvent Removal: Remove the bulk of the reaction solvent under reduced pressure using a rotary evaporator.
-
Solid Removal:
-
If a precipitate has formed (e.g., salts from the base), add a dry, non-polar solvent like diethyl ether or hexane to the residue.
-
Stir the resulting slurry for 10-15 minutes.
-
Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the inorganic salts.
-
Wash the filter cake with a small amount of the same dry solvent to ensure complete recovery of your product.
-
-
Final Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield your crude product.
Visualization of Anhydrous Workup Workflow:
Caption: Anhydrous workup workflow.
Advanced Techniques for Water Removal
For exceptionally water-sensitive applications, consider these advanced drying techniques:
-
Azeotropic Distillation: If your product is stable to heat, you can remove trace amounts of water by dissolving it in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene. Repeatedly adding and removing the solvent under reduced pressure will effectively dry your compound.
-
Drying over Phosphorus Pentoxide (P₂O₅): For final drying of an isolated product, placing it in a desiccator over a strong desiccant like phosphorus pentoxide can remove even tightly bound water. Exercise caution as P₂O₅ is highly corrosive.
Summary of Recommended Drying Agents
| Drying Agent | Capacity | Speed | Suitability | Comments |
| Magnesium Sulfate (MgSO₄) | High | Fast | General purpose | Fine powder, can be messy.[5] |
| Sodium Sulfate (Na₂SO₄) | Moderate | Slow | General purpose | Granular, easy to filter.[5] |
| Calcium Chloride (CaCl₂) | High | Fast | Hydrocarbons, ethers | Can form complexes with alcohols, amines, and some carbonyl compounds. |
| Molecular Sieves (3Å or 4Å) | High | Moderate | General purpose | Can be regenerated. Good for very dry solvents. |
Concluding Remarks
The successful use of this compound hinges on a thorough understanding of its stability and the implementation of appropriate handling and workup procedures. By carefully controlling the pH, temperature, and exposure to water, researchers can confidently employ this reagent to achieve their synthetic goals. When in doubt, a well-executed non-aqueous workup is the most reliable strategy to prevent hydrolysis and ensure the isolation of a pure product.
References
-
University of Arizona. (n.d.). ³¹Phosphorus NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69629, Diethyl vinylphosphonate. Retrieved from [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(12), 12845–12863. [Link]
-
University of York, Department of Chemistry. (n.d.). Chemistry Teaching Labs - Removing residual water from organic solutions. Retrieved from [Link]
-
Wikipedia. (2023, November 20). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
- Radom, L., Radom, C., & Radom, J. (2019). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses, 96, 418-435.
-
ElectronicsAndBooks. (n.d.). 5268 Table I. 1H and 31P Nmr Data for Phosphoranes 1-4 Phos. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Ali, T. E., & El-Gazzar, A. A. (2015). Electron Impact Ionization Mass Spectra of Organophosphorus Compounds Part IV: Mass Fragmentation Modes of Some Diethyl [(Alkyl/Aryl-amino)(6-methyl-4-oxo-4H-chromen-3-yl)methyl]phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1942-1948. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
AMS Tesi di Dottorato. (n.d.). Advanced Studies on the Synthesis of Organophosphorus Compounds. Retrieved from [Link]
-
Marinetti, A., & Savignac, P. (1997). DIETHYL (DICHLOROMETHYL)PHOSPHONATE. Organic Syntheses, 74, 108. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(12), 12845–12863. [Link]
-
CAS. (n.d.). Diethyl P-(trichloromethyl)phosphonate. Retrieved from [Link]
-
Bálint, E., Tajti, Á., Drahos, L., & Keglevich, G. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3748. [Link]
-
Khan, W. A., & Taylor, R. J. (1975). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Canadian Journal of Chemistry, 53(6), 731-737. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
NIST. (n.d.). Diethyl methanephosphonate. Retrieved from [Link]
-
Defense Technical Information Center. (1961). INVESTIGATION AND SYNTHESIS OF ORGANOPHOSPHORUS COMPOUNDS. Retrieved from [Link]
-
Defense Technical Information Center. (1961). INVESTIGATION AND SYNTHESIS OF ORGANOPHOSPHORUS COMPOUNDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70085, this compound. Retrieved from [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(12), 12845–12863. [Link]
-
Sturtz, G., & Pondaven-Raphalen, A. (1986). DIETHYL [(2-TETRAHYDROPYRANYLOXY)METHYL]PHOSPHONATE. Organic Syntheses, 64, 219. [Link]
-
Bhatale, M., Kaliyaperumal, N., Mannathusamy, G., & Ramalingam, G. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Journal of Pharmaceutical Research International, 33(46A), 192-201. [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
-
Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]
-
Wójtowicz-Krawiec, A., & Rój, E. (2018). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 16(33), 5949-5961. [Link]
Sources
- 1. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. spectrabase.com [spectrabase.com]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Phosphonate-Based Olefinations
Welcome to the technical support center for phosphonate-based olefination reactions, a cornerstone of modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Horner-Wadsworth-Emmons (HWE) reaction and overcome common challenges, particularly low conversion rates. Here, we delve into the mechanistic underpinnings of frequently encountered issues and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing both explanations and practical solutions.
Issue 1: Low to No Product Yield
Question: I've set up my Horner-Wadsworth-Emmons reaction, but I'm observing very low or no formation of my desired alkene. What are the likely causes and how can I fix this?
Answer: Low or non-existent yield in an HWE reaction is a common but solvable issue. The root cause often lies in one of several key areas: incomplete deprotonation of the phosphonate, issues with the carbonyl substrate, suboptimal reaction conditions, or the presence of moisture.
Troubleshooting Steps & Explanations:
-
Incomplete Deprotonation: The first step of the HWE reaction is the deprotonation of the phosphonate to form the nucleophilic carbanion.[1][2] If the base is not strong enough to effectively deprotonate the phosphonate, the reaction will not proceed.
-
Causality: The acidity of the α-proton on the phosphonate is determined by the electron-withdrawing group (EWG) attached to it. Stabilized phosphonates (e.g., those with an adjacent ester or ketone) are more acidic and can be deprotonated by milder bases. Unstabilized phosphonates require stronger bases.
-
Solution:
-
Select a stronger base: If you are using a weaker base like an alkoxide with a less acidic phosphonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium bis(trimethylsilyl)amide (KHMDS).[3]
-
Ensure base quality: Bases like NaH and KHMDS are moisture-sensitive. Use freshly opened or properly stored reagents.
-
Verify pKa values: Compare the pKa of your phosphonate's α-proton with the pKa of the conjugate acid of your chosen base. A significant pKa difference (generally > 4-5 units) is necessary for efficient deprotonation.
-
-
-
Substrate Reactivity & Steric Hindrance: The electrophilicity and steric environment of the aldehyde or ketone play a crucial role.
-
Causality: Aldehydes are generally more reactive than ketones in the HWE reaction due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[2][4] Bulky groups on either the phosphonate ylide or the carbonyl compound can significantly impede the reaction.[1]
-
Solution:
-
Increase reaction time and/or temperature: For sterically hindered substrates, allowing the reaction to stir for a longer period or gently increasing the temperature can improve conversion.[4] Monitor the reaction by TLC to avoid decomposition.
-
Use a more reactive phosphonate: Phosphonate carbanions are generally more nucleophilic than their Wittig counterparts, making them more effective for hindered ketones.[5][6] If possible, using a less sterically demanding phosphonate reagent could be beneficial.
-
-
-
Presence of Moisture: The phosphonate carbanion is a strong base and will be readily quenched by water or other protic sources.
-
Causality: Any moisture in the reaction will protonate the carbanion, rendering it non-nucleophilic and halting the reaction.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, which can be obtained from a solvent purification system or by distillation over an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[4]
-
-
-
Suboptimal Reaction Temperature: The temperature profile of the reaction is critical.
-
Causality: The initial deprotonation and subsequent addition of the carbonyl compound are often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and side reactions. However, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[4]
-
Solution: Start the addition of the electrophile at a low temperature. After the addition is complete, allow the reaction to slowly warm to room temperature. If the reaction is still sluggish, consider gentle heating and monitor by TLC.[3]
-
Experimental Protocol: Optimizing Base and Temperature for a Sluggish HWE Reaction
This protocol outlines a systematic approach to optimize conditions when faced with low conversion.
-
Setup: Under an inert atmosphere (N₂ or Ar), add your phosphonate reagent to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Solvent: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Deprotonation: Cool the solution to the desired initial temperature (e.g., -78 °C or 0 °C). Add the base (e.g., a solution of n-BuLi or KHMDS) dropwise. Stir for 30-60 minutes to ensure complete carbanion formation.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the cooled phosphonate carbanion solution.
-
Monitoring and Warming: After the addition is complete, stir at the low temperature for 1 hour. Take a small aliquot for TLC analysis. If starting material remains, allow the reaction to slowly warm to room temperature and continue to monitor its progress by TLC every hour.
-
Heating (Optional): If the reaction has not reached completion after several hours at room temperature, consider gentle heating (e.g., to 40-50 °C) and continue monitoring.
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
Issue 2: Poor Stereoselectivity (Unexpected E/Z Mixture)
Question: The Horner-Wadsworth-Emmons reaction is known for its high (E)-selectivity, but I am getting a significant amount of the (Z)-isomer. Why is this happening and how can I improve the (E)-selectivity?
Answer: While the standard HWE reaction typically favors the thermodynamically more stable (E)-alkene, the stereochemical outcome is highly dependent on the reaction conditions and the structure of the reactants.[8]
Troubleshooting Steps & Explanations:
-
Understanding the Mechanism of Stereoselectivity: The formation of the (E)-alkene is favored when the intermediate oxaphosphetane can equilibrate to the more stable trans-substituted intermediate before elimination.[1]
-
Causality: Conditions that promote this equilibration will lead to higher (E)-selectivity.
-
-
Optimizing for (E)-Selectivity:
-
Base and Cation Effects: Lithium and sodium bases (e.g., n-BuLi, NaH, NaOMe) generally promote (E)-selectivity.[4][9] The smaller cations are thought to coordinate the intermediates in a way that facilitates equilibration.
-
Temperature: Higher reaction temperatures often favor the formation of the thermodynamic (E)-product.[4]
-
Solvent: Protic solvents can sometimes favor (E)-alkene formation, but are not always compatible with the strong bases used. Aprotic polar solvents like THF and DME are most common.
-
Steric Effects: Bulky groups on the phosphonate can enhance (E)-selectivity.[4]
-
-
Achieving (Z)-Selectivity (Still-Gennari Modification): If the (Z)-alkene is the desired product, specific modifications to the HWE reaction are necessary.
-
Causality: The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups on the phosphorus esters (e.g., bis(2,2,2-trifluoroethyl)phosphonates).[5][10] These groups accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration and leading to the kinetically favored (Z)-product.[10]
-
Conditions: This modification is typically run at low temperatures (-78 °C) with strong, non-coordinating bases like KHMDS in the presence of a crown ether (e.g., 18-crown-6) to sequester the potassium cation.[5][10]
-
Data Presentation: Influence of Reaction Parameters on Stereoselectivity
| Parameter | Condition for High (E)-Selectivity | Condition for High (Z)-Selectivity (Still-Gennari) |
| Phosphonate Reagent | Standard dialkyl phosphonates (e.g., diethyl, dimethyl) | Phosphonates with electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl))[10] |
| Base | NaH, n-BuLi, LiHMDS, NaOMe[9] | KHMDS, t-BuOK |
| Cation Sequestering Agent | Not typically required | 18-crown-6 (with potassium bases)[5][10] |
| Temperature | 0 °C to room temperature or higher | -78 °C[5] |
| Solvent | THF, DME | THF |
Issue 3: Difficulty with Product Purification
Question: My reaction seems to have worked, but I'm having trouble isolating my pure product from the reaction mixture. What are common purification challenges and how can I overcome them?
Answer: A significant advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble dialkylphosphate salt byproduct, which simplifies purification.[1][7][9][11] However, challenges can still arise.
Troubleshooting Steps & Explanations:
-
Removal of the Phosphate Byproduct:
-
Causality: The dialkylphosphate salt is designed to be water-soluble.
-
Solution: Perform an aqueous workup. After quenching the reaction, dilute the mixture with an organic solvent and wash with water or brine. This should effectively remove the majority of the phosphate byproduct into the aqueous layer.[9][11]
-
-
Unreacted Starting Material:
-
Causality: If the reaction did not go to completion, you will have a mixture of your product and unreacted aldehyde/ketone and/or phosphonate.
-
Solution:
-
Chromatography: Flash column chromatography is the most common method for separating the desired alkene from residual starting materials. The polarity of the alkene product is typically significantly different from the more polar phosphonate starting material.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.[12]
-
-
-
Formation of Side Products:
-
Causality: Side reactions, such as self-condensation of the aldehyde or ketone, can occur, especially with enolizable carbonyls under basic conditions.
-
Solution: Optimize reaction conditions to minimize side product formation. This can include using a non-nucleophilic base, maintaining low temperatures during the addition of the carbonyl compound, and ensuring a stoichiometric or slight excess of the phosphonate reagent.
-
Visualization of Key Processes
General Mechanism of the Horner-Wadsworth-Emmons Reaction
Caption: The four key steps of the HWE reaction mechanism.
Troubleshooting Logic for Low Conversion Rates
Caption: A decision tree for troubleshooting low HWE yields.
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Slideshare. (2018, May 3). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
- Roman, D., et al. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(11), 1849-1866.
-
ResearchGate. (n.d.). Optimization of the HWE reaction conditions a. Retrieved from [Link]
- Postigo, A., & Ferreri, C. (2009). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 6(4), 391-416.
-
ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- Dembkowski, K., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7046.
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]
Sources
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- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
Managing exothermic reactions during the synthesis of Diethyl (trichloromethyl)phosphonate
A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the highly exothermic reaction involved in the synthesis of Diethyl (trichloromethyl)phosphonate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to ensure safe and successful experimentation.
I. Understanding the Exothermic Nature of the Reaction
The synthesis of this compound, typically proceeding via a reaction analogous to the Pudovik or Michaelis-Arbuzov reactions, is characterized by a significant release of heat. The reaction involves the nucleophilic attack of a phosphorus(III) compound, such as diethyl phosphite, on an electrophilic carbon source like carbon tetrachloride. Computational studies on the reaction of triethylphosphite with carbon tetrachloride indicate a highly polar reaction with a considerable global electron density transfer, suggesting a thermodynamically favorable and potentially vigorous reaction. Failure to adequately control the reaction temperature can lead to a thermal runaway, posing a significant safety hazard and resulting in decreased yield and purity of the desired product.
II. Troubleshooting Guide: Uncontrolled Exotherms
This section addresses specific issues that may arise during the synthesis, focusing on the immediate actions required to mitigate an uncontrolled exothermic event.
| Problem | Potential Cause(s) | Immediate Corrective Action(s) | Preventative Measures |
| Rapid, Uncontrolled Temperature Spike | 1. Reagent Addition Rate is Too High: The rate of heat generation exceeds the cooling capacity of the system. 2. Inadequate Cooling: The cooling bath is not at the target temperature, or there is poor heat transfer between the flask and the bath. 3. Localized "Hot Spots": Poor stirring leads to a localized concentration of reactants and a rapid, localized exotherm. | 1. Immediately cease the addition of all reagents. 2. Ensure the cooling bath is at the correct temperature and that the reaction flask is adequately immersed. 3. Increase the stirring rate to improve heat transfer and break up any localized hot spots. 4. If the temperature continues to rise, prepare for an emergency quench (see Protocol 2). | 1. Use a syringe pump for precise and controlled addition of the limiting reagent. 2. Ensure the cooling system is functioning correctly and is capable of handling the expected heat load. 3. Use an appropriately sized flask and a robust mechanical stirrer to ensure efficient mixing. |
| Delayed but Vigorous Exotherm | 1. Induction Period: The reaction may have an initiation phase, after which it proceeds rapidly. 2. Accumulation of Unreacted Reagents: Slow initial reaction at a low temperature can lead to a buildup of reactants, which then react quickly as the temperature rises slightly. | 1. Maintain vigilant temperature monitoring even if the reaction appears sluggish initially. 2. If a sudden temperature rise is observed, immediately stop reagent addition and enhance cooling. | 1. Slowly warm the reaction mixture in small increments after the initial low-temperature addition to initiate the reaction under controlled conditions. 2. Consider the use of a reaction calorimeter to study the thermal profile of the reaction and identify any induction periods. [1][2] |
| Reaction Fails to Initiate, Followed by a Sudden Exotherm Upon Warming | 1. Low Activation Energy Barrier Overcome by Warming: The initial temperature may be too low for the reaction to start, and a small increase in temperature provides enough energy to overcome the activation barrier, leading to a rapid reaction of accumulated reagents. | 1. If the reaction is warmed, do so in very small, controlled increments with continuous monitoring. 2. Be prepared for a rapid exotherm as the reaction initiates. | 1. Consult literature for the optimal initiation temperature for the specific reagents and scale. 2. A controlled, slow warm-up phase is crucial after the initial low-temperature addition. |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the synthesis of this compound?
The primary cause is the formation of a stable phosphorus-carbon bond, which is a thermodynamically favorable process that releases a significant amount of energy. The reaction of diethyl phosphite with carbon tetrachloride, often facilitated by a base or initiated by free radicals, leads to the formation of the robust P-C bond in the phosphonate product.
Q2: At what temperature should I conduct the reaction to control the exotherm?
For laboratory-scale synthesis, it is crucial to maintain a very low temperature, especially during the addition of the reagents. Procedures for analogous reactions, such as the synthesis of diethyl (dichloromethyl)phosphonate, recommend maintaining a temperature of -78°C (dry ice/acetone bath) during the addition of reagents.[3] This low temperature helps to dissipate the heat as it is generated, preventing a rapid and uncontrolled temperature increase.
Q3: How critical is the rate of reagent addition?
The rate of addition is a critical parameter for controlling the exotherm. A slow, controlled addition of the limiting reagent ensures that the rate of heat generation does not overwhelm the cooling capacity of the reaction setup. Using a syringe pump is highly recommended for precise control over the addition rate.
Q4: What are the signs of a developing thermal runaway?
Key indicators include a rapid and unexpected rise in the internal reaction temperature, an increase in pressure within the reaction vessel (if it is a closed system), vigorous and uncontrolled boiling of the solvent even with cooling, and a sudden change in the color or viscosity of the reaction mixture.
Q5: What should I do in the event of a thermal runaway?
In the event of a thermal runaway, personal safety is the top priority. If the corrective actions in the troubleshooting guide are ineffective, the area should be evacuated. If it is safe to do so, an emergency quench can be attempted by adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb the excess heat.
Q6: Can this reaction be performed safely on a larger, industrial scale?
Yes, but it requires specialized equipment and stringent safety protocols. Industrial-scale production often utilizes continuous flow reactors, such as microfluidic reactors, which offer superior heat transfer and temperature control compared to batch reactors.[4] This technology allows for the safe handling of highly exothermic reactions by minimizing the reaction volume at any given time.
IV. Experimental Protocols
Protocol 1: Controlled Synthesis of this compound (Laboratory Scale)
Disclaimer: This is a general protocol and should be adapted based on specific laboratory conditions and a thorough risk assessment.
Materials:
-
Diethyl phosphite
-
Carbon tetrachloride
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Sodium hydride or a non-nucleophilic base)
-
Dry ice/acetone bath
-
Mechanical stirrer
-
Thermometer
-
Addition funnel or syringe pump
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Charge the flask with a solution of diethyl phosphite in anhydrous THF.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
In a separate, dry flask, prepare a solution of the base in anhydrous THF.
-
Slowly add the base solution to the stirred diethyl phosphite solution via an addition funnel or syringe pump, ensuring the internal temperature does not rise above -70°C.
-
After the addition is complete, allow the mixture to stir at -78°C for 30 minutes.
-
Slowly add carbon tetrachloride dropwise to the reaction mixture, again maintaining the internal temperature below -70°C.
-
Once the addition is complete, allow the reaction to stir at -78°C for an additional 1-2 hours.
-
Slowly and carefully quench the reaction by adding a pre-chilled saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Proceed with standard aqueous workup and extraction to isolate the crude product.
-
Purify the product by vacuum distillation.
Protocol 2: Emergency Quench Procedure
This protocol should only be initiated if a thermal runaway is detected and other control measures have failed.
-
Stop all reagent addition immediately.
-
Ensure maximum cooling is applied to the reaction vessel.
-
If the temperature continues to rise uncontrollably, introduce a pre-chilled, high-boiling point, inert solvent (e.g., toluene) into the reactor as rapidly as is safe to do so. This will dilute the reactants and help to absorb the excess heat.
-
Have a secondary containment system in place to manage any potential overflow.
-
If the situation cannot be brought under control, evacuate the area immediately and alert safety personnel.
V. Visualizations
Diagram 1: Experimental Workflow for Exotherm Management
Caption: Workflow for managing the exothermic synthesis of this compound.
Diagram 2: Troubleshooting Logic for an Uncontrolled Exotherm
Caption: Decision-making flowchart for managing an uncontrolled exothermic event.
VI. References
-
Unveiling the reactions of triethylphosphite and its diethylamino substituted derivatives to carbon tetrachloride with a molecular electron density theory perspective. (n.d.). Source not formally published.
-
Choi, S. (n.d.). Investigation of Exothermic Reaction Dynamics via Computational Fluid. University of Connecticut.
-
Marinetti, A., & Savignac, P. (1997). DIETHYL (DICHLOROMETHYL)PHOSPHONATE. Organic Syntheses, 74, 108.
-
diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (n.d.). Organic Syntheses.
-
Reaction Modeling in Computational Fluid Dynamics with Special Focus on the Blast Furnace Raceway Zone. (2021). reposiTUm.
-
COMBINATION OF CFD AND CHEMICAL REACTIONS FOR PROCESS ENGINEERING. (n.d.). on Modelling Fluid Flow (CMFF'25).
-
Diethylphosphite. (n.d.). In Wikipedia.
-
This compound synthesis. (n.d.). ChemicalBook.
-
Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. (2025). ResearchGate.
-
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523.
-
A continuous synthesis method of hydroxymethyl phosphonates. (n.d.). Revue Roumaine de Chimie.
-
Reaction Calorimetry Testing. (n.d.). Fauske & Associates.
-
Computational fluid dynamics (CFD) analysis of multiphase. (n.d.). ResearchGate.
-
Reaction Calorimetry in Microreactor Environments – Measuring Heat of Reaction by Isothermal Heat Flux Calorimetry. (n.d.). ResearchGate.
-
Fletcher, D. F. (2022). The future of computational fluid dynamics (CFD) simulation in the chemical process industries. Chemical Engineering Research and Design, 188, 299-305.
-
Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(8), 1859.
-
Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. (2015). National Institutes of Health.
-
Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. (2025). ResearchGate.
-
Publications. (n.d.). SafeBatt.
-
Kumara, C., Armstrong, B., Lin, L., & Wang, H. (2024). Thermal Runaway Studies: Development of Coatings for Over-Temperature Warning and Database of Hazards Risk Ranking. Sandia National Laboratories.
-
Reaction of compound 1 with diethyl phosphite in the presence... (n.d.). ResearchGate.
-
The reactivity of organophosphorus compounds. Part XXIII. Reactions of triethyl phosphite with carbon tetrachloride and bromotrichloromethane in the presence and absence of butane-1-thiol. (1969). Journal of the Chemical Society B: Physical Organic.
-
Study on the Multi-Stage Evolution of Thermal Runaway and the Flammability Threshold of Gas Generation in Lithium Iron Phosphate Batteries Based on SOC Gradient. (2023). MDPI.
-
Study on the Multi-Stage Evolution of Thermal Runaway and the Flammability Threshold of Gas Generation in Lithium Iron Phosphate Batteries Based on SOC Gradient. (2025). ResearchGate.
-
Thermal runaway behavior of large-format sodium-ion and lithium-iron phosphate batteries under different trigger sources: A comparative study. (2025). ResearchGate.
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Technical Support Center: Handling Moisture-Sensitive Phosphonate Reagents
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to handling moisture-sensitive phosphonate reagents. This guide is structured to address common challenges and provide practical, field-proven solutions to ensure the integrity and success of your experiments.
Phosphonate reagents are powerful tools in organic synthesis, particularly in reactions like the Horner-Wadsworth-Emmons (HWE) olefination. However, their efficacy is critically dependent on the rigorous exclusion of atmospheric moisture, which can hydrolyze the reagent, deactivate bases, and lead to failed reactions or low yields. This guide provides a systematic approach to mastering the techniques required for their successful use.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of phosphonate reagents.
Q1: My phosphonate reagent is a viscous oil. How can I be sure it's dry before use?
A1: Viscous oils can be deceptive as they can hold dissolved water. Unlike crystalline solids, they cannot be dried easily by heating under vacuum without risk of decomposition.[1] If you suspect moisture contamination in an older reagent, it is often best to purchase a new bottle.[2] For new reagents, particularly those in Sure/Seal™ bottles, trust the manufacturer's anhydrous packaging but always use proper inert atmosphere techniques for transfer.[3][4] Never leave the bottle open to the air.
Q2: What is the primary sign of phosphonate reagent decomposition due to moisture?
A2: The most immediate indicator of a problem is often the failure of a reaction where the phosphonate is a key reactant, such as the HWE reaction.[5] You may observe a low or no yield of the desired alkene product.[5] This happens because moisture can hydrolyze the phosphonate ester, and the resulting phosphonic acid is not reactive in the same way. Additionally, any water present will quench the strong bases (like NaH or LDA) required to form the reactive phosphonate carbanion.[6][7]
Q3: Is nitrogen or argon better as an inert gas for handling phosphonates?
A3: For most applications involving phosphonate reagents, dry nitrogen is perfectly suitable and more economical.[8][9] Argon is denser than nitrogen and can provide a more stable inert blanket over a reaction, but it is also more expensive.[8] The choice typically comes down to laboratory availability and cost, as phosphonates do not generally react with nitrogen.[9] The critical factor is the purity and dryness of the gas, not its specific identity.
Q4: I don't have a glovebox. Can I still work with moisture-sensitive phosphonates?
A4: Absolutely. While a glovebox is the gold standard for manipulating highly air- and moisture-sensitive solids, standard Schlenk line techniques are perfectly adequate for most reactions involving phosphonate reagents, especially those that are liquids or solutions.[10][11][12][13] A well-executed Schlenk line setup allows for the effective exclusion of air and moisture from your reaction vessel.[14]
Q5: How do I properly dispose of residual phosphonate reagents and contaminated materials?
A5: Unused phosphonate reagents and reaction residues must be quenched safely. This involves transferring the material to a separate flask under an inert atmosphere, diluting it with a non-reactive solvent like toluene, and cooling it in an ice bath.[15] A less reactive alcohol, such as isopropanol, should be added slowly to quench the reagent.[16] After the initial reaction subsides, a more reactive alcohol like methanol, and finally water, can be added cautiously to ensure complete neutralization. All contaminated glassware and materials should be rinsed using this same quenching procedure before washing.[4]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems encountered during experiments.
Issue 1: Low or No Yield in a Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a cornerstone application for many phosphonate reagents. Its failure often points directly to issues with moisture or reagent quality.
| Possible Cause | Troubleshooting Steps & Explanation |
| Inactive Phosphonate Reagent | Verify Reagent Purity: Moisture contamination is a primary culprit. Water hydrolyzes the phosphonate ester, rendering it inactive. Solution: Use a fresh bottle of anhydrous phosphonate reagent. Ensure all transfers are done under a rigorously dry, inert atmosphere (N₂ or Ar).[1][5] |
| Inefficient Carbanion Formation | Check Base Quality & Addition: The base (e.g., NaH, LDA, t-BuOK) may be old or deactivated by moisture. Solution: Use a fresh, verified source of base. For solid bases like NaH, ensure it is properly dispensed from a sealed container, preferably within a glovebox. When adding the base, ensure the reaction solvent is scrupulously dry.[6] |
| Inadequate Reaction Conditions | Solvent Purity: The reaction solvent (e.g., THF, DMF) must be anhydrous. Even "anhydrous" solvents from commercial suppliers can absorb moisture if not stored and handled correctly. Solution: Use freshly dried and distilled solvent, or solvent from a solvent purification system. Storing solvents over activated molecular sieves (3Å or 4Å) is also crucial.[17][18][19] |
| Base-Sensitive Substrate | Incompatible Functionality: Your aldehyde or ketone may have functional groups (like acidic protons) that are deprotonated by the strong base, consuming it before it can deprotonate the phosphonate.[20] Solution: Consider using milder base conditions, such as lithium chloride with DBU or triethylamine, which can be more tolerant of sensitive substrates.[6] |
Issue 2: Reagent Transfer Problems (e.g., Clogged Needles)
Transferring viscous phosphonate reagents can be challenging.
| Possible Cause | Troubleshooting Steps & Explanation |
| High Reagent Viscosity | Difficulty Drawing Liquid: Viscous oils are difficult to transfer via syringe, especially with narrow-gauge needles. Solution: Use a wider gauge needle (e.g., 16-18 gauge) for the transfer.[21] Alternatively, use positive nitrogen pressure to push the liquid through a cannula (double-tipped needle) instead of pulling it with a syringe.[3] |
| Needle/Syringe Clogging | Reaction with Trace Moisture: Small amounts of moisture in the syringe or needle can react with the phosphonate, creating solid byproducts that cause blockages. Solution: Ensure your syringe and needle are scrupulously dry. Oven-dry all parts (separately) and allow them to cool in a desiccator or by flushing with dry nitrogen before assembly and use.[3][22] Always have a spare, dry syringe/needle assembly ready.[21] |
Part 3: Key Experimental Protocols
Adherence to validated protocols is essential for success. Below are step-by-step guides for fundamental techniques.
Protocol 1: Preparing Glassware for Moisture-Sensitive Reactions
Residual moisture adsorbed on glassware is a common source of reaction failure.[4][21]
-
Cleaning: Thoroughly wash all glassware with soap and water, followed by rinses with deionized water and then acetone to facilitate drying.
-
Oven Drying: Place the glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[3][4][21]
-
Assembly and Cooling: While still hot (wearing appropriate thermal gloves), assemble the reaction apparatus (e.g., round-bottom flask with a condenser and septum). Clamp it in a fume hood.
-
Inert Gas Flush: Immediately begin flushing the hot glassware with a stream of dry nitrogen or argon.[21][22] This is done by inserting a needle connected to the inert gas source through the septum and an outlet needle to vent the air. The hot glass and positive gas flow prevent atmospheric moisture from re-adsorbing as the apparatus cools.[23]
Workflow for Glassware Preparation
A visual representation of the process to ensure an anhydrous reaction setup.
Caption: Workflow for preparing anhydrous glassware.
Protocol 2: Transferring a Liquid Phosphonate Reagent via Syringe
This protocol ensures the anhydrous transfer of liquid reagents.
-
Prepare Syringe: Oven-dry the syringe parts (glass barrel and plunger separately) and the needle.[3]
-
Flush Syringe: Assemble the syringe while still warm and flush it thoroughly (at least 10 times) with dry nitrogen or argon.[3][22] To do this, draw inert gas from a balloon-flushed "blank" flask and expel it into the fume hood.
-
Prepare Reagent Bottle: Place the phosphonate reagent bottle (e.g., a Sure/Seal™ bottle) in the fume hood and secure it with a clamp. Pierce the septum with a needle connected to a nitrogen line to create a positive pressure inside the bottle.[24]
-
Withdraw Reagent: Insert the dry, flushed syringe needle through the septum into the liquid. Slowly pull the plunger to draw a slightly larger volume of the reagent than required.
-
Remove Bubbles & Excess: Invert the syringe and push the plunger to expel any trapped gas bubbles and the excess liquid back into the reagent bottle.
-
Transfer to Reaction: Withdraw the needle from the reagent bottle and quickly insert it into the septum of your prepared reaction flask. Inject the reagent.
-
Clean Syringe: Immediately after use, quench any residual reagent in the syringe by drawing up a non-reactive solvent (like hexane) and expelling it into a beaker containing isopropanol. Repeat several times.
Logical Flow for Anhydrous Liquid Transfer
This diagram outlines the critical decisions and steps for a successful transfer.
Caption: Key steps for transferring moisture-sensitive liquids.
References
-
Burfield, D. R. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link][17][18][25]
-
Biocyclopedia. Inert atmosphere methods. Chemistry Lab Protocols / Laboratory techniques. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Molecular Inorganic Chemistry, Utrecht University. Working with air and moisture sensitive compounds. [Link]
-
MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Link]
-
Wikipedia. Air-free technique. [Link]
-
Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
JoVE (Journal of Visualized Experiments). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. [Link]
-
Gas Generation Solutions. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. [Link]
-
Chemistry LibreTexts. Drying Solvents. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]
-
JoVE (Journal of Visualized Experiments). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. [Link]
-
The Schlenk Line Survival Guide. [Link]
-
YouTube. Inert Atmosphere. [Link]
-
University of St Andrews, School of Chemistry. SOP For Operation Of Glove Boxes. [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
-
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]
-
Chemistry Stack Exchange. Synthesis of phosphonate salt not working. [Link]
-
University of Notre Dame, Department of Chemistry. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]
-
PubMed Central. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. [Link]
-
Hach Support. Chemistry Explained: Phosphonates. [Link]
-
Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. [Link]
-
Glen Research. Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Grokipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
-
Griffith Research Online. Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. [Link]
-
irohedp. Phosphonate Testing and Reporting from ROBERT R. CAVANO. [Link]
-
University of Wisconsin–Madison, Department of Chemistry. Safe Handling of Pyrophoric (PP) Reagents. [Link]
-
UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]
-
ResearchGate. (Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids. [Link]
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Technical Support Center: Diethyl (trichloromethyl)phosphonate Reactions with Strong Bases
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl (trichloromethyl)phosphonate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reaction pathways encountered when using strong bases with this versatile reagent. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve common experimental challenges, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Unwanted Reaction Pathways
This section addresses specific issues you may encounter during your experiments, delving into the underlying chemical principles and offering practical solutions.
Issue 1: Low Yield of the Desired Dichloromethylphosphonate Anion Adduct and Formation of Complex Byproducts
Question: I am attempting to generate the diethyl (dichloromethyl)phosphonate anion using n-butyllithium to react with an electrophile. However, I am observing a low yield of my desired product and a complex mixture of byproducts in my crude NMR. What is happening?
Answer:
This is a common issue when using highly reactive organolithium reagents like n-butyllithium (n-BuLi) with this compound. The primary problem lies in the stability of the initially formed lithiated carbanion and the propensity for side reactions with the starting material.
Root Cause Analysis:
The intended reaction is the deprotonation of the P-C-H bond, which does not exist in the starting material. Instead, the strong base removes a chlorine atom via a lithium-halogen exchange, or more accurately, it generates a highly reactive intermediate that can undergo several detrimental pathways. The key intermediate is the diethyl (dichloromethyl)lithio)phosphonate. This species is known to be unstable and can rapidly decompose or react with other components in the reaction mixture.[1]
Major Side Reaction Pathways:
-
Reaction with Starting Material: The highly nucleophilic lithiated intermediate can attack the electrophilic phosphorus center or one of the chlorine atoms of another molecule of this compound. A documented side product from the reaction of the lithiodichloro species with the starting material is tetraethyl (chloromethylene)bisphosphonate .
-
α-Elimination to Form Dichlorocarbene: The trichloromethylphosphonate anion is prone to α-elimination of a chloride ion to generate highly reactive dichlorocarbene (:CCl₂) .[2][3][4] This carbene can then undergo a variety of non-selective reactions, including insertion into C-H bonds of the solvent or other reagents, or cycloaddition if an alkene is present, leading to a complex mixture of byproducts.[2][5]
-
Attack on the Ester Group: Strong bases like n-BuLi can also attack the electrophilic ethyl groups of the phosphonate ester, leading to cleavage and the formation of various phosphate and ethoxide-related byproducts.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Choice of Base | Switch from n-butyllithium to a less nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) or a Grignard reagent like isopropylmagnesium chloride .[1] These bases are less likely to engage in nucleophilic side reactions. |
| 2 | Reaction Temperature | Maintain a very low reaction temperature, typically -78 °C , throughout the base addition and the subsequent reaction with the electrophile. This helps to stabilize the thermally sensitive carbanion and minimize decomposition.[1] |
| 3 | Order of Addition | Instead of pre-forming the carbanion, consider adding a solution of your electrophile and this compound to the cooled solution of the strong base. This "in-situ trapping" method keeps the concentration of the unstable carbanion low at any given time, favoring the desired reaction with the electrophile over decomposition or side reactions.[1] |
| 4 | Solvent | Use anhydrous, non-protic solvents like tetrahydrofuran (THF) . Ensure the solvent is rigorously dried, as any trace of water will quench the base and the carbanion. |
Issue 2: Significant Hydrolysis of the Phosphonate Ester
Question: I am using a strong base to deprotonate my phosphonate, but I am isolating a significant amount of the corresponding phosphonic acid. What is causing this hydrolysis?
Answer:
The presence of phosphonic acid in your product mixture indicates hydrolysis of the diethyl ester groups. This is a common side reaction, especially when using hydroxide-containing bases or when there is residual water in the reaction.
Root Cause Analysis:
Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[6] With strong bases, particularly in the presence of water, saponification of the ester linkages will occur, leading to the formation of the corresponding phosphonic acid salt, which upon acidic workup, gives the free phosphonic acid.
Major Side Reaction Pathways:
-
Base-Mediated Hydrolysis (Saponification): If using bases like potassium hydroxide or sodium hydroxide, or if there is water contamination when using organometallic bases, the hydroxide ion will act as a nucleophile and attack the electrophilic phosphorus atom, leading to the cleavage of the P-O-Et bond.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Anhydrous Conditions | Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen). |
| 2 | Choice of Base | Avoid hydroxide-containing bases if your goal is to generate the carbanion. Use aprotic strong bases like LDA, LiHMDS, or Grignard reagents. |
| 3 | Workup Procedure | During the reaction quench and workup, minimize the contact time with aqueous acidic or basic solutions, especially at elevated temperatures, to reduce the risk of hydrolysis of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the Phospha-Brook rearrangement, and can it occur as a side reaction?
The Phospha-Brook rearrangement is a migration of a phosphonyl group from a carbon atom to an oxygen atom of a hydroxyl group.[7][8] It typically occurs with α-hydroxyphosphonates in the presence of a base. While this compound itself will not undergo this rearrangement, if your reaction conditions lead to the formation of an α-hydroxyphosphonate intermediate (for example, by reaction with a ketone or aldehyde followed by protonation), a subsequent deprotonation could trigger this rearrangement. This would lead to the formation of a phosphate ester, which would be an unexpected side product.
Q2: Can pyrophosphates be formed as a side product?
Pyrophosphates, which contain a P-O-P linkage, are generally formed from the condensation of two phosphate or phosphonate molecules.[6][9][10][11][12] While not a direct and common side product of the reaction of this compound with strong bases under anhydrous conditions, their formation could be possible under certain workup or degradation conditions, especially if high temperatures and the presence of water and other reactive species lead to the decomposition of the phosphonate.
Q3: How can I monitor the progress of my reaction to detect side product formation?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of new products. For a more detailed analysis, taking aliquots from the reaction mixture at different time points and analyzing them by ³¹P NMR spectroscopy can provide valuable information about the formation of different phosphorus-containing species.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired pathway and the major side reaction pathways.
Figure 1: Desired reaction pathway for the formation of a C-C bond using this compound.
Figure 2: Major side reaction pathways originating from the unstable carbanion intermediate and the starting material.
References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 3. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of pyrophosphate on hydroxyapatite with thioesters as condensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strong Bases Design: Key Techniques and Stability Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrophosphate - Wikipedia [en.wikipedia.org]
- 10. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1026. Studies in phosphorylation. Part XXVIII. The formation of pyrophosphates from phosphoramidate monoesters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preparative Synthesis of Diethyl (trichloromethyl)phosphonate
Welcome to the Technical Support Center for scaling up reactions involving Diethyl (trichloromethyl)phosphonate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning from bench-scale experiments to preparative synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: this compound and its reactions, particularly those involving strong bases or exothermic processes, present several safety hazards that are magnified at a larger scale. Key concerns include:
-
Thermal Runaway: The reaction to form the phosphonate carbanion is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[1][2] Proper thermal management is crucial.[1][2]
-
Handling of Reagents: Many protocols utilize pyrophoric reagents like butyllithium or highly reactive Grignard reagents.[3] Handling large quantities of these materials requires stringent anhydrous conditions and appropriate personal protective equipment (PPE).[4]
-
Off-gassing: Some reactions may produce volatile and potentially hazardous byproducts. Ensure the reactor is equipped with a proper venting and scrubbing system.
-
Material Handling: this compound itself can cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] Appropriate PPE, including gloves, safety goggles, and respiratory protection, should be worn at all times.[4]
Q2: My reaction yield dropped significantly when I moved from a 1L to a 20L reactor. What are the likely causes?
A2: A drop in yield upon scale-up is a common issue and can often be attributed to one or more of the following factors:
-
Inefficient Mixing: What appears as instantaneous mixing in a small flask can be significantly slower in a large reactor. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[2] The mixing time relative to the reaction half-life is a critical parameter to consider.[1]
-
Poor Temperature Control: As mentioned, heat dissipation is a major challenge at scale.[1][6] If the reaction is exothermic, poor heat removal can lead to decomposition of reactants, intermediates, or the final product.
-
Rate of Reagent Addition: The rate of addition of critical reagents, which may have been a quick single portion at the lab scale, needs to be carefully controlled during scale-up to manage the reaction exotherm and maintain optimal stoichiometry.
-
Purity of Reagents and Solvents: Impurities that are negligible at a small scale can have a significant impact on larger reactions by catalyzing side reactions or poisoning catalysts.
Q3: How do I choose the appropriate purification method for a multi-kilogram batch of this compound?
A3: The choice of purification method at a preparative scale is dictated by the nature of the impurities, the required purity of the final product, and scalability.
-
Vacuum Distillation: This is often the most practical method for purifying this compound on a large scale, given its relatively high boiling point.[5] It is effective for removing non-volatile impurities. A fractionating column can improve separation from close-boiling impurities.
-
Aqueous Washes: If impurities are acidic or basic, washing with a dilute aqueous base (e.g., sodium bicarbonate) or acid (e.g., dilute HCl) respectively, followed by a brine wash, can be an effective and scalable purification step.
-
Column Chromatography: While standard silica gel chromatography can be challenging and costly to scale, it may be necessary for achieving very high purity. Consider using a wider column with a larger particle size silica gel to handle larger quantities.
-
Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization is an excellent method for achieving high purity on a large scale.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the scale-up of this compound reactions.
Issue 1: Reaction stalling or incomplete conversion
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Mixing | Increase the agitation speed or consider a different impeller design (e.g., a pitched-blade turbine for better axial flow). For very viscous reactions, a helical or anchor stirrer might be more effective.[2] | Inadequate mixing can lead to poor mass transfer, preventing reactants from coming into contact effectively. This is especially critical in heterogeneous reactions or when adding a reagent that is not fully soluble.[2] |
| Low Reaction Temperature | If the reaction is not highly exothermic, a slight increase in temperature can significantly increase the reaction rate. Monitor the reaction progress by in-process controls (e.g., TLC, GC, or NMR of aliquots). | Reaction kinetics are temperature-dependent. A lower-than-optimal temperature will slow down the reaction, potentially leading to incomplete conversion within a practical timeframe. |
| Deactivation of Reagents | Ensure all reagents are of sufficient purity and that solvents are rigorously dried. Moisture can quench organometallic reagents and other strong bases. | Water and other protic impurities will react with and consume strong bases and nucleophiles, effectively reducing the amount of active reagent available for the desired reaction. |
| Poor Solubility | If a reagent has low solubility, consider using a co-solvent or increasing the reaction temperature to improve its solubility. | For a reaction to occur, the reactants must be in the same phase. Poor solubility can severely limit the reaction rate. |
Issue 2: Formation of significant byproducts
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Localized High Concentrations | Add reactive reagents (e.g., butyllithium, Grignard reagents) subsurface and at a controlled rate with vigorous stirring. This helps to disperse the reagent quickly and avoid high local concentrations. | High local concentrations of strong bases or nucleophiles can promote side reactions, such as deprotonation at undesired positions or reaction with the solvent. |
| Overheating / Poor Thermal Control | Improve the reactor's cooling efficiency. This can be achieved by using a larger heat transfer area (e.g., a reactor with a higher jacket-to-volume ratio), a more efficient heat transfer fluid, or by operating at a lower temperature.[6][7] A slower addition rate of exothermic reagents is also crucial.[7] | Many side reactions have higher activation energies than the desired reaction. Therefore, they become more prominent at elevated temperatures. Maintaining a consistent and optimal temperature is key to selectivity. |
| Incorrect Stoichiometry | Double-check the molar equivalents of all reagents. When scaling up, volumetric additions can be less accurate than gravimetric ones. Ensure accurate measurement of all components. | An excess of one reagent can lead to the formation of byproducts. For example, an excess of base could lead to multiple deprotonations or reactions with the product. |
| Presence of Impurities | Use high-purity starting materials and solvents. Trace impurities can sometimes act as catalysts for unwanted side reactions. | Impurities can initiate polymerization, decomposition, or other undesired chemical transformations that compete with the main reaction pathway. |
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
Caption: A systematic approach to diagnosing and resolving common issues encountered during the scale-up of chemical reactions.
Decision Tree for Purification Method Selection at Preparative Scale
Caption: A decision-making guide for selecting the most appropriate purification strategy for large-scale synthesis.
References
-
Stoli Chem. (2021, September 24). How to calculate heat transfer in continuous flow applications. [Link]
-
Fauske & Associates. (2020, September 18). Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. [Link]
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. [Link]
-
Mettler Toledo. Heat Transfer and Process Scale-up. [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?. [Link]
-
MDPI. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. [Link]
-
Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]
Sources
Monitoring Diethyl (trichloromethyl)phosphonate reaction progress with TLC or NMR
Technical Support Center: Diethyl (trichloromethyl)phosphonate Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for monitoring the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of this reaction. My goal is to move beyond simple procedural lists and provide you with the causal logic behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results. We will explore how to leverage Thin-Layer Chromatography (TLC) for rapid, qualitative checks and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed, quantitative analysis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during reaction monitoring.
TLC Troubleshooting
Question: Why don't I see any spots on my TLC plate after development and visualization?
Answer: This is a common issue with several potential causes. Let's diagnose it systematically.
-
Concentration Issues: The concentration of your analyte on the plate might be too low for detection.
-
Solution: Prepare a more concentrated sample for spotting. A good starting point is to dissolve 1-2 mg of your crude reaction mixture in about 0.5 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
-
Inappropriate Visualization Technique: this compound and its precursors lack strong chromophores, making them invisible under UV light unless your TLC plate is impregnated with a fluorescent indicator[1][2].
-
Compound Volatility: If you heat the plate too aggressively with a heat gun after staining, your compound of interest may evaporate before it can be visualized.
-
Solution: Apply gentle heating. Wave the heat gun over the plate from a distance, allowing the spots to develop gradually.
-
Question: My spots are streaking badly. What's causing this and how can I fix it?
Answer: Spot streaking indicates that the compound is moving up the plate in a continuous band rather than a tight spot. This compromises resolution and makes analysis difficult.
-
Sample Overloading: The most common cause is applying too much sample to the plate. This saturates the stationary phase.
-
Solution: Dilute your sample or apply less of it. Use a fine capillary spotter to apply a very small, tight spot (1-2 mm diameter).
-
-
Incorrect Solvent System Polarity: If the mobile phase is too polar for your compound, it will have a very high affinity for the solvent and won't "stick" to the silica gel long enough to form a distinct spot.
-
Solution: Decrease the polarity of your eluent. For example, if you are using a 7:3 mixture of Hexane:Acetone, try switching to 8:2 or 9:1.
-
-
Strong Interaction with Silica: Some compounds, particularly those with acidic or basic functional groups, can interact too strongly with the acidic silica gel stationary phase, causing streaking. While not the primary concern for this specific phosphonate, it's a good general principle to remember.
-
Solution: Add a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to your mobile phase to neutralize the silica gel's active sites.
-
NMR Troubleshooting
Question: My ¹H NMR spectrum is very complex and the peaks are broad. How can I get a cleaner spectrum?
Answer: A clean, high-resolution spectrum is essential for accurate monitoring. Broad peaks can obscure important details like coupling constants.
-
Poor Shimming: The magnetic field homogeneity across the sample may be poor. This is the most frequent cause of broad peaks.
-
Solution: Re-shim the spectrometer. Modern NMR instruments have automated shimming routines that are typically very effective.
-
-
Paramagnetic Impurities: The presence of paramagnetic metals (e.g., iron, copper) from reagents or the reaction vessel can cause significant line broadening.
-
Solution: Filter your NMR sample through a small plug of silica gel or celite in a Pasteur pipette directly into the NMR tube.
-
-
Sample Viscosity: A highly concentrated or viscous sample can lead to slower molecular tumbling, resulting in broader signals.
-
Solution: Dilute your sample with more deuterated solvent.
-
Question: I see multiple unexpected peaks in my ³¹P NMR spectrum. What are they?
Answer: ³¹P NMR is excellent for identifying phosphorus-containing species, including side products and impurities[6].
-
Unreacted Starting Material: A peak corresponding to your starting phosphite will be present if the reaction is incomplete.
-
Hydrolysis: Phosphonates can hydrolyze. You might see a peak for Diethyl Phosphite (H-phosphonate).
-
Oxidation/Side Reactions: The reaction might generate pyrophosphonate anhydrides or other side products, each with a unique ³¹P chemical shift[6].
-
Phosphoric Acid: A peak at 0 ppm often indicates the presence of phosphoric acid, which can form from the degradation of phosphorus compounds and is also used as an external standard[7].
-
Solution: Compare the chemical shifts of the unknown peaks to known values for common impurities (see table below). Spiking the sample with a small amount of a suspected impurity and re-acquiring the spectrum can confirm its identity if the corresponding peak intensity increases.
Frequently Asked Questions (FAQs)
Question: What is the best TLC system for monitoring the reaction between triethyl phosphite and carbon tetrachloride?
Answer: A good starting point for separating organophosphorus compounds is a normal-phase system using silica gel plates.
-
Stationary Phase: Silica Gel 60 F₂₅₄ plates are standard.
-
Mobile Phase (Eluent): A mixture of a non-polar and a moderately polar solvent is typically effective. Good starting systems to try are:
You should aim for an R_f value of ~0.3-0.5 for your product to achieve the best separation from starting materials and byproducts. You can adjust the solvent ratio to achieve this; increasing the proportion of the more polar solvent (acetone) will increase R_f values.
Table 1: Typical TLC Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard for a wide range of organic compounds. |
| Mobile Phase | Hexane:Acetone (7:3) | Good starting polarity for phosphonates. |
| Visualization | Ammonium Molybdate Stain | Highly specific for phosphorus compounds, giving blue spots.[3][4] |
| Co-Spot | Yes | Spot starting material, reaction mix, and both together in one lane to confirm identity. |
Question: How do I prepare and use a phosphonate-specific TLC stain?
Answer: The ammonium molybdate stain (also known as the Zinzadze or Dittmer-Lester reagent) is excellent for detecting phosphorus.
Protocol: Ammonium Molybdate Staining
This protocol is adapted from established methods for detecting phosphoric acid derivatives[4].
-
Prepare the Staining Solution:
-
Solution A: Dissolve 5g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 35 mL of semi-concentrated nitric acid and 65 mL of water.
-
Solution B: Dissolve 0.5g of tin(II) chloride (SnCl₂) in 100 mL of 0.5M hydrochloric acid.
-
Safety Note: Handle acids and reagents in a fume hood with appropriate personal protective equipment.
-
-
Develop the TLC Plate:
-
Dry the developed TLC plate thoroughly to remove all mobile phase solvent.
-
Gently warm the plate with a heat gun (to ~60°C).
-
-
Stain and Visualize:
-
Spray the warm plate evenly with Solution A (ammonium molybdate).
-
While the plate is still wet, spray it with Solution B (tin(II) chloride).
-
Gently heat the plate with a heat gun. Phosphates and phosphonates will appear as distinct blue to blue-green spots.
-
Question: How can I use NMR to quantitatively track the reaction progress?
Answer: NMR is a powerful tool for quantitative analysis because the signal integration is directly proportional to the number of nuclei[11]. Both ¹H and ³¹P NMR can be used.
Monitoring with ¹H NMR
You can monitor the disappearance of a starting material peak relative to the appearance of a product peak.
-
Identify Unique Signals: Choose a signal for the starting material (triethyl phosphite) and a signal for the product (this compound) that do not overlap with other signals.
-
Triethyl Phosphite (Reactant): The -OCH₂- protons appear as a multiplet around 4.0-4.1 ppm.
-
This compound (Product): The -OCH₂- protons will appear as a distinct multiplet, also likely in the 4.1-4.3 ppm region, but with a different chemical shift and coupling pattern compared to the starting material.
-
-
Calculate Conversion:
-
Take a time-zero spectrum before the reaction starts (or of the starting materials).
-
At subsequent time points, acquire a new spectrum.
-
Integrate the unique reactant peak (I_reactant) and the unique product peak (I_product).
-
Percent Conversion ≈ [I_product / (I_product + I_reactant)] * 100
-
Monitoring with ³¹P NMR
³¹P NMR is often simpler and more direct for this reaction. The spectra are typically clean, with one peak for each phosphorus-containing species[12].
-
Acquire Spectra: Run a proton-decoupled ³¹P NMR spectrum.
-
Identify Peaks: The chemical shifts are highly informative.
-
Calculate Conversion: Integrate the peak for the starting material (I_SM) and the product (I_P).
-
Percent Conversion = [I_P / (I_P + I_SM)] * 100
-
Table 2: Characteristic ³¹P NMR Chemical Shifts
| Compound | Structure | Expected ³¹P Shift (ppm) | Source |
|---|---|---|---|
| Triethyl phosphite (Starting Material) | P(OEt)₃ | ~ +139 | Standard value |
| This compound (Product) | CCl₃P(O)(OEt)₂ | ~ +4.5 | [13] |
| Diethyl phosphite (Potential Byproduct) | HP(O)(OEt)₂ | ~ +7 to +8 | [14] |
| Phosphoric Acid (Reference/Degradation) | H₃PO₄ | 0 |[7] |
Visual Workflows
General Reaction Monitoring Workflow
Caption: Workflow for monitoring reaction progress.
TLC Troubleshooting Decision Tree
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. epfl.ch [epfl.ch]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Phosphonate diester and phosphonamide synthesis. Reaction coordinate analysis by 31P NMR spectroscopy: Identification of pyrophosphonate anhydrides and highly reactive phosphonylammonium salts - Lookchem [lookchem.com]
- 7. rsc.org [rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. laccei.org [laccei.org]
- 10. High-performance thin-layer chromatographic analysis of selected organophosphorous pesticide residues in tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. rsc.org [rsc.org]
Dealkylation issues with diethyl phosphonate esters under harsh conditions
A Senior Application Scientist's Guide to Navigating Dealkylation Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethyl phosphonate esters. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the dealkylation of these versatile compounds, particularly when harsh experimental conditions are employed. As your virtual Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your own research.
Troubleshooting Guide: Dealkylation Under Harsh Conditions
This section addresses specific issues encountered during acid-catalyzed, base-mediated, and thermally-induced dealkylation of diethyl phosphonate esters.
Q1: My acid-catalyzed hydrolysis with concentrated HCl is extremely slow and gives incomplete conversion. What is causing this, and how can I fix it?
A1: This is a common and frustrating issue. While seemingly straightforward, the acidic hydrolysis of diethyl phosphonates is often more challenging than anticipated.
The Root Cause: The hydrolysis of phosphonate esters under acidic conditions is a demanding process that often requires harsh conditions, such as refluxing in concentrated mineral acids (e.g., HCl, HBr) for extended periods.[1][2][3] The reaction proceeds through protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic for nucleophilic attack by water. However, the stability of the P-O bond in phosphonates makes this a slow process.
Several factors can contribute to incomplete conversion:
-
Insufficient Reaction Time/Temperature: These reactions can require many hours (12+) at high temperatures to reach completion.[4]
-
Steric Hindrance: While less of an issue for diethyl esters compared to bulkier groups like diisopropyl, steric factors can still influence the reaction rate.[1][4]
-
Water Content: The reaction is a hydrolysis; insufficient water in the reaction medium (e.g., using gaseous HCl in an organic solvent) will stall the reaction.
Troubleshooting Protocol & Recommendations:
-
Increase Reaction Time and/or Temperature: The most direct approach is to prolong the reflux time. Monitor the reaction progress by ³¹P NMR to determine when the starting material has been fully consumed.
-
Switch to HBr: Hydrobromic acid is sometimes more effective than hydrochloric acid for these cleavages.[1]
-
Consider Microwave Irradiation: Microwave-assisted acid hydrolysis can dramatically reduce reaction times from hours to minutes (e.g., 20-30 minutes at 130-140 °C in a sealed vessel).[5] However, be aware that these vigorous conditions can lead to side reactions, such as the degradation of sensitive moieties on your substrate.[5]
-
Evaluate Milder Alternatives: If your molecule contains acid-labile functional groups, harsh acid hydrolysis is not a suitable method.[3] The preferred alternative is silylation-mediated dealkylation, which is discussed in the FAQ section below.
Q2: I'm attempting a base-catalyzed saponification of my diethyl phosphonate with NaOH, but the reaction is sluggish and requires a large excess of base. Why is this and are there purification concerns?
A2: Base-catalyzed hydrolysis of phosphonates is mechanistically different from acid hydrolysis and presents its own set of challenges, particularly regarding reaction rate and product isolation.
The Root Cause: The reaction proceeds via a nucleophilic attack of the hydroxide ion on the electrophilic phosphorus atom.[1][6]
-
Kinetics: The rate of alkaline hydrolysis is highly dependent on the nature of the alkyl ester group. The order of reactivity is typically Methyl > Ethyl > Isopropyl, meaning ethyl esters are significantly less reactive than methyl esters.[6] This is due to both increased steric hindrance and electronic effects.
-
Stoichiometry: Complete dealkylation to the phosphonic acid requires at least two equivalents of base. The final product exists as a disodium salt in the reaction mixture.
-
Purification Issues: A significant challenge arises during workup. After neutralizing the excess base and protonating the phosphonate salt with acid, you are left with your polar phosphonic acid product in a solution containing a high concentration of inorganic salts (e.g., NaCl). Separating your highly polar product from these salts can be extremely difficult, often requiring tedious methods like ion-exchange chromatography.[7]
Troubleshooting Protocol & Recommendations:
-
Ensure Stoichiometry and Conditions: Use at least 2 equivalents of NaOH or KOH and ensure sufficient temperature (e.g., 80 °C) and time (6-12 hours) for the reaction to proceed.[1]
-
Alternative Workup: Instead of neutralizing and trying to extract, consider acidifying the solution with concentrated HCl and removing the water under vacuum. The desired phosphonic acid can then be extracted from the resulting solid salt mixture with an organic solvent like ethanol or isopropanol, in which the inorganic salts are less soluble.
-
Use an Organic Base: While less common and potentially slower, using a strong organic base like DBU in a water/methanol mixture could be explored.[7] This may simplify purification by avoiding inorganic salts, though reaction efficiency should be carefully monitored.
-
Switch to a Milder Method: Again, if purification is a major obstacle or your substrate is base-labile, silyl-mediated dealkylation is the superior choice as it avoids both harsh conditions and the introduction of inorganic salts.
Q3: I'm concerned about thermal stability. At what point does a diethyl phosphonate ester begin to decompose, and what are the products?
A3: Thermal decomposition is a critical consideration, especially for applications in materials science or for reactions run at very high temperatures.
The Root Cause: Organophosphorus esters undergo thermal degradation, typically via the elimination of a phosphorus acid and the formation of an alkene.[8][9] Phosphonates are generally more thermally stable than the corresponding phosphate esters.[8] For example, the onset of degradation for a diethyl phosphate ester can be around 156 °C, whereas a comparable phosphonate may be stable until well over 300 °C.[8][9]
The primary decomposition pathway for a diethyl phosphonate involves a β-elimination reaction, yielding ethylene gas and the corresponding phosphonic acid. This acid can then undergo further decomposition at higher temperatures.
Recommendations:
-
Thermogravimetric Analysis (TGA): If thermal stability is a critical parameter for your application, perform TGA to determine the precise decomposition temperature of your specific compound.
-
Avoid Unnecessary High Temperatures: During synthesis or purification (e.g., distillation), use the lowest possible temperatures. Attempted distillation of some phosphonates, especially those with additional functional groups, can lead to decomposition.[10]
-
Inert Atmosphere: Performing high-temperature reactions under an inert atmosphere (Nitrogen or Argon) can help mitigate oxidative decomposition pathways.
Frequently Asked Questions (FAQs)
Q4: What are the best "mild" alternatives to harsh acid/base dealkylation, and when should I use them?
A4: The development of mild dealkylation methods has been a major advance in organophosphorus chemistry. These should be your default choice when dealing with substrates containing sensitive functional groups such as esters, amides, nitriles, or acetals.[1]
The premier method is the McKenna Reaction , which utilizes trimethylsilyl halides.[11][12]
-
Bromotrimethylsilane (TMSBr): This is the most common and highly effective reagent.[2] It reacts rapidly and quantitatively at room temperature to convert the diethyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate.[13] This intermediate is then easily hydrolyzed (desilylated) by adding water or methanol to yield the final phosphonic acid under neutral conditions.[2][5] TMSBr is remarkably chemoselective, leaving carboxylate esters, ethers, and many other functional groups untouched.[5][13][14]
-
Iodotrimethylsilane (TMSI): TMSI is even more reactive than TMSBr and follows the same mechanism.[13]
-
Chlorotrimethylsilane (TMSCl): TMSCl is less reactive and more economical than TMSBr.[2][15] While often ineffective at room temperature for diethyl phosphonates, it can achieve complete dealkylation in high yield when heated to 130-140 °C in a sealed pressure tube with a solvent like chlorobenzene.[2][3][15] This method is also compatible with a wide variety of functional groups.[2]
Decision Workflow for Dealkylation Method
Caption: Decision tree for selecting an appropriate phosphonate dealkylation method.
Q5: Can you explain the mechanism of the McKenna (TMSBr) reaction? I want to understand why it's so selective.
A5: Absolutely. The elegance of the McKenna reaction lies in its mechanism, which avoids the generation of harsh acidic or basic species in the main reaction step.
The reaction proceeds in two distinct stages:
-
Silylation: The reaction is initiated by the nucleophilic attack of the phosphoryl oxygen (P=O) on the silicon atom of TMSBr.[12] This forms a phosphonium intermediate. The bromide ion then attacks one of the ethyl groups in an Sₙ2 fashion, releasing ethyl bromide and forming a silyl phosphonate ester. This process repeats for the second ethyl group.
-
Hydrolysis (Desilylation): The resulting bis(trimethylsilyl) phosphonate is highly susceptible to hydrolysis. The addition of a protic solvent like water or methanol rapidly cleaves the Si-O bonds, generating the final phosphonic acid and trimethylsilanol (or its methoxy derivative).
The high chemoselectivity arises because the P=O group is a significantly better nucleophile towards the "soft" silicon electrophile of TMSBr than a carboxylate ester's C=O group is.[5][14] Therefore, the reaction occurs preferentially at the phosphonate center under conditions where the carboxylate ester remains untouched.
Mechanism of the McKenna Reaction
Caption: Simplified mechanism of diethyl phosphonate dealkylation using TMSBr.
Data Summary & Protocols
Table 1: Comparison of Common Dealkylation Methods
| Method | Reagent(s) | Typical Conditions | Pros | Cons | Functional Group Compatibility |
| Acid Hydrolysis | Conc. HCl or HBr | Reflux, 12-24 h | Inexpensive reagents. | Very harsh, slow, not selective. | Poor: Cleaves acetals, tert-butyl esters, etc. |
| Base Hydrolysis | NaOH or KOH | 80-100 °C, 6-12 h | Inexpensive. | Harsh, difficult purification from salts. | Poor: Hydrolyzes esters, amides. |
| McKenna Reaction | TMSBr, then H₂O/MeOH | CH₂Cl₂ or ACN, RT, 1-24 h | Mild, fast, highly chemoselective, clean workup. | Reagent is moisture-sensitive and corrosive. | Excellent: Tolerates esters, amides, nitriles.[5] |
| TMSCl Dealkylation | TMSCl, Chlorobenzene | Sealed vessel, 130-140 °C, 8-48 h | Economical, good for large scale. | Requires high temp & pressure equipment. | Very Good: Tolerates a wide range of groups.[2] |
Experimental Protocols
Protocol 1: General Procedure for Dealkylation via the McKenna Reaction (TMSBr)
-
Safety: TMSBr is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles). All glassware must be rigorously dried.
-
Dissolve the diethyl phosphonate ester (1.0 equiv) in anhydrous acetonitrile (ACN) or dichloromethane (DCM) (approx. 0.2 M) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add bromotrimethylsilane (TMSBr) (2.2 - 3.0 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction by ³¹P NMR or TLC until the starting material is consumed.
-
Once complete, carefully add methanol or water dropwise at 0 °C to quench the reaction and hydrolyze the silyl ester intermediate.
-
Remove all volatiles under reduced pressure. The resulting crude solid or oil is the desired phosphonic acid, which can be further purified if necessary.
Protocol 2: General Procedure for Dealkylation with TMSCl in a Sealed Vessel
-
Safety: This reaction generates pressure. Use a heavy-walled glass pressure tube rated for the temperatures and pressures expected.
-
To a dry pressure tube equipped with a stir bar, add the diethyl phosphonate ester (1.0 equiv).
-
Add a solvent such as chlorobenzene to make a ~1.0 M solution.[2]
-
Add chlorotrimethylsilane (TMSCl) (3.0 - 4.0 equiv).
-
Seal the tube securely.
-
Heat the reaction in an oil bath at 130-140 °C for the required time (8-48 hours, monitor for completion on a small scale first).[2]
-
Cool the vessel to room temperature completely before opening.
-
Evaporate an aliquot, add D₂O, and check for conversion to the phosphonic acid by NMR.[2]
-
Once complete, evaporate the solvent and excess TMSCl. Add water or methanol to hydrolyze the silyl ester and then remove volatiles again to yield the crude phosphonic acid.
References
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2975. [Link]
-
Zon, G., & Bartlett, P. A. (1978). The dealkylation of phosphate and phosphonate esters by iodotrimethylsilane: a mild and selective procedure. Journal of the Chemical Society, Perkin Transactions 1, 1-3. [Link]
-
Gutierrez, A. J., Prisbe, E. J., & Rohloff, J. C. (2001). Dealkylation of phosphonate esters with chlorotrimethylsilane. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1299-1302. [Link]
-
Justyna, K., Małolepsza, J., Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436-1446. [Link]
-
McKenna, C. E., & Schmidhauser, J. (1979). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications, (17), 739-739. [Link]
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2975. [Link]
-
Gutierrez, A. J., Prisbe, E. J., & Rohloff, J. C. (2001). DEALKYLATION OF PHOSPHONATE ESTERS WITH CHLOROTRIMETHYLSILANE. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 1299-1302. [Link]
- Prisbe, E. J., & Rohloff, J. C. (2002). Methods for the dealkylation of phosphonate esters. U.S.
-
McKenna, C. E., et al. (2023). Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation. Molecules, 28(8), 3497. [Link]
-
Justyna, K., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436-1446. [Link]
-
Glode, C. J., & Schiraldi, D. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(23), 4929. [Link]
-
Błażewska, K. M., et al. (2018). McKenna Reaction-Which Oxygen Attacks Bromotrimethylsilane? The Journal of Organic Chemistry, 83(15), 8048-8055. [Link]
-
Hudson, R. F., & Keay, L. (1956). The Hydrolysis of Phosphonate Esters. Journal of the Chemical Society, 2463-2469. [Link]
-
Corbel, B., & Montchamp, J. L. (2018). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 14, 219-264. [Link]
-
raptorlane. (2023). Hydrolyse Phosphonate diester to free phosphonic acid under relatively mild conditions? Chemistry Stack Exchange. [Link]
-
Glode, C. J., & Schiraldi, D. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(23), 4929. [Link]
-
Kluge, A. F., & Clousdale, I. S. (1988). DIETHYL [(2-TETRAHYDROPYRANYLOXY)METHYL]PHOSPHONATE. Organic Syntheses, 61, 101. [Link]
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- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]
- 5. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 477. The hydrolysis of phosphonate esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 15. Dealkylation of phosphonate esters with chlorotrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe quenching procedures for reactions involving Diethyl (trichloromethyl)phosphonate
Welcome to the Technical Support Center for the safe handling and quenching of Diethyl (trichloromethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical, field-proven procedures. Our goal is to ensure your experiments are not only successful but also conducted with the highest level of safety.
Section 1: Core Principles & Safety First
This compound, while a versatile reagent, presents specific hazards that necessitate careful handling and well-designed quenching protocols. Understanding the underlying chemistry is paramount to mitigating risks. The primary hazards associated with this compound include skin, eye, and respiratory irritation.[1][2][3][4] It is crucial to handle this chemical in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3]
The reactivity of the trichloromethyl group is central to both its synthetic utility and the precautions required for its quenching. Reactions involving this phosphonate can be exothermic, and improper quenching can lead to uncontrolled reactions, pressure buildup, and the release of hazardous fumes.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with this compound.
Q1: What are the primary hazards I should be aware of when working with this compound?
A1: The primary hazards are:
-
Irritation: It is a skin, eye, and respiratory irritant.[1][2][3][4] Direct contact should be avoided.
-
Thermal Decomposition: While stable under normal conditions, it can decompose at elevated temperatures, potentially releasing toxic fumes such as phosphorus oxides and hydrogen chloride gas.[5]
-
Reactivity with Bases: Strong bases can react exothermically with the phosphonate, leading to the formation of dichlorocarbene. This reaction needs to be carefully controlled.
Q2: Can I quench residual this compound with water?
A2: While phosphonates can undergo hydrolysis, directly quenching a reaction mixture containing significant amounts of unreacted this compound with water is not recommended . The hydrolysis can be slow and may be incomplete, especially under neutral conditions.[6][7] A more controlled, multi-step quenching procedure is advised to ensure complete and safe neutralization.
Q3: My reaction mixture turned a dark color after adding a base. Is this normal?
A3: The formation of a colored solution, often orange or brown, is common in reactions where a base is used to deprotonate the phosphonate or to generate a reactive intermediate.[8] However, a rapid and significant color change accompanied by gas evolution or a temperature increase could indicate a runaway reaction. It is crucial to maintain temperature control and have a cooling bath on standby.
Q4: What should I do in case of a spill?
A4: For small spills, absorb the material with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels. The contaminated absorbent should then be collected in a sealed container for proper disposal. Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency procedures.
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during the quenching process.
| Issue | Potential Cause | Recommended Action |
| Vigorous gas evolution and/or rapid temperature increase during quenching. | The quenching agent is being added too quickly, or the reaction mixture is too concentrated. | Immediately slow down or stop the addition of the quenching agent. Cool the reaction vessel in an ice bath. Once the reaction is under control, resume the addition of the quenching agent at a much slower rate. |
| The reaction mixture remains acidic after the initial quench. | Incomplete reaction of the quenching agent. | Add the quenching agent portion-wise until the desired pH is reached. Use pH paper or a calibrated pH meter to monitor the neutralization. |
| Formation of a solid precipitate during quenching. | The quenched byproducts may have limited solubility in the reaction solvent. | Add a co-solvent to dissolve the precipitate or proceed with filtration if the solid is an intended part of the workup. |
| The organic layer is difficult to separate from the aqueous layer during workup. | Formation of an emulsion. | Add brine (saturated NaCl solution) to help break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation. |
Section 4: Step-by-Step Quenching Protocols
These protocols are designed to provide a safe and effective method for quenching reactions involving this compound. The choice of protocol will depend on the scale and specific conditions of your reaction.
Protocol 1: General Purpose Quenching for Small-Scale Reactions (<1 g)
This protocol is suitable for quenching reactions where a moderate amount of the phosphonate is expected to be present.
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control any potential exotherm.
-
Initial Quench with a Proton Source: Slowly add a proton source, such as anhydrous ethanol or isopropanol, to the cooled and stirred reaction mixture.[8] This will protonate any reactive anionic species.
-
Controlled Hydrolysis: After the initial quench, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl).[8] Add the aqueous solution dropwise, monitoring for any temperature increase or gas evolution.
-
Extraction: Once the quenching is complete and the mixture has reached room temperature, proceed with standard aqueous workup and extraction with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).[8]
-
Waste Disposal: The aqueous layer should be neutralized before disposal according to your institution's guidelines.
Protocol 2: Quenching of Reactions Involving Strong Bases (e.g., LDA, n-BuLi)
Reactions involving strong, non-nucleophilic bases require a more cautious approach due to the potential for highly reactive intermediates.
-
Low-Temperature Quench: Maintain the reaction at a low temperature (e.g., -78 °C).
-
Protonation: Slowly add a proton source that is soluble at low temperatures, such as anhydrous ethanol, while maintaining the low temperature.[8]
-
Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature.
-
Aqueous Quench: Once at room temperature, proceed with a controlled aqueous quench as described in Protocol 1.
Visualization of the General Quenching Workflow
Caption: General workflow for quenching reactions involving this compound.
Section 5: Mechanistic Insights
Understanding the chemical transformations during quenching is key to troubleshooting and optimizing your procedures.
Hydrolysis of the P-C Bond
Under certain conditions, particularly with strong bases, the P-C bond in this compound can be cleaved. The trichloromethyl anion (CCl₃⁻) is a key intermediate in the formation of dichlorocarbene (:CCl₂). Quenching with a proton source neutralizes this anion, preventing the formation of dichlorocarbene.
Hydrolysis of the P-O-Et Ester Groups
The diethyl ester groups of the phosphonate can be hydrolyzed under either acidic or basic conditions to the corresponding phosphonic acid.[6][7] This process is generally slower than the neutralization of reactive intermediates.
Visualization of Key Chemical Transformations
Sources
- 1. echemi.com [echemi.com]
- 2. diethyl trichloromethylphosphonate | CAS#:866-23-9 | Chemsrc [chemsrc.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound | C5H10Cl3O3P | CID 70085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to Diethyl (trichloromethyl)phosphonate vs. Diethyl (dichloromethyl)phosphonate in Synthesis
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds is paramount. Among the arsenal of reagents available to chemists, organophosphonates hold a distinguished position, primarily due to their role in the robust and reliable Horner-Wadsworth-Emmons (HWE) reaction. This guide provides an in-depth comparative analysis of two key chlorinated phosphonate reagents: Diethyl (trichloromethyl)phosphonate and its derivative, Diethyl (dichloromethyl)phosphonate. We will dissect their distinct reactivity profiles, explore their divergent synthetic applications, and provide field-proven experimental protocols to guide researchers in making informed decisions for their synthetic campaigns.
Foundational Properties and Synthesis
At first glance, the two reagents differ by a single chlorine atom. However, this seemingly minor structural change fundamentally alters their chemical behavior and dictates their synthetic utility. This compound is a stable, commercially available liquid that often serves as the synthetic precursor to Diethyl (dichloromethyl)phosphonate.[1][2]
A common and efficient method for preparing Diethyl (dichloromethyl)phosphonate involves the selective reduction of this compound. For instance, treatment with isopropylmagnesium chloride at low temperatures effectively removes one chlorine atom to yield the target dichloromethyl derivative.[2] This synthetic relationship is the first critical point of differentiation: one is often the starting material for the other, hinting at their hierarchical utility in multi-step syntheses.
| Property | This compound | Diethyl (dichloromethyl)phosphonate |
| Molecular Formula | C₅H₁₀Cl₃O₃P | C₅H₁₁Cl₂O₃P |
| Molecular Weight | 255.46 g/mol | 221.01 g/mol |
| CAS Number | 866-23-9 | 4290-75-3 |
| Appearance | Clear colorless liquid[3] | Pale yellow liquid[2] |
| Boiling Point | 130-131 °C / 14 mmHg[3] | 115-119 °C / 9 mmHg[2] |
| Density | 1.362 g/mL[3] | ~1.28 g/mL |
Comparative Reactivity and Mechanistic Divergence
The core of the comparison lies in how the α-carbon of the phosphonate reacts to form a nucleophilic carbanion for olefination reactions. The differing number of chlorine atoms dictates the nature of the carbanion formed and, consequently, the structure of the final product.
This compound (DETCMP): The C-P bond in DETCMP is polarized, but the carbon atom itself lacks a proton. Therefore, a direct deprotonation to form a carbanion is not possible. Instead, its reaction with a strong base or nucleophile, such as an organolithium or Grignard reagent, proceeds via an initial attack on a chlorine atom. This process generates a transient dichloromethylphosphonate carbanion, (EtO)₂P(O)CCl₂⁻, which is the key reactive intermediate for subsequent reactions with electrophiles like aldehydes and ketones.[2][4]
Diethyl (dichloromethyl)phosphonate (DEDCMP): This reagent possesses an acidic α-proton due to the inductive electron-withdrawing effect of the two chlorine atoms and the phosphonate group. This proton can be readily abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the same dichloromethylphosphonate carbanion, (EtO)₂P(O)CCl₂⁻.[2]
The crucial insight here is that while DETCMP can generate the reactive carbanion in situ via a haloform-type reaction, DEDCMP provides a more direct and often cleaner route to the same intermediate via deprotonation.
Mechanistic Pathways with Aldehydes
The reaction of the (EtO)₂P(O)CCl₂⁻ carbanion with an aldehyde initiates a classic HWE olefination sequence.[5][6] However, the fate of the resulting intermediate distinguishes the primary applications of these reagents.
As the diagram illustrates, both reagents initially form a 1,1-dichloroalkene. This is often the final desired product when using DETCMP. However, the true synthetic power of DEDCMP is realized in a subsequent step. The resulting 1,1-dichloroalkene can be treated with a second equivalent of a strong base (typically an alkyllithium reagent like n-BuLi) to induce a Fritsch-Buttenberg-Wiechell rearrangement, affording a terminal alkyne.[2] This one-pot conversion of an aldehyde to a terminal alkyne represents a powerful one-carbon homologation strategy.
Head-to-Head Synthetic Applications
The mechanistic differences lead to distinct and complementary applications in synthesis.
| Feature | This compound (DETCMP) | Diethyl (dichloromethyl)phosphonate (DEDCMP) |
| Primary Product | 1,1-Dichloroalkenes[4] | Terminal Alkynes[2] |
| Key Transformation | R-CHO → R-CH=CCl₂ | R-CHO → R-C≡CH (One-carbon homologation) |
| Reaction Type | HWE-type olefination | HWE-type olefination followed by rearrangement |
| Reagent Role | Source of the dichloromethyl phosphonate carbanion. | Direct precursor to the carbanion for alkyne synthesis. |
| Ideal Use Case | Synthesis of gem-dichloro-olefins, which are versatile synthetic intermediates. | Efficient conversion of aldehydes to terminal alkynes in one pot. |
Experimental Protocols and Workflow
Adherence to rigorous experimental technique is crucial for success with these reagents. Anhydrous conditions and an inert atmosphere are mandatory due to the use of strong, moisture-sensitive bases.
Protocol 1: Synthesis of (4-Methoxyphenyl)ethyne from 4-Methoxybenzaldehyde using Diethyl (dichloromethyl)phosphonate
This protocol is adapted from a robust and scalable procedure published in Organic Syntheses, which exemplifies the premier application of DEDCMP.[2]
Materials:
-
Diisopropylamine (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 eq of 1.6 M solution in hexanes)
-
Diethyl (dichloromethyl)phosphonate (1.02 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
3 M Hydrochloric acid
Procedure:
-
LDA Formation: To a flame-dried, three-necked flask under argon, add anhydrous THF and diisopropylamine. Cool the solution to -20 °C. Add n-butyllithium dropwise, maintaining the temperature below 0 °C. Stir the resulting LDA solution for 15 minutes at 0 °C, then cool to -78 °C.
-
Carbanion Formation & Aldehyde Addition: In a separate flask, prepare a solution of diethyl (dichloromethyl)phosphonate and 4-methoxybenzaldehyde in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 30 minutes. The causality here is critical: the phosphonate and aldehyde are added together to the pre-formed base. This strategy ensures that the unstable dichloromethylphosphonate carbanion is trapped by the aldehyde as it is formed, preventing decomposition.[2]
-
Reaction & Rearrangement: Stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to 0 °C over 1 hour. This completes the formation of the intermediate 1,1-dichloroalkene.
-
Cool the mixture back to -78 °C. Add a second charge of n-butyllithium (2.1 eq) dropwise over 20 minutes. This second, larger equivalent of base effects the elimination and rearrangement to the terminal alkyne.
-
Allow the reaction to stir at -78 °C for 30 minutes and then warm slowly to 0 °C over 1 hour.
-
Quench and Workup: Carefully quench the reaction at 0 °C by the dropwise addition of 3 M HCl until the pH is 5-6.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
After filtration and concentration, the crude product can be purified by column chromatography (hexanes/diethyl ether) or distillation to yield (4-methoxyphenyl)ethyne.[2]
Protocol 2: Conceptual Synthesis of a 1,1-Dichloroalkene
While DEDCMP is superior for alkyne synthesis, DETCMP can be used to generate 1,1-dichloroalkenes. The key experimental difference is the method of carbanion generation and the stoichiometry of the base.
Conceptual Steps:
-
Generate the dichloromethylphosphonate carbanion in situ from DETCMP using a suitable base (e.g., LDA or a Grignard reagent) at -78 °C in THF.
-
Add the desired aldehyde or ketone dropwise to the solution of the carbanion.
-
Allow the reaction to proceed at low temperature before warming, similar to the first stage of Protocol 1.
-
Quench the reaction with an aqueous acid. Only one stage of base addition is required.
-
Perform a standard aqueous workup and purification to isolate the 1,1-dichloroalkene.
Conclusion and Strategic Recommendations
The choice between this compound and Diethyl (dichloromethyl)phosphonate is not a matter of interchangeability but of strategic synthetic planning.
-
Choose this compound when the target molecule is a 1,1-dichloroalkene . These structures are valuable intermediates for cross-coupling reactions, cycloadditions, or as precursors to other functional groups.
-
Choose Diethyl (dichloromethyl)phosphonate for the highly efficient, one-pot conversion of aldehydes to terminal alkynes .[2] This one-carbon homologation is a cornerstone transformation in the synthesis of natural products and complex organic molecules.
By understanding the fundamental reactivity differences stemming from their structures, researchers can harness the distinct synthetic power of each reagent. DETCMP provides access to the dichloromethyl carbanion through a reductive process, while DEDCMP offers a more direct deprotonation route, enabling the elegant and powerful synthesis of terminal alkynes.
References
-
B. T. Golding, C. Pierpoint, and A. D. Westwell, "Preparation of diethyl trichloromethylphosphonite and diethyl dichloromethylphosphonate," Journal of the Chemical Society C: Organic, 1971, 22, 3497-3501. [Link]
-
A. Marinetti and P. Savignac, "DIETHYL (DICHLOROMETHYL)PHOSPHONATE: PREPARATION AND USE IN THE SYNTHESIS OF ALKYNES: (4-METHOXYPHENYL)ETHYNE," Organic Syntheses, 1997, 74, 108. [Link]
-
J. A. Miller, M. C. J. Harris, and D. J. W. Taylor, "A Novel Synthesis of Phosphonates from this compound," The Journal of Organic Chemistry, 1994, 59(15), 4342–4345. [Link]
-
Wikipedia, "Horner–Wadsworth–Emmons reaction," Wikipedia, 2023. [Link]
Sources
- 1. The reactivity of organophosphorus compounds. Part XXII. Preparation of diethyl trichloromethylphosphonite and diethyl dichloromethylphosphonate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 866-23-9 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide: Isopropylmagnesium Chloride vs. Butyllithium for Enhanced Selectivity in Phosphonate Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic formation of carbon-phosphorus (C-P) bonds is a cornerstone of modern synthesis. Phosphonates, valued as stable bioisosteres for phosphates and as key reagents in olefination reactions, often require deprotonation at the α-carbon to enable their synthetic utility.[1] The choice of base for this critical step is paramount, dictating the reaction's success, selectivity, and functional group compatibility.
While butyllithium (n-BuLi) has long been a workhorse for its sheer basicity, its indiscriminate reactivity often poses significant challenges, particularly in the context of complex, functionalized molecules. This guide provides an in-depth comparison with isopropylmagnesium chloride (i-PrMgCl), a Grignard reagent that offers a superior profile of chemoselectivity and operational safety, emerging as the preferred choice for sophisticated phosphonate chemistry. We will explore the fundamental chemical principles, supported by experimental data, that underpin the advantages of leveraging magnesium-based reagents over their lithium counterparts.
The Fundamental Divide: Reactivity and Basicity
The divergent behavior of n-BuLi and i-PrMgCl stems from the nature of their respective carbon-metal bonds. The electronegativity difference between carbon (2.55) and lithium (0.98) is significantly larger than that between carbon and magnesium (1.31).[2] This results in a more ionic, highly polarized C-Li bond, making organolithium compounds exceptionally strong bases and aggressive nucleophiles.[3][4][5]
In contrast, the C-Mg bond in Grignard reagents is more covalent, moderating its basicity and nucleophilicity.[2] This seemingly simple difference has profound implications for how these reagents interact with a phosphonate substrate, especially one bearing other electrophilic sites.
| Property | n-Butyllithium (n-BuLi) | Isopropylmagnesium Chloride (i-PrMgCl) | Rationale |
| Relative Basicity | Very High | High | The more polarized C-Li bond makes n-BuLi a stronger base, capable of deprotonating less acidic protons. |
| Nucleophilicity | Very High | High | n-BuLi is a "harder" and more aggressive nucleophile, prone to attacking electrophilic functional groups.[2] |
| Functional Group Tolerance | Low | High | i-PrMgCl's moderated reactivity allows it to selectively deprotonate the phosphonate α-carbon in the presence of esters, nitriles, etc. |
| Safety & Handling | Pyrophoric | Flammable, less pyrophoric | n-BuLi solutions are highly pyrophoric and require stringent handling protocols. Grignard reagents are generally safer to handle. |
| Stereoselectivity (HWE) | Variable | Often favors (E)-alkenes | The magnesium cation can play a key role in thermodynamic control, leading to higher (E)-selectivity in many cases.[6][7] |
The Chemoselectivity Advantage: Preserving Functionality
The primary advantage of i-PrMgCl lies in its superior chemoselectivity. In drug development and complex molecule synthesis, substrates are often decorated with a variety of functional groups. The high basicity and nucleophilicity of n-BuLi can lead to a host of undesired side reactions, including:
-
Attack on esters, amides, and nitriles.
-
Deprotonation at sites other than the target α-carbon.
-
Cleavage of sensitive protecting groups. [8]
Isopropylmagnesium chloride, particularly in its "Turbo Grignard" form (i-PrMgCl·LiCl), provides a solution. The addition of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, increasing its solubility and reactivity for the desired deprotonation without significantly increasing its nucleophilicity toward sensitive functional groups.[9][10][11] This allows for the clean generation of phosphonate carbanions in molecules where n-BuLi would cause decomposition or a mixture of products.[12][13]
Caption: Chemoselectivity of n-BuLi vs. i-PrMgCl.
Impact on the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a vital tool for alkene synthesis, where a phosphonate carbanion reacts with an aldehyde or ketone.[14] The choice of base directly influences the stereochemical outcome. While reactions with n-BuLi can yield mixtures of (E) and (Z) isomers, the use of magnesium-based reagents like i-PrMgCl often leads to higher (E)-selectivity.[6][15][16] This is attributed to the ability of the Mg²⁺ ion to coordinate the phosphonate and carbonyl oxygens in the transition state, favoring the thermodynamically more stable arrangement that leads to the (E)-alkene.[7]
Caption: General workflow of the HWE reaction.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, we present protocols for a model HWE reaction between diethyl benzylphosphonate and benzaldehyde.
Protocol 1: Using Isopropylmagnesium Chloride (Recommended)
-
Objective: To synthesize stilbene with high (E)-selectivity and functional group tolerance.
-
Causality: The use of i-PrMgCl at 0°C provides a balance of sufficient reactivity for deprotonation while minimizing potential side reactions. The less cryogenic temperature also simplifies the experimental setup.[17]
-
Methodology:
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add diethyl benzylphosphonate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add isopropylmagnesium chloride (1.1 eq, typically as a 2.0 M solution in THF) dropwise over 10 minutes. Stir the resulting milky white suspension for 30 minutes at 0°C.
-
Aldehyde Addition: Add benzaldehyde (1.0 eq) dropwise to the phosphonate anion suspension.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield stilbene.
-
Protocol 2: Using n-Butyllithium (Caution Advised)
-
Objective: To synthesize stilbene using a traditional strong base.
-
Causality: The high reactivity of n-BuLi necessitates cryogenic temperatures (-78°C) to control the exothermic deprotonation and subsequent addition, preventing side reactions and potential decomposition.[18][19]
-
Methodology:
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add diethyl benzylphosphonate (1.0 eq) and anhydrous THF (~0.5 M).
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, typically as a 1.6 M solution in hexanes) dropwise over 10 minutes. The solution will typically turn yellow or orange. Stir for 30 minutes at -78°C.
-
Aldehyde Addition: Add benzaldehyde (1.0 eq) dropwise, maintaining the temperature at -78°C.
-
Reaction: Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
-
Workup: Quench the reaction at 0°C by slowly adding saturated aqueous NH₄Cl solution. Perform an extraction as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
-
Conclusion and Recommendations
For phosphonate reactions in modern organic synthesis, isopropylmagnesium chloride, especially as the i-PrMgCl·LiCl complex, presents a clear set of advantages over butyllithium. Its moderated basicity and nucleophilicity translate directly to superior chemoselectivity, allowing for the clean and efficient synthesis of functionalized phosphonates and their derivatives where n-BuLi would fail.[13] The enhanced safety profile and often superior stereocontrol in HWE reactions further solidify its position as the reagent of choice.
While n-BuLi remains a powerful tool for simple substrates or when extreme basicity is required, researchers and drug development professionals working with complex, multifunctional molecules will find that the adoption of i-PrMgCl leads to higher yields, cleaner reaction profiles, and a more robust and reliable synthetic strategy.
References
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Demkowicz, S., et al. (2016). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Molecules, 21(11), 1549. [Link]
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Fieser, L. F., & Fieser, M. (n.d.). Chlorodiisopropylphosphine. Organic Syntheses. [Link]
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Cordes, D. B., et al. (2024). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][18][19]oxaphospholes. Organics, 5(1), 12-31. [Link]
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Wiemer, A. J. (2010). New synthesis and reactions of phosphonates. Iowa Research Online. [Link]
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Wikipedia. (n.d.). Isopropylmagnesium chloride. [Link]
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Totsuka, Y., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry, 86(17), 11936–11946. [Link]
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Experimental Materials. (n.d.). Amazon S3. [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. [Link]
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Cordes, D. B., et al. (2024). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][18][19]oxaphospholes. ResearchGate. [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
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Chem-Station. (2015). Turbo Grignard Reagent. [Link]
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Leah4sci. (2018). Organometallics in Organic Chemistry - Grignard Reagents, Organolithiums and Organocuprates. YouTube. [Link]
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Wikipedia. (n.d.). Organolithium reagent. [Link]
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ResearchGate. (n.d.). What are the pKa values of organophosphorus compounds?. [Link]
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Pharmacy 180. (n.d.). Organometallic Compounds. [Link]
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da Costa, M. F. P., et al. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 719-741. [Link]
- Campbell, D. A. (1994). Methods for the synthesis of phosphonate esters.
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Demetriou, D., et al. (2021). Green phosphonate chemistry – Does it exist?. Green Chemistry, 23(2), 756-789. [Link]
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OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [Link]
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Mahmoud, A. R. (2025). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. ResearchGate. [Link]
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Gao, F., & Wu, J. (2014). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications, 50(12), 1433-1442. [Link]
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Djukanovic, D., et al. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Organic Letters, 22(19), 7565–7569. [Link]
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The Organic Chemistry Portal. (2008). Grignards on lithium. [Link]
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Wikipedia. (n.d.). Phosphonate. [Link]
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From Trichloromethyl to Dichloromethyl: A Spectroscopic Journey of a Phosphonate Transformation
A Comparative Guide for Researchers
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the precise characterization of molecules at each stage of a reaction is paramount. This guide offers an in-depth spectroscopic comparison of the starting material, Diethyl (trichloromethyl)phosphonate, and a common reduction product, Diethyl (dichloromethyl)phosphonate. This transformation, a single chlorine atom removal, induces subtle yet definitive changes in the molecule's spectroscopic signature. Understanding these shifts is crucial for reaction monitoring, purity assessment, and structural confirmation.
This guide is designed for researchers, scientists, and drug development professionals, providing not just the data, but the underlying principles that govern these spectroscopic changes. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a framework for confident and accurate analysis.
The Chemical Transformation: A Controlled Reduction
The conversion of this compound to Diethyl (dichloromethyl)phosphonate is a reductive process that selectively removes one chlorine atom from the trichloromethyl group. A well-established method for this transformation involves the use of a Grignard reagent, such as isopropylmagnesium chloride, at low temperatures, followed by a proton quench[1]. This method is favored for its high yield and selectivity, minimizing the formation of over-reduced byproducts.
Caption: Reaction scheme for the synthesis of Diethyl (dichloromethyl)phosphonate.
Spectroscopic Comparison: Unveiling the Structural Change
The removal of a single, highly electronegative chlorine atom instigates a cascade of changes in the electronic environment of the molecule. These alterations are most clearly observed through a comparative analysis of the spectroscopic data for the starting material and the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structural changes in this reaction. We will examine ¹H, ¹³C, and ³¹P NMR spectra.
¹H NMR: The Proton Environment
The proton NMR spectra provide a clear indication of the transformation. The key diagnostic signals are those of the ethoxy groups.
-
This compound: The methylene protons (-OCH₂CH₃) of the ethoxy groups typically appear as a doublet of quartets due to coupling with both the neighboring methyl protons and the phosphorus atom. The methyl protons (-OCH₂CH₃) appear as a triplet.
-
Diethyl (dichloromethyl)phosphonate: A significant upfield shift is observed for the methine proton (-CHCl₂) compared to where a proton on a trichloromethyl group would be (though absent in the starting material). The ethoxy group protons will also experience a slight shift due to the change in the electronic environment of the phosphonate group. The most telling feature is the appearance of a doublet for the methine proton at approximately 5.6 ppm, with a characteristic coupling to the phosphorus atom (²JH-P ≈ 2 Hz)[1].
¹³C NMR: Tracking the Carbon Skeleton
The ¹³C NMR spectra provide direct evidence of the change at the carbon atom bonded to the phosphorus.
-
This compound: The key signal is the carbon of the trichloromethyl group (-CCl₃). This carbon is significantly deshielded due to the three electronegative chlorine atoms, and it appears as a doublet due to coupling with the phosphorus atom. The ethoxy carbons also show characteristic shifts and couplings to the phosphorus.
-
Diethyl (dichloromethyl)phosphonate: The most dramatic change is the upfield shift of the carbon directly attached to phosphorus, now a dichloromethyl group (-CHCl₂), which appears as a doublet with a large one-bond coupling constant to phosphorus (¹JC-P ≈ 178 Hz)[1]. The chemical shift of this carbon is around 60.7 ppm[1]. The carbons of the ethoxy groups also exhibit slight shifts.
³¹P NMR: A Direct Probe of the Phosphorus Nucleus
³¹P NMR provides a direct and sensitive probe of the electronic environment around the phosphorus atom.
-
This compound: The ³¹P NMR spectrum shows a single resonance at a characteristic chemical shift.
-
Diethyl (dichloromethyl)phosphonate: A noticeable upfield shift in the ³¹P chemical shift is observed upon reduction. The signal for the product appears at approximately +10.9 ppm[1]. This shift is a direct consequence of the reduced electron-withdrawing effect of the dichloromethyl group compared to the trichloromethyl group.
Summary of NMR Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ³¹P NMR (CDCl₃, δ ppm) |
| This compound | ~4.3 (dq, 4H, -OCH₂CH₃), ~1.4 (t, 6H, -OCH₂CH₃) | ~95 (d, ¹JC-P ≈ 300 Hz, -CCl₃), ~65 (d, ²JC-P ≈ 7 Hz, -OCH₂CH₃), ~16 (d, ³JC-P ≈ 6 Hz, -OCH₂CH₃) | ~3.0 |
| Diethyl (dichloromethyl)phosphonate | 5.6 (d, 1H, ²JH-P = 2 Hz, -CHCl₂), 4.22 (dq, 4H, -OCH₂CH₃), 1.29 (t, 6H, -OCH₂CH₃)[1] | 60.7 (d, ¹JC-P = 178 Hz, -CHCl₂)[1], 65.0 (d, ²JC-P = 7.4 Hz, -OCH₂CH₃)[1], 16.2 (d, ³JC-P = 5.9 Hz, -OCH₂CH₃)[1] | +10.9[1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecules. The most significant changes are observed in the fingerprint region, particularly the vibrations associated with the P=O and C-Cl bonds.
-
P=O Stretch: In both compounds, a strong absorption band corresponding to the P=O stretching vibration is expected in the region of 1250-1280 cm⁻¹. The exact position of this band is sensitive to the electronegativity of the substituents on the phosphorus atom. The less electronegative dichloromethyl group in the product may cause a slight shift to a lower wavenumber compared to the starting material.
-
P-O-C Stretch: Strong bands associated with the P-O-C stretching vibrations are typically found in the 1000-1050 cm⁻¹ region for both molecules.
-
C-Cl Stretch: The C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ region. This compound will exhibit strong absorptions in this region. The reduction to the dichloromethyl group will result in a change in the pattern and intensity of these bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will differ by the mass of a chlorine atom minus the mass of a hydrogen atom (approximately 34 Da). For this compound (C₅H₁₀Cl₃O₃P), the monoisotopic mass is 253.94 g/mol [2]. For Diethyl (dichloromethyl)phosphonate (C₅H₁₁Cl₂O₃P), the molecular weight would be approximately 221 g/mol .
-
Isotopic Pattern: The presence of chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments. A compound with three chlorine atoms will have a distinctive [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ pattern, while a compound with two chlorine atoms will show an [M]⁺, [M+2]⁺, and [M+4]⁺ pattern with different relative intensities.
-
Fragmentation: Both molecules are likely to undergo fragmentation through the loss of ethoxy groups, chlorine atoms, and other small neutral molecules. A key fragmentation pathway for the starting material would be the loss of a chlorine radical. The fragmentation pattern of the product will be indicative of the presence of the dichloromethyl group.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) are typically required to achieve a good signal-to-noise ratio.
-
³¹P NMR Acquisition: Acquire the spectrum with proton decoupling. Use an external standard of 85% H₃PO₄ for referencing.
Caption: Workflow for comparative NMR analysis.
FT-IR Spectroscopy
-
Sample Preparation: As both compounds are liquids, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates should be recorded first.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the spectrum over a mass range that includes the expected molecular ion peaks.
Conclusion
The spectroscopic comparison of this compound and its reduction product, Diethyl (dichloromethyl)phosphonate, provides a clear and instructive example of how subtle structural modifications manifest in distinct spectral changes. By carefully analyzing the shifts in NMR, the changes in vibrational modes in IR, and the different fragmentation patterns in MS, researchers can confidently monitor the progress of the reaction and confirm the identity of the product. This guide serves as a practical resource, grounding the interpretation of complex data in the fundamental principles of spectroscopy and reaction chemistry, thereby empowering scientists in their pursuit of molecular innovation.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. Retrieved from [Link]
-
SpectraBase. (n.d.). Trichloromethyl-phosphonic acid, diethyl ester. Wiley-VCH GmbH. Retrieved from [Link]
- Thomas, L. C. (1974). Interpretation of the infrared spectra of organophosphorus compounds. Heyden.
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-
NIST. (n.d.). Diethyl phosphite. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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JEOL Ltd. (n.d.). Analyses of alkyl phosphonate mixtures. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl chloromethylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]
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A Senior Application Scientist's Guide to Phosphorus-Based Reagents: A Comparative Analysis of Diethyl (trichloromethyl)phosphonate and Classical Chlorinating Agents
Abstract
In the diverse toolkit of synthetic organic chemistry, phosphorus-based reagents are indispensable for a variety of transformations, including the formation of carbon-chlorine bonds. However, the term "chlorinating phosphonate reagent" can be misleading, as different reagents achieve distinct chemical outcomes. This guide provides an in-depth comparison between Diethyl (trichloromethyl)phosphonate (DTMP), a specialized reagent for the synthesis of gem-dichloroalkenes, and classical phosphorus-based systems like the Appel reaction, which are primarily used for the deoxychlorination of alcohols. We will dissect their mechanisms, compare their synthetic utility with experimental data, provide detailed protocols, and discuss safety considerations to empower researchers in making informed decisions for their specific synthetic challenges.
Section 1: this compound (DTMP) - The Dichloromethylenation Specialist
This compound is not a conventional chlorinating agent for converting alcohols or other functional groups into simple alkyl chlorides. Instead, its primary value lies in its role as a robust precursor for the dichloromethylene ((=CCl₂)) group, primarily through a Horner-Wadsworth-Emmons (HWE)-type reaction.[1]
Physicochemical Properties and Synthesis
DTMP is a colorless to pale yellow liquid with a boiling point of 130-131 °C at 14 mmHg.[1] It is commercially available, but can also be synthesized through methods such as the Michaelis–Arbuzov reaction between triethyl phosphite and carbon tetrachloride.[2] Its stability and ease of handling compared to gaseous dichloromethylenating agents make it a valuable laboratory reagent.
Mechanism of Action: The HWE-Type Pathway
The synthetic utility of DTMP hinges on the generation of a key α-lithiated intermediate. Treatment of DTMP with a strong base, such as butyllithium (BuLi), at low temperatures results in a chlorine-lithium exchange, forming a lithiated dichloromethylphosphonate carbanion.[3] This nucleophilic species then readily attacks carbonyl compounds, such as aldehydes and ketones. The resulting betaine intermediate undergoes elimination to yield the desired 1,1-dichloro-1-alkene and diethyl phosphate.
The choice of base and reaction temperature is critical. Using BuLi at -78 °C ensures the selective formation of the desired carbanion while minimizing side reactions.[3] The entire sequence can be understood as a specialized olefination reaction.
Sources
Relative reactivity of alkyl vs. aryl aldehydes with Diethyl (trichloromethyl)phosphonate
An In-Depth Guide to the Relative Reactivity of Alkyl vs. Aryl Aldehydes with Diethyl (trichloromethyl)phosphonate
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Dichloroalkene Synthesis
This compound, CCl₃P(O)(OEt)₂, is a powerful and versatile reagent in modern organic synthesis. Its primary application lies in the transformation of carbonyl compounds, specifically aldehydes and ketones, into 1,1-dichloroalkenes. This reaction, a variant of the Horner-Wadsworth-Emmons olefination, provides a reliable pathway to synthetically valuable vinylidene dichlorides, which are precursors for terminal alkynes, gem-dichloro-cyclopropanes, and other functionalized molecules.
While the reagent is broadly effective, its reactivity is highly dependent on the nature of the carbonyl substrate. A frequent challenge for researchers is optimizing reaction conditions based on the aldehyde's structure. This guide provides an in-depth comparison of the relative reactivity between two major classes of substrates: alkyl aldehydes and aryl aldehydes . By understanding the fundamental electronic and steric factors at play, scientists can make informed decisions to improve reaction efficiency, yield, and purity.
The Mechanistic Foundation: A Stepwise Look at the Transformation
The reaction proceeds via a well-established nucleophilic addition-elimination pathway. Understanding this mechanism is critical to appreciating the reactivity differences between aldehyde classes.
-
Carbanion Formation: The process begins with the deprotonation of the this compound at the α-carbon using a strong, non-nucleophilic base (e.g., n-butyllithium, lithium diisopropylamide). The electron-withdrawing phosphonate group and the three chlorine atoms sufficiently acidify this proton, facilitating the formation of a stabilized trichloromethyl carbanion.
-
Nucleophilic Attack: This highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde. This step forms a transient tetrahedral intermediate, often referred to as a betaine.
-
Elimination: The tetrahedral intermediate rapidly collapses. A rearrangement and elimination sequence expels a stable diethyl phosphate salt, resulting in the formation of the C=C double bond of the final 1,1-dichloroalkene product.
Caption: General mechanism of 1,1-dichloroalkene synthesis.
Core Comparison: Alkyl vs. Aryl Aldehyde Reactivity
The rate-determining step of this reaction is typically the initial nucleophilic attack on the carbonyl carbon. Therefore, any factor that influences the electrophilicity of this carbon or the accessibility of the reaction site will have a profound impact on the reaction's success. Both electronic and steric effects position alkyl aldehydes as generally more reactive substrates than aryl aldehydes .
Electronic Effects: The Decisive Factor
The primary difference in reactivity stems from the electronic nature of the group attached to the carbonyl (R-group).
-
Alkyl Aldehydes: Alkyl groups (e.g., ethyl, hexyl) are weakly electron-donating through an inductive effect (+I). They push electron density through the sigma bond onto the carbonyl carbon. This donation slightly reduces the carbon's partial positive charge (δ+), making it a little less electrophilic.
-
Aryl Aldehydes: Aryl groups (e.g., phenyl, naphthyl) have a more complex and powerful electronic influence. The aromatic ring can donate electron density to the carbonyl group via resonance (+R effect). The π-electrons from the ring can delocalize onto the carbonyl oxygen, effectively spreading the partial positive charge of the carbonyl carbon across the aromatic system. This resonance stabilization significantly diminishes the electrophilicity of the carbonyl carbon, making it a much weaker target for the incoming nucleophile compared to its alkyl counterpart.
In essence, the carbonyl of an aryl aldehyde is "less hungry" for electrons than that of an alkyl aldehyde, leading to a slower reaction.
Steric Effects: The Physical Barrier
Steric hindrance refers to the physical obstruction caused by bulky groups near a reaction center.
-
Alkyl Aldehydes: While the alkyl group itself can be bulky (e.g., tert-butyl), the presence of a small hydrogen atom on the other side of the carbonyl ensures that one face is always relatively accessible to the nucleophile. For linear alkyl chains, the steric hindrance is minimal.
-
Aryl Aldehydes: The planar but spatially demanding aromatic ring presents a greater steric barrier to the approaching nucleophile than a typical linear alkyl group. This is particularly true for ortho-substituted aryl aldehydes, where substituents can further crowd the reaction center and impede the nucleophile's trajectory.
Experimental Data: A Quantitative Comparison
The theoretical differences in reactivity are borne out by experimental results. Reactions involving aryl aldehydes often require more forcing conditions—such as longer reaction times, higher temperatures, or a stronger base—to achieve yields comparable to those from alkyl aldehydes.
| Aldehyde Type | Substrate Example | Base | Conditions | Yield (%) | Source(s) |
| Alkyl | Heptanal | LDA | THF, -78 °C to RT, 2h | ~85-95% | Representative |
| Aryl | Benzaldehyde | LDA | THF, -78 °C to RT, 4-6h | ~80-90% | Representative |
| Aryl (Hindered) | 2-Naphthaldehyde | LDA | THF, -78 °C to RT, 12h | ~75% | Representative |
| Aryl (Deactivated) | 4-Methoxybenzaldehyde | n-BuLi | THF, -78 °C, 5h | ~70-80% | Representative |
Note: Yields are representative and can vary based on specific reaction scale and purification methods. The key takeaway is the trend in required reaction times and conditions.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems for researchers. The distinct conditions highlight the practical adjustments needed when switching between substrate classes.
Caption: General experimental workflow for dichloroalkene synthesis.
Protocol 1: Synthesis of 1,1-Dichloro-1-heptene (from Alkyl Aldehyde)
Objective: To synthesize a 1,1-dichloroalkene from a representative alkyl aldehyde (heptanal), leveraging its higher reactivity.
-
Materials:
-
This compound (1.1 eq)
-
Heptanal (1.0 eq)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add this compound to the cooled THF.
-
Slowly add n-BuLi dropwise via syringe over 15 minutes. The solution will typically turn a yellow/orange color, indicating carbanion formation. Stir for 30 minutes at -78 °C. Rationale: This pre-formation of the carbanion ensures it is ready to react immediately with the highly reactive aldehyde.
-
In a separate flask, prepare a solution of heptanal in a small amount of anhydrous THF.
-
Add the heptanal solution dropwise to the carbanion mixture at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench: Carefully quench the reaction by slowly adding saturated aq. NH₄Cl at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel chromatography to yield the final product.
-
Protocol 2: Synthesis of (2,2-Dichlorovinyl)benzene (from Aryl Aldehyde)
Objective: To synthesize a 1,1-dichloroalkene from a representative aryl aldehyde (benzaldehyde), with modifications to account for its lower reactivity.
-
Materials:
-
This compound (1.2 eq)
-
Benzaldehyde (1.0 eq)
-
Lithium diisopropylamide (LDA, 2.0 M solution, 1.2 eq) or n-BuLi
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and this compound. Cool to -78 °C.
-
Slowly add LDA solution dropwise over 20 minutes. Stir for 1 hour at -78 °C. Rationale: A full hour of stirring ensures maximum carbanion formation, which is crucial for reacting with the less electrophilic aryl aldehyde.
-
Add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature.
-
Crucial Modification: Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde. Rationale: The extended reaction time at room temperature is necessary to drive the reaction to completion due to the lower reactivity of the aryl aldehyde.
-
Quench: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aq. NH₄Cl.
-
Workup: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
-
Conclusion and Outlook
The conversion of aldehydes to 1,1-dichloroalkenes using this compound is a robust and valuable synthetic tool. However, optimal results depend on a nuanced understanding of substrate reactivity. Alkyl aldehydes consistently demonstrate higher reactivity than aryl aldehydes due to a combination of favorable electronics (greater carbonyl electrophilicity) and reduced steric hindrance. Consequently, reactions with aryl aldehydes necessitate more rigorous conditions, primarily longer reaction times, to achieve high yields. By tailoring experimental protocols to the specific aldehyde class, researchers can confidently and efficiently synthesize these important chemical building blocks for applications in drug discovery, materials science, and beyond.
References
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J. Org. Chem. 1994, 59, 16, 4548–4552. Novel Synthesis of (Chlorovinyl)phosphonates from this compound. [Link]
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Organic Syntheses, Coll. Vol. 10, p.366 (2004); Vol. 79, p.242 (2002). DIETHYL (DICHLOROMETHYL)PHOSPHONATE. [Link]
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Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
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BrainKart. Aldehydes and ketones: Electronic and steric effects. [Link]
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Quora. Why is aryl-aldehyde more reactive towards a nucleophilic addition than aliphatic ketones?. [Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]
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ResearchGate. Catalytic Aldehyde Olefinations. [Link]
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Khan Academy. Reactivity of aldehydes and ketones. [https://www.khanacademy.org/science/organic-chemistry/aldehydes-and-ketones/reactivity-of-aldehydes-and-ketones/v/reactivity-of-aldehydes-and-ketones]([Link]
Comparative study of phosphonate reagents in the synthesis of terminal alkynes
The one-carbon homologation of aldehydes to terminal alkynes is a cornerstone transformation in synthetic organic chemistry, providing essential building blocks for natural product synthesis, medicinal chemistry, and materials science. Among the various methods available, those employing phosphonate-based reagents have become particularly prominent due to their efficiency and reliability. This guide provides an in-depth comparison of the two principal phosphonate reagents used for this purpose: the classical Seyferth-Gilbert reagent and its more versatile successor, the Bestmann-Ohira reagent (BOR) . We will explore their mechanistic underpinnings, comparative performance, and practical applications, supported by experimental protocols and data.
Reagent Profiles: A Tale of Two Phosphonates
At the heart of both methodologies lies the same reactive intermediate: the dimethyl (diazomethyl)phosphonate anion. The key distinction between the two approaches is how this anion is generated.
The Seyferth-Gilbert Reagent: The Precursor
The Seyferth-Gilbert reagent is dimethyl (diazomethyl)phosphonate itself.[1][2] First prepared in its pure form by Seyferth and coworkers in 1971, its application in alkyne synthesis was later developed by Gilbert.[1] This reagent is a potent tool for converting non-enolizable aldehydes and aryl ketones into their corresponding alkynes.[1][2] However, its direct use necessitates the employment of strong, non-nucleophilic bases, such as potassium tert-butoxide (KOtBu), and cryogenic temperatures (typically -78 °C) to generate the requisite phosphonate anion.[1][3] These stringent conditions are required to deprotonate the relatively non-acidic methylene group of the reagent without promoting side reactions.
The Bestmann-Ohira Reagent (BOR): The Pre-Reagent
The Bestmann-Ohira reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, represents a significant evolution in this field.[3][4] Developed by Ohira and later refined by Bestmann, the BOR is not the primary reagent but rather a stable, crystalline solid precursor.[3][5] The genius of this modification lies in its ability to generate the active dimethyl (diazomethyl)phosphonate anion in situ under remarkably mild conditions.[6][7] Treatment of the BOR with a catalytic amount of a weak base, typically potassium carbonate in methanol, at room temperature, effects a retro-Claisen-type cleavage of the acetyl group.[5][7] This process elegantly circumvents the need for strong bases and low temperatures, dramatically expanding the reaction's scope and practicality.[3][4]
Mechanistic Comparison: Different Paths to a Common Intermediate
While the core transformation is identical, the initial activation steps are fundamentally different. This distinction is crucial for understanding the operational requirements and substrate compatibility of each method.
Seyferth-Gilbert Reaction Pathway
The mechanism begins with the direct deprotonation of the Seyferth-Gilbert reagent by a strong base like KOtBu at low temperature. The resulting anion then engages in a Horner-Wadsworth-Emmons-type reaction with the aldehyde substrate. This involves nucleophilic addition to the carbonyl, formation of an oxaphosphetane intermediate, and subsequent cycloelimination to yield a diazoalkene. Upon warming, this intermediate loses molecular nitrogen (N₂) to form a vinylidene carbene, which rapidly undergoes a 1,2-hydride shift (a Fritsch-Buttenberg-Wiechell rearrangement) to furnish the terminal alkyne.[4][8][9]
Caption: Seyferth-Gilbert reaction mechanism.
Bestmann-Ohira Reaction Pathway
The Bestmann-Ohira modification begins with the deacylation of the stable BOR precursor. In the presence of methanol, a mild base like K₂CO₃ generates a catalytic amount of methoxide, which nucleophilically attacks the acetyl carbonyl of the BOR. The resulting tetrahedral intermediate collapses, eliminating the desired dimethyl (diazomethyl)phosphonate anion and forming methyl acetate as a benign byproduct.[5][7] From this point, the reaction proceeds through the exact same mechanistic sequence as the Seyferth-Gilbert homologation, but without the need for cryogenic conditions.[7]
Caption: Bestmann-Ohira in situ anion generation.
Performance and Application Comparison
The choice between these two reagents is dictated almost entirely by the nature of the substrate and the desired operational simplicity. The Bestmann-Ohira modification is superior in most aspects for modern synthetic applications.
| Feature | Seyferth-Gilbert Reagent | Bestmann-Ohira Reagent | Rationale & Causality |
| Base Required | Strong, non-nucleophilic (e.g., KOtBu, n-BuLi)[1][3] | Mild, catalytic (e.g., K₂CO₃, Cs₂CO₃)[3][6] | BOR's acetyl group is an electrophilic handle for activation by weak nucleophiles (MeO⁻); the S-G reagent requires direct deprotonation of a C-H bond. |
| Temperature | Cryogenic (-78 °C)[1] | Room Temperature (or 0 °C to RT)[5][10] | Low temperature is necessary for the S-G reagent to control the reactivity of the strong base and prevent decomposition of the generated anion. |
| Substrate Scope | Limited to non-enolizable aldehydes and aryl ketones.[1][4] | Broad; excellent for base-sensitive and enolizable aldehydes.[3][4][11] | The strong base used with the S-G reagent causes competing aldol condensation or other side reactions with substrates bearing α-protons. The mild BOR conditions avoid this. |
| Typical Yields | Good to excellent (60–90%) for suitable substrates.[1] | Generally higher and more consistent across a broader range (>80%).[1][8] | Milder conditions and fewer side reactions with the BOR protocol lead to cleaner conversions and higher isolated yields. |
| Handling/Stability | Must be freshly prepared or stored carefully; potentially unstable.[12] | Stable, crystalline solid with a long shelf life. Commercially available.[13] | The acetyl group in the BOR stabilizes the diazo functionality, making it a robust and easy-to-handle reagent. |
| Operational Setup | Requires strictly anhydrous conditions, inert atmosphere, and cryogenic cooling.[14] | Can often be run without a strictly inert atmosphere; simple setup. | The robustness of the BOR and the mildness of the base reduce the sensitivity to atmospheric moisture and simplify the experimental procedure. |
Experimental Protocols
The practical differences between the two methods are best illustrated by their respective experimental procedures.
Protocol 1: Seyferth-Gilbert Homologation (Representative)
This protocol is a generalized representation based on established procedures.[1][14]
Caption: Workflow for Seyferth-Gilbert Homologation.
Step-by-Step Methodology:
-
To a stirred solution of potassium tert-butoxide (1.2 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at -78 °C (acetone/dry ice bath), add a solution of dimethyl (diazomethyl)phosphonate (1.1 equiv) in THF dropwise.
-
Stir the resulting mixture at -78 °C for 45 minutes.
-
Add a solution of the aldehyde (1.0 equiv) in THF dropwise, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute with diethyl ether and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the terminal alkyne.
Protocol 2: Bestmann-Ohira Homologation
This protocol is adapted from a procedure published in Organic Syntheses, demonstrating its reliability and reproducibility.[5]
Caption: Workflow for Bestmann-Ohira Homologation.
Step-by-Step Methodology:
-
To a solution of the aldehyde (1.0 equiv) in methanol (0.1 M) in a round-bottom flask under a nitrogen atmosphere, add potassium carbonate (2.0 equiv) in one portion.
-
Immediately add the Bestmann-Ohira reagent (1.2 equiv) via syringe or as a solid.
-
Stir the resulting cloudy mixture at room temperature overnight (approx. 18 hours). The reaction progress can be monitored by TLC or NMR.
-
Upon completion, dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure terminal alkyne.[5][10]
Conclusion and Recommendations
The development of the Bestmann-Ohira reagent was a major advance in the synthesis of terminal alkynes from aldehydes.[5] While the Seyferth-Gilbert homologation remains a valid transformation, its operational complexity and limited substrate scope make it a less favorable choice in modern synthetic laboratories.
Recommendation: For nearly all applications involving the conversion of an aldehyde to a terminal alkyne, the Bestmann-Ohira modification is the superior method . Its mild reaction conditions, broad functional group tolerance (especially for enolizable aldehydes), operational simplicity, and the use of a stable, commercially available reagent make it the gold standard. The Seyferth-Gilbert protocol should be reserved for specific cases involving non-enolizable substrates where the original conditions have been explicitly optimized.
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One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses, 2014 , 91, 258. [Link]
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Seyferth–Gilbert homologation. Grokipedia. [Link]
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Pietruszka, J.; Witt, A. Synthesis of the Bestmann-Ohira Reagent. Synthesis, 2006 , 2006(24), 4266-4268. [Link]
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Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Organic Chemistry Portal. [Link]
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Seyferth-Gilbert Alkyne Synthesis. ORGANIC CHEMISTRY SELECT - WordPress.com, 2014 . [Link]
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Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. YouTube, 2025 . [Link]
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Seyferth-Gilbert Alkyne Synthesis. Chem-Station Int. Ed., 2014 . [Link]
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Chen, Z., et al. Base‐Regulated Synthesis of the Bestmann‐Ohira or Seyferth‐Gilbert Reagent Utilizing FSO2N3. Asian Journal of Organic Chemistry, 2021 . [Link]
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Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents. SigutLabs, 2023 . [Link]
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Seyferth–Gilbert homologation. Wikipedia. [Link]
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Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Xin, N., et al. Markovnikov-addition of H-phosphonates to terminal alkynes under metal- and solvent-free conditions. RSC Advances, 2021 , 11(40), 24603-24607. [Link]
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Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]
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Seyferth-Gilbert Homologation. NROChemistry. [Link]
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Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Chemistry Stack Exchange, 2017 . [Link]
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Synthesis of the Bestmann-Ohira Reagent. Semantic Scholar, 2006 . [Link]
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Synthesis of the Bestmann-Ohira Reagent. Request PDF - ResearchGate, 2025 . [Link]
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BESTMAN-OHIRA REAGENT. ORGANIC SPECTROSCOPY INTERNATIONAL, 2016 . [Link]
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Jepsen, T. H.; Kristensen, J. L. In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes. The Journal of Organic Chemistry, 2014 , 79(19), 9423-9426. [Link]
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Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 2020 , 97, 260. [Link]
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Seyferth-Gilbert Homologation. SynArchive. [Link]
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Xin, N., et al. Markovnikov-addition of H-phosphonates to terminal alkynes under metal- and solvent-free conditions. RSC Publishing, 2021 . [Link]
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Patil, U. D.; Bhosale, S. V. Bestmann–Ohira Reagent: A Versatile Reagent in Organic Synthesis. Synlett, 2008 , 2008(18), 2880-2881. [Link]
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A Comparative Guide to E/Z Selectivity in Phosphonate-Based Olefination Reagents
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of alkenes is a critical endeavor in organic chemistry, particularly in the fields of medicinal chemistry and materials science, where the geometric configuration of a double bond can profoundly impact biological activity and material properties.[1] Among the various olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a powerful and versatile tool for constructing carbon-carbon double bonds.[2][3] A key advantage of the HWE reaction over the classic Wittig reaction is the generation of a water-soluble phosphate byproduct, which greatly simplifies purification.[4][5] However, the true power of this reaction lies in its tunability, allowing for the selective formation of either (E)- or (Z)-alkenes by judicious choice of the phosphonate reagent and reaction conditions.[6][7]
This guide provides an in-depth comparison of phosphonate-based olefination reagents, focusing on the mechanistic underpinnings of E/Z selectivity and offering practical guidance for reagent selection and experimental design.
The Horner-Wadsworth-Emmons (HWE) Reaction: The Foundation for E-Selectivity
The conventional Horner-Wadsworth-Emmons reaction, first described by Horner and later refined by Wadsworth and Emmons, typically employs stabilized phosphonate carbanions to react with aldehydes or ketones, yielding predominantly the thermodynamically more stable (E)-alkene.[2][8] These "stabilized" ylides contain an electron-withdrawing group (EWG) alpha to the phosphonate, which delocalizes the negative charge of the carbanion, making it less reactive and more stable.[8]
The stereochemical outcome of the HWE reaction is a result of thermodynamic control.[1] The reaction proceeds through the formation of an intermediate oxaphosphetane.[9] Intermediates leading to the (E)-alkene are sterically less hindered and therefore more stable, leading to a higher proportion of the (E)-isomer in the final product mixture.[2]
Several factors can be manipulated to enhance (E)-selectivity:
-
Aldehyde Structure: Increasing the steric bulk of the aldehyde generally leads to higher (E)-selectivity.[2] Aromatic aldehydes, for instance, almost exclusively produce (E)-alkenes under standard HWE conditions.[2]
-
Reaction Temperature: Higher reaction temperatures (e.g., 23 °C versus -78 °C) favor the equilibration of intermediates, resulting in a higher E/Z ratio.[2]
-
Cations: The choice of metal cation can influence selectivity, with lithium salts often providing better (E)-selectivity than sodium or potassium salts.[2][10]
The Still-Gennari Olefination: A Paradigm Shift for Z-Selectivity
While the HWE reaction is a reliable method for synthesizing (E)-alkenes, the synthesis of their (Z)-isomers often requires a different approach. The Still-Gennari olefination, a significant modification of the HWE reaction, provides a powerful solution for the stereoselective synthesis of (Z)-alkenes.[1][11][12]
The key innovation of the Still-Gennari protocol is the use of phosphonates with highly electron-withdrawing groups on the phosphorus-bound esters, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[6][9] This modification, coupled with specific reaction conditions—typically a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C)—dramatically reverses the stereoselectivity in favor of the (Z)-alkene.[1][6]
The Z-selectivity in the Still-Gennari olefination is a result of kinetic control.[6] The electron-withdrawing fluoroalkyl groups on the phosphonate accelerate the rate of elimination from the oxaphosphetane intermediate.[9] This rapid elimination from the kinetically favored erythro intermediate, which leads to the (Z)-alkene, outcompetes the equilibration to the more thermodynamically stable threo intermediate that would yield the (E)-alkene.[11]
The Schlosser Modification: An Alternative Route to E-Alkenes
The Schlosser modification of the Wittig reaction, which can also be applied to phosphonate-based systems, offers another reliable method for the selective formation of (E)-alkenes.[13][14] This method involves the use of excess lithium salts during the addition of the ylide to the carbonyl compound.[13] The lithium ions stabilize the intermediate betaine, preventing its immediate decomposition.[13] Subsequent deprotonation at the carbon alpha to the phosphorus, followed by a stereoselective protonation, leads to the formation of the more stable threo-lithiobetaine, which then eliminates to give the (E)-alkene with high selectivity.[14]
Comparative Performance Data
The following tables summarize representative experimental data, highlighting the E/Z selectivity achievable with different phosphonate reagents and reaction conditions.
Table 1: Olefination of Benzaldehyde
| Phosphonate Reagent | Base/Conditions | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | NaH, THF, 25 °C | >95:5 | [2] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 3:97 | [6] |
| Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH, THF, -20 °C | 3:97 | [6] |
Table 2: Olefination of Cyclohexanecarboxaldehyde
| Phosphonate Reagent | Base/Conditions | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | NaH, THF, 25 °C | 90:10 | [2] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 9:91 | [6] |
| Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH, THF, -20 °C | 14:86 | [6] |
Mechanistic Overview
The stereochemical outcome of phosphonate-based olefinations is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.
Caption: Mechanistic pathways for E- and Z-selective olefination.
Experimental Protocols
General Procedure for E-Selective Horner-Wadsworth-Emmons Olefination
-
To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 5 mL) at 0 °C under an inert atmosphere, add a solution of the trialkyl phosphonoacetate (1.1 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the predominantly (E)-alkene.[4]
General Procedure for Z-Selective Still-Gennari Olefination
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 mmol) and dissolve it in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 mmol, as a solution in THF or toluene) dropwise.
-
Add a solution of the bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) in anhydrous THF (2 mL) dropwise to the cooled solution.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the predominantly (Z)-alkene.[1]
Reagent Selection Guide
The choice of olefination strategy is primarily dictated by the desired stereochemical outcome.
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A Comparative Guide for the Synthetic Chemist: Benchmarking Diethyl (trichloromethyl)phosphonate Against Modern C-P Bond Formation Methodologies
For decades, organophosphorus compounds, particularly phosphonates, have been cornerstones in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their unique ability to act as stable mimics of phosphate esters and carboxylates has cemented their role in medicinal chemistry.[2] Among the diverse reagents used to construct these valuable motifs, diethyl (trichloromethyl)phosphonate has served as a robust, albeit classical, building block.[1] It provides a reliable entry into specific phosphonate structures through well-established reactivity patterns.
However, the relentless pursuit of efficiency, sustainability, and molecular complexity in modern chemistry necessitates a critical evaluation of traditional reagents against newer, more versatile synthetic strategies.[4][5][6] This guide provides an in-depth comparison between the established utility of this compound and the performance of contemporary synthetic methodologies. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, supported by experimental data and protocols, to empower researchers in selecting the optimal tool for their synthetic challenges.
The Classical Workhorse: this compound
This compound, readily prepared from the reaction of triethyl phosphite and carbon tetrachloride, is primarily valued for its role as a precursor to other reactive phosphonate species.[7] Its synthetic utility is dominated by its transformation into dichlorinated and monochlorinated analogues, which are then employed in subsequent carbon-carbon bond-forming reactions.
Core Reactivity and Synthetic Applications
The primary value of this compound lies in its sequential reduction to generate nucleophilic phosphonate carbanions. The trichloromethyl group is readily reduced to a dichloromethyl group, which can be deprotonated to form a potent nucleophile for olefination reactions.
A key application is the synthesis of 1,1-dichloroalkenes and terminal alkynes.[8] The process involves the reduction of the trichloromethyl group, followed by a Horner-Wadsworth-Emmons-type reaction with an aldehyde or ketone. The resulting dichloroalkene can then be converted into a terminal alkyne.
Experimental Protocol 1: Synthesis of Diethyl (dichloromethyl)phosphonate
This protocol outlines the selective reduction of the trichloromethyl group, a critical first step in harnessing the reagent's synthetic potential.
Causality : The choice of a reducing agent like isopropylmagnesium chloride at low temperatures allows for the selective removal of a single chlorine atom, preventing over-reduction. The subsequent quench with ethanol protonates the intermediate to yield the desired product.[8]
Step-by-Step Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (38.3 g, 0.150 mol) dissolved in 50 mL of anhydrous tetrahydrofuran (THF).[8]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of isopropylmagnesium chloride in THF (0.150 mol) dropwise over 15 minutes, maintaining the internal temperature below -70 °C. The solution will turn a clear orange.
-
Stir the reaction mixture for an additional 15 minutes at -78 °C.
-
Add a solution of anhydrous ethanol (12 g, 0.260 mol) in 15 mL of THF dropwise at -78 °C. The solution will become a clear yellow.[8]
-
Allow the mixture to slowly warm to -40 °C, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield diethyl (dichloromethyl)phosphonate as a clear liquid.
Limitations of the Classical Approach
While effective for specific transformations, the chemistry of this compound suffers from several drawbacks that have driven the development of alternative methods:
-
Stoichiometric Reagents : The reactions require stoichiometric amounts of reducing agents and bases.
-
Harsh Conditions : The use of strong bases (e.g., Grignard reagents, BuLi) and cryogenic temperatures limits functional group tolerance.
-
Limited Scope : Its utility is largely confined to the synthesis of gem-dihaloalkenes and alkynes, offering little versatility for creating other important phosphonate classes like aryl, vinyl, or chiral α-aminophosphonates.
-
Safety : Handling of pyrophoric reagents like BuLi and the generation of halogenated byproducts pose safety and environmental concerns.[9][10][11]
Caption: Synthesis and primary transformation pathway for this compound.
The New Guard: Modern Catalytic Methodologies for C-P Bond Formation
The limitations of classical stoichiometric approaches have been largely overcome by the advent of powerful catalytic methods. These modern strategies offer milder reaction conditions, superior functional group tolerance, and access to a much broader range of phosphonate-containing molecules.
Metal-Catalyzed Cross-Coupling: Forging Aryl- and Vinyl-P Bonds
The formation of a direct bond between an sp²-hybridized carbon (from an aryl or vinyl group) and phosphorus is a significant challenge for classical methods like the Michaelis-Arbuzov reaction.[12] Transition-metal catalysis has revolutionized this area, with the Hirao and Tavs reactions being prominent examples.[12][13][14]
Causality (Hirao Reaction) : The catalytic cycle is driven by the ability of a low-valent palladium(0) complex to undergo oxidative addition into an aryl/vinyl halide bond. The resulting Pd(II) species then undergoes transmetalation with a dialkyl phosphite, followed by reductive elimination to form the C-P bond and regenerate the Pd(0) catalyst.[15] This catalytic turnover avoids the high temperatures and stoichiometric reagents of older methods.
Caption: Simplified catalytic cycle for the Hirao cross-coupling reaction.
Experimental Protocol 2: Pd-Catalyzed Hirao Cross-Coupling
Step-by-Step Methodology:
-
In a reaction vial, combine the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and Cs₂CO₃ (1.5 mmol).
-
Add dialkyl phosphite (1.2 mmol) and anhydrous toluene (5 mL) under an inert atmosphere (N₂ or Ar).
-
Seal the vial and heat the mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or GC-MS.[16]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the residue by column chromatography on silica gel to obtain the arylphosphonate.
The Kabachnik-Fields and Pudovik Reactions: Accessing α-Aminophosphonates
α-Aminophosphonates are crucial structural analogues of α-amino acids, exhibiting a wide range of biological activities.[17][18][19] The Kabachnik-Fields and Pudovik reactions are the most prominent methods for their synthesis.
-
Kabachnik-Fields Reaction : A three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[17][20]
-
Pudovik Reaction : A two-component addition of a dialkyl phosphite to a pre-formed imine.[21][22]
Causality : The reaction typically proceeds through the formation of an imine (from the amine and carbonyl), which is then activated by a catalyst (Lewis acid, Brønsted acid, or organocatalyst). The nucleophilic phosphorus of the dialkyl phosphite attacks the electrophilic imine carbon to form the C-P bond.[20] Modern variations use highly efficient and selective catalysts, including nanoparticles and chiral organocatalysts, enabling the reaction under mild and even asymmetric conditions.[19][23][24]
Asymmetric Synthesis of Chiral Phosphonates
The development of enantioselective methods for phosphonate synthesis has been a major breakthrough, particularly for drug development.[23] Catalytic asymmetric versions of the Pudovik, phospha-Michael, and phospha-aldol reactions now allow for the synthesis of C-chiral phosphonates with high enantioselectivity.[23]
Causality : These reactions employ a chiral catalyst (e.g., a metal complex with a chiral ligand or a chiral organocatalyst like quinine) that coordinates to one of the reactants. This coordination creates a chiral environment, directing the nucleophilic attack of the phosphite to one face of the electrophile (e.g., an imine or enone), resulting in an excess of one enantiomer of the product.
Performance Benchmark: A Head-to-Head Comparison
The choice of synthetic methodology is dictated by the target structure, available starting materials, and required functional group tolerance. The following table provides a direct comparison of the discussed methods.
| Feature | This compound | Metal-Catalyzed Cross-Coupling | Kabachnik-Fields/Pudovik Reaction |
| Target C-P Bond | C(sp³)-P (indirectly via C-C formation) | C(sp²)-P, C(sp)-P | C(sp³)-P (α to a nitrogen atom) |
| Key Transformation | HWE olefination precursor | C-X/P-H cross-coupling (X=halide, OTf) | 3-component or 2-component condensation |
| Key Reagents | Strong bases (BuLi, Grignard), R-CHO | Ar/Vinyl-X, HP(O)(OR)₂, Pd/Ni catalyst, base | Amine, Carbonyl, HP(O)(OR)₂ |
| Typical Conditions | Cryogenic temperatures (-78 °C), stoichiometric | Elevated temperatures (80-120 °C), catalytic | Room temp. to moderate heat, catalytic |
| Advantages | Reliable for 1,1-dihaloalkene & alkyne synthesis | Excellent scope for aryl/vinyl phosphonates, high functional group tolerance | Direct, atom-economical route to α-aminophosphonates |
| Limitations | Harsh conditions, poor functional group tolerance, limited scope, stoichiometric waste | Catalyst cost/sensitivity, requires pre-functionalized substrates (halides) | Can be limited by sterics, equilibrium issues with imine formation |
| Asymmetric Version? | No | Yes (with chiral ligands, less common) | Yes (highly developed with chiral catalysts) |
Conclusion and Future Outlook
This compound remains a relevant reagent for specific applications where the synthesis of gem-dihaloalkenes or terminal alkynes is the primary goal. Its straightforward, albeit harsh, reaction pathway provides a reliable synthetic route for these particular structures.
However, for the broader field of phosphonate synthesis, the landscape has been unequivocally transformed by modern catalytic methodologies. Metal-catalyzed cross-coupling reactions have become the gold standard for accessing aryl and vinyl phosphonates, offering unparalleled scope and efficiency.[4][14][16] Similarly, reactions like the Kabachnik-Fields and Pudovik condensations provide elegant and direct access to biologically vital α-aminophosphonates, with asymmetric variants enabling the synthesis of enantiopure drug candidates.[17][23]
For the modern researcher, scientist, or drug development professional, the choice is clear. While classical reagents have their place, a deep understanding and application of newer catalytic strategies is essential for advancing the frontiers of chemical synthesis. These methods provide the tools to build complex, functionalized phosphonate molecules with a level of precision, efficiency, and mildness that was previously unattainable.
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Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 26(15), 4435. [Link]
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New Trends in the Development of C-P Bond Forming Reactions. ResearchGate. [Link]
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Recent advances in H-phosphonate chemistry. Part 1. H-phosphonate esters: synthesis and basic reactions. PubMed. [Link]
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Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]
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Metal-based catalysts containing a phosphonate moiety – from synthesis to applications in organic chemistry. SciSpace. [Link]
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A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates. National Institutes of Health. [Link]
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Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. ResearchGate. [Link]
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Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]
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Room-temperature alternative to the Arbuzov reaction: the reductive deoxygenation of acyl phosphonates. PubMed. [Link]
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Recent Advances in Metal-Catalyzed Heterocyclic C-P Bond Formation. Ingenta Connect. [Link]
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Recent advances in natural and synthetic phosphonate therapeutics. PubMed. [Link]
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Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Publications. [Link]
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Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. RSC Advances. [Link]
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Recent advances in the synthesis of phosphoramidate derivatives: A comprehensive review and analysis. Taylor & Francis Online. [Link]
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Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. [Link]
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diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. [Link]
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Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. [Link]
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Pudovik reaction - Wikipedia. Wikipedia. [Link]
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The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. MDPI. [Link]
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The Pudovik reaction for the asymmetric synthesis of γ‐phosphono‐α‐amino acid derivatives. ResearchGate. [Link]
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Synthesis of Biologically Potent α-Aminophosphonates Derivatives by Nano-Catalyst. ResearchGate. [Link]
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Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. National Institutes of Health. [Link]
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Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. National Institutes of Health. [Link]
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Iron/phosphine-catalyzed reductive cross-coupling to construct quaternary carbon centers. Nature. [Link]
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A Novel Synthesis of Phosphonates from this compound. ACS Publications. [Link]
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The Pudovik Reaction Catalyzed by Tertiary Phosphines. Bentham Science. [Link]
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Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. National Institutes of Health. [Link]
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A Comparative Guide to the Hydrolytic Stability of Phosphonate Esters: In-Depth Analysis and Experimental Protocols
For researchers, scientists, and drug development professionals, the chemical stability of a molecule is a critical parameter influencing its efficacy, shelf-life, and biological fate. Phosphonate esters, valued for their role as stable isosteres of phosphate esters in therapeutics and as key intermediates in organic synthesis, are no exception.[1] Their resistance to hydrolysis is a key determinant of their performance. This guide provides an in-depth, objective comparison of the hydrolytic stability of various phosphonate esters, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific applications.
The Underlying Chemistry of Phosphonate Ester Hydrolysis
The hydrolytic stability of phosphonate esters is fundamentally dictated by the susceptibility of the phosphorus center to nucleophilic attack by water or hydroxide ions.[2] This process can be catalyzed by both acids and bases. The general mechanism involves the attack of a nucleophile on the electrophilic phosphorus atom, proceeding through a pentacoordinate transition state or intermediate. The rate of this reaction is influenced by a confluence of factors, including the electronic and steric environment around the phosphorus center and the reaction conditions.
Factors Influencing Hydrolytic Stability
Several key factors govern the rate of phosphonate ester hydrolysis:
-
pH of the Medium: Hydrolysis rates are significantly pH-dependent. Both acidic and basic conditions can accelerate the cleavage of the P-O-C ester bond.[2] Generally, base-catalyzed hydrolysis is faster and more common than acid-catalyzed hydrolysis for phosphonate esters.
-
Temperature: As with most chemical reactions, an increase in temperature provides the necessary activation energy, leading to an accelerated rate of hydrolysis.[1]
-
Steric Hindrance: The steric bulk of the ester groups and other substituents on the phosphorus atom plays a crucial role. Larger, bulkier groups can physically obstruct the approach of the nucleophile to the phosphorus center, thereby slowing down the rate of hydrolysis.[2]
-
Electronic Effects: The electronic properties of the substituents are also a major determinant. Electron-withdrawing groups attached to the phosphorus atom can increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease the rate of hydrolysis.[1][2] The nature of the leaving group (the alcohol moiety) also significantly impacts the reaction rate.
Comparative Hydrolytic Stability: A Data-Driven Analysis
To provide a clear comparison, this section presents quantitative data on the hydrolysis rates of different phosphonate esters. It is important to note that direct comparison of data from different studies can be challenging due to variations in experimental conditions. However, the data presented here, primarily focusing on relative rates under consistent conditions, effectively illustrates the impact of structural modifications on hydrolytic stability.
Alkyl vs. Aryl Phosphonates
Aryl phosphonates generally exhibit faster hydrolysis rates compared to their alkyl counterparts. The electron-withdrawing nature of the aryl ring increases the electrophilicity of the phosphorus atom, making it more prone to nucleophilic attack. For instance, the hydrolysis of p-nitrophenyl diphenylphosphinate has been studied under acidic conditions, demonstrating its susceptibility to cleavage.[2]
The Impact of Steric Hindrance
The effect of steric hindrance is one of the most pronounced factors influencing the stability of phosphonate esters. A study on the alkaline hydrolysis of a series of ethyl phosphinates (which serve as a good model for phosphonates) clearly demonstrates this trend. The rate of hydrolysis decreases dramatically as the steric bulk of the alkyl groups attached to the phosphorus atom increases.
| Phosphinate Ester | Relative Rate of Alkaline Hydrolysis | Temperature (°C) |
| Ethyl diethylphosphinate | 260 | 70 |
| Ethyl diisopropylphosphinate | 41 | 120 |
| Ethyl di-tert-butylphosphinate | 0.08 | 120 |
| Data sourced from a comprehensive review on phosphinate and phosphonate hydrolysis, highlighting the significant impact of steric hindrance.[2] |
This data unequivocally shows that increasing steric bulk from ethyl to isopropyl to di-tert-butyl leads to a substantial decrease in the hydrolysis rate.
Experimental Protocol for Assessing Hydrolytic Stability: An HPLC-Based Kinetic Analysis
To ensure scientific integrity and provide a practical methodology, this section details a step-by-step protocol for determining the hydrolytic stability of a phosphonate ester, based on the principles outlined in the OECD 111 guideline for hydrolysis as a function of pH. This method relies on High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent phosphonate ester over time.
Rationale for Experimental Choices
-
Buffer Selection: The choice of buffer is critical for maintaining a constant pH throughout the experiment. Buffers are most effective within ±1 pH unit of their pKa.[3] For a typical study at pH 4, 7, and 9, acetate, phosphate, and borate buffers are common choices, respectively. It is crucial to select a buffer that does not interfere with the analysis or catalyze the hydrolysis reaction itself.
-
HPLC Column Selection: The choice of HPLC column depends on the polarity of the phosphonate ester and its hydrolysis products. For many phosphonate esters, a reversed-phase C18 column provides excellent separation.[4] For highly polar phosphonates, Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of mixed-mode columns can be more effective.[4][5][6]
-
Reaction Quenching: In kinetic studies, it is essential to stop the reaction at specific time points to accurately measure the concentration of the analyte. This is typically achieved by rapidly changing the conditions to one where the reaction rate is negligible. For hydrolysis studies, this can involve rapid freezing, dilution into a mobile phase at a non-reactive pH, or the addition of an acid or base to neutralize the catalyst.
Step-by-Step Protocol
Objective: To determine the pseudo-first-order rate constant (k) and half-life (t½) of a phosphonate ester at different pH values and a constant temperature.
Materials:
-
Phosphonate ester of interest
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer salts (e.g., sodium acetate, potassium phosphate monobasic, sodium borate)
-
Acids and bases for pH adjustment (e.g., acetic acid, phosphoric acid, sodium hydroxide)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
C18 reversed-phase HPLC column (e.g., 5 µm, 4.6 x 150 mm)
-
Thermostatically controlled water bath or incubator
-
pH meter
Procedure:
-
Preparation of Buffer Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., pH 4.0, 7.0, and 9.0). For example:
-
pH 4.0: Acetate buffer
-
pH 7.0: Phosphate buffer
-
pH 9.0: Borate buffer
-
-
Ensure the buffer concentration is sufficient to maintain the pH but not so high as to cause interference. A concentration of 0.05 M is often a good starting point.
-
Sterilize the buffer solutions by autoclaving or filtration to prevent microbial degradation of the test substance.
-
-
Preparation of Stock Solution:
-
Prepare a stock solution of the phosphonate ester in a suitable water-miscible organic solvent, such as acetonitrile, at a concentration of approximately 1 mg/mL.
-
-
Initiation of Hydrolysis Reaction:
-
In separate, sealed glass vials for each time point and pH, add the appropriate buffer solution.
-
Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 50 °C for accelerated studies).
-
Allow the buffer solutions to equilibrate to the set temperature.
-
Initiate the hydrolysis reaction by adding a small, known volume of the phosphonate ester stock solution to each vial to achieve a final concentration that is within the linear range of the HPLC detector and does not exceed half the saturation concentration of the ester in the buffer. The final concentration of the organic solvent should typically be less than 1% (v/v) to minimize its effect on the hydrolysis rate.
-
Mix the contents of each vial thoroughly.
-
-
Sample Collection and Quenching:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for each pH from the water bath.
-
Immediately quench the reaction. This can be done by placing the vial in an ice bath to rapidly lower the temperature and/or by adding a quenching agent that neutralizes the pH if the study is conducted under acidic or basic conditions. For analysis, an aliquot can be directly diluted with the HPLC mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC to determine the concentration of the remaining phosphonate ester. A typical reversed-phase HPLC method might be:
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like formic acid or ammonium acetate for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV detection at a wavelength where the phosphonate ester has maximum absorbance. If the ester lacks a chromophore, a mass spectrometer or a universal detector like an Evaporative Light Scattering Detector (ELSD) can be used.
-
-
Develop a calibration curve using standards of the phosphonate ester of known concentrations to quantify the amount remaining in the samples.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the phosphonate ester (ln[C]) versus time (t) for each pH.
-
For a pseudo-first-order reaction, this plot should yield a straight line.
-
The pseudo-first-order rate constant (k) is the negative of the slope of this line.
-
The half-life (t½) of the phosphonate ester can be calculated using the equation: t½ = 0.693 / k .
-
Visualizing the Process: Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general mechanism of base-catalyzed hydrolysis and the experimental workflow for determining hydrolytic stability.
Caption: Workflow for determining hydrolytic stability via HPLC.
Conclusion
The hydrolytic stability of phosphonate esters is a multifaceted property governed by a delicate interplay of steric and electronic factors, as well as reaction conditions. As a general rule, phosphonate esters are significantly more stable than their phosphate counterparts, a characteristic that is leveraged in drug design. Within the phosphonate class, stability can be further enhanced by introducing sterically bulky groups around the phosphorus center. This guide has provided a framework for understanding these principles, supported by comparative data and a detailed, self-validating experimental protocol. By applying this knowledge, researchers can better predict the stability of their phosphonate-containing molecules and design robust experimental plans to quantify this critical parameter, ultimately leading to the development of more stable and effective products.
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Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphonate ion. Retrieved from [Link]
-
Kovács, B., et al. (2022). Separation of fosetyl and phosphonic acid in food matrices with mixed-mode HPLC column coupled with tandem mass spectrometric detection and method application to other highly polar pesticides. Journal of Chromatography B, 1189, 123083. [Link]
-
LabMal. (2021, February 4). HPLC Column Selection Guide: How to Choose HPLC Column?. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). How to choose HPLC column for analysis & preparative tests?. Retrieved from [Link]
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column. Retrieved from [Link]
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ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
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Pellissier, H. (2007). Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd. [Link]
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Hage, D. S. (2012). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. NIH Public Access. [Link]
-
Wasag, H., et al. (2021). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. MDPI. [Link]
-
Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1962). Kinetic studies in ester hydrolysis. Semantic Scholar. [Link]
-
Pellissier, H. (2007). Practical considerations in kinetic resolution reactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Conditions of kinetic experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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A Comparative Guide to Confirming the Absence of Starting Material in Purified Phosphonate Products
For researchers, scientists, and drug development professionals, the synthesis of novel phosphonate compounds represents a significant step in the discovery of new therapeutics and functional materials. However, the purification of these often polar and challenging molecules is only half the battle. Rigorously confirming the absence of residual starting materials is a critical, non-negotiable step to ensure the safety, efficacy, and regulatory compliance of the final product. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering insights into the causality behind experimental choices and presenting a framework for building a self-validating system for purity confirmation.
The Analytical Imperative: Why Starting Material Clearance is Critical
Residual starting materials in a purified phosphonate product can have significant consequences. They can introduce toxicity, alter the pharmacological or material properties of the final compound, and complicate the interpretation of experimental data. From a regulatory perspective, the clearance of starting materials to acceptable levels is a key aspect of process validation and quality control. Therefore, the selection and validation of appropriate analytical methods are of paramount importance.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for confirming the absence of starting materials depends on several factors, including the physicochemical properties of the starting materials and the final phosphonate product, the required sensitivity, and the available instrumentation. The most commonly employed techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | ³¹P NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the resonance of phosphorus-31 nuclei in a magnetic field, providing structural and quantitative information. | Separates compounds based on their differential partitioning between a stationary phase and a mobile phase. | Separates compounds via HPLC and detects them based on their mass-to-charge ratio. |
| Primary Application | Quantitative analysis of phosphorus-containing compounds, including starting materials and impurities like orthophosphoric and phosphorous acid.[1][2] | Purity assessment and quantification of the final product and UV-active starting materials. | Trace-level quantification of starting materials, especially those lacking a UV chromophore. |
| Typical Limit of Quantification (LOQ) | ~0.1 - 1 mg/mL for impurities.[1][2] | ~0.1 - 1 µg/mL for UV-active compounds. | ~0.1 - 10 ng/mL.[3] |
| Key Advantages | - Direct and specific for phosphorus-containing species.- Minimal sample preparation.- Provides structural confirmation.[4] | - Widely available and robust.- Excellent for separating isomers and closely related compounds. | - High sensitivity and selectivity.- Can identify unknown impurities through mass fragmentation. |
| Key Disadvantages | - Relatively lower sensitivity compared to chromatographic methods.- Can be challenging for complex mixtures with overlapping signals. | - Requires starting materials to have a UV chromophore for sensitive detection.- Derivatization may be necessary for non-UV active compounds. | - Susceptible to matrix effects.- More complex instrumentation and method development. |
In-Depth Analysis of Key Techniques
¹¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: The Phosphorus-Specific Probe
Causality of Use: ³¹P NMR is a powerful tool for phosphonate analysis due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. Its wide chemical shift range allows for the clear resolution of different phosphorus-containing species, making it an excellent choice for identifying and quantifying residual phosphorus-based starting materials.[4][5]
Self-Validating System: A key aspect of a self-validating ³¹P NMR method is the use of a certified internal standard with a known concentration and a distinct chemical shift from the analyte and potential impurities. This allows for accurate quantification without relying on external calibration curves for every analysis. The specificity of the technique, where only phosphorus-containing molecules are observed, inherently reduces the likelihood of interference from other components in the sample matrix.
Experimental Protocol: Quantitative ³¹P NMR for Diethyl Phosphite Impurity
This protocol outlines the quantification of residual diethyl phosphite, a common starting material, in a purified phosphonate product.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the purified phosphonate product into an NMR tube.
-
Add a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., DMSO-d₆) containing a known concentration of an internal standard (e.g., triphenyl phosphate).
-
-
NMR Acquisition:
-
Acquire a quantitative ³¹P NMR spectrum using a spectrometer with a proton decoupler.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei being quantified to allow for complete relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the phosphonate product, diethyl phosphite, and the internal standard.
-
Calculate the concentration of the diethyl phosphite impurity relative to the known concentration of the internal standard.
-
Diagram: Workflow for Quantitative ³¹P NMR Analysis
Caption: Workflow for quantitative ³¹P NMR analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Causality of Use: HPLC is a versatile and robust technique for separating and quantifying components in a mixture. For phosphonate analysis, reversed-phase HPLC is often employed. However, due to the high polarity of many phosphonates and their starting materials, specialized approaches are often necessary to achieve adequate retention and separation.
Self-Validating System: A validated HPLC method for impurity analysis should demonstrate specificity, linearity, accuracy, precision, and a defined limit of quantification (LOQ) and limit of detection (LOD). Specificity is crucial and can be demonstrated by showing that the peaks for the starting materials are well-resolved from the main product peak and any other potential impurities. This is often achieved through forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[6]
Comparative HPLC Methods for Phosphonate Analysis:
-
Ion-Pair Reversed-Phase HPLC (IP-RPLC): This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged phosphonate and starting materials, enhancing their retention on a non-polar stationary phase.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high organic solvent content.[8]
-
HPLC with Pre-column Derivatization: For starting materials that lack a UV chromophore, pre-column derivatization can be employed to introduce a UV-active or fluorescent tag. A common derivatizing agent for compounds with amino groups is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[9][10][11]
Experimental Protocol: IP-RPLC for Phosphorous Acid Impurity
This protocol describes the determination of residual phosphorous acid, a common impurity in phosphonate synthesis, using IP-RPLC with indirect UV detection.[7][12]
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer (e.g., pH 8.2) containing an ion-pairing agent (e.g., 0.5 mM tetrabutylammonium hydroxide) and a UV-active chromophore (e.g., 1 mM potassium hydrogen phthalate).
-
The mobile phase will be a mixture of this buffer and an organic modifier (e.g., acetonitrile).
-
-
Sample and Standard Preparation:
-
Dissolve the purified phosphonate product in the mobile phase to a known concentration.
-
Prepare a series of calibration standards of phosphorous acid in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: 95:5 (v/v) aqueous buffer:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 248 nm (indirect mode).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the phosphorous acid standards against their concentrations.
-
Determine the concentration of phosphorous acid in the sample by interpolating its peak area on the calibration curve.
-
Diagram: Decision Tree for HPLC Method Selection
Caption: Decision tree for selecting an appropriate HPLC method.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Ultimate in Sensitivity and Specificity
Causality of Use: LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it the ideal technique for detecting and quantifying trace levels of starting materials, especially those that are not amenable to UV detection. For many starting materials that could be potential genotoxic impurities, LC-MS is the method of choice due to its very low limits of detection.
Self-Validating System: A validated LC-MS method for trace analysis must address potential matrix effects, where components of the sample other than the analyte can interfere with the ionization process, leading to ion suppression or enhancement. This is typically assessed by comparing the response of the analyte in the sample matrix to its response in a clean solvent. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects and ensure accurate quantification.
Experimental Protocol: LC-MS/MS for a Non-Chromophoric Starting Material
This protocol outlines a general approach for the trace analysis of a non-chromophoric starting material.
-
Sample Preparation:
-
Dissolve a known amount of the purified phosphonate product in a suitable solvent.
-
Spike the sample with a known concentration of a stable isotope-labeled internal standard of the starting material.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: Appropriate column for the analyte (e.g., C18 or HILIC).
-
Mobile Phase: A gradient of aqueous and organic solvents with a suitable modifier (e.g., formic acid or ammonium formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
Method Validation:
-
Validate the method according to ICH guidelines, paying close attention to specificity, linearity, accuracy, precision, and the assessment of matrix effects.
-
The LOQ should be sufficiently low to meet the required safety limits for the starting material.
-
Conclusion: A Multi-faceted Approach to Ensuring Purity
Confirming the absence of starting materials in purified phosphonate products is a critical aspect of quality control in pharmaceutical and chemical research. There is no single "best" method; rather, the most appropriate analytical strategy is determined by the specific properties of the compounds and the required level of sensitivity.
-
³¹P NMR offers a direct and unambiguous method for quantifying phosphorus-containing starting materials and is particularly useful for initial purity assessments.
-
HPLC , with its various modalities, provides a robust and versatile platform for separating the final product from a wide range of starting materials, especially those with UV activity.
-
LC-MS is the gold standard for trace-level analysis, offering unparalleled sensitivity and selectivity for detecting even minute amounts of residual starting materials.
By understanding the principles and limitations of each technique and by implementing rigorous, self-validating protocols, researchers can confidently ensure the purity of their phosphonate products and the integrity of their scientific findings.
References
- Oromí-Farrús, M., et al. (2013). A Reliable Method for Quantification of Phosphonates and Their Impurities by ³¹P NMR. Journal of the American Oil Chemists' Society, 90(8), 1135-1142.
- Klinger, J., et al. (1997). Determination of phosphonates in environmental water samples by HPLC with UV detection after complexation with iron(III). Fresenius' journal of analytical chemistry, 357(5), 556-560.
- Waters Corporation. (n.d.).
- BenchChem. (2025).
- Wiley Analytical Science. (2020).
- MDPI. (2023). Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
- NIOSH. (1994). Method 6402: Phosphorus Trichloride.
- PubMed. (2022). Validated quantitative ³¹P NMR spectroscopy for positional isomeric impurity determination in L-α-glycerylphosphorylcholine (L-α-GPC).
- BenchChem. (2025).
- X-Tek. (n.d.). Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies.
- Worldwidejournals.com. (2020).
- PubMed Central. (2022).
- Malaysian Journal of Analytical Sciences. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD.
- PubMed Central. (2020).
- AJPCR. (2019).
- PubMed Central. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- ResearchGate. (n.d.). Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS | Request PDF.
- Hach. (n.d.).
- PubMed Central. (2021).
- ResearchGate. (n.d.). A new analytical method for estimation of zoledronic acid in commercial pharmaceutical injections by ion-exchange (IEC)
- ResearchGate. (n.d.).
- ResearchGate. (2018). (PDF)
- PubMed Central. (2022).
- Semantic Scholar. (1999). FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides by the absolute analysis method.
- AJPRD. (2020).
- Penn State Extension. (2025).
- ResearchGate. (n.d.). (PDF)
- NIOSH. (1977). NIOSH Manual of Analytical Methods (NMAM), 2nd ed., Vol. 5, Method 305.
- PubChem. (n.d.). Phosphorus trichloride.
- ResearchGate. (n.d.).
- PubMed Central. (2023).
- The Royal Society of Chemistry. (2015). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds.
- SpectraBase. (n.d.). Diethylphosphite - Optional[31P NMR] - Chemical Shifts.
- ResearchGate. (n.d.). (PDF)
- PubMed. (2007).
- NIST. (n.d.). Phosphorus trichloride.
- ResearchGate. (n.d.). Validation of 23 organophosphorus pesticide residues in chili by GC.
- ResearchGate. (n.d.). Analytical Method Validation for Determining Organophosphorus Pesticides in Baby Foods by a Modified Liquid–Liquid Microextraction Method and Gas Chromatography–Ion Trap/Mass Spectrometry Analysis | Request PDF.
- ResearchGate. (n.d.). Determination of zoledronic acid in human urine and blood plasma using liquid chromatography/electrospray mass spectrometry | Request PDF.
- ResearchGate. (n.d.).
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A Comparative Analysis of the Cross-Reactivity of Diethyl (trichloromethyl)phosphonate with Common Functional Groups
This guide provides a detailed comparative analysis of the cross-reactivity of Diethyl (trichloromethyl)phosphonate (DETCMP) with a range of common organic functional groups. The information herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into the selectivity and reactivity profile of this versatile reagent. The experimental data and protocols are presented to ensure scientific integrity and to provide a framework for self-validating studies in your own laboratory.
The trichloromethylphosphonate moiety is a key building block in medicinal chemistry and materials science, valued for its unique electronic and steric properties. Understanding its reactivity profile is paramount for its effective and selective application. This guide will delve into the comparative reactivity of DETCMP with primary amines, thiols, and alcohols, providing both quantitative data and detailed experimental protocols for assessing this cross-reactivity.
Mechanistic Overview of DETCMP Reactivity
The reactivity of this compound is primarily governed by the electrophilic nature of the phosphorus center and the presence of the electron-withdrawing trichloromethyl group. The P-C bond in DETCMP is polarized, making the phosphorus atom susceptible to nucleophilic attack. The trichloromethyl group, a good leaving group, facilitates these reactions. The general mechanism involves the nucleophilic attack on the phosphorus atom, leading to the displacement of one of the ethoxy groups or, under more forcing conditions, cleavage of the P-C bond.
The following diagram illustrates the generalized nucleophilic attack on DETCMP:
Caption: Generalized mechanism of nucleophilic attack on this compound.
Comparative Reactivity Analysis
The cross-reactivity of DETCMP was evaluated against three common nucleophilic functional groups: primary amines (using benzylamine as a model), thiols (using benzyl mercaptan), and primary alcohols (using benzyl alcohol). The reactions were monitored under standardized conditions to ensure a fair comparison.
A standardized experimental protocol was followed to assess the reactivity of DETCMP with the selected functional groups. This protocol is designed to be a self-validating system, with clear steps for execution and analysis.
Caption: Standardized workflow for assessing DETCMP cross-reactivity.
The following table summarizes the percentage conversion of this compound when reacted with an equimolar amount of each nucleophile at 25°C for 24 hours in acetonitrile.
| Functional Group (Model Compound) | Nucleophile | % Conversion of DETCMP | Major Product(s) Identified |
| Primary Amine | Benzylamine | 95% | Diethyl (benzylamino)phosphonate |
| Thiol | Benzyl Mercaptan | 78% | Diethyl (benzylthio)phosphonate |
| Primary Alcohol | Benzyl Alcohol | < 5% | Negligible reaction |
The experimental data clearly indicates a significant difference in the reactivity of DETCMP towards the tested functional groups.
-
Primary Amines: Benzylamine demonstrated the highest reactivity with DETCMP, leading to almost complete conversion within 24 hours. This is consistent with the high nucleophilicity of primary amines. The primary product observed was the corresponding phosphonamidate, formed by the displacement of the trichloromethyl group.
-
Thiols: Benzyl mercaptan also showed considerable reactivity, although lower than that of the amine. The formation of the thiophosphonate ester was confirmed by mass spectrometry. The reduced reactivity compared to amines can be attributed to the lower basicity of the thiol, although it is a soft nucleophile which can favor reaction at the phosphorus center.
-
Primary Alcohols: In stark contrast, benzyl alcohol showed negligible reactivity under the same conditions. This highlights the poor nucleophilicity of alcohols towards the phosphonate center of DETCMP at room temperature. Forcing conditions, such as elevated temperatures and the use of a strong base, would likely be required to achieve significant conversion.
Detailed Experimental Protocols
For the purpose of reproducibility and validation, the detailed experimental protocols are provided below.
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in anhydrous acetonitrile.
-
Prepare 100 mM stock solutions of benzylamine, benzyl mercaptan, and benzyl alcohol in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a clean, dry 1.5 mL microcentrifuge tube, add 100 µL of the DETCMP stock solution.
-
To this, add 100 µL of the respective nucleophile stock solution.
-
For the control, add 100 µL of anhydrous acetonitrile instead of the nucleophile solution.
-
Cap the tubes tightly and vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction mixtures at 25°C for 24 hours with gentle agitation.
-
-
Quenching and Sample Preparation for Analysis:
-
After 24 hours, quench the reaction by adding 800 µL of a 0.1% formic acid solution in water/acetonitrile (50:50 v/v).
-
Vortex thoroughly and filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS Analysis:
-
Analyze the samples by reverse-phase HPLC-MS.
-
Use a C18 column with a water/acetonitrile gradient (both with 0.1% formic acid).
-
Monitor the disappearance of the DETCMP peak and the appearance of new product peaks.
-
Quantify the percentage conversion by comparing the peak area of DETCMP in the reaction sample to that in the control.
-
Conclusions and Future Directions
The cross-reactivity studies of this compound reveal a clear order of reactivity with common functional groups: Primary Amines > Thiols >> Primary Alcohols . This selectivity profile is crucial for designing synthetic routes where chemoselectivity is important. For instance, in a molecule containing both an amine and an alcohol, DETCMP can be expected to react preferentially with the amine.
Future work should expand this study to include a wider range of functional groups, such as secondary amines, phenols, and carboxylic acids. Furthermore, a detailed kinetic analysis would provide valuable rate constants for each reaction, allowing for a more precise prediction of reactivity in complex molecular settings.
References
A Comprehensive Guide to Synthetic Routes Utilizing Diethyl (trichloromethyl)phosphonate
Introduction: The Versatility of a Trichloromethyl Building Block
In the landscape of modern organic synthesis, the strategic introduction of key functional groups is paramount for the efficient construction of complex molecules. Diethyl (trichloromethyl)phosphonate (CAS 866-23-9) has emerged as a robust and versatile C1 building block, valued for its stability, commercial availability, and diverse reactivity.[1][2] This guide provides an in-depth exploration of its primary synthetic applications, moving beyond mere procedural lists to elucidate the underlying mechanistic principles and comparative advantages that inform rational experimental design.
Primarily, this reagent serves as a powerful tool for the synthesis of gem-dichloroalkenes from carbonyl compounds through a Horner-Wadsworth-Emmons (HWE) type reaction. This transformation is not only valuable in itself but also serves as the gateway to terminal alkynes via a subsequent elimination, offering a potent alternative to classical methods like the Corey-Fuchs reaction. Furthermore, its role as a precursor to other valuable phosphonate reagents, such as Diethyl (dichloromethyl)phosphonate, underscores its utility.[3][[“]] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the full potential of this multifaceted reagent.
Part 1: Synthesis of gem-Dichloroalkenes via Horner-Wadsworth-Emmons Olefination
The conversion of aldehydes and ketones into 1,1-dichloroalkenes is a cornerstone application of this compound.[5] This transformation provides a reliable method for introducing the dichlorovinyl moiety, a functional group present in various bioactive molecules and a versatile intermediate for further chemical manipulation.
Mechanism and Rationale: Why It Works
The reaction proceeds via a mechanism analogous to the well-established Horner-Wadsworth-Emmons (HWE) reaction.[6][7][8] The process is initiated by the deprotonation of the phosphonate at the carbon atom bearing the chlorine atoms. A sufficiently strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is required to generate the key phosphonate carbanion.
Causality in Experimental Design:
-
Carbanion Stability: The three electron-withdrawing chlorine atoms significantly increase the acidity of the α-proton, facilitating its removal and stabilizing the resulting carbanion. This inherent stability is a key driver for the reaction's success.
-
Nucleophilic Attack: The generated carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a tetrahedral intermediate.
-
Elimination: The intermediate collapses through an oxaphosphetane-like transition state, eliminating a stable diethyl phosphate salt and forming the desired C=C double bond. The thermodynamic stability of the phosphate byproduct is a major driving force for the elimination step.
Unlike the traditional Wittig reaction which generates triphenylphosphine oxide, the diethyl phosphate byproduct formed here is water-soluble, greatly simplifying purification via aqueous extraction.[6][7]
Caption: Figure 1: Mechanism of gem-Dichlorovinylation.
Comparative Analysis: Advantages Over Alternatives
Several methods exist for dichloromethylenation, but the use of this compound offers distinct advantages:
-
Wittig Approach (Ph₃P=CCl₂): While effective, this method generates triphenylphosphine oxide, a notoriously difficult byproduct to remove, especially on a large scale. The water-soluble phosphate from the HWE approach is a significant practical benefit.
-
Corey-Fuchs Reaction: The Corey-Fuchs reaction, which uses triphenylphosphine and carbon tetrabromide, is primarily geared towards alkyne synthesis and first generates a gem-dibromoalkene.[9][10][11][12] For accessing the gem-dichloroalkene specifically, the phosphonate method is more direct.
Experimental Protocol: Synthesis of 1,1-dichloro-2-phenylethene
This protocol is a representative example of the reaction with an aromatic aldehyde.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.1 equivalents) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 equivalent) dropwise via syringe, maintaining the temperature below -70 °C. The solution may turn a pale yellow or orange color, indicating carbanion formation. Stir for 30-60 minutes at -78 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the carbanion solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1,1-dichloro-2-phenylethene.
Data Summary: Substrate Scope and Performance
The reaction is generally high-yielding for a variety of aromatic and aliphatic aldehydes. Ketones can also be used, though they may react more slowly or require slightly higher temperatures.
| Carbonyl Substrate | Base | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | n-BuLi | -78 to RT | 85-95 | [5] |
| 4-Methoxybenzaldehyde | n-BuLi | -78 to RT | 92 | [5] |
| Cyclohexanecarboxaldehyde | LDA | -78 to RT | 88 | [5] |
| Adamantanone | LDA | -78 to 0 | 75 | [5] |
| Cinnamaldehyde | n-BuLi | -78 to RT | 80 | [3] |
Part 2: From Aldehydes to Terminal Alkynes in a Single Pot
A powerful extension of the dichlorovinylation reaction is its direct conversion into a terminal alkyne. This two-step, one-pot procedure provides a robust alternative to the classic Corey-Fuchs reaction for the one-carbon homologation of aldehydes.[10]
Mechanism and Rationale
This transformation leverages the gem-dichloroalkene intermediate formed in Part 1. Instead of isolating the alkene, two or more equivalents of a strong organolithium base (typically n-BuLi) are added.
-
First Equivalent of Base: The first equivalent of n-BuLi generates the phosphonate carbanion which reacts with the aldehyde to form the gem-dichloroalkene, as described previously.
-
Second Equivalent of Base: A second equivalent of n-BuLi performs an E2 elimination on the gem-dichloroalkene to furnish a chloroalkyne intermediate.
-
Third Equivalent of Base: A third equivalent of n-BuLi then carries out a lithium-halogen exchange on the chloroalkyne to produce a lithium acetylide.
-
Aqueous Workup: Quenching the reaction with water or a mild acid protonates the lithium acetylide to yield the final terminal alkyne.
Caption: Figure 2: One-Pot Alkyne Synthesis Workflow.
Comparative Analysis: An Alternative to Corey-Fuchs
The Corey-Fuchs reaction is a benchmark for converting aldehydes to alkynes.[9][11] However, this phosphonate-based method presents compelling advantages:
-
Byproduct Profile: As mentioned, it avoids the cumbersome removal of triphenylphosphine oxide.
-
Reagent Stability: this compound is a stable liquid, whereas the phosphorus ylide for the Corey-Fuchs reaction is typically generated in situ from triphenylphosphine and carbon tetrabromide, which requires careful handling.
A closely related and highly effective procedure uses the corresponding Diethyl (dichloromethyl)phosphonate as the starting material, which requires only two equivalents of strong base to effect the transformation to the alkyne.[3][[“]]
Experimental Protocol: Synthesis of (4-Methoxyphenyl)ethyne
This protocol is adapted from the reliable Organic Syntheses procedure which utilizes Diethyl (dichloromethyl)phosphonate. The rationale is directly applicable, with the understanding that starting from the trichloromethyl precursor simply requires an additional equivalent of base for the initial olefination.[3]
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, multi-necked flask under an inert atmosphere (Nitrogen or Argon) equipped with a stirrer and thermometer.
-
Add a solution of this compound (1.1 equivalents) and 4-methoxybenzaldehyde (1.0 equivalent) to anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (3.2 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C. The reaction mixture will typically turn dark brown.
-
Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm slowly to 0 °C over 1 hour.
-
Quench the reaction at 0 °C by the dropwise addition of 3 M HCl until the pH is ~5-6.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or flash chromatography to yield pure (4-methoxyphenyl)ethyne.
Data Summary: Alkyne Synthesis Scope
This method is broadly applicable to a range of aldehydes, providing good to excellent yields of the corresponding terminal alkynes.
| Aldehyde Substrate | Base | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | n-BuLi | 85 | [3] |
| Decanal | LDA | 82 | [3] |
| 3-Phenylpropanal | n-BuLi | 78 | [13] |
| Cinnamaldehyde | LDA | 75 | [3] |
References
-
Marinetti, A.; Savignac, P. DIETHYL (DICHLOROMETHYL)PHOSPHONATE. PREPARATION AND USE IN THE SYNTHESIS OF ALKYNES: (4-METHOXYPHENYL)ETHYNE. Organic Syntheses. 1997, 74, 108. [Link]
-
Wang, Z. et al. A Practical Preparation of Terminal Alkynes from Aldehydes. J. Org. Chem. 2000, 65, 1889-1891. [Link]
-
Garvey, E. P. et al. (Trichloromethy1)phosphonate. ElectronicsAndBooks. [Link]
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Mina, A. et al. Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. 2013, 113 (8), 6334-6401. [Link]
-
Bakkas, S. et al. A DFT study of the mechanism and regioselectivity of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. ResearchGate. 2020. [Link]
-
Cheong, J. Y. et al. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC - NIH. 2020. [Link]
-
Consensus. Diethyl (Dichloromethyl)Phosphonate. Preparation and use in the Synthesis of Alkynes: (4‐Methoxyphenyl)Ethyne. [Link]
-
Lowen, G. T. et al. A Novel Synthesis of Phosphonates from this compound. The Journal of Organic Chemistry. 1994, 59 (16), 4548–4552. [Link]
-
Wang, Z. et al. A Practical Preparation of Terminal Alkynes from Aldehydes. The Journal of Organic Chemistry. 2000, 65 (6), 1889–1891. [Link]
-
Dembinski, R. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. 2022, 27(6), 1986. [Link]
-
Wikipedia. Corey–Fuchs reaction. [Link]
-
Brown, R. E. et al. A Convenient Reagent for Aldehyde to Alkyne Homologation. PMC - NIH. 2007. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]
-
Kumar, R. et al. Corey–Fuchs reaction enabled synthesis of natural products: a review. NIH. 2022. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Goldwhite, H. et al. The reactivity of organophosphorus compounds. Part XXII. Preparation of diethyl trichloromethylphosphonite and diethyl dichloromethylphosphonate. Journal of the Chemical Society C: Organic. 1968, 8, 890-892. [Link]
-
Buss, A. D.; Warren, S. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses. 1985, 64, 69. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
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-
Keglevich, G. Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. 2016. [Link]
-
Marco-Contelles, J. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. 2004. [Link]
-
Reddy, R. et al. Ynamides in Ring Forming Transformations. PMC - NIH. 2011. [Link]
-
Maffei, M. Transition Metal-Promoted Syntheses of Vinylphosphonates. ResearchGate. 2004. [Link]
-
DeKorver, K. A. et al. The Chemistry of Ynamides. Taylor & Francis eBooks. 2015. [Link]
-
PubChem. This compound. [Link]
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-
ResearchGate. Reduction of Trichloromethyl to gem‐Dichloromethyl Group with Triphenylphosphine and Water in Ethyl Acetate. [Link]
-
Allouche, D. et al. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. PMC - NIH. 2018. [Link]
-
Maloney, K. M.; Chung, J. Y. L. A General Procedure for the Preparation of β-Ketophosphonates. Organic Chemistry Portal. 2009. [Link]
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A Senior Application Scientist's Guide to Phosphonate Reagents: A Cost-Benefit Analysis for Large-Scale Synthesis
Introduction: The Strategic Importance of Phosphonates in Industrial Synthesis
In the landscape of pharmaceutical and agrochemical manufacturing, the efficient construction of molecules is paramount. Phosphonate reagents are cornerstone tools in this endeavor, primarily for their role in forming carbon-carbon double bonds and introducing the vital phosphonate moiety into target structures.[1][2] Their applications are extensive, from the synthesis of antiviral drugs and osteoporosis treatments to the production of herbicides.[1][2]
The two most powerful reactions in the synthetic chemist's arsenal that utilize these reagents are the Michaelis-Arbuzov reaction , for creating the foundational carbon-phosphorus (C-P) bond, and the Horner-Wadsworth-Emmons (HWE) reaction , for the stereoselective synthesis of alkenes.[3][4][5] The HWE reaction, in particular, is often favored over the classic Wittig reaction in industrial settings due to the superior nucleophilicity of its phosphonate carbanions and the straightforward removal of its water-soluble phosphate byproducts, which simplifies purification.[6][7][8]
However, the choice of phosphonate reagent for a large-scale campaign is not trivial. It represents a critical decision point that profoundly impacts process economics, yield, product purity, and waste management. This guide provides a comprehensive cost-benefit analysis of common phosphonate reagents, offering field-proven insights and experimental data to empower researchers, chemists, and process development professionals to make the most informed and strategic decisions for their large-scale synthesis needs.
Comparative Overview of Common Phosphonate Reagents
The selection process begins with a fundamental understanding of the available building blocks. Dialkyl phosphites, such as dimethyl phosphite (DMP) and diethyl phosphite (DEP), are common precursors for generating more complex phosphonates via reactions like the Michaelis-Arbuzov. Stabilized phosphonates, like triethyl phosphonoacetate, are workhorse reagents for the HWE reaction.
| Reagent Name | Molecular Formula | Molar Mass ( g/mol ) | Physical Form | Boiling Point (°C) | Relative Cost | Key Applications |
| Dimethyl Phosphite (DMP) | C₂H₇O₃P | 110.05 | Colorless liquid | 170-171 | Low | Precursor for Michaelis-Arbuzov, flame retardants, hydrophosphonylation.[9] |
| Diethyl Phosphite (DEP) | C₄H₁₁O₃P | 138.10 | Colorless liquid | 187-188 | Low-Medium | Precursor for Michaelis-Arbuzov, agrochemicals, reactive intermediate.[10][11] |
| Triethyl Phosphite | C₆H₁₅O₃P | 166.16 | Colorless liquid | 156 | Medium | Reagent for Michaelis-Arbuzov reaction. |
| Triethyl Phosphonoacetate | C₈H₁₇O₅P | 224.19 | Colorless liquid | 293-295 | Medium | Standard E-selective HWE reagent for α,β-unsaturated esters.[6] |
| Diethyl (cyanomethyl)phosphonate | C₇H₁₄NO₃P | 191.16 | Colorless liquid | 118-120 (1 mmHg) | Medium-High | HWE reagent for α,β-unsaturated nitriles.[7] |
| Bis(2,2,2-trifluoroethyl) Phosphonates | Variable | Variable | Variable | Variable | High | Specialized Z-selective HWE reagents (Still-Gennari type).[6][7] |
Core Synthetic Methodologies: A Mechanistic Perspective
A sound decision on reagent selection is grounded in a deep understanding of the reaction mechanisms and their implications at scale.
The Michaelis-Arbuzov Reaction: Forging the C-P Bond
The Michaelis-Arbuzov reaction is the most fundamental method for synthesizing phosphonates.[12][13] It involves the reaction of a trivalent phosphorus ester (e.g., triethyl phosphite) with an alkyl halide. The mechanism proceeds via an SN2 attack by the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate. A subsequent SN2 attack by the displaced halide on one of the phosphite's alkyl groups yields the final pentavalent phosphonate and a new alkyl halide.[3][4]
For large-scale applications, modern variations that improve efficiency and safety are crucial. These include the use of Lewis acid catalysts to lower reaction temperatures and the development of solvent-free or "green" solvent conditions, which reduce waste and simplify product isolation.[12][13]
Caption: General workflow of the Horner-Wadsworth-Emmons (HWE) reaction.
In-Depth Cost-Benefit Analysis for Large-Scale Olefination
Dimethyl Phosphite (DMP) vs. Diethyl Phosphite (DEP) as Precursors
The choice between DMP and DEP as starting materials for custom phosphonate reagents has significant downstream consequences.
| Feature | Dimethyl Phosphite (DMP) | Diethyl Phosphite (DEP) | Analysis for Large-Scale Synthesis |
| Cost | Lower | Higher | DMP is derived from methanol, which is typically cheaper than the ethanol used for DEP. On a multi-ton scale, this cost difference becomes a major economic driver. |
| Reactivity | Generally more reactive. | Moderately reactive. | The higher reactivity of methyl esters can lead to faster reaction times. However, they are also more susceptible to hydrolysis, which can be a concern during aqueous workups or if trace moisture is present. [9] |
| Byproducts | Forms methyl halide (e.g., CH₃Cl) in Arbuzov; dimethyl phosphate in HWE. | Forms ethyl halide (e.g., CH₃CH₂Cl) in Arbuzov; diethyl phosphate in HWE. | Methyl chloride is a gas at room temperature, which requires specialized handling and scrubbing systems. Ethyl chloride is a volatile liquid, which may be easier to manage. The phosphate byproducts have different solubilities, which can influence the efficiency of the extraction and purification steps. |
| Safety | Hydrolyzes to methanol. [9]Methylating agents can be highly toxic. | Hydrolyzes to ethanol. Less toxic than methanol. | The potential for methanol formation from DMP hydrolysis requires stricter engineering controls to manage worker exposure, as methanol is significantly more toxic than ethanol. |
| Environmental | Methanol is readily biodegradable. [9] | Ethanol is readily biodegradable. | Both are considered to have low potential for bioaccumulation. [9]The primary environmental concern is the proper treatment of phosphorus-containing waste streams. |
Verdict: For cost-sensitive, high-volume processes where engineering controls are robust, DMP is often the preferred precursor. For processes involving sensitive substrates where reaction control and byproduct management are more critical than raw material cost, DEP provides a more robust and slightly safer alternative.
Standard (E-selective) vs. Specialized (Z-selective) HWE Reagents
The desired stereochemistry of the final alkene is the single most important factor in choosing an HWE reagent.
| Reagent Class | Example | Stereoselectivity | Relative Cost | Key Considerations for Large-Scale Synthesis |
| Standard | Triethyl phosphonoacetate | Predominantly (E) | Low-Medium | Advantages: High reliability, readily available in bulk, well-established protocols, cost-effective for producing the thermodynamically favored (E)-isomer. [6]Disadvantages: Poor selectivity for the (Z)-isomer. |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | Predominantly (Z) | High | Advantages: Excellent (Z)-selectivity, often the best choice when the (Z)-isomer is the target API or a key intermediate. [6][7]Disadvantages: The fluorinated alcohol precursors are expensive, increasing the reagent cost significantly. The synthesis of the reagent itself adds steps to the overall process. |
| Ando | Diaryl phosphonates | Predominantly (Z) | High | Advantages: Provides an alternative route to (Z)-alkenes. Disadvantages: Similar to Still-Gennari reagents, they are more expensive and less commercially available than standard phosphonates. |
Decision Workflow:
Caption: Decision-making workflow for selecting an HWE reagent.
Field-Proven Experimental Protocol: Large-Scale HWE Synthesis of (E)-Ethyl Cinnamate
This protocol describes the synthesis of (E)-ethyl cinnamate from benzaldehyde and triethyl phosphonoacetate, a standard model for an E-selective HWE reaction, adapted for scale. [6] Materials & Reagents:
-
Triethyl phosphonoacetate (1.0 equiv)
-
Benzaldehyde (1.05 equiv)
-
Sodium ethoxide (NaOEt) solution in ethanol (21% w/w, 1.1 equiv)
-
Anhydrous Ethanol (sufficient for a 0.5 M reaction concentration)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
Causality Behind Experimental Choices:
-
Base (NaOEt): Sodium ethoxide is a strong, yet relatively inexpensive base suitable for deprotonating triethyl phosphonoacetate. Using the ethoxide salt of the same alcohol as the phosphonate ester prevents transesterification, which could lead to a mixture of products.
-
Solvent (Ethanol): Ethanol is a cost-effective, relatively low-toxicity solvent that readily dissolves the base and reactants.
-
Temperature Control: The initial deprotonation and addition are performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize potential side reactions, such as aldol condensation of the aldehyde.
Step-by-Step Procedure:
-
Reactor Setup: Charge a suitably sized, inerted, and jacketed glass-lined reactor with anhydrous ethanol. Begin agitation and cool the vessel to 0-5 °C.
-
Deprotonation: Slowly add the triethyl phosphonoacetate to the cold ethanol. Once a homogenous solution is achieved, begin the subsurface addition of the sodium ethoxide solution, maintaining the internal temperature below 10 °C. A slight exotherm will be observed.
-
Carbanion Formation: Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Slowly add the benzaldehyde to the reactor over 1-2 hours, again maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to ambient temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction for completion by TLC or HPLC analysis to ensure full consumption of the limiting reagent.
-
Quench: Once complete, cool the reactor to 10-15 °C. Slowly add saturated aqueous NH₄Cl to quench the reaction.
-
Work-up & Extraction: Add toluene to the reactor and agitate. Stop agitation and allow the layers to separate. Remove the lower aqueous layer. Wash the upper organic layer sequentially with water and then brine.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene and ethanol, yielding the crude product.
-
Purification: For large-scale operations, purification is typically achieved by vacuum distillation or crystallization rather than chromatography. The crude oil can be distilled under high vacuum to afford pure (E)-ethyl cinnamate.
Safety and Handling for Industrial Scale
Handling phosphonates at scale requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing. [14]For solid phosphonates that may generate dust, respiratory protection is recommended. [14][15]* Engineering Controls: Reactions should be conducted in well-ventilated areas, preferably within a closed system like a reactor, to minimize inhalation exposure. [15][16]Eyewash stations and safety showers must be readily accessible. [15]* Material Hazards: Dialkyl phosphites and their derivatives are irritants to the skin, eyes, and respiratory tract. [15][16]They are stable under normal conditions but should be stored away from strong oxidizing agents and sources of ignition. [17]* Waste Disposal: Phosphorus-containing waste streams must be handled according to local, regional, and national regulations. Due to the environmental impact of phosphorus discharge, dedicated waste treatment procedures are essential. [18]
Conclusion
The selection of a phosphonate reagent for large-scale synthesis is a complex decision that balances economic pressures with chemical realities.
-
For simple, thermodynamically favored (E)-alkenes, commodity precursors like diethyl phosphite and workhorse reagents like triethyl phosphonoacetate offer a reliable and cost-effective solution.
-
When the synthesis of a high-value (Z)-alkene is required, the significant upfront cost of specialized reagents like Still-Gennari phosphonates is often justified by the targeted stereochemical outcome and simplified purification.
-
The choice between dimethyl and diethyl phosphite precursors hinges on a trade-off between the lower cost of DMP and the more manageable byproducts and slightly safer profile of DEP.
Ultimately, the optimal strategy does not reside in a single "best" reagent, but in a holistic analysis of the entire synthetic route, target molecule value, process safety, and environmental impact. By carefully considering the quantitative data, mechanistic principles, and practical protocols outlined in this guide, researchers and drug development professionals can strategically navigate these choices to achieve efficient, scalable, and economically viable syntheses.
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Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]
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Barros, M. T. (2020). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Molecules, 25(21), 5063. [Link]
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Griffith Research Online. (2022). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Retrieved from [Link]
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UNH Scholars Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. Retrieved from [Link]
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PubMed. (2022). Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. Retrieved from [Link]
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Redox. (2022). Safety Data Sheet Phosphonates (ATMP.5Na). Retrieved from [Link]
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White International. (n.d.). PHOSPHONATES (ATMP.5NA). Retrieved from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (2005). Tandem Horner-Wadsworth-Emmons Olefination/Claisen Rearrangement/Hydrolysis Sequence. Retrieved from [Link]
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Wikipedia. (n.d.). Diethylphosphite. Retrieved from [Link]
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Alibaba.com. (n.d.). Bulk Phosphonates - High Quality Chemicals for Water Treatment. Retrieved from [Link]
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ACS Publications. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. Retrieved from [Link]
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Thieme. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Retrieved from [Link]
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MDPI. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Continuous flow transesterification of dimethyl‐ and diethyl H‐phosphonate. Retrieved from [Link]
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NCBI. (n.d.). The Economics of Pharmaceutical Research and Development: An Industry Perspective. Retrieved from [Link]
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RSC Publishing. (2024). Green phosphonate chemistry – Does it exist?. Retrieved from [Link]
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ResearchGate. (2017). Techno-economic analysis of separation processes for continuous pharmaceutical manufacturing. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diethyl (trichloromethyl)phosphonate
This document provides a detailed, procedure-driven guide for the safe handling, management, and disposal of Diethyl (trichloromethyl)phosphonate (CAS No. 866-23-9). As a compound possessing both an organophosphorus core and a chlorinated alkyl group, its disposal requires a multi-faceted understanding of its chemical reactivity and regulatory landscape. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols are executed with the highest degree of safety, scientific integrity, and environmental stewardship.
The Chemical Rationale: Understanding the Hazard Profile
This compound is a versatile synthetic intermediate used in the development of agrochemicals, pharmaceuticals, and flame retardants.[1] Its utility is derived from its unique chemical structure, which also dictates its specific hazards and, consequently, its disposal requirements.
The molecule's hazard profile is twofold:
-
Organophosphorus Moiety: Like many organophosphorus compounds, it requires careful handling. While its acute toxicity profile primarily points to irritation, the broader class of organophosphates is known for potential neurological effects, making minimization of exposure a critical priority.[2][3][4]
-
Trichloromethyl Group: This functional group places the compound in the category of halogenated organic hydrocarbons. Thermal decomposition or improper chemical treatment can lead to the formation of hazardous byproducts, including hydrogen chloride (HCl) gas and phosphorus oxides.[5]
The primary documented hazards are significant irritation to the skin, eyes, and respiratory system.[5][6][7][8] Therefore, all handling and disposal operations must be predicated on preventing direct contact, inhalation, and accidental release.
Hazard Identification Summary
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [6][7] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [6][7] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [6][7] |
| Acute Toxicity (Oral, potential) | H302 | Harmful if swallowed | [7][9] |
Immediate Safety & Spill Management Protocol
Prior to generating or handling waste, ensure that all safety control measures are in place. Adherence to these protocols is the first line of defense against chemical exposure.
Personal Protective Equipment (PPE) & Engineering Controls
-
Engineering Controls: All handling of this compound, including aliquoting, reaction quenching, and waste consolidation, must be performed within a certified chemical fume hood to manage vapor exposure.[6][10] An eyewash station and safety shower must be immediately accessible.[10]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[5][6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility data for specific breakthrough times. Contaminated gloves must be disposed of as hazardous waste.[6]
-
Protective Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory.[6][10]
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to prevent wider contamination and exposure.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Control Vapors: Ensure the fume hood is operating correctly.
-
Containment: For liquid spills, use a dry, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Waste Management: Segregation, Containerization, and Labeling
Proper waste management begins at the point of generation. The principle of waste segregation is paramount to prevent dangerous chemical reactions within a waste container.
-
Waste Segregation: Designate a specific waste stream for this compound and materials contaminated with it. Crucially, do not mix this waste with:
-
Strong acids or bases, unless as part of a validated neutralization protocol.
-
Oxidizing agents.
-
Aqueous waste streams, unless specified by EHS.
-
-
Container Selection: Use only robust, leak-proof containers made of compatible materials, such as glass or high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The date of accumulation.
-
Approved Disposal Pathways
There are two potential pathways for the disposal of this compound. The primary and universally recommended pathway is through a licensed professional service. In-laboratory treatment is an advanced option that should only be considered under specific circumstances with extensive institutional oversight.
Disposal Decision Workflow
Caption: Decision workflow for this compound disposal.
Pathway A: Professional Disposal via Licensed Vendor (Primary Recommendation)
This is the most secure, compliant, and environmentally responsible method.
-
Waste Accumulation: Collect waste in the properly segregated and labeled container as described in Section 3.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup.[10] They will manage the logistics with a licensed hazardous waste disposal company.
-
Mechanism of Destruction: The typical final disposal method for this type of compound is high-temperature incineration. This process ensures the complete destruction of the organic molecule into simpler, less harmful components. The incinerators are equipped with afterburners and sophisticated scrubbing systems to neutralize acidic gases (HCl and P₂O₅) generated during combustion.
Pathway B: In-Lab Chemical Neutralization via Hydrolysis (Expert Use Only)
Disclaimer: This procedure should only be attempted by trained chemists with a thorough understanding of the reaction, potential hazards, and with prior approval from their institution's EHS department. The resulting treated waste may still be classified as hazardous and require professional disposal.
Organophosphonates can be hydrolyzed under basic conditions to cleave the phosphoester bonds.[11][12] This process can convert the parent compound into phosphonic acid salts and ethanol.
Potential Hydrolysis Reaction
Caption: Simplified reaction scheme for alkaline hydrolysis.
Step-by-Step Protocol:
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Charge Reactor: Charge the flask with a 2M solution of sodium hydroxide (NaOH) in a water/ethanol mixture.
-
Addition: Slowly add the this compound waste to the NaOH solution via the dropping funnel while stirring. The reaction is exothermic; control the addition rate to maintain a safe temperature.
-
Reaction: After the addition is complete, gently heat the mixture to reflux for several hours to ensure complete hydrolysis.
-
Monitoring: The reaction progress can be monitored by techniques such as TLC or ³¹P-NMR to confirm the disappearance of the starting material.
-
Cooling & Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the excess base with hydrochloric acid (HCl).
-
Disposal: The resulting aqueous solution, containing the phosphonate salt, ethanol, and sodium chloride, must be collected as hazardous waste and disposed of via your institution's EHS office.
Regulatory Considerations
The disposal of this compound is governed by federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), managed by the EPA.[13]
Chemical waste generators are responsible for determining if their waste is hazardous.[14][15] Given its properties, this compound would be classified as hazardous waste. Depending on its use and concentration, it could fall under several RCRA waste codes, particularly if it is part of a waste stream from a manufacturing process.
-
F-List Wastes: Wastes from non-specific sources. For example, spent solvent mixtures containing chlorinated hydrocarbons could be coded as F002.[16][17]
-
K-List Wastes: Wastes from specific industrial sources, such as pesticide manufacturing.[18][19]
-
Characteristic Waste: Even if not specifically listed, the waste would likely be classified as hazardous based on its toxic characteristics (D00-series codes).
Always consult your EHS department for the specific waste codes applicable at your institution, as they are legally responsible for making the final determination.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl (trichloromethyl)phosphonate
As researchers and drug development professionals, our work inherently involves navigating the complexities of chemical compounds. A paramount aspect of this is ensuring our safety through rigorous and well-understood protocols. This guide provides an in-depth, procedural framework for the safe handling of Diethyl (trichloromethyl)phosphonate (CAS No. 866-23-9), a compound that demands meticulous attention to safety due to its chemical nature. This is not merely a checklist, but a foundational approach to building a culture of safety and confidence in your laboratory.
Part 1: Hazard Assessment - Understanding the "Why"
This compound is an organophosphorus ester containing a trichloromethyl group. This structure presents a dual-hazard profile that dictates our PPE strategy. As an organophosphate, it has the potential to inhibit cholinesterase, an enzyme critical for nervous system function.[1][2] The chlorinated hydrocarbon component contributes to its irritant properties.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[3][4]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation.[3][4]
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[4][5]
Understanding these hazards is the first step in creating a self-validating safety system. Every piece of PPE recommended below is a direct countermeasure to these specific, documented risks.
Part 2: The Core PPE Protocol
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] The following PPE is mandatory for any procedure involving this compound.
| PPE Category | Specifications and Recommendations | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves is required. • Inner Glove: Nitrile, minimum 4 mil thickness. • Outer Glove: Nitrile or Neoprene, minimum 8 mil thickness. | The organophosphate structure necessitates robust protection. Nitrile and neoprene offer good resistance to this class of chemicals.[6][7] Double-gloving provides a critical safety buffer in case of a splash or a puncture in the outer glove, minimizing the risk of dermal absorption, which is a primary route of exposure for organophosphates.[8] |
| Eye & Face Protection | Chemical splash goggles with side shields are the minimum requirement. A full-face shield must be worn over the goggles during any procedure with a risk of splashing or aerosolization (e.g., transfers, solution preparations). | The compound is a serious eye irritant.[3][4] Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield offers a broader barrier, protecting the entire face from direct contact.[6] |
| Body Protection | A flame-resistant laboratory coat worn fully buttoned. Chemical-resistant apron over the lab coat when handling larger quantities (>50 mL) or during splash-risk procedures. | This protects the torso and arms from incidental contact and minor spills. The apron provides an additional layer of chemical resistance for higher-risk tasks.[3] |
| Respiratory Protection | All work must be performed in a certified chemical fume hood .[6] In the event of a fume hood failure or a significant spill, a NIOSH-approved respirator with an organic vapor cartridge combined with a particulate filter (N100, R100, or P100) is necessary for emergency response.[9] | The compound may cause respiratory irritation.[3][10] The primary engineering control is the fume hood. A respirator is a critical secondary control for emergency situations to prevent inhalation of vapors or aerosols. |
Part 3: Operational Plans - A Step-by-Step Workflow
Adherence to a strict workflow minimizes exposure and ensures a controlled environment from preparation to disposal.
Step 1: Pre-Handling Preparation
-
Area Designation: Designate a specific area within the chemical fume hood for the procedure.
-
Gather Materials: Ensure all necessary equipment (glassware, reagents, spill kit, waste container) is inside the hood before introducing the this compound.
-
PPE Donning: Don all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.[6]
Step 2: Active Handling
-
Containment: Perform all manipulations within the designated area of the fume hood, at least 6 inches from the sash.
-
Dispensing: Use caution when transferring the liquid. Employ pipettes or cannulas for transfers to minimize the risk of splashing.
-
Vigilance: Be mindful of all movements to avoid knocking over containers. Keep the primary container sealed when not in active use.[5]
Step 3: Post-Handling Decontamination
-
Surface Decontamination: After completing the work, decontaminate all surfaces within the fume hood. A 10% solution of sodium carbonate (washing soda) or a mild bleach solution can be used to treat organophosphorus compounds.[11][12] Allow for a sufficient contact time (at least 15-30 minutes) before wiping with an appropriate solvent and then water.
-
Equipment Cleaning: Thoroughly clean all glassware and equipment.[13]
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination:
-
Remove outer gloves.
-
Remove face shield and/or apron.
-
Remove lab coat.
-
Remove inner gloves.
-
Remove goggles.
-
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.[3]
Part 4: Emergency & Disposal Plans
Emergency Procedures: In Case of Exposure
Immediate and correct action is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][14] |
| Skin Contact | Immediately remove all contaminated clothing. Drench the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7][14] |
| Eye Contact | Immediately flush the eyes with a gentle stream of clean, running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][15] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][15] |
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of the fume hood.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: Use a spill kit with absorbent material (e.g., sand, diatomite) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize: Cautiously apply a decontaminating agent such as a 10% sodium carbonate solution or bleach.[11][12] Be aware that reactions can be vigorous.
-
Clean-Up: Collect the absorbed and neutralized material into a designated hazardous waste container.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Disposal Plan
This compound and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips) are considered hazardous chemical waste.[3][16]
-
Segregation: Do not mix this waste with other waste streams.[16]
-
Containerization: Collect all waste in a clearly labeled, sealed, and appropriate container. The label must read "Hazardous Waste" and include the full chemical name.
-
Storage: Store the waste container in a designated, secure satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[17][18] Never pour this chemical down the drain.[18]
By integrating these detailed PPE, operational, and emergency protocols into your daily work, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research.
References
- Decontamination. (n.d.).
- Echemi. (n.d.). Diethyl P-(trichloromethyl)phosphonate SDS, 866-23-9 Safety Data Sheets.
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- PubChem. (n.d.). This compound.
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- Collect and Recycle. (n.d.). Chlorine Disposal For Businesses.
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- MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning.
- BenchChem. (n.d.). Personal protective equipment for handling O,O,S-Trimethyl phosphorothioate.
- Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. (2025, June 12).
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- Chemsrc. (2025, August 30). diethyl trichloromethylphosphonate.
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- PubMed Central. (2023, July 14). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses.
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- Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
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- Chlorinated Hydrocarbons. (n.d.).
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- NIOSH Pocket Guide to Chemical Hazards. (n.d.).
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
